molecular formula C8H5F3O3 B030149 2-Hydroxy-4-(trifluoromethyl)benzoic acid CAS No. 328-90-5

2-Hydroxy-4-(trifluoromethyl)benzoic acid

カタログ番号: B030149
CAS番号: 328-90-5
分子量: 206.12 g/mol
InChIキー: XMLFPUBZFSJWCN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Trifluoromethylsalicylic acid is a fluorinated derivative of salicylic acid that serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The presence of the strong electron-withdrawing trifluoromethyl group at the 4-position significantly alters the compound's acidity, lipophilicity, and metabolic stability, making it a key scaffold for the development of novel bioactive molecules. Its primary research applications include its use as a precursor for the synthesis of non-steroidal anti-inflammatory drug (NSAID) candidates, where the salicylate core provides the pharmacophore for cyclooxygenase (COX) inhibition. Furthermore, this compound is extensively utilized in the development of enzyme inhibitors, agrochemicals, and materials science, particularly in the creation of metal-chelating ligands and advanced polymers. Researchers value 4-Trifluoromethylsalicylic acid for its ability to confer enhanced membrane permeability and improved pharmacokinetic properties to lead compounds, facilitating the exploration of structure-activity relationships (SAR). Offered with high purity and consistency, this reagent is an essential tool for chemists and biologists working in cutting-edge pharmaceutical and chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-hydroxy-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLFPUBZFSJWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186474
Record name 4-Trifluoromethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328-90-5
Record name 2-Hydroxy-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Trifluoromethylsalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Trifluoromethylsalicylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.971
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzoic acid, 2-hydroxy-4-(trifluoromethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TRIFLUOROMETHYLSALICYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY7YRE9E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Hydroxy-4-trifluoromethyl benzoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060715
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" biological targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Targets of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Authored by a Senior Application Scientist

Introduction: From Chemical Intermediate to Active Metabolite

This compound, often referred to as HTB, is a fluorinated derivative of salicylic acid. While it serves as a key intermediate in the synthesis of various pharmaceutical agents, its most significant biological role is as the primary active metabolite of the antithrombotic drug Triflusal. Triflusal itself is a prodrug that undergoes rapid deacetylation by esterases in the bloodstream, yielding HTB. Therefore, understanding the biological targets of HTB is crucial to comprehending the therapeutic effects of Triflusal. This guide provides an in-depth analysis of the known molecular targets of HTB, the associated mechanisms of action, and the experimental methodologies used for their validation.

Physicochemical Properties of HTB

PropertyValue
IUPAC NameThis compound
SynonymsHTB, 4-Trifluoromethylsalicylic acid
Molecular FormulaC₈H₅F₃O₃
Molecular Weight206.12 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point178-181 °C

Primary Biological Target: Cyclooxygenase (COX) Enzymes

The principal mechanism of action of HTB, inherited from its structural similarity to salicylic acid, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and platelet aggregation.

Mechanism of COX Inhibition

HTB acts as an irreversible inhibitor of COX-1. Unlike aspirin, which acetylates a serine residue (Ser-529) in the active site of COX-1, HTB's mechanism is distinct and potent. This irreversible inhibition of platelet COX-1 is fundamental to its anti-platelet effect, as it blocks the production of thromboxane A2 (TXA2), a powerful promoter of platelet aggregation, for the entire lifespan of the platelet. While it also inhibits COX-2, its effects on COX-1 are more pronounced.

Signaling Pathway: HTB and Platelet Aggregation

The following diagram illustrates the central role of HTB in modulating the arachidonic acid cascade to prevent platelet aggregation.

HTB_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid (AA) pla2->aa Liberation cox1 Cyclooxygenase-1 (COX-1) aa->cox1 pgg2 PGG2 cox1->pgg2 pgh2 PGH2 pgg2->pgh2 txas Thromboxane Synthase pgh2->txas txa2 Thromboxane A2 (TXA2) txas->txa2 aggregation Platelet Aggregation txa2->aggregation Promotes htb HTB (Active Metabolite) htb->cox1 Irreversibly Inhibits

Caption: Mechanism of HTB-mediated inhibition of platelet aggregation via irreversible blockade of COX-1.

Secondary Biological Targets: Phosphodiesterases (PDEs)

Beyond its primary effects on COX enzymes, HTB also functions as an inhibitor of several phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in various cellular signaling pathways. By inhibiting PDEs, HTB can increase intracellular levels of cAMP and cGMP, leading to downstream effects such as vasodilation and further inhibition of platelet activation.

HTB has been shown to inhibit PDE5A1 and PDE4D2, which are involved in regulating vascular tone and inflammatory responses. This multi-target profile may contribute to the overall therapeutic efficacy of its parent drug, Triflusal.

Quantitative Analysis of Target Inhibition

The inhibitory potency of HTB against its primary targets has been quantified in various studies.

TargetMetricValueReference
Platelet Aggregation (Human)IC₅₀477 µM
Thromboxane B2 ProductionIC₅₀32 µM
PDE5A1IC₅₀14.1 µM
PDE4D2IC₅₀29.5 µM

These values demonstrate that HTB is a more potent inhibitor of thromboxane production than of overall platelet aggregation, consistent with its mechanism as a COX-1 inhibitor. Its activity against PDEs occurs at a comparable concentration range.

Experimental Protocol: In Vitro COX-1 Inhibition Assay

The following protocol outlines a representative method for determining the inhibitory activity of HTB on COX-1, a self-validating system for assessing target engagement.

Objective: To quantify the IC₅₀ value of this compound (HTB) against purified ovine COX-1.

Materials:

  • Purified ovine COX-1 enzyme

  • Arachidonic acid (substrate)

  • HTB (test compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • Microplate reader

Workflow Diagram

Assay_Workflow start Start prep_htb Prepare HTB Serial Dilutions in DMSO start->prep_htb pre_incubate Add HTB or Vehicle (DMSO) to Enzyme Solution Pre-incubate (e.g., 15 min) prep_htb->pre_incubate add_enzyme Add COX-1 Enzyme to Reaction Buffer add_enzyme->pre_incubate initiate_rxn Initiate Reaction with Arachidonic Acid pre_incubate->initiate_rxn incubate_rxn Incubate (e.g., 10 min at 37°C) initiate_rxn->incubate_rxn stop_rxn Stop Reaction (e.g., with HCl) incubate_rxn->stop_rxn measure_pge2 Quantify PGE2 Production using ELISA stop_rxn->measure_pge2 analyze Calculate % Inhibition Determine IC50 measure_pge2->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro COX-1 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of HTB in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 µM to 1000 µM). A vehicle control (DMSO only) must be included.

  • Enzyme Preparation: Dilute the purified COX-1 enzyme to the desired working concentration in the reaction buffer.

  • Pre-incubation: In a microplate, add a small volume of each HTB dilution or vehicle to the wells. Then, add the diluted COX-1 enzyme. Allow the plate to pre-incubate for approximately 15 minutes at room temperature to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Immediately transfer the plate to a 37°C incubator for a defined period, typically 10-20 minutes.

  • Reaction Termination: Stop the reaction by adding a small volume of a strong acid (e.g., 1 M HCl). This denatures the enzyme and prevents further product formation.

  • Quantification: Measure the amount of PGE2 (a stable downstream product) formed in each well using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each HTB concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the HTB concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which is the concentration of HTB required to inhibit 50% of the COX-1 activity.

This compound (HTB) is a pharmacologically active molecule whose primary biological targets are well-established. Its irreversible inhibition of COX-1 is the cornerstone of the anti-platelet effects of its parent drug, Triflusal. Furthermore, its ability to inhibit phosphodiesterases suggests a broader mechanism of action that may contribute to its clinical profile. The dual-targeting nature of HTB—impacting both prostaglandin synthesis and cyclic nucleotide signaling—makes it an interesting molecule for drug development professionals. Future research could focus on leveraging the trifluoromethyl-substituted salicylic acid scaffold to design novel derivatives with enhanced potency or selectivity for specific COX or PDE isoforms, potentially leading to new therapeutic agents for cardiovascular and inflammatory diseases.

References

  • Title: Triflusal Source: National Center for Biotechnology Information, PubChem Compound Summary for CID 5561 URL:[Link]
  • Title: Triflusal: a potential anti-platelet drug Source: Cardiovascular Drug Reviews, 2003 URL:[Link]
  • Title: Synthesis of this compound Source: Organic Syntheses, 2003 URL:[Link]
  • Title: Identification of this compound as a novel phosphodiesterase 4/5 inhibitor Source: Bioorganic & Medicinal Chemistry Letters, 2011 URL:[Link]
  • Title: Triflusal, a Platelet Aggregation Inhibitor, and Its Main Metabolite, this compound, Inhibit the Activity of c-Jun N-Terminal Kinase Source: Molecular Pharmacology, 2003 URL:[Link]
  • Title: Synthesis of 2-hydroxy-4-trifluoromethyl benzoic acid from 3-trifluoromethyl phenol Source: Google Patents, CN104387602A URL
  • Title: Triflusal and its active metabolite HTB inhibit human platelet aggregation by different mechanisms Source: European Journal of Pharmacology, 1993 URL:[Link]
  • Title: Effects of triflusal and its main human metabolite, 2-hydroxy-4-trifluoromethyl-benzoic acid, on platelet-neutrophil interactions Source: European Journal of Pharmacology, 1998 URL:[Link]

The Structure-Activity Relationship of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Trifluoromethyl)salicylic Acid Scaffold

2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known as 4-(trifluoromethyl)salicylic acid, is a synthetically accessible small molecule that has garnered significant interest in medicinal chemistry. Its rigid, substituted aromatic core provides a robust scaffold for the design of targeted therapeutics. The strategic incorporation of a trifluoromethyl (-CF3) group onto the salicylic acid backbone profoundly influences the molecule's physicochemical and pharmacological properties. The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and electronic character, often leading to enhanced biological activity and improved pharmacokinetic profiles of parent compounds.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, focusing on the individual contributions of its key functional groups—the carboxylic acid, the hydroxyl group, and the trifluoromethyl moiety—to its biological effects, with a primary focus on its well-documented anti-inflammatory and emerging neuroprotective and enzyme-inhibitory activities.

Core Structure-Activity Relationship Insights

The biological activity of the this compound scaffold is a direct consequence of the interplay between its three key functional groups. The salicylic acid core provides the foundational pharmacophore, while the trifluoromethyl group at the C4 position acts as a critical potentiator and modulator of activity.

The Indispensable Role of the Salicylic Acid Core: Carboxyl and Hydroxyl Groups

The 2-hydroxybenzoic acid (salicylic acid) moiety is essential for the primary biological activities observed.

  • Carboxylic Acid (C1-COOH): This group is a primary determinant of the molecule's acidic nature and its ability to interact with biological targets. It can participate in crucial hydrogen bonding and ionic interactions within enzyme active sites or receptor binding pockets. For instance, in the context of sirtuin 5 (SIRT5) inhibition by related 2-hydroxybenzoic acid derivatives, the carboxylate forms a bidentate salt bridge with a key arginine residue (Arg105) and a hydrogen bond with tyrosine (Tyr102) in the substrate-binding pocket.[3] Modification or removal of this group generally leads to a significant loss of activity.

  • Hydroxyl Group (C2-OH): The ortho-positioned hydroxyl group is another critical feature. It can act as both a hydrogen bond donor and acceptor, contributing significantly to binding affinity and selectivity. In the aforementioned SIRT5 inhibitor example, the hydroxyl group forms a hydrogen bond with a valine residue (Val221).[3] Its position relative to the carboxylic acid is paramount; meta- or para-isomers of salicylic acid are typically inactive.[4] This ortho arrangement also allows for potential intramolecular hydrogen bonding, which can influence the molecule's conformation and properties.

The Potentiating Power of the Trifluoromethyl Group (C4-CF3)

The introduction of a trifluoromethyl group at the C4 position dramatically enhances the biological activity of the salicylic acid scaffold, particularly its anti-inflammatory properties. This enhancement is multi-faceted:

  • Enhanced Potency: this compound (HTB) is significantly more potent than its non-fluorinated counterpart, salicylic acid, in inhibiting key inflammatory pathways. A seminal study demonstrated that HTB is a much more potent inhibitor of nuclear factor-kappa B (NF-κB) activation in human umbilical vein endothelial cells (HUVEC) compared to aspirin and salicylic acid.[5]

  • Increased Lipophilicity: The -CF3 group substantially increases the lipophilicity of the molecule. This property can improve its ability to cross cellular membranes and reach intracellular targets, a crucial factor for modulating signaling pathways like NF-κB.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer biological half-life and sustained therapeutic effect.[1] HTB is the primary and active metabolite of the antiplatelet drug triflusal, and it exhibits a significantly longer half-life than its parent compound.[6]

  • Electronic Effects: The strongly electron-withdrawing nature of the -CF3 group alters the electronic distribution of the aromatic ring, which can influence binding interactions with biological targets.[2]

Biological Activities and Associated SAR

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The most well-characterized activity of this compound is its potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Mechanism of Action: NF-κB is a transcription factor that, upon activation by stimuli like tumor necrosis factor-alpha (TNF-α), translocates to the nucleus and induces the expression of pro-inflammatory genes, including adhesion molecules (e.g., VCAM-1) and enzymes like inducible nitric oxide synthase (iNOS). HTB exerts its anti-inflammatory effect by preventing the nuclear translocation of NF-κB.[5]

Key SAR Findings:

  • Superiority of the 4-CF3 Moiety: The presence of the trifluoromethyl group at the 4-position is the key determinant for enhanced NF-κB inhibition. Comparative studies show a stark difference in potency between HTB and salicylic acid.[5]

  • Acetylation of the Hydroxyl Group: The acetylated prodrug, triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid), is rapidly deacetylated in vivo to form the active metabolite, HTB. While triflusal itself has activity, the high and sustained plasma levels of HTB are largely responsible for the prolonged therapeutic effect.[6] This indicates that the free hydroxyl group is crucial for the sustained anti-inflammatory action.

Quantitative Comparison of Anti-inflammatory Activity:

CompoundTarget/AssayCell TypeIC50 Value
This compound (HTB) NF-κB Nuclear TranslocationHUVEC~2 mM
AspirinNF-κB Nuclear TranslocationHUVEC~4 mM
Salicylic AcidNF-κB Nuclear TranslocationHUVEC>4 mM
This compound (HTB) iNOS Induction (Nitrite Production)Rat Peritoneal Macrophages1.84 ± 0.34 mM
TriflusaliNOS Induction (Nitrite Production)Rat Peritoneal Macrophages1.13 ± 0.12 mM
AspiriniNOS Induction (Nitrite Production)Rat Peritoneal Macrophages6.08 ± 1.53 mM
Salicylic AcidiNOS Induction (Nitrite Production)Rat Peritoneal Macrophages9.16 ± 1.9 mM

Data sourced from de Arriba et al., Br J Pharmacol, 1999.[5]

Logical Relationship: From Prodrug to Active Metabolite and Anti-inflammatory Action

G Triflusal Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) HTB HTB (this compound) Active Metabolite Triflusal->HTB Deacetylation (in vivo) NFkB_Activation NF-κB Activation (Nuclear Translocation) HTB->NFkB_Activation Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (VCAM-1, iNOS) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation G start Start: 2-fluoro-4-(trifluoromethyl)benzoic acid reactants Add NaOH and DMSO start->reactants heating Heat to 130°C reactants->heating monitoring Monitor by TLC heating->monitoring workup Cool and pour into ice water monitoring->workup acidification Acidify with HCl (pH 2-3) workup->acidification precipitation Precipitation of Product acidification->precipitation isolation Filter, Wash, and Dry precipitation->isolation end End Product: This compound isolation->end

Sources

Synthesis and characterization of "2-Hydroxy-4-(trifluoromethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key pharmaceutical intermediate and the active metabolite of the antiplatelet drug Triflusal.[1] We detail a robust synthetic methodology based on the Kolbe-Schmitt reaction, a classic and efficient method for the ortho-carboxylation of phenols.[2][3] The guide explains the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines a complete analytical workflow for the structural confirmation and purity assessment of the final product. The intended audience includes researchers, medicinal chemists, and process development scientists who require a practical, field-proven guide to preparing and validating this important fluorinated building block.[4][5]

Introduction

This compound, also known as 4-(Trifluoromethyl)salicylic acid, is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and pharmaceutical development.[6] Its structure, featuring hydroxyl, carboxylic acid, and trifluoromethyl functional groups, makes it a versatile building block for synthesizing more complex molecules.[5] The trifluoromethyl group, in particular, is a prized feature in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below. This data serves as a critical reference for its handling, analysis, and application in further synthetic endeavors.

PropertyValueReference
CAS Number 328-90-5[7][8]
Molecular Formula C₈H₅F₃O₃[7][8]
Molecular Weight 206.12 g/mol [1][7]
IUPAC Name This compound[7]
Synonyms 4-(Trifluoromethyl)salicylic acid, 4-TFMSA[6][7]
Appearance White to off-white crystalline powder[8]
Melting Point 178 °C[1]
Boiling Point 286.4 °C at 760 mmHg[1]
Significance and Applications

The primary significance of this compound lies in its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[4][5] Its structural relationship to salicylic acid makes it a target for developing novel anti-inflammatory agents, analgesics, and other therapeutic compounds. Furthermore, it is the biologically active metabolite of Triflusal, an anti-inflammatory and antithrombotic agent, which underscores its importance in pharmacological studies.[1]

Synthesis Methodology

Retrosynthetic Analysis and Strategy Selection

The most direct and industrially scalable approach for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.[2][9] This electrophilic aromatic substitution reaction introduces a carboxyl group onto the aromatic ring of a phenol.

The retrosynthetic analysis for this compound points to 3-(trifluoromethyl)phenol as the logical starting material. The key transformation is the regioselective carboxylation at the C2 position, ortho to the hydroxyl group. The Kolbe-Schmitt reaction is particularly well-suited for this, as the use of sodium phenoxide under specific conditions of temperature and pressure favors ortho-carboxylation.[9][10] This preference is attributed to the formation of a chelated intermediate between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, which directs the electrophile to the ortho position.[10]

Reaction Mechanism

The synthesis proceeds via the Kolbe-Schmitt reaction, which involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[2]

  • Deprotonation: The starting material, 3-(trifluoromethyl)phenol, is treated with a strong base, typically sodium hydroxide (NaOH), to form the corresponding sodium phenoxide. This step is crucial as the phenoxide is a much more powerful nucleophile than the neutral phenol.

  • Electrophilic Attack: The highly reactive sodium phenoxide then acts as the nucleophile, attacking the electrophilic carbon atom of carbon dioxide (CO₂). The reaction is conducted under elevated temperature and pressure to facilitate the carboxylation.

  • Intermediate Formation & Tautomerization: The attack of the phenoxide on CO₂ leads to the formation of an unstable intermediate, which then tautomerizes to the more stable carboxylate salt (sodium 4-(trifluoromethyl)salicylate).

  • Protonation: The final step involves the acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl). This protonates the carboxylate salt to yield the final product, this compound, which typically precipitates from the aqueous solution.

G Start 3-(Trifluoromethyl)phenol Phenoxide Sodium 3-(Trifluoromethyl)phenoxide (Nucleophile) Start->Phenoxide Deprotonation Base NaOH Base->Phenoxide Intermediate Chelated Intermediate Phenoxide->Intermediate Nucleophilic Attack CO2 CO₂ (Electrophile) (High Pressure, Heat) CO2->Intermediate Salt Sodium 2-Hydroxy-4-(trifluoromethyl)benzoate Intermediate->Salt Tautomerization Product This compound Salt->Product Protonation Acid HCl (aq) Acid->Product

Kolbe-Schmitt Reaction Mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents
  • 3-(Trifluoromethyl)phenol (≥98% purity)

  • Sodium hydroxide (pellets, ≥98% purity)

  • Carbon dioxide (gas cylinder, high purity)

  • Hydrochloric acid (concentrated, 37%)

  • Deionized water

  • Toluene (anhydrous)

  • Activated carbon

Step-by-Step Synthesis Procedure
  • Formation of Sodium Phenoxide: In a high-pressure autoclave reactor equipped with a mechanical stirrer and temperature control, add 3-(Trifluoromethyl)phenol (1.0 eq) and toluene. While stirring, slowly add sodium hydroxide (1.1 eq). Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus until no more water is collected. Evaporate the toluene under reduced pressure to obtain the dry sodium 3-(trifluoromethyl)phenoxide salt.

  • Carboxylation: Seal the autoclave. Heat the dry phenoxide salt to 120-130°C. Pressurize the reactor with carbon dioxide to 5-6 atm. Maintain the reaction at this temperature and pressure with vigorous stirring for 6-8 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO₂ pressure. Add deionized water to the solid reaction mass to dissolve the sodium salt of the product.

  • Decolorization: Transfer the aqueous solution to a beaker. If the solution is colored, add a small amount of activated carbon and stir for 15 minutes. Filter the solution to remove the carbon and any insoluble impurities.

  • Acidification and Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid while stirring until the pH of the solution reaches ~2. A white precipitate of this compound will form.

  • Isolation and Purification: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Workflow Diagram

The following diagram illustrates the complete experimental workflow from starting materials to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 3-(Trifluoromethyl)phenol, NaOH, Toluene B Azeotropic Distillation to form dry Phenoxide A->B C Heat to 125°C B->C D Pressurize with CO₂ (5-6 atm) C->D E React for 6-8 hours D->E F Cool, Vent, and Dissolve in Water E->F G Acidify with HCl to pH 2 F->G H Filter Precipitate G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J K Pure Product for Characterization J->K

Experimental Synthesis Workflow.
Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The use of a high-pressure autoclave requires proper training and adherence to safety protocols. Ensure the reactor is rated for the intended temperature and pressure.

  • Sodium hydroxide is corrosive. Handle with care.

  • Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with extreme care.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below serves as a benchmark for validation.

Physical Properties
PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point 177-179 °C
Solubility Soluble in DMSO, methanol, ethanol; sparingly soluble in water.
Spectroscopic Data

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.

TechniqueExpected Data and Interpretation
¹H NMR Solvent: DMSO-d₆~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).~11.5 ppm (s, 1H): Phenolic hydroxyl proton (-OH).~7.9 ppm (d, 1H): Aromatic proton ortho to the COOH group.~7.3 ppm (s, 1H): Aromatic proton ortho to the CF₃ group.~7.2 ppm (d, 1H): Aromatic proton meta to the COOH group.
¹³C NMR Solvent: DMSO-d₆Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule, including the carbonyl carbon (~172 ppm), carbons attached to F (~120-130 ppm with q-splitting), and other aromatic carbons.
¹⁹F NMR Solvent: DMSO-d₆A single sharp signal around -61 ppm, corresponding to the trifluoromethyl (-CF₃) group.
IR (KBr) ~3300-2500 cm⁻¹ (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[11]~1690 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[11]~1320 cm⁻¹ (strong): C-F stretching vibrations.~1610, 1480 cm⁻¹: Aromatic C=C stretching vibrations.
Mass Spec. (EI) m/z: 206 (M⁺), 188 ([M-H₂O]⁺), 161 ([M-COOH]⁺).(ESI⁻) m/z: 205 ([M-H]⁻).[12]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound using the Kolbe-Schmitt reaction with 3-(trifluoromethyl)phenol as the starting material. The provided step-by-step protocol and workflow diagrams offer a clear path for laboratory preparation. Furthermore, the comprehensive characterization data, including expected NMR, IR, and mass spectrometry results, serves as an authoritative benchmark for researchers to validate the identity and purity of the synthesized compound. This information supports the needs of scientists in drug discovery and chemical development by providing a solid foundation for the production and use of this valuable fluorinated intermediate.

References

  • PubChem. (n.d.). This compound.
  • Supporting Information. (n.d.). Green Chemistry.
  • PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.
  • Fengchen Group. (n.d.). Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid.
  • Zhou, M., Ni, C., He, Z., & Hu, J. (2016).
  • Capot Chemical. (n.d.). Specifications of 2-Hydroxy-4-trifluoromethylbenzoic acid.
  • PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
  • ResearchGate. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • Pharmaffiliates. (n.d.). CAS No : 328-90-5 | Product Name : this compound.
  • Human Metabolome Database. (2013). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
  • Wikipedia. (n.d.). Kolbe–Schmitt reaction.
  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
  • ACS Publications. (n.d.). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination.
  • SlideShare. (n.d.). Kolbe-Schmitt Reaction.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • NIST WebBook. (n.d.). Benzoic acid, 4-hydroxy-.
  • MassBank. (2009). msbnk-riken-pr100596.

Sources

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: Physicochemical Properties, Analysis, and Applications

Introduction

This compound, also known by its synonym 4-(Trifluoromethyl)salicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its structure, which incorporates a salicylic acid scaffold with a strongly electron-withdrawing trifluoromethyl (-CF3) group, imparts a unique combination of chemical reactivity and physicochemical properties. This compound is perhaps most widely recognized as the primary active metabolite of the antithrombotic drug Triflusal, where it is responsible for the therapeutic antiplatelet and anti-inflammatory effects.[1]

The presence of the trifluoromethyl group is a key feature, a common motif in modern pharmaceuticals designed to enhance metabolic stability, binding affinity, and lipophilicity.[2] Understanding the fundamental properties of this compound is therefore crucial for researchers in drug metabolism, pharmacokinetics, and synthetic chemistry who utilize this molecule as a reference standard, a therapeutic agent, or a versatile synthetic building block. This guide provides a comprehensive overview of its core physicochemical characteristics, analytical methodologies, and key applications, grounded in authoritative scientific data.

Part 1: Core Physicochemical and Molecular Properties

The distinct properties of this compound arise from the interplay of its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the trifluoromethyl group. These properties dictate its behavior in both biological and chemical systems.

Key Identifiers and Physical Properties

A summary of the essential identification and physicochemical data for this compound is presented below.

PropertyValueSource(s)
IUPAC Name This compound[3]
Synonyms 4-(Trifluoromethyl)salicylic acid, 4-Tfmsa[3]
CAS Registry Number 328-90-5[4]
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol [3]
Appearance Solid, white to light grey powder[1][5]
Melting Point 177-178 °C[1][4]
Boiling Point 286.4 °C (at 760 mmHg)[1]
Density 1.5 ± 0.1 g/cm³[1]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol)[6][7]
Structural and Electronic Characteristics
  • Lipophilicity (LogP): The calculated octanol-water partition coefficient (XLogP3) is 3.5.[1] This high value indicates significant lipophilicity, a direct consequence of the trifluoromethyl group.[2] This property is critical for its pharmacokinetic profile, influencing its ability to cross biological membranes and its distribution in the body.

  • Molecular Descriptors: The molecule has a topological polar surface area (TPSA) of 57.5 Ų, two hydrogen bond donors (from the -OH and -COOH groups), and six hydrogen bond acceptors (the oxygen atoms and fluorine atoms).[1] These features are central to its interaction with biological targets like enzymes and receptors.

Part 2: Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount in research and development. This section outlines the standard analytical techniques and expected results for this compound.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, which will appear as a complex splitting pattern due to their unique electronic environments. The acidic protons of the carboxyl and hydroxyl groups will typically appear as broad singlets that may be exchangeable with D₂O.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carboxyl carbon will be in the downfield region (~170 ppm). The carbon atom of the -CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms.

    • ¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group, providing a clear diagnostic peak.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) negative mode, the compound is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of approximately 205.0.[9] This is a common method for its quantification in biological matrices. The exact mass is 206.019079 g/mol , which can be used for high-resolution mass spectrometry (HRMS) to confirm its elemental composition.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Characteristic absorption bands include a broad O-H stretch for the hydrogen-bonded carboxylic acid (typically ~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), a distinct O-H stretch for the phenolic group (~3300-3500 cm⁻¹), and very strong C-F stretching bands in the region of ~1100-1300 cm⁻¹.

Chromatographic Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of this compound and for its quantification. The following protocol is a representative method adapted from procedures used for its analysis in biological fluids.[9]

Experimental Protocol: HPLC Purity Analysis

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a stock solution.

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 50 µg/mL).

  • Analysis:

    • Equilibrate the column with an initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution program, for example:

      • 0-10 min: Increase from 30% B to 95% B.

      • 10-12 min: Hold at 95% B.

      • 12-13 min: Return to 30% B.

      • 13-18 min: Re-equilibrate at 30% B.

    • Integrate the peak area to determine purity. The retention time will depend on the exact conditions and column used.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (A: 0.1% FA in H2O) (B: Acetonitrile) C System Equilibration (C18 Column) A->C B Sample Prep (Dissolve & Dilute) D Inject Sample B->D C->D E Gradient Elution D->E F UV Detection (254 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Calculate Purity H->I

Caption: Workflow for purity analysis via HPLC.

Part 3: Chemical Reactivity and Synthesis

Metabolic Origin

This compound is the pharmacologically active form of the drug Triflusal. In the body, Triflusal undergoes rapid hydrolysis, primarily mediated by esterase enzymes, where its acetyl group is cleaved to yield the parent compound. This bioactivation is a critical step for its therapeutic effect.

Metabolic Conversion of Triflusal

Metabolic_Conversion Triflusal Triflusal (2-Acetoxy-4-(trifluoromethyl)benzoic acid) Metabolite Active Metabolite (this compound) Triflusal->Metabolite + H₂O Enzyme Esterases (in vivo hydrolysis) Enzyme->Triflusal

Caption: Bioactivation of Triflusal to its active metabolite.

Synthetic Reactivity

The molecule's functional groups provide multiple handles for synthetic modification:

  • Carboxylic Acid: Can undergo standard reactions such as esterification (e.g., with alcohols under acidic conditions) and amide bond formation (e.g., with amines using coupling agents like DCC or EDC) to create derivatives.[11]

  • Phenolic Hydroxyl: Can be alkylated to form ethers or acylated to form esters. Its nucleophilicity allows it to be used in reactions like Williamson ether synthesis.

  • Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing -COOH and -CF₃ groups. However, under forcing conditions, reactions may proceed, directed by the existing substituents.

Part 4: Applications in Research and Drug Development

The utility of this compound extends beyond its role as a drug metabolite.

  • Pharmaceutical and Medicinal Chemistry: It serves as a crucial building block for synthesizing novel drug candidates. Its scaffold has been incorporated into molecules designed as antitubercular agents and selective SIRT5 inhibitors.[11][12] The trifluoromethyl group is often intentionally included in drug design to block metabolic pathways, modulate acidity, and enhance target binding through favorable interactions.[2]

  • Materials Science: The rigid structure and potential for hydrogen bonding make it a candidate for developing functional materials. For example, it has been used to synthesize polyesters that self-assemble into crystalline structures and in the creation of smectic C liquid crystals.[11]

Part 5: Safety and Handling

As a bioactive chemical, proper handling is essential to ensure laboratory safety.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity Acute Tox. 3 (Oral)H301: Toxic if swallowed.[1]
Skin Irritation Skin Irrit. 2H315: Causes skin irritation.
Eye Damage Eye Dam. 1H318: Causes serious eye damage.
Environmental Aquatic Chronic 3H412: Harmful to aquatic life with long lasting effects.

Safe Handling Guidelines:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[5][13]

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.[5][6]

  • Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, seek immediate medical attention.[13]

References

  • Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. (2014). Ingenta Connect. [Link]
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111. PubChem. [Link]
  • This compound | C8H5F3O3 | CID 164578. PubChem. [Link]
  • Supporting Information. Royal Society of Chemistry. [Link]
  • Methyl 2-hydroxy-4-(trifluoromethyl)benzoate | C9H7F3O3 | CID 349235. PubChem. [Link]
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
  • Supplementary Information. The Royal Society of Chemistry. [Link]
  • This compound. CAS Common Chemistry. [Link]
  • 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem. [Link]
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. National Institutes of Health (NIH). [Link]
  • This compound.
  • Benzoic acid, 4-hydroxy-. NIST WebBook. [Link]
  • Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
  • 2-Fluoro-4-(methoxycarbonyl)benzoic acid. National Institutes of Health (NIH). [Link]
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]
  • 2-hydroxy-4-(trifluoromethoxy)benzoic acid (C8H5F3O4). PubChemLite. [Link]
  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Wiley Online Library. [Link]
  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. University of Missouri. [Link]
  • Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known by its synonym 4-(trifluoromethyl)salicylic acid, is a key substituted aromatic carboxylic acid.[1][2][3] Its structural motifs—a salicylic acid core functionalized with a highly electronegative trifluoromethyl group—make it a valuable building block in medicinal chemistry and materials science. It is also known as the primary active metabolite of the antithrombotic drug Triflusal, designated Triflusal Impurity B.[1]

The precise arrangement of the hydroxyl, carboxylic acid, and trifluoromethyl groups on the benzene ring governs the molecule's chemical reactivity, pharmacological activity, and material properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for any research or development application. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The interpretation herein is grounded in fundamental principles and validated by available experimental data, offering a comprehensive reference for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties and structure. The trifluoromethyl group exerts a strong electron-withdrawing effect, influencing the acidity of both the carboxylic and phenolic protons and modulating the electron density of the aromatic ring.

PropertyValueSource
Molecular Formula C₈H₅F₃O₃[2][3]
Molecular Weight 206.12 g/mol [1][3]
Monoisotopic Mass 206.01907850 Da[1]
CAS Number 328-90-5[3]
IUPAC Name This compound[1]
Synonyms 4-(Trifluoromethyl)salicylic acid, 4-Tfmsa[1]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
edge [fontsize=12, fontname="sans-serif"];

// Benzene ring nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes COOH_C [label="C", pos="2.6,1.5!", fontcolor="#EA4335"]; COOH_O1 [label="O", pos="3.5,0.75!", fontcolor="#EA4335"]; COOH_OH [label="OH", pos="2.8,2.5!", fontcolor="#EA4335"];

OH_group [label="OH", pos="-2.4,1.5!", fontcolor="#4285F4"];

CF3_C [label="C", pos="0,-2.8!", fontcolor="#34A853"]; F1 [label="F", pos="-0.8,-3.6!", fontcolor="#34A853"]; F2 [label="F", pos="0.8,-3.6!", fontcolor="#34A853"]; F3 [label="F", pos="0,-3.8!", fontcolor="#34A853"];

// Aromatic protons H3 [label="H", pos="-2.2,-1.2!"]; H5 [label="H", pos="2.2,-1.2!"]; H6 [label="H", pos="2.2,0!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds (approximated with extra lines for visual cue) subgraph { edge [style=invis]; C1 -- C6; C2 -- C3; C4 -- C5; }

// Substituent bonds C1 -- COOH_C [label=" COOH", fontcolor="#EA4335"]; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_OH;

C2 -- OH_group [label="OH ", fontcolor="#4285F4"]; C4 -- CF3_C [label="CF₃", fontcolor="#34A853"]; CF3_C -- F1; CF3_C -- F2; CF3_C -- F3;

C3 -- H3; C5 -- H5; C6 -- H6; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expert Interpretation & Predicted Data

¹H NMR Analysis

The ¹H NMR spectrum is expected to show five distinct signals: three for the aromatic protons and one each for the phenolic and carboxylic acid protons. The electron-withdrawing CF₃ group will deshield protons ortho and para to it, shifting them downfield.

Predicted ProtonChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6~7.9 - 8.1d1HOrtho to the deshielding COOH group.
H-5~7.2 - 7.4dd1HOrtho to the electron-withdrawing CF₃ group.
H-3~7.1 - 7.3d1HMeta to COOH and ortho to the electron-donating OH group.
-OH (Phenolic)~10.0 - 11.5br s1HBroad signal due to hydrogen bonding and exchange; deshielded.
-COOH (Carboxylic)> 12.0br s1HHighly deshielded, very broad signal due to strong hydrogen bonding and exchange.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum should display eight signals, corresponding to each unique carbon atom. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms.

Predicted CarbonChemical Shift (δ, ppm)Key FeatureRationale
C=O~170 - 173Weak signalTypical chemical shift for a carboxylic acid carbonyl.
C-2 (C-OH)~158 - 162Carbon bearing the hydroxyl group, shifted downfield.
C-4 (C-CF₃)~130 - 135 (q)QuartetStrong electron-withdrawing effect from CF₃.
C-6~130 - 133Aromatic CH.
C-1 (C-COOH)~115 - 120Shielded position relative to other substituted carbons.
C-5~118 - 122Aromatic CH.
C-3~114 - 118Aromatic CH.
CF₃~123 - 126 (q)Strong QuartetCharacteristic signal for a CF₃ group with a large ¹JCF coupling constant.
Standard Operating Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize the compound and slow the exchange of acidic protons, allowing for the observation of -OH and -COOH signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of ~240 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the hydroxyl, carbonyl, and trifluoromethyl groups.

Expert Interpretation & Characteristic Absorptions

The key diagnostic feature for carboxylic acids is an extremely broad O-H stretching band, which often overlaps with C-H stretching vibrations, arising from strong hydrogen-bonded dimers in the solid state.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2500 - 3300Strong, Very BroadO-H stretch (from COOH, hydrogen-bonded dimer)
~3200 - 3500Medium, BroadO-H stretch (from phenolic OH)
~1680 - 1710Strong, SharpC=O stretch (from COOH, conjugated)
~1600, ~1450MediumC=C aromatic ring stretches
~1200 - 1350StrongC-O stretch (from COOH)
~1100 - 1200Strong, Multiple BandsC-F stretches (from CF₃)
Standard Operating Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

Expert Interpretation & Fragmentation Analysis

In a typical Electron Ionization (EI) mass spectrum, the molecular ion (M⁺˙) is expected at m/z 206. However, for carboxylic acids, this peak can be weak. In softer ionization techniques like Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ is often the most prominent ion in negative mode. An LC-MS study confirms the observation of the deprotonated ion at m/z 205.0 for this compound.[5]

The fragmentation of aromatic carboxylic acids is well-defined. Key fragmentation pathways include the loss of small, stable neutral molecules.[6]

m/z ValueProposed FragmentIdentity
206[C₈H₅F₃O₃]⁺˙Molecular Ion (M⁺˙)
189[M - OH]⁺Loss of hydroxyl radical
161[M - COOH]⁺Loss of carboxyl radical
133[M - COOH - CO]⁺Subsequent loss of carbon monoxide

digraph "fragmentation_pathway" {
graph [splines=ortho, nodesep=0.6, ranksep=1.2];
node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled];
edge [fontname="sans-serif", fontsize=9, color="#5F6368"];

M [label="[M]⁺˙\nm/z = 206", fillcolor="#FBBC05"]; F1 [label="[M - OH]⁺\nm/z = 189"]; F2 [label="[M - COOH]⁺\nm/z = 161"]; F3 [label="[C₆H₄F₃]⁺\nm/z = 145"];

M -> F1 [label="- •OH"]; M -> F2 [label="- •COOH"]; F2 -> F3 [label="- CO"]; }

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Standard Operating Protocol: LC-MS (ESI Negative Mode)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as methanol/water (50:50 v/v).

  • Chromatography (Optional but Recommended):

    • Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: m/z 50-500.

    • Key Parameters: Adjust capillary voltage (~3.0-4.0 kV), desolvation gas flow, and temperature to optimize the signal for the target ion ([M-H]⁻ at m/z 205).

  • Data Analysis: Extract the ion chromatogram for m/z 205 to confirm the presence and retention time of the compound. Analyze the full scan mass spectrum for the deprotonated molecular ion.

Conclusion

The structural verification of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and substitution pattern. IR spectroscopy provides rapid confirmation of the essential hydroxyl, carboxyl, and trifluoromethyl functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation behavior. Together, these techniques provide a robust and self-validating analytical workflow, ensuring the identity and purity of this important chemical entity for all scientific and industrial applications.

References

  • 4 - Supporting Information. (n.d.).
  • 4 - Supporting Information. (n.d.).
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health (NIH).
  • This compound - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • This compound. (n.d.). PubChem.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • 4-TRIFLUOROMETHYLSALICYLIC ACID. (n.d.). precisionFDA.
  • Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • 4-Trifluoromethyl-benzoic-acid-fluoride. (n.d.). SpectraBase.
  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • Diehl, G. L., III, Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. ResearchGate.
  • Molecular Structure of Salicylic Acid and Its Hydrates: A Rotational Spectroscopy Study. (n.d.). MDPI.
  • 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001895). (n.d.). Human Metabolome Database.
  • 4-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.
  • 4-Trifluoromethyl-benzoic-acid-fluoride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • IR spectrum of the product 4-hydroxybenzoic acid. (n.d.). ResearchGate.
  • FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 (M=Ni, Cd, Co and Mn) Complexes. (2005).
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid Binding

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically detailed workflow for the in silico modeling of the binding interactions between the small molecule 2-Hydroxy-4-(trifluoromethyl)benzoic acid and a relevant protein target. From ligand parameterization and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, we present a self-validating protocol grounded in established methodologies. This document is intended for researchers and drug development professionals seeking to apply computational techniques to understand and predict molecular recognition events. We will use Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory drugs, as a case study receptor to provide a practical and reproducible research framework.

Introduction: Scientific Rationale and Strategic Overview

This compound, also known as 4-Trifluoromethylsalicylic acid, is a derivative of salicylic acid.[1][2] Its structure, featuring a carboxylate, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, suggests potential interactions with biological macromolecules, making it a candidate for computational investigation. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity in drug candidates.[3]

Derivatives of salicylic acid are famously known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.[4][5] The COX enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is an inducible enzyme often overexpressed during inflammation and in various malignancies, including breast cancer.[5][6] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[7] This guide will use the human COX-2 enzyme as the target receptor to contextualize the modeling workflow.

Our approach is multi-staged, beginning with static molecular docking to predict favorable binding poses and estimate binding affinity. This is followed by all-atom molecular dynamics (MD) simulations to assess the dynamic stability of the predicted protein-ligand complex in a solvated environment. Finally, we will employ the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method to calculate the binding free energy, offering a more rigorous estimation of binding affinity than docking scores alone.[8][9][10]

Part I: System Preparation - The Foundation of Accuracy

The fidelity of any in silico model is critically dependent on the meticulous preparation of both the ligand and the protein receptor. Errors or shortcuts in this phase will invariably lead to unreliable results.

Ligand Preparation

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation with correct protonation states and atomic charges, which are essential for accurate force field-based calculations.

Experimental Protocol: Ligand Parameterization using AmberTools

  • Obtain 3D Structure: Download the 3D structure of this compound from a chemical database like PubChem (CID: 164578) in SDF or MOL2 format.[1]

  • Protonation State: At physiological pH (~7.4), the carboxylic acid group (pKa ≈ 3-4) will be deprotonated (carboxylate), while the phenolic hydroxyl group (pKa ≈ 8-9) will remain protonated. This is a critical chemical decision that dictates the molecule's charge and interaction potential. The net charge of the ligand will be -1.

  • Charge and Force Field Parameter Generation: We will use the antechamber and parmchk2 tools from the AmberTools suite to generate parameters compatible with the General AMBER Force Field (GAFF2).[11] GAFF2 is specifically designed for organic small molecules and is compatible with AMBER protein force fields.[11][12]

    • Command:

    • Causality: The antechamber command calculates the AM1-BCC charges (-c bcc), which are known to reproduce high-quality quantum mechanical charges at a lower computational cost.[11] It also assigns GAFF2 atom types. parmchk2 checks for any missing force field parameters in the GAFF2 library and generates a .frcmod file containing suitable replacements.[11][13][14]

Receptor Preparation

Receptor preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB), adding missing atoms, and ensuring the protein is in a chemically correct state for simulation.

Experimental Protocol: Preparing the COX-2 Receptor

  • Obtain Crystal Structure: Download the crystal structure of human COX-2. A suitable entry is PDB ID: 3LN1, which is a high-resolution structure of COX-2 in complex with a selective inhibitor.[7]

  • Initial Cleaning (Using UCSF Chimera or BIOVIA Discovery Studio):

    • Remove all non-essential molecules: water, co-factors, ions, and the co-crystallized ligand.[15][16][17] This is done to ensure the docking simulation starts with an unoccupied binding site.

    • The COX-2 protein is a homodimer.[7] For computational efficiency, we will retain only one chain (e.g., Chain A) for this study.

  • Add Hydrogens and Assign Charges (Using AutoDock Tools or a similar program):

    • Add polar hydrogens to the protein structure.[17] X-ray crystallography typically does not resolve hydrogen atom positions.

    • Assign atomic charges using a standard protein force field. For consistency with our subsequent MD simulations, we will use the AMBER ff14SB force field.[12][18]

  • Final Output: Save the prepared receptor as a .pdbqt file for AutoDock Vina docking and a standard .pdb file for the MD simulation setup.[7]

Part II: Molecular Docking - Predicting Binding Modes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It uses a scoring function to estimate the binding affinity, providing a rapid assessment of potential binders.[19]

Defining the Binding Site

The accuracy of docking is contingent on correctly defining the search space, or "grid box," within which the algorithm will attempt to place the ligand. For COX-2, the active site is a well-characterized hydrophobic channel.[6]

Experimental Protocol: Docking with AutoDock Vina

  • Grid Box Generation:

    • Identify the key active site residues of COX-2. These typically include residues like Tyr385, Arg120, and Ser530.

    • Using AutoDock Tools, center a grid box on the geometric center of these residues. A typical grid box size for this target is 30 x 30 x 30 Å, which is large enough to encompass the entire active site and allow for conformational flexibility of the ligand.[7]

  • Running the Docking Simulation:

    • Use AutoDock Vina, a widely used and efficient docking program.[17]

    • Provide the prepared protein (.pdbqt), prepared ligand (.pdbqt), and a configuration file specifying the grid box coordinates and dimensions.

    • Command:

  • Analysis of Results:

    • Vina will output several binding poses ranked by their binding affinity score (in kcal/mol).[20] The top-ranked pose (most negative score) is considered the most likely binding mode.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Analyze the key interactions: hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For our ligand, we anticipate interactions involving the carboxylate group with charged residues (like Arginine) and potential hydrogen bonding from the hydroxyl group.

Parameter Description Typical Value for COX-2
Grid Center (X, Y, Z) Coordinates for the center of the docking search space.Determined from active site residues.
Grid Size (Å) Dimensions of the search space in each direction.30 x 30 x 30
Exhaustiveness Controls the thoroughness of the conformational search.8 (default) to 16 (for higher accuracy)
Output Poses The number of binding modes to generate.9

Part III: Molecular Dynamics (MD) Simulation - Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, accounting for protein flexibility and the explicit presence of solvent.[21] This step is crucial for validating the stability of the docked pose.

System Building and Parameterization

We will use the GROMACS simulation package, a highly efficient and popular code for biomolecular simulations.[22] The force fields chosen in the preparation step (AMBER ff14SB for the protein, GAFF2 for the ligand) are essential here.

MD_Workflow

Caption: Workflow for MD Simulation and Analysis.

Experimental Protocol: GROMACS MD Simulation

  • Combine Coordinates: Merge the PDB files of the prepared receptor and the top-ranked ligand pose from docking into a single complex PDB file.

  • Generate Topology: Use the tleap program in AmberTools to combine the protein (ff14SB) and ligand (.frcmod, .ac) parameters into a unified topology for the complex.[13] Convert this topology to GROMACS format using a tool like ACPYPE.[14]

  • System Setup:

    • Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Use gmx solvate to fill the box with an explicit water model, such as TIP3P.

    • Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes introduced during system setup.

  • Equilibration:

    • NVT Ensemble (Constant Volume): Equilibrate the system for ~100 ps with position restraints on the protein and ligand heavy atoms to allow the solvent to relax around the solute.

    • NPT Ensemble (Constant Pressure): Equilibrate for another ~200 ps, again with position restraints, to adjust the system density to the correct pressure.[23]

  • Production MD: Run the production simulation for a duration sufficient to observe the stability of the complex (e.g., 100 ns) without any restraints.

Trajectory Analysis

Analysis of the MD trajectory provides insights into the stability and dynamics of the system.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low-amplitude RMSD for the ligand suggests it remains securely in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

  • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation. Do they persist? This provides a dynamic validation of the initial static model.

Part IV: Binding Free Energy Calculation

MM/PBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energy with a continuum solvation model.[24][25] It is more accurate than docking scores but less computationally expensive than rigorous alchemical free energy methods.[9][10]

MMPBSA_Equation

Caption: Core Equations for MM/PBSA Calculation.

Experimental Protocol: g_mmpbsa Calculation

  • Extract Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-200 frames) at regular intervals.

  • Run g_mmpbsa: Use a tool like g_mmpbsa to perform the calculation on the extracted snapshots.[8] The tool calculates the free energy of the complex, the protein, and the ligand individually and then computes the difference.[10]

    • Equation: ΔG_bind = + - T<ΔS>

    • Where:

      • : Average molecular mechanics energy (van der Waals and electrostatic).

      • : Solvation free energy (polar and non-polar contributions).

      • -T<ΔS>: Conformational entropy change upon binding (often omitted for relative rankings due to high computational cost and potential for large errors).[25]

  • Analyze Results: The final ΔG_bind value provides a quantitative estimate of the binding affinity. This can be used to rank different ligands or to compare computational predictions with experimental data (e.g., IC50 values), if available.

MM/PBSA Component Description Expected Contribution for Favorable Binding
Van der Waals (ΔE_vdw) Favorable shape complementarity and dispersion forces.Negative
Electrostatic (ΔE_elec) Favorable charge-charge and hydrogen bond interactions.Negative
Polar Solvation (ΔG_polar) Energy penalty for desolvating polar groups.Positive (unfavorable)
Non-polar Solvation (ΔG_nonpolar) Favorable energy from burying hydrophobic surface area.Negative
Binding Energy (ΔG_bind) The net sum of all contributions.Negative

Conclusion and Future Directions

References

  • Jorgensen Research Group, W. L. GROMACS Protein Ligand Complex Simulations.
  • Bouziane, I., et al. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. International Journal of Computer Applications, 87(1).
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Lemkul, J. A. GROMACS Tutorials: Protein-Ligand Complex.
  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa-A GROMACS Tool for High-Throughput MM-PBSA Calculations. Journal of Chemical Information and Modeling, 54(7), 1951–1962.
  • Bhattacharjee, A., et al. (2016). Molecular docking analysis of COX-2 for potential inhibitors. Journal of Applied Pharmaceutical Science, 6(11), 189-192.
  • Bouziane, I., et al. (2014). Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. ResearchGate.
  • Lemkul, J. A. GROMACS Tutorials.
  • In-Silico Lab. (2025). Protein & Ligand Preparation + Molecular Docking | Complete In-Silico Workflow. YouTube.
  • BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial.
  • Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire, 13(2), 64-67.
  • Masukawa, K. (2004). MM/PBSA Free Energy Calculation Guide. Scribd.
  • Khan, M. F., & Khan, M. A. (2014). Docking Studies of Cyclooxygenase 2 inhibitory activity of Flavonoids. International Journal of Biology and Biotechnology, 11(4), 629-635.
  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508.
  • Bio-phys. (2020). Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools.
  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
  • SeeSAR. (2010). DOCKING TUTORIAL.
  • Gentile, F., et al. (2023). Development of AMBER Parameters for Molecular Simulations of Selected Boron-Based Covalent Ligands. Molecules, 28(6), 2795.
  • CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial.
  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Peng's Lab. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164578, this compound.
  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • CCDC. (2021). Protein-ligand docking 101 - running a simulation in GOLD.
  • Dawn of Bioinformatics. (2022). Protein preparation for molecular docking using Discovery Studio.
  • Singh, S., et al. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 12(3), 3532-3543.
  • Chu, T. (2023). How to parameterize the new ligand of a complex in AMBER? ResearchGate.
  • Ismail, H. (2025). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. YouTube.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2775111, 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
  • Gyamfi, J. A., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry, 69, 116892.
  • Fengchen. Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid.

Sources

The Central Role of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB) in the Pharmacological Profile of Triflusal: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Metabolite

In the landscape of antiplatelet therapies, Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) presents a unique pharmacological profile, distinguishing it from its structural relative, aspirin. While Triflusal itself initiates a therapeutic cascade, a comprehensive understanding of its efficacy and safety hinges on a deep dive into its principal and active metabolite, 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB). This guide provides an in-depth technical exploration of HTB, from its metabolic genesis to its multifaceted mechanisms of action and the analytical methodologies crucial for its study. For researchers and professionals in drug development, a thorough appreciation of HTB is not merely academic; it is fundamental to harnessing the full therapeutic potential of Triflusal and developing next-generation antithrombotic agents.

Triflusal is rapidly biotransformed into HTB following oral administration, and it is this metabolite that is largely responsible for the sustained antiplatelet effect observed clinically.[1][2] Unlike the inactive salicylate metabolite of aspirin, HTB is a pharmacologically active entity, contributing significantly to the overall therapeutic effect.[3] This guide will elucidate the critical aspects of HTB, providing a foundational resource for its study and application in drug development.

Metabolic Pathway and Pharmacokinetics of HTB

The journey of Triflusal in the body is a rapid conversion to its more stable and enduring active form, HTB. This metabolic transformation is a key determinant of the drug's pharmacokinetic and pharmacodynamic profile.

Metabolic Conversion

Following oral administration, Triflusal is absorbed in the small intestine and undergoes rapid deacetylation, primarily in the liver, to form HTB.[4][5] This biotransformation is a critical activation step, as HTB possesses marked antiplatelet properties.[4] The elimination of Triflusal and its metabolites is primarily through the renal pathway, with unchanged Triflusal, HTB, and a glycine conjugate of HTB being detected in urine.[2][4]

Triflusal Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) HTB HTB (this compound) Triflusal->HTB Hepatic Deacetylation Glycine_Conjugate HTB-Glycine Conjugate HTB->Glycine_Conjugate Glycine Conjugation Elimination Renal Elimination HTB->Elimination Glycine_Conjugate->Elimination

Caption: Metabolic pathway of Triflusal to HTB and subsequent elimination.

Pharmacokinetic Profile

The pharmacokinetic properties of Triflusal and HTB are markedly different, a crucial factor in the drug's sustained action. Triflusal is characterized by a short half-life, while HTB exhibits a significantly longer half-life, ensuring prolonged therapeutic coverage.[1][5]

A study in healthy volunteers following a single 900 mg oral dose of Triflusal demonstrated these distinct profiles.[1] The key pharmacokinetic parameters are summarized in the table below.

ParameterTriflusalHTB (Metabolite)
Cmax (µg/mL) 11.6 ± 1.792.7 ± 17.1
tmax (h) 0.88 ± 0.264.96 ± 1.37
t1/2 (h) 0.5534.3 ± 5.3
Clearance (L/h) 45.5 ± 11.00.18 ± 0.04
Data from a study in healthy subjects after a single 900 mg oral dose of Triflusal.[1]

The rapid absorption and biotransformation of Triflusal to HTB, coupled with the sustained high plasma concentrations and long half-life of HTB, explain the lasting antiplatelet effect of Triflusal despite its own rapid clearance.[1] Furthermore, food intake has been shown to affect the absorption of Triflusal, but does not cause a statistically significant change in the pharmacokinetics of HTB.[6]

Pharmacodynamics and Mechanism of Action of HTB

HTB's contribution to the antiplatelet effect of Triflusal is not a mere extension of the parent drug's mechanism but a multifaceted activity that offers a distinct therapeutic advantage.

Dual Antiplatelet Activity

The primary mechanism of Triflusal is the irreversible inhibition of cyclooxygenase-1 (COX-1), similar to aspirin, which reduces the production of thromboxane A2, a potent promoter of platelet aggregation.[7] However, the therapeutic action is significantly augmented by HTB, which exerts its own antiplatelet effects through a distinct mechanism.[7] HTB has been shown to inhibit phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP) levels.[7][8] Elevated cAMP inhibits platelet activation and aggregation.[7] This dual mechanism of COX-1 and PDE inhibition provides a potent and comprehensive antiplatelet effect.[7]

cluster_Triflusal Triflusal Action cluster_HTB HTB Action Triflusal Triflusal COX1 COX-1 Triflusal->COX1 Irreversibly Inhibits TXA2 Thromboxane A2 Production COX1->TXA2 Catalyzes Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Promotes HTB HTB PDE Phosphodiesterase (PDE) HTB->PDE Inhibits cAMP Increased cAMP PDE->cAMP Degrades cAMP cAMP->Platelet_Aggregation Inhibits

Caption: Dual mechanism of action of Triflusal and its metabolite HTB.

Neuroprotective and Anti-inflammatory Effects

Beyond its antiplatelet activity, HTB has demonstrated significant neuroprotective and anti-inflammatory properties. Studies have shown that HTB can reduce infarct formation and ameliorate neurological deficits in models of ischemic brain injury.[9] This neuroprotective effect is attributed to its ability to suppress microglial activation and the expression of proinflammatory cytokines.[9]

Furthermore, HTB is a potent inhibitor of nuclear factor κB (NF-κB) activation, a key regulator of inflammatory gene expression.[3] This inhibition of NF-κB is more potent than that of aspirin and is accompanied by a dose-dependent inhibition of nitrite production.[3] HTB and Triflusal have also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[10] These anti-inflammatory actions may contribute to the favorable safety profile of Triflusal, particularly the lower risk of gastrointestinal bleeding compared to aspirin.[7]

Analytical Methodologies for HTB Quantification

Accurate and reliable quantification of HTB in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques.

Sample Preparation and Extraction

A critical first step in the analysis of HTB from plasma is the efficient extraction of the analyte while minimizing matrix effects. A common and effective method involves protein precipitation followed by liquid-liquid extraction.

Protocol: Plasma Extraction for HPLC/LC-MS/MS Analysis

  • To a 200 µL aliquot of plasma, add 50 µL of an internal standard solution (e.g., furosemide or salicylic acid).[11][12]

  • Add 800 µL of acetonitrile to precipitate plasma proteins.[13]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Centrifuge the sample at 16,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[13]

  • Transfer the supernatant to a clean tube.

  • For further purification, a liquid-liquid extraction can be performed using a mixture of acetonitrile and chloroform (60:40, v/v).[11]

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the HPLC or LC-MS/MS system.

This procedure has been shown to yield high absolute recoveries for HTB (e.g., 98.5 ± 3.1% in human plasma).[11]

Plasma Plasma Sample (200 µL) IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (Optional) Supernatant->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for the extraction of HTB from plasma samples.

Chromatographic and Detection Parameters

Validated HPLC and LC-MS/MS methods have been developed for the simultaneous determination of Triflusal and HTB.

Typical HPLC-UV Method Parameters: [11]

  • Column: C18-bonded silica (e.g., 5 µm particle size)

  • Mobile Phase: Acetonitrile-methanol-water (25:10:65, v/v/v)

  • Detection: UV at 234 nm

  • Linearity Range for HTB: 0.1-200.0 µg/mL

  • Lower Limit of Quantification (LLOQ) for HTB: 100 ng/mL

Typical LC-MS/MS Method Parameters: [12]

  • Column: Hedera ODS-2

  • Mobile Phase: Methanol-5 mmol·L-1 ammonium acetate solution containing 3% formic acid (75:25)

  • Ionization: Electrospray Ionization (ESI) in negative mode

  • Monitored Transitions: m/z 205.0 for HTB

  • Linearity Range for HTB: 0.7-159.9 µg/mL

These methods demonstrate good resolution, sensitivity, and lack of interference from endogenous plasma constituents, making them suitable for pharmacokinetic and bioequivalence studies.[11][12]

Conclusion and Future Directions

This compound is unequivocally a pivotal component in the therapeutic efficacy of Triflusal. Its sustained plasma concentrations, long half-life, and distinct pharmacodynamic profile, including PDE inhibition and anti-inflammatory effects, contribute significantly to the drug's clinical benefits and favorable safety profile. A thorough understanding of HTB's properties is therefore essential for any researcher or clinician working with Triflusal.

Future research should continue to explore the full spectrum of HTB's pharmacological activities. Investigating its potential in other therapeutic areas, such as neuroinflammatory disorders, could unveil new applications for this active metabolite. Furthermore, the development of advanced analytical techniques for the sensitive and rapid quantification of HTB in various biological matrices will continue to be a valuable tool in both preclinical and clinical research, furthering our understanding of this important therapeutic agent.

References

  • What is the mechanism of Triflusal?
  • Triflusal | C10H7F3O4 | CID 9458 - PubChem - NIH.
  • Ramis, J., Mis, R., Forn, J., Torrent, J., Gorina, E., & Jané, F. (1992). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. European journal of drug metabolism and pharmacokinetics, 17(4), 283–288.
  • Lee, H. W., Seo, J. H., Lee, J. Y., Kim, Y. G., Kim, J. R., & Lee, S. Y. (2014). Effect of Food on the Pharmacokinetics of Triflusal and Its Major Active Metabolite, 2-hydroxy-4-trifluoromethyl Benzoic Acid, in Healthy Subjects. Clinical therapeutics, 36(7), 1109–1116.
  • Ramis, J., Torrent, J., Mis, R., Gorina,E., & Forn, J. (1991). Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man. European journal of drug metabolism and pharmacokinetics, 16(4), 281–285.
  • Triflusal | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com.
  • Triflusal - ResearchG
  • Antonijoan, R. M., & Barbanoj, M. J. (2007).
  • De La Cruz, J. P., Carrasco, T., & Sánchez de la Cuesta, F. (1993). Platelet antiaggregatory effect of triflusal in human whole blood. Methods and findings in experimental and clinical pharmacology, 15(2), 99–104.
  • Dávalos, A., & Castillo, J. (2004). Protective effect of triflusal and its main metabolite HTB in an in vitro model of anoxia-reoxygenation in rat brain slices: comparison with acetylsalicylic and salicylic acids. Neurological research, 26(5), 532–537.
  • Cho, H. Y., Jeong, T. J., & Lee, Y. B. (2003). Simultaneous determination of triflusal and its major active metabolite, 2-hydroxy-4-trifluoromethyl benzoic acid, in rat and human plasma by high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 798(2), 257–264.
  • Chemical structures of triflusal and its metabolite HTB.
  • Gao, J., Zhong, D., Duan, X., & Chen, X. (2013). Pharmacokinetics, Safety and Tolerability of Triflusal and its Main Active Metabolite HTB in Healthy Chinese Subjects. Arzneimittelforschung, 63(10), 521–527.
  • Gao, J., Zhong, D., Duan, X., & Chen, X. (2013). Pharmacokinetics, Safety and Tolerability of Triflusal and its Main Active Metabolite HTB in Healthy Chinese Subjects. Arzneimittelforschung, 63(10), 521-527.
  • Ramis, J., Mis, R., Forn, J., Torrent, J., Gorina, E., & Jané, F. (1992). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. European journal of drug metabolism and pharmacokinetics, 17(4), 283-288.
  • Fernández de Arriba, A., Cavalcanti, F., Miralles, A., Bayón, Y., Alonso, A., Merlos, M., Garcia-Rafanell, J., & Forn, J. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular pharmacology, 55(4), 753–760.
  • This compound organic synthesis | Sigma-Aldrich.
  • Matías-Guiu, J., & Dávalos, A. (2006). Comparison of Triflusal and Aspirin for Prevention of Vascular Events in Patients After Cerebral Infarction. Stroke, 37(3), 838–843.
  • de Arriba, A. F., Carceller, F., Pujol-Borrell, R., & Forn, J. (1998). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. British journal of pharmacology, 124(3), 545–552.
  • Rong, R., Zhang, Q. L., Zhang, R. Z., Dan, Y. H., Wang, X., Zhao, Y. L., & Yu, Z. G. (2020). Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers. RSC advances, 10(46), 27586–27595.
  • Wang, Y., Zhang, Y., & Li, H. (2014). Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. Yaowu fenxi zazhi = Journal of pharmaceutical analysis, 34(1), 108–113.
  • Picado, C., & Mullol, J. (2004). Safety of triflusal (antiplatelet drug) in patients with aspirin-exacerbated respiratory diseases. Allergy, 59(9), 1001–1005.
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1 - Ossila.
  • This compound | C8H5F3O3 | CID 164578 - PubChem.
  • This compound AldrichCPR - Sigma-Aldrich.
  • Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid.
  • Lee, J. E., Koh, P. O., & Lee, J. K. (2017). Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain. Neuroscience letters, 643, 60–66.
  • González-Correa, J. A., & De La Cruz, J. P. (2009). Triflusal: An Old Drug in Modern Antiplatelet Therapy. Review of Its Action, Use, Safety and Effectiveness. Hellenic journal of cardiology : HJC = Hellenike kardiologike epitheorese, 50(3), 199–207.
  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Current drug metabolism, 18(7), 606–623.
  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS journal, 10(1), 101–111.
  • CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
  • CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141.
  • This compound properties - Sigma-Aldrich.
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem.
  • Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe. (2014-03-06).
  • CAS No : 328-90-5 | Product Name : this compound.
  • Person, E., Cabaton, N. J., Urien, L., Chéreau, S., Le Vee, M., Fardel, O., & Zalko, D. (2019). Induction of human cytochrome P450 enzyme activities by metabolism disrupting chemicals in the hepatic cell line HepaRG.
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3 - Ossila.

Sources

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the pharmacokinetic and metabolic profile of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal and active metabolite of the antiplatelet agent Triflusal. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer field-proven insights into the absorption, distribution, metabolism, and excretion (ADME) of this significant compound.

Introduction: The Significance of this compound (HTB)

This compound, also known as 4-(Trifluoromethyl)salicylic acid, is a key player in the therapeutic effects of Triflusal.[1] Triflusal, a drug structurally related to salicylates, is utilized for its antiplatelet properties in the prevention of thromboembolic events.[2] Upon administration, Triflusal undergoes rapid and extensive first-pass metabolism, primarily through deacetylation in the liver, to form HTB.[3][4] This biotransformation is critical, as HTB itself exhibits potent antiplatelet activity, contributing significantly to the overall pharmacological effect of the parent drug.[4][5] Understanding the pharmacokinetics and metabolism of HTB is therefore paramount for optimizing the clinical use of Triflusal and for the development of new chemical entities with similar structures.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to interpreting its pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
CAS Number 328-90-5
Appearance Solid
Synonyms 4-(Trifluoromethyl)salicylic acid, HTB

Pharmacokinetics: The Journey of HTB in the Body

The pharmacokinetic profile of HTB is characterized by its formation from the prodrug Triflusal, followed by its own distinct pattern of absorption, distribution, and elimination.

Absorption and Formation

HTB is not administered directly but is formed from the rapid absorption and subsequent metabolism of Triflusal.[4] Following a single oral dose of 900 mg of Triflusal in healthy subjects, Triflusal reaches a maximum plasma concentration (Cmax) of approximately 11.6 µg/mL within a short time to Cmax (tmax) of about 0.88 hours.[4] This indicates swift absorption of the parent drug.

The formation of HTB is also rapid, with a tmax of approximately 4.96 hours and a much higher Cmax of around 92.7 µg/mL, reflecting its extensive and rapid generation from Triflusal.[4]

Distribution

The distribution of HTB throughout the body is influenced by its high affinity for plasma proteins. In both rats and humans, HTB is extensively bound to serum proteins, which can influence its volume of distribution and the concentration of the free, pharmacologically active compound.[6] The volume of distribution for Triflusal is reported to be 34 L.[3] While specific tissue distribution data for HTB is limited, studies with radiolabeled Triflusal suggest that its metabolites, including HTB, may selectively accumulate in the liver and, to a lesser degree, in the kidneys.

Metabolism

The metabolism of HTB primarily involves Phase II conjugation reactions, which facilitate the excretion of the compound. The main metabolic pathway identified for HTB is glycine conjugation .[7] This process, common for substituted benzoic acids, involves the attachment of the amino acid glycine to the carboxylic acid group of HTB.[8][9] This conjugation increases the water solubility of the molecule, making it more readily excretable by the kidneys.[10]

The metabolic fate of substituted benzoic acids, in general, is often a balance between glucuronidation and glycine conjugation.[11] While glycine conjugation is a confirmed pathway for HTB, the potential for glucuronidation, another major Phase II pathway for compounds with hydroxyl and carboxylic acid groups, should also be considered.[12][13]

Metabolism_of_HTB Triflusal Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) HTB HTB (this compound) Triflusal->HTB Hepatic Deacetylation (Phase I) Glycine_Conjugate HTB-Glycine Conjugate HTB->Glycine_Conjugate Glycine Conjugation (Phase II)

Caption: Metabolic pathway of Triflusal to HTB and its subsequent glycine conjugation.

Excretion

The primary route of elimination for Triflusal and its metabolites is through the kidneys.[3][7] Urine analysis has confirmed the presence of unchanged Triflusal, HTB, and the HTB-glycine conjugate.[7] This indicates that renal excretion is the final step in the clearance of these compounds from the body. The elimination half-life of HTB is significantly longer than that of its parent drug, Triflusal, at approximately 34.3 hours compared to 0.55 hours for Triflusal.[4] This long half-life of the active metabolite contributes to the sustained antiplatelet effect of Triflusal.[4]

Experimental Protocols for ADME Studies

The elucidation of the pharmacokinetic and metabolic profile of a compound like HTB relies on a series of well-defined experimental protocols.

In Vitro Metabolism Studies

Objective: To investigate the metabolic stability and identify the metabolic pathways of HTB in a controlled laboratory setting.

Methodology: Liver Microsome Incubation

  • Preparation: Human liver microsomes are prepared and stored at -80°C. A reaction mixture is prepared containing phosphate buffer (pH 7.4), magnesium chloride, and the test compound (HTB) at various concentrations.

  • Incubation: The reaction is initiated by the addition of NADPH, an essential cofactor for many metabolic enzymes. The mixture is incubated at 37°C for a specified period.

  • Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed.

In_Vitro_Metabolism_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C with NADPH Microsomes->Incubate Buffer Buffer + MgCl₂ Buffer->Incubate HTB HTB HTB->Incubate Stop Stop Reaction (Acetonitrile) Incubate->Stop Analyze LC-MS Analysis Stop->Analyze

Caption: A typical workflow for an in vitro metabolism study using liver microsomes.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of HTB in a living organism.

Methodology: Animal Model (e.g., Rat)

  • Dosing: A known dose of Triflusal is administered to the animals, typically via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The plasma samples are processed, and the concentrations of Triflusal and HTB are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or LC-MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, tmax, area under the curve (AUC), and elimination half-life (t₁/₂).

Toxicological Profile

The safety profile of Triflusal provides an indication of the potential toxicity of its main metabolite, HTB. Clinical studies have shown that Triflusal has a safety profile comparable to or, in some aspects, better than aspirin, particularly with a lower risk of hemorrhagic complications.[14] However, non-hemorrhagic gastrointestinal adverse events have been reported.[7]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity, Oral: Toxic if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage/irritation.

These classifications necessitate careful handling and the use of appropriate personal protective equipment in a laboratory setting.

Conclusion and Future Directions

This compound is the pharmacologically active and major metabolite of Triflusal. Its pharmacokinetic profile is characterized by rapid formation from the parent drug, a long elimination half-life, and excretion primarily via the kidneys after undergoing glycine conjugation. While the core aspects of its ADME have been elucidated, further research could provide a more detailed understanding. Specifically, in-depth studies on the tissue distribution of HTB, the identification of the specific enzymes responsible for its conjugation, and a more comprehensive toxicological profile would be valuable for the scientific and drug development communities. Such insights will not only enhance the understanding of Triflusal's clinical pharmacology but also inform the design of future therapeutic agents.

References

  • Triflusal | C10H7F3O4 | CID 9458 - PubChem. National Center for Biotechnology Information. (n.d.).
  • Triflusal - ResearchGate. (n.d.).
  • Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. PubMed. (n.d.).
  • Triflusal - PubMed. (n.d.).
  • What is the mechanism of Triflusal? Patsnap Synapse. (2024, July 17).
  • Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man. PubMed. (n.d.).
  • Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. J-Stage. (2021, September 1).
  • Triflusal: An Old Drug in Modern Antiplatelet Therapy. Review of Its Action, Use, Safety and Effectiveness. ResearchGate. (n.d.).
  • A phase I study to characterize the multiple-dose pharmacokinetics, pharmacodynamics and safety of new enteric-coated triflusal formulations in healthy male volunteers. PubMed. (n.d.).
  • Safety of triflusal (antiplatelet drug) in patients with aspirin-exacerbated respiratory diseases. RIMA. (n.d.).
  • Glycine conjugation of the substituted benzoic acids in mice: structure-metabolism relationship study II. PubMed. (n.d.).
  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies. PubMed. (n.d.).
  • Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study. PubMed. (n.d.).
  • Document: Synthesis and biological evaluation of salicylic acid and N-acetyl-2-carboxybenzenesulfonamide regioisomers possessing a N-difluoromethyl-1... ChEMBL - EMBL-EBI. (n.d.).
  • A new perspective on the importance of glycine conjugation in the metabolism of aromatic acids. PubMed. (n.d.).
  • Metabolite profile of benzoic acid biotransformation with hippuric acid... ResearchGate. (n.d.).
  • Bioequivalence of Two Oral Formulations of Triflusal Capsules in Healthy Volunteers. Who we serve. (2011, December 15).
  • 4-Trifluoromethyl Salicylic Acid: Your Premier Intermediate for Pharmaceutical & Agrochemical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 16).
  • Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC - NIH. (n.d.).
  • A high throughput assay for the glucuronidation of 7-hydroxy-4-trifluoromethylcoumarin by recombinant human UDP-glucuronosyltransferases and liver microsomes. PubMed. (n.d.).
  • 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activation. PMC - PubMed Central. (n.d.).
  • Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715) - Human Metabolome Database. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor. ResearchGate. (2021, October 26).
  • Glucuronidation of Monohydroxylated Warfarin Metabolites by Human Liver Microsomes and Human Recombinant UDP-Glucuronosyltransferases. PMC - NIH. (n.d.).
  • hepatic drug metabolism through phase I & II reactions. YouTube. (2023, September 14).
  • Metabolism | Cambridge MedChem Consulting. (n.d.).
  • Evaluation of 3,3′,4′-trihydroxyflavone and 3,6,4′-trihydroxyflavone (4′-O-glucuronidation) as the in vitro functional markers for hepatic UGT1A1. NIH. (n.d.).
  • Enzyme-catalyzed processes of first-pass hepatic and intestinal drug extraction. PubMed. (n.d.).
  • Drug-metabolizing enzymes: mechanisms and functions. PubMed. (n.d.).

Sources

Topic: 2-Hydroxy-4-(trifluoromethyl)benzoic acid for COX-1 and COX-2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of 2-Hydroxy-4-(trifluoromethyl)benzoic acid, its mechanism of action, and detailed protocols for its evaluation as a Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in inflammation and thrombosis research.

Introduction: The Significance of COX Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of physiological and pathological processes.[1][2] Two primary isoforms exist:

  • COX-1: A constitutively expressed enzyme responsible for homeostatic functions, including gastric cytoprotection, platelet aggregation, and renal blood flow regulation.[1][3]

  • COX-2: An inducible enzyme, typically absent in most tissues but rapidly upregulated at sites of inflammation by stimuli such as cytokines and lipopolysaccharides (LPS).[1][4] Its products drive inflammation, pain, and fever.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from the inhibition of COX enzymes. While inhibiting COX-2 alleviates inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects like gastrointestinal ulceration.[3][5] Therefore, understanding the inhibitory profile of a compound against both COX isoforms is critical.

This guide focuses on This compound (HTB) , the primary active metabolite of the antiplatelet drug Triflusal.[6][7][8] HTB presents a compelling case study due to its dual mechanism of action, involving not only direct enzymatic inhibition but also the suppression of COX-2 expression.[8]

Compound Profile: this compound (HTB)

HTB, also known as 4-Trifluoromethylsalicylic acid, is the biologically active molecule formed following the rapid hepatic deacetylation of its parent drug, Triflusal.[7][9] While Triflusal itself has a short half-life, HTB has a much longer terminal half-life of approximately 34 hours, contributing significantly to the drug's sustained therapeutic effect.[9]

Chemical and Physical Properties
PropertyValueReference
IUPAC Name This compound[10]
Synonyms 4-Trifluoromethylsalicylic acid, HTB, Desacetyl Triflusal[10]
CAS Number 328-90-5[10]
Molecular Formula C₈H₅F₃O₃[10]
Molecular Weight 206.12 g/mol [10]
Form Solid
Pharmacological Context and Mechanism of Action

HTB, along with its parent compound Triflusal, is a potent inhibitor of both COX-1 and COX-2.[6][8][11] Its primary recognized therapeutic effect, derived from Triflusal, is the irreversible inhibition of platelet COX-1, which blocks the formation of thromboxane A2 and thus prevents platelet aggregation.[7][11][12]

Crucially, research has revealed a more complex mechanism. HTB not only inhibits COX-2 enzymatic activity but also suppresses the de novo expression of the COX-2 enzyme.[8] This is achieved by inhibiting the activation of the nuclear factor-kappaB (NF-κB) transcription factor, a key regulator of inflammatory gene expression, including COX-2.[6][8] This dual action—blocking both the enzyme's function and its synthesis—distinguishes HTB from many traditional NSAIDs and provides a significant advantage in pathological states driven by sustained COX-2 upregulation.[8]

The Cyclooxygenase (COX) Signaling Pathway

The COX pathway is initiated by the release of arachidonic acid from the cell membrane. COX enzymes then catalyze a two-step reaction: a cyclooxygenase reaction forming Prostaglandin G₂ (PGG₂) followed by a peroxidase reaction forming Prostaglandin H₂ (PGH₂). PGH₂ serves as the precursor for various prostanoids, including thromboxanes and other prostaglandins, which exert diverse biological effects.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins (PGE₂, PGI₂) Thromboxane A₂ (TXA₂) PGH2->Prostanoids Isomerases HTB 2-Hydroxy-4- (trifluoromethyl)benzoic acid (HTB) HTB->COX1 Inhibits Activity HTB->COX2 Inhibits Activity

Caption: The COX signaling pathway and points of inhibition by HTB.

Experimental Protocol: In Vitro COX Inhibition Assay

Determining the half-maximal inhibitory concentration (IC₅₀) is fundamental to characterizing a compound's potency. The following protocol describes a common colorimetric method for assessing HTB's inhibitory activity against purified ovine or human recombinant COX-1 and COX-2. This method is based on the peroxidase activity of the COX enzyme.[13]

Principle of the Assay

The assay measures the peroxidase component of COX activity by monitoring the appearance of an oxidized chromogen, typically N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a distinct color change that can be quantified spectrophotometrically at approximately 590 nm.[13][14] The rate of color development is proportional to enzyme activity.

Materials and Reagents
  • Enzymes: Purified ovine or human COX-1 and COX-2.

  • Buffer: Tris-HCl buffer (e.g., 0.1 M, pH 8.0).

  • Cofactor: Heme.

  • Substrates: Arachidonic Acid (for the cyclooxygenase reaction) and a colorimetric substrate (e.g., TMPD).

  • Test Compound: this compound (HTB), dissolved in DMSO.

  • Reference Inhibitors:

    • COX-1 Selective Inhibitor (e.g., SC-560).

    • COX-2 Selective Inhibitor (e.g., Celecoxib).

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 590 nm.

  • Hardware: 96-well opaque microplates.

Step-by-Step Methodology
  • Preparation of Test Compound: Prepare a stock solution of HTB in DMSO (e.g., 10-50 mM). Create a series of dilutions in assay buffer to achieve a range of final assay concentrations (e.g., from 0.01 µM to 1000 µM). Prepare similar dilutions for reference inhibitors.

  • Assay Plate Setup: Design the plate layout to include wells for:

    • 100% Initial Activity (Control): Enzyme, buffer, cofactors, and vehicle (DMSO) without inhibitor.

    • Inhibitor Wells: Enzyme, buffer, cofactors, and varying concentrations of HTB.

    • Background Wells: Buffer and cofactors, without the enzyme, to correct for non-enzymatic substrate oxidation.

  • Reaction Incubation:

    • To each well, add 150 µL of assay buffer and 10 µL of heme.

    • Add 10 µL of the appropriate HTB dilution or vehicle (DMSO) to the designated wells.

    • Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the background wells.

    • Incubate the plate for 5-10 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the colorimetric substrate solution (TMPD) to all wells.

    • Immediately follow with the addition of 20 µL of arachidonic acid solution to all wells.

    • Promptly place the plate in the microplate reader and begin kinetic measurements, reading the absorbance at 590 nm every minute for 5-10 minutes.

Experimental Workflow Diagram

Caption: Workflow for the in vitro COX inhibition assay.

Data Analysis and Interpretation

Calculation of Inhibition

First, determine the rate of reaction (V) from the linear portion of the kinetic curve (ΔAbsorbance/Δtime) for each well. Then, calculate the percentage of inhibition for each HTB concentration using the following formula:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] × 100 [14]

Where V_control is the rate of the 100% activity wells and V_inhibitor is the rate in the presence of HTB.

IC₅₀ Determination and Selectivity

Plot the % Inhibition against the logarithm of the HTB concentration. Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of HTB that produces 50% inhibition.

The Selectivity Index (SI) is a critical parameter that quantifies the compound's preference for one isoform over the other. It is calculated as:

Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) [15]

  • SI > 1: Indicates selectivity for COX-2.

  • SI < 1: Indicates selectivity for COX-1.

  • SI ≈ 1: Indicates non-selective inhibition.

Representative Data Presentation

Experimental data should be summarized clearly. Based on published literature, HTB demonstrates potent inhibition of both enzymes.

CompoundCOX-1 IC₅₀ (mM)COX-2 IC₅₀ (mM)Selectivity Index (COX-1/COX-2)
HTB 0.390.39~1.0
Aspirin 0.180.18~1.0
Triflusal 0.160.16*~1.0

*Note: The cited IC₅₀ values for COX-2 were determined in lipopolysaccharide-activated human blood, which measures overall PGE₂ production and includes the effect of inhibiting COX-2 expression.[8] Direct enzymatic assays on purified COX-2 may yield different values but confirm inhibitory activity.

Advanced Mechanistic Insight: Inhibition of COX-2 Expression

A key feature of HTB is its ability to suppress the induction of the COX-2 enzyme.[8] This occurs upstream of protein synthesis by preventing the activation of NF-κB. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including PTGS2 (the gene for COX-2). HTB interferes with this activation step.

NFkB_Pathway cluster_signal Extracellular cluster_pathway Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (Promoter Region) NFkB_nuc->DNA Binds COX2_mRNA COX-2 mRNA DNA->COX2_mRNA Transcription COX2_Protein COX-2 Protein (Inflammation) COX2_mRNA->COX2_Protein Translation HTB HTB HTB->IKK Inhibits Activation

Caption: HTB inhibits NF-κB activation, preventing COX-2 gene transcription.

Conclusion

This compound (HTB) is a multifaceted inhibitor of the cyclooxygenase pathway. It demonstrates potent, direct inhibition of both COX-1 and COX-2 enzymatic activity. Furthermore, its ability to suppress the inflammatory signal-induced synthesis of the COX-2 enzyme via inhibition of the NF-κB pathway provides a secondary and highly significant anti-inflammatory mechanism.[8] This dual-action profile makes HTB a valuable tool for researchers studying the roles of COX enzymes in inflammation, thrombosis, and other pathologies, and underscores the sophisticated pharmacology of its parent drug, Triflusal.

References

  • Triflusal - Wikipedia. URL: https://en.wikipedia.org/wiki/Triflusal
  • Triflusal: Uses, Dosage, Side Effects and More | MIMS Malaysia. URL: https://www.mims.com/malaysia/drug/info/triflusal?mtype=generic
  • Triflusal | C10H7F3O4 | CID 9458 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Triflusal
  • Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11259461/
  • What is the mechanism of Triflusal? - Patsnap Synapse. URL: https://www.patsnap.
  • Pharmacology of Triflusal (Disgren, Cinfa, Abamed) ; Mechanism of action, Pharmacokinetics, Uses - YouTube. URL: https://www.youtube.
  • Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis - American Chemical Society. URL: https://pubs.acs.org/doi/abs/10.1021/np970343j
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. URL: https://link.springer.com/protocol/10.1007/978-1-59745-364-6_11
  • COX Activity Assay Kit (Fluorometric) - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak414
  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. URL: https://link.springer.com/protocol/10.1007/978-1-59745-364-6_8
  • COX Activity Assay Kit (​Cyclooxygenase, PGHS, Prostaglandin H Synthase). URL: https://www.caymanchem.com/product/760151
  • In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide - Benchchem. URL: https://www.benchchem.com/pdf/Cox-2-IN-26-In-Vitro-Cyclooxygenase-Inhibition-Assay.pdf
  • This compound | C8H5F3O3 | CID 164578 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/164578
  • In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. - ResearchGate. URL: https://www.researchgate.net/figure/In-vitro-COX-1-and-COX-2-enzyme-inhibition-assay-of-compounds-8-10-12-and-6-a-6-t_fig3_369974864
  • In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20645170/
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants - Academic Journals. URL: https://academicjournals.org/journal/AJPP/article-full-text-pdf/87E315070208
  • This compound AldrichCPR - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651988
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081339/
  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - Frontiers. URL: https://www.frontiersin.org/articles/10.3389/fphar.2019.00067/full
  • COX Inhibitors - Part One - LITFL. URL: https://litfl.com/cox-inhibitors-part-one/

Sources

The Anti-inflammatory Potential of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Potent Modulator of Inflammatory Pathways for Drug Discovery and Development

Abstract

Inflammation is a complex biological response implicated in a myriad of acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet drug Triflusal. We delve into the mechanistic underpinnings of its action, focusing on its dual role as a cyclooxygenase (COX) inhibitor and a modulator of pro-inflammatory signaling cascades, particularly the NF-κB pathway. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for in vitro and in vivo evaluation, and an analysis of the structure-activity relationships that govern its biological activity.

Introduction: The Therapeutic Promise of Salicylates and the Emergence of this compound

Salicylic acid and its derivatives have long been a cornerstone of anti-inflammatory therapy. The archetypal member of this class, acetylsalicylic acid (aspirin), exerts its effects primarily through the irreversible inhibition of cyclooxygenase enzymes. Building upon this foundational understanding, medicinal chemists have explored numerous structural modifications to enhance potency and selectivity while mitigating adverse effects.

This compound (HTB), a structural analog of salicylic acid, has emerged as a molecule of significant interest. It is the primary and active metabolite of Triflusal, a drug clinically used for its antiplatelet effects in the prevention of thromboembolic events.[1][2] Beyond its role in thrombosis, a growing body of evidence highlights the potent anti-inflammatory and neuroprotective properties of HTB, suggesting its potential as a therapeutic agent in its own right for a range of inflammatory conditions.[3] This guide will elucidate the scientific basis for these properties.

Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of this compound are multifaceted, targeting key enzymatic and signaling pathways that drive the inflammatory response.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of action for HTB is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4]

  • Dual Inhibition with COX-2 Preference: Studies have shown that HTB inhibits both COX-1 and COX-2 enzymes. Notably, it demonstrates a preferential inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. In a study using bacterial lipopolysaccharide-activated human blood, HTB inhibited COX-2-mediated prostaglandin E2 (PGE2) production with a half-maximal inhibitory concentration (IC50) of 0.39 mM.[4]

  • Suppression of COX-2 Expression: Beyond direct enzymatic inhibition, HTB has been shown to suppress the expression of the COX-2 enzyme itself. This is a significant advantage, as it can lead to a more sustained anti-inflammatory effect. This suppression is achieved through the inhibition of the transcription factor nuclear factor-kappa B (NF-κB).[4][5]

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Inhibition of NF-κB Activation: HTB has been demonstrated to be a potent inhibitor of NF-κB activation.[5] By preventing the activation of NF-κB, HTB can effectively downregulate the expression of numerous downstream inflammatory mediators. This inhibitory effect on NF-κB is more potent than that observed with aspirin or sodium salicylate, highlighting the significant contribution of the trifluoromethyl group to this activity.[5]

The following diagram illustrates the central role of NF-κB in inflammation and the inhibitory effect of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_p NF-κB (active) NFkB->NFkB_p releases Nucleus Nucleus NFkB_p->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription of HTB 2-Hydroxy-4-(trifluoromethyl) benzoic acid HTB->IKK inhibits

Figure 1: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of this compound.
Attenuation of Pro-inflammatory Cytokine Production

Consistent with its inhibitory effects on NF-κB, HTB has been shown to suppress the production of several key pro-inflammatory cytokines. In models of neuroinflammation, HTB effectively reduces the expression of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3]

Modulation of Nitric Oxide Synthesis

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a complex role in inflammation. While it has some protective functions, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to tissue damage. HTB has been shown to inhibit the induction of iNOS, thereby reducing the overproduction of NO in inflammatory settings.[5] This effect is also linked to its inhibition of the NF-κB pathway, as iNOS is one of the genes regulated by this transcription factor.

In Vitro and In Vivo Evaluation of Anti-inflammatory Activity

A robust assessment of the anti-inflammatory properties of this compound requires a combination of in vitro and in vivo experimental models.

In Vitro Assays

This assay provides a physiologically relevant system to assess the COX-2 inhibitory activity of a compound.

Protocol:

  • Blood Collection: Collect fresh human venous blood into tubes containing an anticoagulant (e.g., heparin).

  • Incubation with Test Compound: Aliquot the whole blood into tubes and add varying concentrations of this compound or a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • LPS Stimulation: Induce COX-2 expression and activity by adding lipopolysaccharide (LPS) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the blood samples for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • PGE2 Measurement: Measure the concentration of prostaglandin E2 (PGE2) in the plasma using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.[6]

This assay is a standard method to screen for compounds that inhibit the production of nitric oxide by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing varying concentrations of this compound and 1 µg/mL of LPS. Include a positive control (LPS only) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of nitric oxide production.[7][8]

In Vivo Models

This is a classic and widely used model of acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6-8 per group): a control group, a standard drug group (e.g., indomethacin), and groups receiving different doses of this compound. Administer the test compounds orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[3][4]

The following diagram outlines the workflow for the carrageenan-induced paw edema model.

Carrageenan_Edema_Workflow start Start acclimatize Acclimatize Rats (1 week) start->acclimatize grouping Group Animals (Control, Standard, Test) acclimatize->grouping dosing Administer Compound (p.o. or i.p.) grouping->dosing wait Wait 1 hour dosing->wait carrageenan Inject Carrageenan (0.1 mL, 1%) wait->carrageenan measure_0h Measure Paw Volume (0h - Baseline) carrageenan->measure_0h measure_intervals Measure Paw Volume (1h, 2h, 3h, 4h, 5h) measure_0h->measure_intervals analyze Calculate % Inhibition of Edema measure_intervals->analyze end End analyze->end

Figure 2: Experimental workflow for the carrageenan-induced paw edema model in rats.

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of salicylic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

  • Importance of the Carboxylic Acid and Hydroxyl Groups: The carboxylic acid and hydroxyl groups are essential for the anti-inflammatory activity of salicylates.[9] They are involved in key interactions with the active site of COX enzymes.

  • Role of the Trifluoromethyl Group at Position 4: The introduction of a trifluoromethyl (-CF3) group at the 4-position of the salicylic acid scaffold has a profound impact on its biological activity.

    • Increased Potency: The trifluoromethyl group is a strong electron-withdrawing group, which can enhance the acidity of the phenolic hydroxyl group and influence the electronic properties of the molecule, potentially leading to stronger interactions with its biological targets. This is reflected in the increased potency of HTB in inhibiting NF-κB activation compared to salicylic acid.[5]

    • Enhanced Lipophilicity: The trifluoromethyl group also increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular targets.

Studies on various substituted salicylic acids have shown that electron-withdrawing groups on the phenyl ring can increase anti-inflammatory activity.[10] The trifluoromethyl group in HTB is a prime example of this principle, contributing significantly to its potent anti-inflammatory effects.

Data Summary

Parameter Compound Value Assay Reference
IC50 for COX-2 Inhibition This compound0.39 mMPGE2 production in LPS-activated human whole blood[4]
Inhibition of NF-κB Activation This compoundMore potent than aspirinNuclear translocation of NF-κB in rat peritoneal macrophages[5]
Inhibition of Nitrite Production This compoundIC50 = 1.84 mMLPS-induced nitrite production in rat peritoneal macrophages[5]

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties through a multi-pronged mechanism of action that includes the inhibition of COX-2 and the suppression of the pro-inflammatory NF-κB signaling pathway. Its enhanced potency compared to its parent compound, salicylic acid, underscores the importance of the trifluoromethyl substitution in its chemical structure.

The data presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for inflammatory diseases. Future research should focus on:

  • Broad-Spectrum Anti-inflammatory Profiling: Evaluating the efficacy of HTB in a wider range of in vivo models of chronic inflammation, such as collagen-induced arthritis.

  • Pharmacokinetic and Safety Studies: Conducting comprehensive pharmacokinetic and toxicological studies to establish a clear safety profile for HTB as a standalone therapeutic agent.

  • Lead Optimization: Utilizing the structure-activity relationship insights to design and synthesize novel analogs of HTB with further improved potency, selectivity, and pharmacokinetic properties.

References

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain.[3]
  • Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid.[4]
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the R
  • Quantitative structure-activity relationships.
  • 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activ
  • Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • Triflusal and aspirin have different effects on inflammatory biomarkers measured in p
  • Triflusal.[2]
  • Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)
  • COX-2 (human) Inhibitor Screening Assay Kit.
  • Structure-activity rel
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use.[6]
  • Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis.[11]
  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid deriv

Sources

An In-depth Technical Guide to the Neuroprotective Effects of 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet agent Triflusal, has emerged as a promising neuroprotective agent.[1] This technical guide synthesizes the current understanding of HTB's multimodal neuroprotective mechanisms, focusing on its anti-inflammatory, anti-excitotoxic, and antioxidant properties. We delve into the molecular pathways, present robust preclinical evidence from both in vitro and in vivo models, and provide detailed experimental protocols to empower researchers in this field. This document is designed to serve as a comprehensive resource for scientists and drug development professionals investigating novel therapeutic strategies for ischemic stroke and other neurodegenerative disorders.

Introduction: Beyond Antiplatelet Activity

Triflusal, a salicylic acid derivative, has a well-established profile as a platelet aggregation inhibitor.[2] However, a growing body of evidence indicates that its therapeutic efficacy in cerebrovascular diseases extends beyond its antithrombotic effects.[2] The neuroprotective actions are largely attributed to its active metabolite, this compound (HTB).[1][3] HTB exhibits a superior neuroprotective profile compared to Triflusal and salicylic acid in various experimental models, suggesting its direct action on neural and glial cells is a key contributor to the overall therapeutic benefit.[1]

This guide will explore the intricate mechanisms by which HTB confers neuroprotection, with a particular focus on its modulation of inflammatory signaling cascades and its ability to counteract excitotoxicity.

Core Mechanism of Action: A Multi-pronged Approach

HTB's neuroprotective effects are not mediated by a single target but rather through a synergistic interplay of multiple mechanisms. This multi-modal action is particularly advantageous in the context of complex pathologies like ischemic stroke, which involve a cascade of detrimental events.[4]

Potent Anti-inflammatory Effects via NF-κB Inhibition

A hallmark of HTB's neuroprotective action is its profound anti-inflammatory activity.[1] This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[5][6]

In response to pro-inflammatory stimuli, such as those present in the ischemic brain, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα.[7] This targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[6][7]

HTB has been shown to inhibit the degradation of IκBβ, a key step in the NF-κB activation cascade.[6] By preventing IκBβ degradation, HTB effectively sequesters NF-κB in the cytoplasm, thereby downregulating the expression of downstream inflammatory mediators.[1][6] This leads to a marked suppression of microglial activation and a reduction in the production of pro-inflammatory cytokines in the post-ischemic brain.[1]

NF_kB_Inhibition_by_HTB cluster_0 Cytoplasm cluster_1 Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IkB-NF-kB Complex IkB NF-kB IKK->IkB-NF-kB Complex Phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB Complex->NF-kB IkB Degradation HTB 2-Hydroxy-4- (trifluoromethyl) benzoic acid HTB->IkB-NF-kB Complex Inhibits IkB Degradation [17] Gene Transcription Pro-inflammatory Gene Transcription (e.g., COX-2, VCAM-1) [17] NF-kB_n->Gene Transcription Induces

Figure 1: Simplified signaling pathway of NF-κB inhibition by HTB.
Attenuation of Excitotoxicity

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a major contributor to neuronal death in ischemic conditions.[1] HTB has demonstrated a significant ability to suppress NMDA-induced neuronal cell death in primary cortical neuron cultures, proving more effective than both Triflusal and salicylic acid.[1] This suggests a direct neuroprotective effect independent of its anti-inflammatory actions.

Antioxidant Properties

Oxidative stress is another critical component of ischemic brain injury. HTB exhibits antioxidant effects by inhibiting lipid peroxidation and enhancing the endogenous glutathione antioxidant system.[3][5] This dual action helps to mitigate the damaging effects of reactive oxygen species (ROS) generated during and after an ischemic event.

Preclinical Evidence: In Vivo and In Vitro Studies

The neuroprotective efficacy of HTB has been substantiated in various preclinical models of cerebral ischemia and neuroinflammation.

In Vivo Efficacy in a Stroke Model

In a widely used rodent model of ischemic stroke, middle cerebral artery occlusion (MCAO), intravenous administration of HTB has shown remarkable neuroprotective effects.[1]

Treatment Group (5mg/kg)Time of Administration (post-MCAO)Infarct Volume Reduction (%) vs. ControlReference
HTB30 min (pre-MCAO)89.6 ± 3.3[1]
HTB1 hour83.1 ± 2.3[1]
HTB3 hours77.8 ± 1.5[1]
HTB6 hours59.3 ± 7.5[1]
HTB9 hours59.3 ± 7.5[1]

Table 1: Neuroprotective Efficacy of HTB in a Rat MCAO Model. Data from this table demonstrates a significant reduction in infarct volume even when administered up to 9 hours post-occlusion, highlighting a clinically relevant therapeutic window.[1] Furthermore, HTB treatment was associated with improved motor activity and ameliorated neurological deficits.[1]

In Vitro Evidence of Neuroprotection

In vitro studies have been instrumental in elucidating the direct cellular mechanisms of HTB.

AssayModelKey FindingsReference
Cell ViabilityNMDA-induced excitotoxicity in primary cortical neuronsHTB suppressed neuronal cell death more effectively than Triflusal or salicylic acid.[1]
Nitrite ProductionLPS-stimulated BV2 microglial cellsHTB suppressed nitrite production by inhibiting IκB degradation.[1]
LDH EffluxAnoxia-reoxygenation in rat brain slicesHTB (1000 µM) decreased LDH efflux by 49%, indicating reduced cell death.[3]
Lipid PeroxidationAnoxia-reoxygenation in rat brain slicesHTB demonstrated a greater reduction in lipid peroxidation compared to Triflusal.[3]

Table 2: Summary of In Vitro Neuroprotective Effects of HTB. These findings corroborate the in vivo data and provide a cellular basis for the observed neuroprotection.

Experimental Protocols

To facilitate further research into the neuroprotective effects of HTB, we provide detailed, step-by-step methodologies for key experiments.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal filament model of MCAO is a standard and reproducible method for inducing focal cerebral ischemia in rodents, mimicking human ischemic stroke.[8]

MCAO_Workflow start Start anesthesia Anesthetize Animal (e.g., isoflurane) start->anesthesia incision Midline Neck Incision anesthesia->incision expose_cca Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) incision->expose_cca ligate_eca Ligate Distal ECA expose_cca->ligate_eca insert_filament Insert Filament into ICA via ECA Stump ligate_eca->insert_filament advance_filament Advance Filament to Occlude Middle Cerebral Artery (MCA) insert_filament->advance_filament occlusion_period Occlusion Period (e.g., 60-90 minutes) advance_filament->occlusion_period withdraw_filament Withdraw Filament for Reperfusion occlusion_period->withdraw_filament suture Suture Incision withdraw_filament->suture recovery Post-operative Recovery and Monitoring suture->recovery end End recovery->end

Sources

A Comprehensive Technical Guide on the Role of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet agent Triflusal. Moving beyond a simple description of effects, this document elucidates the multi-faceted molecular mechanisms through which HTB modulates platelet function, distinguishing its pharmacological profile from traditional antiplatelet therapies such as aspirin. We delve into the causality behind its dual inhibition of cyclooxygenase and phosphodiesterase pathways, its influence on nitric oxide signaling, and its anti-inflammatory properties. Furthermore, this guide furnishes researchers and drug development professionals with detailed, field-proven experimental protocols to rigorously evaluate its anti-aggregatory and antithrombotic potential. By synthesizing mechanistic insights with practical methodologies and comparative clinical data, this whitepaper serves as an essential resource for understanding and investigating this unique antiplatelet compound.

Chapter 1: Introduction to this compound (HTB) as a Key Antiplatelet Metabolite

Platelet aggregation is a physiological process vital for hemostasis, the cessation of bleeding from a damaged blood vessel. However, its pathological manifestation, thrombosis, underlies the majority of acute cardiovascular and cerebrovascular events, such as myocardial infarction and ischemic stroke[1]. Antiplatelet agents are a cornerstone of therapy for the prevention of these events. Triflusal, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor developed as an alternative to acetylsalicylic acid (aspirin).[2]

Unlike aspirin, whose primary metabolite salicylic acid has negligible antiplatelet activity, Triflusal's therapeutic action is largely mediated by its main and active metabolite, this compound (HTB).[3] Triflusal is rapidly deacetylated in the liver to form HTB, which possesses a distinct and potent pharmacological profile.[3] This guide focuses specifically on the role of HTB, dissecting its complex mechanism of action that confers a unique balance of efficacy and safety.

The clinical relevance of HTB is underscored by its pharmacokinetic properties. While the parent drug, Triflusal, has a short plasma half-life, HTB exhibits a significantly longer half-life, ensuring a sustained antiplatelet effect.[3][4] This prolonged activity, coupled with a multi-target mechanism, positions HTB as a compound of significant interest in the field of antithrombotic drug development.

Pharmacokinetic Profile of Triflusal and HTB

The therapeutic effect of Triflusal is intrinsically linked to its rapid and extensive conversion to HTB. Understanding this pharmacokinetic relationship is fundamental to appreciating the compound's duration of action and clinical utility. Following oral administration, Triflusal is quickly absorbed and biotransformed into HTB.[4]

ParameterTriflusalThis compound (HTB)Reference
Time to Peak Plasma Concentration (tmax) ~0.88 hours~4.96 hours[4]
Peak Plasma Concentration (Cmax) ~11.6 µg/mL~92.7 µg/mL[4]
Elimination Half-life (t1/2) ~0.55 hours~34.3 - 40 hours[3][4]
Bioavailability 83% to 100%(Formed from Triflusal)[2][3]

Data derived from a single oral dose of 900 mg Triflusal in healthy subjects.

The key takeaway from these data is the stark contrast in half-life. The short half-life of Triflusal is coupled with the long-lasting presence of the active metabolite HTB. This profile explains the sustained anti-aggregatory effect observed clinically, as HTB continues to modulate platelet function long after the parent drug has been cleared.[4]

Chapter 2: The Multi-Target Mechanism of Action of HTB

HTB's antiplatelet effect is not due to a single mode of action but rather a synergistic influence on several key signaling pathways within the platelet and its microenvironment. This distinguishes it from aspirin, which acts almost exclusively through the irreversible inhibition of cyclooxygenase-1 (COX-1).

Dual Inhibition of Pro-Thrombotic Pathways

HTB uniquely targets two central pathways that promote platelet aggregation: the cyclooxygenase (COX) pathway responsible for thromboxane A2 production and the phosphodiesterase (PDE) pathway that regulates intracellular cyclic AMP levels.

The COX-1 enzyme metabolizes arachidonic acid (AA) into prostaglandin H2, which is then converted by thromboxane synthase into thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a powerful inducer of platelet aggregation.[1] The parent drug, Triflusal, irreversibly inhibits COX-1, similar to aspirin.[3][5] However, its metabolite HTB also contributes to this effect by acting as a reversible COX inhibitor.[6] While Triflusal's inhibition of COX-1 is less potent than that of aspirin, this is compensated by its other mechanisms and may contribute to its improved safety profile, particularly its preservation of vascular prostacyclin (PGI2), an endogenous platelet inhibitor produced by endothelial cells.[3][7]

AA Arachidonic Acid (from membrane phospholipids) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Thromboxane Synthase Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation Activates TP Receptor Triflusal Triflusal (Irreversible) Triflusal->COX1 HTB_COX HTB (Reversible) HTB_COX->COX1

Caption: COX-1 pathway inhibition by Triflusal and HTB.

A key differentiator for HTB is its ability to inhibit phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, HTB causes an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates that ultimately lead to the inhibition of platelet activation, primarily by preventing the mobilization of intracellular calcium (Ca2+), a critical step for granule release and conformational change of glycoprotein IIb/IIIa receptors.[1][8] This mechanism is entirely absent in aspirin's pharmacology.

AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Inhibition Inhibition of Platelet Activation (e.g., ↓ Ca2+ mobilization) cAMP->Inhibition Activates PKA AMP AMP (inactive) PDE->AMP HTB HTB HTB->PDE cluster_0 Neutrophil cluster_1 Platelet Triflusal Triflusal Treatment eNOS eNOS Expression & Activity Triflusal->eNOS Upregulates NO Nitric Oxide (NO) eNOS->NO Platelet_Inhibition Platelet Inhibition NO->Platelet_Inhibition Activates sGC ↑ cGMP L_Arg L-Arginine L_Arg->eNOS

Caption: Indirect platelet inhibition via neutrophil-derived NO.

Anti-Inflammatory Action via NF-κB Inhibition

The link between inflammation and thrombosis is well-established. Nuclear factor-kappaB (NF-κB) is a key transcription factor that orchestrates the expression of pro-inflammatory genes, including those for vascular cell adhesion molecules essential for platelet-leukocyte interactions. [2]Triflusal and HTB have been shown to inhibit the activation of NF-κB. [2][9]This action may reduce the expression of inflammatory mediators and adhesion molecules on the endothelial surface, thereby contributing to the antithrombotic effect by attenuating the underlying pro-inflammatory state that fosters thrombosis.

Chapter 3: Experimental Methodologies for Evaluating HTB's Antiplatelet Efficacy

Rigorous evaluation of any antiplatelet agent requires a suite of assays that probe different aspects of platelet function, from initial activation to aggregation and interaction with vascular surfaces. The following protocols are foundational for characterizing the activity of HTB.

Protocol: In Vitro Platelet Aggregometry by Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Causality Behind Experimental Choices:

  • Platelet-Rich Plasma (PRP): Using PRP isolates platelets in their native plasma environment, which contains essential co-factors for aggregation.

  • Choice of Agonists: Different agonists are used to interrogate specific activation pathways.

    • Arachidonic Acid (AA): Directly assesses the efficacy of COX-1 inhibition. A potent inhibitor of AA-induced aggregation indicates a strong effect on the TXA2 pathway. [10][11] * Adenosine Diphosphate (ADP): Activates P2Y1 and P2Y12 receptors, a key pathway in amplifying and sustaining aggregation. Inhibition here suggests effects beyond the COX pathway. [12] * Collagen: A physiological agonist that initiates aggregation through GPVI receptors, leading to both TXA2 production and ADP release. It provides a more integrated view of platelet inhibition. [12]* IC50 Calculation: Determining the half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency, allowing for direct comparison with other agents.

Step-by-Step Methodology:

  • Blood Collection: Draw whole blood from consenting healthy volunteers (who have abstained from antiplatelet medications for at least 14 days) into tubes containing 3.2% sodium citrate (9:1 blood-to-anticoagulant ratio).

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully collect the supernatant, which is the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which will be used as the blank (100% transmission).

  • Platelet Count Standardization: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

  • Incubation: Pre-incubate 250 µL of adjusted PRP with various concentrations of HTB (or vehicle control, e.g., DMSO) for 5-10 minutes at 37°C in an aggregometer cuvette with a stir bar.

  • Aggregation Measurement:

    • Set the baseline (0% transmission) with PRP and the blank (100% transmission) with PPP.

    • Add a specific agonist (e.g., ADP at 5-10 µM, Collagen at 2-5 µg/mL, or AA at 0.5-1 mM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • Maximum aggregation is determined from the curve.

    • Calculate the percentage of inhibition for each HTB concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of HTB concentration and use a non-linear regression analysis to determine the IC50 value.

Summary of Published In Vitro IC50 Values

CompoundAgonistAssay MediumIC50 Value (µM)Reference
HTB ADPWhole Blood100[13]
HTB CollagenWhole Blood260[13]
Triflusal ADPWhole Blood140[13]
Triflusal CollagenWhole Blood63.2[13]
Aspirin (ASA) ADPWhole Blood687[13]
Aspirin (ASA) CollagenWhole Blood9.3[13]
Protocol: Flow Cytometry for P-selectin Expression

This assay quantifies platelet activation by measuring the surface expression of P-selectin (CD62P), a protein translocated from alpha-granules to the platelet surface upon activation.

Causality Behind Experimental Choices:

  • Whole Blood Method: Using whole blood minimizes artifacts from platelet isolation procedures and maintains physiological cell-cell interactions.

  • P-selectin (CD62P): A highly sensitive and specific marker for platelet alpha-granule secretion, a key event in platelet activation. [14]* Fluorescent Antibodies: Allows for precise identification and quantification of activated platelets within a mixed cell population.

Step-by-Step Methodology:

  • Blood Collection: Collect blood in sodium citrate tubes as described previously.

  • Incubation: In a microtiter plate, add 5 µL of citrated whole blood to tubes containing various concentrations of HTB or vehicle control. Allow to incubate for 10 minutes at room temperature.

  • Activation: Add a sub-maximal concentration of an agonist (e.g., ADP) to induce activation.

  • Staining: Immediately add a saturating concentration of fluorescently-labeled antibodies: anti-CD61 (to identify platelets) and anti-CD62P (to identify activated platelets). Incubate for 20 minutes in the dark at room temperature.

  • Fixation: Stop the reaction and fix the cells by adding 1 mL of 1% paraformaldehyde.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on CD61 positivity and light scatter properties.

  • Data Analysis: Quantify the percentage of CD62P-positive platelets within the total platelet gate. Calculate the inhibition of P-selectin expression by HTB relative to the vehicle control.

Chapter 4: Comparative Clinical Profile: Efficacy and Safety

The ultimate validation of a drug's mechanism is its performance in a clinical setting. Multiple large-scale trials have compared Triflusal (whose effects are mediated by HTB) to the standard of care, aspirin.

Key Clinical Findings:

  • Efficacy: Triflusal has demonstrated comparable efficacy to aspirin in the secondary prevention of serious vascular events, including stroke and myocardial infarction. [15][16][17][18]* Safety: The most significant advantage observed for Triflusal is its superior safety profile. Clinical trials consistently show a statistically significant lower risk of hemorrhagic complications, both major (including intracranial) and minor, compared to aspirin. [15][16][17]This is a critical differentiator in long-term antiplatelet therapy.

Clinical OutcomeTriflusal vs. AspirinKey FindingsReferences
Serious Vascular Events Similar EfficacyNo significant difference in preventing the composite endpoint of vascular death, non-fatal MI, or non-fatal stroke.[15][16][18]
Major Hemorrhage Triflusal is SaferSignificantly lower incidence of major bleeding, including a ~50-60% relative risk reduction in some studies.[16][18]
Gastrointestinal Bleeding Triflusal is SaferLower risk of GI bleeding compared to aspirin.[1]
Cerebrovascular Events Triflusal may be SuperiorSome studies reported a significantly lower incidence of non-fatal cerebrovascular events with Triflusal.[17]

Conclusion

This compound (HTB) is not merely a metabolite but the primary driver of the antiplatelet efficacy of Triflusal. Its sophisticated, multi-target mechanism of action sets it apart from traditional salicylates. By simultaneously inhibiting the pro-aggregatory TXA2 pathway via COX inhibition and potentiating the inhibitory cAMP pathway via PDE inhibition, HTB exerts a robust antiplatelet effect. This is further augmented by indirect mechanisms, including the stimulation of neutrophil-derived nitric oxide and the suppression of inflammatory signaling through NF-κB.

This unique pharmacological profile translates into a clinical advantage: efficacy comparable to aspirin for the prevention of thrombotic events but with a significantly improved safety profile, characterized by a lower risk of severe bleeding. For researchers and clinicians, HTB represents a compelling example of a rationally designed antiplatelet agent and serves as a valuable tool for investigating the complex interplay of signaling pathways that govern platelet function. The methodologies detailed herein provide a robust framework for the continued exploration of HTB and the development of next-generation antithrombotic therapies.

References

  • Patsnap Synapse. (2024-07-17).
  • Wikipedia. (n.d.). Triflusal. [Link]
  • Wikiwand. (n.d.). Triflusal. [Link]
  • Medscape. (n.d.).
  • PubMed. (n.d.). [The effect of triflusal on human platelet aggregation and secretion: the role of nitric oxide]. [Link]
  • PubMed. (1992). Triflusal vs aspirin on the inhibition of human platelet and vascular cyclooxygenase. [Link]
  • PubMed. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. [Link]
  • PubMed. (1987).
  • PubMed. (1991). Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers. [Link]
  • PubMed. (1991). Platelet antiaggregatory effect of triflusal in human whole blood. [Link]
  • Karger Publishers. (2014-02-05). Triflusal and Aspirin in the Secondary Prevention of Atherothrombotic Ischemic Stroke: A Very Long-Term Follow-Up. [Link]
  • PubMed. (1991). Effect of Triflusal and Acetylsalicylic Acid on Platelet Aggregation in Human Whole Blood: Influence of Red Blood Cells and Leukocytes. [Link]
  • American Heart Association Journals. (n.d.). Comparison of Triflusal and Aspirin for Prevention of Vascular Events in Patients After Cerebral Infarction | Stroke. [Link]
  • PubMed. (2000).
  • RIMA. (n.d.). Safety of triflusal (antiplatelet drug)
  • PubMed. (2000). Randomized comparative trial of triflusal and aspirin following acute myocardial infarction. [Link]
  • Taylor & Francis. (n.d.). Triflusal – Knowledge and References. [Link]
  • PubMed. (2004). Triflusal: an antiplatelet drug with a neuroprotective effect?. [Link]
  • PubMed. (1993). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. [Link]
  • PubMed. (2006).
  • American Heart Association Journals. (n.d.).
  • ResearchG
  • JCI. (n.d.).
  • PLOS One. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido)
  • PubMed. (2017). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido)
  • NIH. (2017-01-20). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido)

Sources

An In-Depth Technical Guide to the Discovery of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Biological Evaluation

Introduction: The Strategic Advantage of the Trifluoromethyl Salicylate Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a compound's metabolic stability, lipophilicity, and binding affinity.[1] When appended to the versatile salicylic acid backbone, the resulting 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) scaffold presents a compelling starting point for the discovery of novel therapeutic agents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of HTB derivatives, drawing upon established methodologies and field-proven insights.

HTB and its derivatives have emerged as potent inhibitors of key biological targets, including Nuclear Factor-kappa B (NF-κB) and Sirtuin 5 (SIRT5), and have shown promise as antimicrobial agents.[1] The trifluoromethyl group at the 4-position significantly enhances the inhibitory effects on NF-κB activation compared to salicylic acid, highlighting the strategic advantage of this structural modification.[1] This guide will delve into the practical aspects of working with this promising class of compounds, from initial synthesis to biological validation.

Core Synthetic Strategies: Building a Diverse Library of HTB Derivatives

The journey to discovering novel bioactive molecules begins with a robust and flexible synthetic platform. The this compound core can be readily derivatized at the carboxylic acid and phenolic hydroxyl groups to generate a diverse library of esters and amides.

Synthesis of Key Intermediates: 2-Hydroxy-4-(trifluoromethyl)benzoyl Chloride

A common and efficient route to synthesizing HTB esters and amides is through the activation of the carboxylic acid moiety as an acyl chloride.

Experimental Protocol: Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).[2]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-hydroxy-4-(trifluoromethyl)benzoyl chloride can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Thionyl Chloride as Reagent: Thionyl chloride is a highly effective chlorinating agent for carboxylic acids, and its byproducts (HCl and SO₂) are gaseous, which simplifies their removal from the reaction mixture.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the conversion of the carboxylic acid to the acyl chloride.

Synthesis of HTB Esters via Fischer Esterification

Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.

Experimental Protocol: Fischer Esterification of this compound

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.[3]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1 eq).[4]

  • Reaction Conditions: Heat the reaction mixture to reflux for 1-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.[3]

Self-Validation and Trustworthiness:

  • The progress of the reaction should be monitored by TLC until the starting carboxylic acid spot is no longer visible.

  • The neutralization with NaHCO₃ is complete when CO₂ evolution ceases.

  • The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Synthesis of HTB Amides (Salicylamides) via Amide Coupling

The synthesis of salicylamides from HTB can be achieved through various amide coupling protocols, often involving the activation of the carboxylic acid. A one-pot condensation reaction is an efficient approach.[5]

Experimental Protocol: One-Pot Synthesis of Trifluoromethyl-Substituted Salicylamides

  • Reaction Setup: In a suitable solvent such as xylene, combine this compound (1.0 eq) and the desired substituted aniline (1.0 eq).[5]

  • Coupling Agent: Add a coupling agent, such as phosphorus trichloride (PCl₃), to the mixture.

  • Reaction Conditions: Heat the reaction mixture at 120°C for approximately 3 hours.[5]

  • Work-up and Purification: After cooling, the reaction mixture is typically worked up by washing with hot water. The desired salicylanilide often precipitates and can be collected by filtration, washed with a mixture of ethanol and water, and dried to afford the pure product.[5]

Causality Behind Experimental Choices:

  • Phosphorus Trichloride as Coupling Agent: PCl₃ is an effective activating agent for carboxylic acids, facilitating the nucleophilic attack of the amine.

  • High Temperature: The elevated temperature is necessary to drive the reaction to completion, especially with less reactive anilines.

  • Aqueous Work-up: The hot water wash helps to remove any remaining inorganic byproducts and unreacted starting materials.

Characterization and Analytical Techniques

The unambiguous characterization of newly synthesized HTB derivatives is paramount. A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the compounds.

Table 1: Key Analytical Techniques for the Characterization of HTB Derivatives

Technique Purpose Key Considerations
¹H and ¹³C NMR Structural elucidation and confirmation of functional groups.The chemical shifts of the aromatic protons and carbons will be influenced by the electron-withdrawing trifluoromethyl group.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., -OH, -C=O, C-F).Look for characteristic stretching frequencies for the hydroxyl, carbonyl, and trifluoromethyl groups.
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.A reversed-phase C18 column is often suitable. The method should be validated for linearity, accuracy, and precision.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives.Derivatization (e.g., esterification) is typically required to increase the volatility of the benzoic acid derivatives.[6]

Diagram 1: General Workflow for Synthesis and Characterization of HTB Derivatives

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization HTB This compound AcylChloride Acyl Chloride Intermediate HTB->AcylChloride SOCl₂ Ester HTB Ester HTB->Ester Fischer Esterification (Alcohol, H⁺) Amide HTB Amide HTB->Amide Amide Coupling (Amine, Coupling Agent) AcylChloride->Ester Alcohol AcylChloride->Amide Amine Purification Column Chromatography or Recrystallization AcylChloride->Purification Ester->Purification Amide->Purification NMR NMR ('¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC (Purity) Purification->HPLC

Caption: A streamlined workflow for the synthesis, purification, and characterization of HTB derivatives.

Biological Evaluation: Unveiling the Therapeutic Potential

Once a library of HTB derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the known pharmacology of salicylic acid and the influence of the trifluoromethyl group, several key areas of investigation are particularly promising.

Anti-inflammatory Activity

The anti-inflammatory properties of salicylic acid are well-documented, and HTB derivatives are potent inhibitors of the pro-inflammatory NF-κB pathway.[1] A common and straightforward in-vitro assay to assess anti-inflammatory potential is the Human Red Blood Cell (HRBC) membrane stabilization method.

Experimental Protocol: In-Vitro Anti-inflammatory Activity (HRBC Membrane Stabilization Assay)

  • Preparation of HRBC Suspension: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, and wash the packed red blood cells with isosaline. Prepare a 10% v/v suspension in isosaline.[7]

  • Assay Setup: In separate tubes, add the test compound (at various concentrations), a positive control (e.g., diclofenac sodium), and a negative control (vehicle). Add a phosphate buffer, hyposaline, and the HRBC suspension to each tube.[8]

  • Incubation and Measurement: Incubate the tubes at 37°C for 30 minutes and then centrifuge. Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released due to membrane lysis.

  • Calculation: The percentage of membrane protection is calculated using the following formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100][8]

Trustworthiness and Data Interpretation:

  • A higher percentage of protection indicates greater anti-inflammatory activity.

  • The results should be compared to a well-established anti-inflammatory drug as a positive control.

  • The assay should be performed in triplicate to ensure reproducibility.

Antimicrobial Activity

Salicylanilides are known to possess antimicrobial properties, and the incorporation of trifluoromethyl groups can enhance this activity.[5] The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of the synthesized compounds.

Experimental Protocol: Antimicrobial Screening (Tube Dilution Method for MIC Determination)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.[9]

  • Serial Dilution: Prepare serial dilutions of the test compounds in double-strength nutrient broth in a series of test tubes.[9]

  • Inoculation and Incubation: Inoculate each tube with the microbial suspension. Incubate the tubes at 37°C for 24 hours for bacteria or at 25-37°C for an appropriate duration for fungi.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validation and Controls:

  • A positive control (a known antibiotic) and a negative control (no compound) must be included.

  • The purity of the synthesized compounds is crucial to obtain reliable MIC values.

SIRT5 Inhibition

SIRT5 is a promising therapeutic target for various diseases, and HTB derivatives have been identified as selective SIRT5 inhibitors. A fluorometric assay is a common method for screening SIRT5 inhibitors.

Experimental Protocol: SIRT5 Activity Assay (Fluorometric)

  • Reaction Setup: In a 96-well plate, add SIRT5 assay buffer, a fluoro-substrate peptide, and NAD⁺.[10]

  • Compound Addition: Add the test compounds at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant SIRT5 enzyme.

  • Measurement: Read the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480-500/520-540 nm) at regular intervals.[10]

  • Data Analysis: The rate of the reaction is proportional to the SIRT5 activity. The inhibitory effect of the compounds is determined by the reduction in the reaction rate.

Causality and Interpretation:

  • The assay measures the deacetylase activity of SIRT5 on a fluorogenic substrate.

  • A decrease in the fluorescence signal over time indicates inhibition of SIRT5.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated to quantify the potency of the compounds.

Diagram 2: Logical Flow for Biological Evaluation of HTB Derivatives

G cluster_screening Biological Screening cluster_sar Structure-Activity Relationship (SAR) Analysis cluster_lead_opt Lead Optimization HTBDerivatives Library of HTB Derivatives AntiInflammatory Anti-inflammatory Assays (e.g., HRBC Membrane Stabilization) HTBDerivatives->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) HTBDerivatives->Antimicrobial EnzymeInhibition Enzyme Inhibition Assays (e.g., SIRT5 Fluorometric Assay) HTBDerivatives->EnzymeInhibition SAR Identify Key Structural Features for Activity and Selectivity AntiInflammatory->SAR Antimicrobial->SAR EnzymeInhibition->SAR LeadOpt Design and Synthesize Optimized Analogs SAR->LeadOpt

Caption: A logical progression from initial biological screening to SAR analysis and lead optimization for HTB derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a rich starting point for the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical and pharmacological properties, leading to enhanced biological activity. This guide has provided a detailed framework for the synthesis, characterization, and biological evaluation of HTB derivatives, grounded in established scientific principles and practical experimental protocols.

Future research in this area will likely focus on expanding the diversity of the HTB library, exploring a wider range of biological targets, and elucidating the detailed structure-activity relationships for different therapeutic applications. The integration of computational modeling and in-silico screening will further accelerate the discovery of potent and selective HTB-based drug candidates. By following the principles and methodologies outlined in this guide, researchers can effectively navigate the discovery process and unlock the full therapeutic potential of this promising class of compounds.

References

  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PubMed Central. [Link]
  • Synthesis of some New Azo Compounds of Salicylic Acid Derivatives and Determination of their In vitro Anti-inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]
  • Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. (2021). PubMed. [Link]
  • Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples. (n.d.). NIH. [Link]
  • 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor κB activ
  • Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. [Link]
  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues. (2018). Journal of Applied Pharmaceutical Science. [Link]
  • Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. (n.d.).
  • Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. (n.d.).
  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. (n.d.).
  • Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives. (n.d.).
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (n.d.). Chitkara University. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid deriv
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid deriv
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (n.d.). Arkivoc. [Link]
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (n.d.). MDPI. [Link]
  • Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. (n.d.).
  • Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in W
  • Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (n.d.).
  • Differential regulation of SIRT5 activity by reduced nicotinic acid riboside (NARH). (n.d.). NIH. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Expedient preparation of trifluoromethyl-substituted benzofuranols. (2011). PubMed. [Link]
  • Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). NIH. [Link]
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (n.d.).
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
  • Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. (n.d.).
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. [Link]
  • Preparation of trifluoromethyl-benzoyl halides. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]
  • (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.).
  • New preparation and synthetic reactions of 3,3,3-trifluoropropynyllithium, -borate and -stannane: facile synthesis of trifluoromethylated allenes, arylacetylenes and enynes. (n.d.). PubMed. [Link]
  • Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triform
  • Synthesis of 4-hydroxybenzoyl chloride. (n.d.). PrepChem.com. [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of the Physicochemical Properties, Synthesis, Analysis, and Pharmaceutical Significance of 4-Trifluoromethylsalicylic Acid

Introduction

2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known as 4-Trifluoromethylsalicylic acid, is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical sciences. While a valuable synthetic building block in its own right, its primary importance lies in its role as the principal and pharmacologically active metabolite of the antiplatelet drug Triflusal.[1][2] The metabolic conversion of the prodrug Triflusal to this active form, this compound (HTB), is a critical step in its therapeutic action, which involves the inhibition of platelet aggregation.[3]

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of this key molecule. We will delve into its fundamental chemical identifiers and physicochemical properties, explore its metabolic and chemical synthesis, detail robust analytical methodologies for its characterization and quantification, and examine its mechanism of action and applications. The insights provided herein are grounded in established scientific literature to support further research and development involving this compound.

Section 1: Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to all research and development activities. The key identifiers and properties for this compound are summarized below. The presence of the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid and phenolic hydroxyl groups dictates its chemical behavior, solubility, and analytical characteristics.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 328-90-5 [4]
IUPAC Name This compound [4]
Synonyms 4-Trifluoromethylsalicylic acid, 4-TFMSA, Desacetyl Triflusal, HTB [4]
Molecular Formula C₈H₅F₃O₃ [4]
Molecular Weight 206.12 g/mol [1][4]
InChI InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14) [4]
InChIKey XMLFPUBZFSJWCN-UHFFFAOYSA-N [4]

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |[4] |

Table 2: Physicochemical and Predicted Properties

Property Value Source(s)
Physical Form White to off-white solid/powder [2]
Melting Point 178 °C [1][2]
Boiling Point 286.4 °C (Predicted) [1][2]
pKa 2.45 ± 0.10 (Predicted) [2][5]
LogP 3.21 [2][5]
Solubility DMSO (Slightly), Methanol (Slightly) [2][5]
Density 1.539 g/cm³ (Predicted) [2][5]

| Topological Polar Surface Area | 57.5 Ų |[1][4] |

Section 2: Synthesis and Reactivity

The origin of this compound in a biological or laboratory context is a key consideration for its application.

Metabolic Synthesis: The Activation of Triflusal

The primary route to the in vivo formation of this compound is the metabolic hydrolysis of Triflusal. Triflusal itself is a prodrug that undergoes rapid deacetylation by esterases, primarily in the liver, to yield this compound (HTB).[3] This biotransformation is not a detoxification step but rather an activation, as HTB is a potent antiplatelet agent.[3][6]

Metabolic Activation of Triflusal Triflusal Triflusal (Prodrug) HTB This compound (HTB) (Active Metabolite) Triflusal->HTB Hepatic Esterases (Deacetylation)

Caption: Metabolic pathway from Triflusal to its active form, HTB.

Laboratory Chemical Synthesis

While most commonly encountered as a metabolite, de novo chemical synthesis is essential for producing analytical standards and for its use as a synthetic intermediate. A modern approach involves the direct C-H functionalization of a more readily available precursor. For instance, the Pd(II)-catalyzed ortho-hydroxylation of 4-(trifluoromethyl)benzoic acid represents a plausible and efficient route.[2][5]

  • Rationale: This organometallic approach leverages the carboxylic acid group as a directing group to selectively install a hydroxyl group at the ortho position. This avoids complex multi-step sequences involving protection and deprotection strategies that are common in classical aromatic synthesis.

Chemical Reactivity

As a bifunctional molecule, its reactivity is characterized by its carboxylic acid and phenolic hydroxyl groups:

  • Carboxylic Acid: Undergoes standard reactions such as esterification with alcohols (acid- or base-catalyzed) and amidation with amines (typically requiring coupling agents like DCC or EDC).

  • Phenolic Hydroxyl: Can be acylated to form esters or alkylated to form ethers. This dual reactivity makes it a versatile building block for constructing diverse chemical libraries in drug discovery campaigns.[7]

Section 3: Analytical Characterization

Robust and validated analytical methods are crucial for purity assessment, pharmacokinetic studies, and quality control.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is the definitive technique for the sensitive and specific quantification of this compound, particularly in complex biological matrices like plasma.

This protocol is adapted from a validated LC-MS method for pharmacokinetic studies.[8]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., salicylic acid in methanol).

    • Add 300 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 75:25 (v/v) Methanol : 5 mM ammonium acetate with 3% formic acid.

    • Flow Rate: 0.25 mL/min.[8]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Negative (ESI-).

    • Detection: Selected Ion Monitoring (SIM).

    • Target Ion (HTB): m/z 205.0 [M-H]⁻.[8]

    • Target Ion (IS, Salicylic Acid): m/z 137.0 [M-H]⁻.[8]

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC-MS Supernatant->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Detection (ESI-, m/z 205.0) Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: A typical bioanalytical workflow for HTB quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structural confirmation.

  • ¹H NMR: The aromatic region would display a characteristic splitting pattern for the three protons on the substituted ring. A broad singlet corresponding to the carboxylic acid proton (typically >10 ppm) and another for the phenolic proton would also be present.

  • ¹³C NMR: Will show 8 distinct carbon signals, including the carboxyl carbon (~170 ppm) and carbons attached to the fluorine and oxygen atoms, which will have characteristic shifts.

  • ¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, providing a clear and sensitive handle for detecting the molecule.

Mass Spectrometry (MS)

As noted, ESI in negative mode is highly effective, readily forming the deprotonated molecular ion [M-H]⁻ at m/z 205.0.[8] This serves as the parent ion for MS/MS fragmentation, which would likely involve the loss of CO₂ (44 Da) and H₂O (18 Da) to provide further structural confirmation.

Section 4: Applications in Drug Discovery and Research

The primary relevance of this compound is tied to its pharmacology.

Mechanism of Action in Antiplatelet Therapy

Unlike its parent prodrug, HTB is a potent inhibitor of the cyclooxygenase-1 (COX-1) enzyme.[9][10] Its mechanism contributes to the anti-thrombotic effect of Triflusal:

  • COX-1 Inhibition: HTB irreversibly inhibits platelet COX-1, which blocks the conversion of arachidonic acid into thromboxane A2 (TXA2).[3][9][10] TXA2 is a powerful promoter of platelet aggregation and a vasoconstrictor; its inhibition is a cornerstone of antiplatelet therapy.

  • cAMP Modulation: HTB also contributes to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets, which further stabilizes them and prevents aggregation.[10]

  • NF-κB Pathway Inhibition: Evidence suggests HTB can inhibit the NF-κB signaling pathway, which may contribute to anti-inflammatory effects and the inhibition of cardiac hypertrophy.[2][11]

This multi-faceted mechanism of action makes Triflusal (via its active metabolite HTB) an effective alternative to aspirin, with some clinical data suggesting a more favorable gastrointestinal safety profile.[10]

Utility as a Synthetic Building Block

Beyond its role as a metabolite, 4-Trifluoromethylsalicylic acid is a valuable starting material in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a parent molecule. Its salicylic acid core is a well-known privileged structure in drug discovery, appearing in numerous anti-inflammatory and analgesic compounds. Researchers utilize this compound to synthesize novel drug candidates by modifying the acid and phenol moieties.[7]

Section 5: Safety and Handling

Proper handling of this compound is essential due to its potential hazards.

Table 3: GHS Hazard and Precautionary Information | Category | Code(s) | Description | Source(s) | | --- | --- | --- | --- | | Pictograms |



ngcontent-ng-c4006390337="" class="ng-star-inserted">
| Toxic, Corrosive, Irritant | | | Signal Word | Danger | | | | Hazard Statements | H301H315H318H335H412 | Toxic if swallowed.Causes skin irritation.Causes serious eye damage.May cause respiratory irritation.Harmful to aquatic life with long lasting effects. |[1] | | Precautionary Statements | P261, P273, P280P301+P310P302+P352P305+P351+P338 | Avoid breathing dust. Avoid release to the environment. Wear protective gloves/eye protection.IF SWALLOWED: Immediately call a POISON CENTER/doctor.IF ON SKIN: Wash with plenty of water.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.

  • Handling: Avoid all personal contact. Do not generate dust when handling the solid material.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical reagent; it is a pharmacologically critical molecule that underpins the therapeutic efficacy of the antiplatelet drug Triflusal. Its identity is well-defined, and its physicochemical properties are understood. The metabolic pathway from its parent prodrug is a classic example of bioactivation. For researchers, robust analytical methods, especially LC-MS, are available for its precise quantification, and its known GHS hazards provide clear guidance for safe handling. A thorough understanding of this compound's chemistry, pharmacology, and analytical science is essential for professionals in drug metabolism, pharmacokinetics, and medicinal chemistry.

References

  • Patsnap Synapse. (2024). What is Triflusal used for?
  • ResearchGate. (2024). Triflusal: An Old Drug in Modern Antiplatelet Therapy. Review of Its Action, Use, Safety and Effectiveness.
  • Patsnap Synapse. (2024). What is the mechanism of Triflusal?
  • PubChem, National Institutes of Health. (n.d.). Triflusal.
  • PubChem, National Institutes of Health. (n.d.). This compound.
  • Ingenta Connect. (2014). Determination of triflusal and its active metabolite this compound in human plasma by LC-MS.
  • PubMed. (n.d.). Triflusal.

Sources

Methodological & Application

Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid: An Application Note and Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-hydroxy-4-(trifluoromethyl)benzoic acid, a key building block in the development of novel pharmaceutical agents and advanced materials. The synthesis is based on a modified Kolbe-Schmitt reaction, a robust and scalable method for the carboxylation of phenols. This document offers in-depth insights into the reaction mechanism, experimental setup, purification techniques, and characterization of the final product, tailored for researchers in medicinal chemistry and drug development.

Introduction: The Significance of this compound

This compound, also known as 4-trifluoromethylsalicylic acid, is a versatile aromatic compound of significant interest in the pharmaceutical and material science sectors. The presence of both a hydroxyl and a carboxylic acid group on the benzene ring, ortho to each other, provides multiple points for chemical modification, making it a valuable scaffold for the synthesis of more complex molecules.[1][2] The trifluoromethyl (-CF3) group, a bioisostere for a methyl group, is a particularly valuable substituent in drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, this compound serves as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other therapeutic agents.

This application note details a reliable and reproducible protocol for the synthesis of this compound from 3-(trifluoromethyl)phenol via a modified Kolbe-Schmitt reaction.

The Synthetic Strategy: A Modified Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a classic method for the synthesis of hydroxybenzoic acids, involving the carboxylation of a phenoxide with carbon dioxide under pressure and at elevated temperatures.[3] In this specific application, we will be carboxylating 3-(trifluoromethyl)phenol.

Mechanistic Insights

The reaction proceeds through several key steps:

  • Phenoxide Formation: In the first step, the phenolic proton of 3-(trifluoromethyl)phenol is abstracted by a base, in this case, potassium carbonate, to form the potassium phenoxide. This deprotonation is crucial as it activates the aromatic ring towards electrophilic attack.

  • Electrophilic Attack by CO2: The electron-rich phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the strongly activating effect of the phenoxide oxygen is sufficient to drive the reaction forward.

  • Regioselectivity: The regioselectivity of the Kolbe-Schmitt reaction (ortho- vs. para-carboxylation) is influenced by several factors, including the nature of the alkali metal cation and the reaction temperature. In this protocol, the use of potassium carbonate and a carefully controlled temperature profile favors carboxylation at the ortho position to the hydroxyl group.

  • Tautomerization and Acidification: The intermediate cyclohexadienone carboxylate undergoes tautomerization to restore aromaticity, yielding the potassium salt of this compound. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to afford the final product.

The overall reaction mechanism is depicted in the following diagram:

reaction_mechanism cluster_1 Step 1: Phenoxide Formation cluster_2 Step 2: Carboxylation cluster_3 Step 3: Tautomerization & Acidification 3-Trifluoromethylphenol 3-Trifluoromethylphenol Potassium 3-Trifluoromethylphenoxide Potassium 3-Trifluoromethylphenoxide 3-Trifluoromethylphenol->Potassium 3-Trifluoromethylphenoxide + K2CO3 Cyclohexadienone Intermediate Cyclohexadienone Intermediate Potassium 3-Trifluoromethylphenoxide->Cyclohexadienone Intermediate + CO2 (pressure) Potassium 4-Trifluoromethylsalicylate Potassium 4-Trifluoromethylsalicylate Cyclohexadienone Intermediate->Potassium 4-Trifluoromethylsalicylate Tautomerization This compound This compound Potassium 4-Trifluoromethylsalicylate->this compound + HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methodologies for the carboxylation of substituted phenols.[4]

Materials and Equipment
Reagent/EquipmentGradeSupplier
3-(Trifluoromethyl)phenol≥98%Sigma-Aldrich
Potassium Carbonate (anhydrous)≥99%Sigma-Aldrich
Carbon Dioxide (CO2)High PurityAirgas
Hydrochloric Acid (HCl)37% (concentrated)Fisher Scientific
Deionized Water-In-house
High-Pressure Autoclave (Parr Reactor or similar)-Parr Instrument Company
Magnetic Stirrer with Hotplate-VWR
Standard Glassware (beakers, flasks, etc.)-VWR
Buchner Funnel and Filtration Flask-VWR
pH Meter or pH paper-VWR
Step-by-Step Synthesis Procedure

Step 1: Preparation of the Reaction Mixture

  • In a high-pressure autoclave, combine 3-(trifluoromethyl)phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Ensure the reagents are well-mixed. The use of a solid-phase reaction is common for this type of transformation.

Step 2: Carboxylation Reaction

  • Seal the autoclave according to the manufacturer's instructions.

  • Pressurize the reactor with carbon dioxide to approximately 100 atm.

  • Begin stirring and gradually heat the mixture. The temperature should be slowly raised from room temperature (around 20°C) to a maximum of 220°C over several hours.[4]

  • Maintain the reaction at 220°C under pressure for a period sufficient to ensure complete carboxylation, typically 4-6 hours.

  • After the reaction is complete, turn off the heating and allow the autoclave to cool to room temperature.

  • Carefully and slowly vent the excess carbon dioxide pressure in a well-ventilated fume hood.

Step 3: Work-up and Isolation of the Product

  • Once the reactor is at atmospheric pressure, open the vessel and add deionized water to dissolve the solid reaction mixture.

  • Transfer the aqueous solution to a large beaker.

  • Slowly and with stirring, add concentrated hydrochloric acid to the solution until the pH reaches approximately 2. This will cause the this compound to precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

Step 4: Purification

  • The crude product can be purified by recrystallization. A common and effective method is recrystallization from hot water.[5][6]

  • Dissolve the crude solid in a minimal amount of boiling deionized water.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals under vacuum to a constant weight.

Experimental Workflow Diagram

experimental_workflow Start Start Mix 3-(trifluoromethyl)phenol and K2CO3 in Autoclave Mix 3-(trifluoromethyl)phenol and K2CO3 in Autoclave Start->Mix 3-(trifluoromethyl)phenol and K2CO3 in Autoclave Pressurize with CO2 (100 atm) Pressurize with CO2 (100 atm) Mix 3-(trifluoromethyl)phenol and K2CO3 in Autoclave->Pressurize with CO2 (100 atm) Heat gradually to 220°C Heat gradually to 220°C Pressurize with CO2 (100 atm)->Heat gradually to 220°C Hold at 220°C for 4-6 hours Hold at 220°C for 4-6 hours Heat gradually to 220°C->Hold at 220°C for 4-6 hours Cool to Room Temperature Cool to Room Temperature Hold at 220°C for 4-6 hours->Cool to Room Temperature Vent CO2 Pressure Vent CO2 Pressure Cool to Room Temperature->Vent CO2 Pressure Dissolve mixture in Water Dissolve mixture in Water Vent CO2 Pressure->Dissolve mixture in Water Acidify with HCl to pH 2 Acidify with HCl to pH 2 Dissolve mixture in Water->Acidify with HCl to pH 2 Isolate crude product by Filtration Isolate crude product by Filtration Acidify with HCl to pH 2->Isolate crude product by Filtration Recrystallize from Hot Water Recrystallize from Hot Water Isolate crude product by Filtration->Recrystallize from Hot Water Dry Purified Product Dry Purified Product Recrystallize from Hot Water->Dry Purified Product Characterize Product Characterize Product Dry Purified Product->Characterize Product End End Characterize Product->End

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

4.1. Reagent Safety:

  • 3-(Trifluoromethyl)phenol: This compound is corrosive and can cause severe skin and eye burns.[7][8] It is also harmful if swallowed or inhaled. Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Potassium Carbonate: Anhydrous potassium carbonate is irritating to the skin, eyes, and respiratory tract.[9][10][11] Avoid creating dust. In case of contact, rinse thoroughly with water.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Use with extreme caution in a fume hood and wear appropriate PPE.

  • Carbon Dioxide: While not flammable, high concentrations of CO2 can displace oxygen and cause asphyxiation.[12][13] High-pressure CO2 also presents a significant hazard due to the potential for rapid expansion and cooling (Joule-Thomson effect), which can cause freeze burns and embrittlement of materials.[14]

4.2. Procedural Safety:

  • High-Pressure Reactions: All high-pressure reactions should be conducted behind a blast shield in a properly functioning autoclave. Ensure you are fully trained in the operation of the specific high-pressure equipment being used.[15]

  • Pressurization and Depressurization: Pressurize and vent the reactor slowly and carefully to avoid sudden changes in pressure.

  • Heating: Use a heating mantle with a temperature controller to ensure gradual and controlled heating.

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • Melting Point: The literature melting point for this compound is approximately 177-178°C.[7] A sharp melting point range close to this value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight unique carbon atoms in the molecule, including the trifluoromethyl carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (206.12 g/mol ).[16]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for pharmaceutical research and development. By following the outlined procedure and adhering to the safety precautions, researchers can confidently produce this important compound in a laboratory setting. The mechanistic insights and characterization guidelines provided herein serve to create a self-validating system for the successful synthesis and verification of the target molecule.

References

  • Heinzelman, R. V. (1959). 4-trifluoromethyl salicylic acids and their preparation. U.S. Patent No. 2,894,984. Washington, DC: U.S.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164578, this compound.
  • Wikipedia contributors. (2023, December 19). Kolbe–Schmitt reaction. In Wikipedia, The Free Encyclopedia.
  • American Welding Society. (n.d.).
  • Armand Products. (2023).
  • SpectraBase. (n.d.). This compound. [Link]
  • Cole-Parmer. (n.d.).
  • ASHTA Chemicals. (2022).
  • IChemE. (n.d.).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 164578, this compound.
  • FastGas. (2025). Safety Tips for Using CO2 Tanks. [Link]
  • Ramdon. (n.d.). Safety Protocols in CO2 Handling and Best Practices. [Link]
  • MiraCosta College. (2010). Recrystallization and Extractions of Organic Compounds. [Link]
  • Jiang, M., et al. (2011). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]
  • University of Missouri–St. Louis. (n.d.).
  • Human Metabolome Database. (2013). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715). [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2775111, 4-Hydroxy-2-(trifluoromethyl)benzoic acid.

Sources

Application Note: A Robust and Validated HPLC-MS/MS Method for the High-Throughput Quantification of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) in human plasma. HTB is the primary active metabolite of the antiplatelet agent Triflusal, and its accurate measurement is critical for pharmacokinetic and toxicokinetic studies. The presented protocol employs a straightforward protein precipitation procedure for sample preparation, ensuring suitability for high-throughput analysis in drug development settings. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. The method has been validated according to the International Council for Harmonisation (ICH) M10 guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Introduction

This compound (HTB), also known as 4-(Trifluoromethyl)salicylic acid, is the main active metabolite of Triflusal, a drug used for the prevention of thromboembolic events.[1][2] Upon administration, Triflusal is rapidly deacetylated to HTB, which exerts a significant antiplatelet effect. Therefore, the quantitative analysis of HTB in biological matrices is essential for evaluating the pharmacokinetic profile, assessing bioequivalence, and performing therapeutic drug monitoring of Triflusal.[2]

The development of a reliable bioanalytical method is crucial for generating high-quality data to support regulatory submissions.[3][4] HPLC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological samples due to its superior sensitivity, selectivity, and speed.[5] This note describes a complete, validated workflow, from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a ready-to-implement protocol for HTB quantification.

Analyte Physicochemical Properties: Guiding Method Development

Understanding the physicochemical properties of HTB is fundamental to developing a rational and effective analytical method.[6] These properties dictate the optimal choices for sample extraction, chromatographic separation, and mass spectrometric detection.

PropertyValueSourceJustification for Method Choice
Chemical Structure Chemical Structure of HTBThe presence of carboxylic acid and phenolic hydroxyl groups makes the molecule acidic.
Molecular Formula C₈H₅F₃O₃[7][8]Used to calculate the exact mass.
Molecular Weight 206.12 g/mol [8]Determines the precursor ion mass for MS/MS analysis.
Monoisotopic Mass 206.0191 Da[1][8]The deprotonated molecule [M-H]⁻ will have an m/z of approximately 205.02.
Acidity (pKa) Acidic (estimated)Inferred from structureThe acidic nature strongly favors Electrospray Ionization (ESI) in negative mode for high sensitivity detection of the [M-H]⁻ ion.
Polarity (XLogP3) 3.5[1][8]Indicates moderate hydrophobicity, making it suitable for reversed-phase (C18) chromatography and extraction from plasma via protein precipitation or liquid-liquid extraction.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (HTB) reference standard (≥98% purity).

  • Internal Standard (IS): this compound-d₃ (or a suitable structural analog like Salicylic acid).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm or greater purity.

  • Biological Matrix: Drug-free, pooled human plasma (K₂EDTA as anticoagulant).

Instrumentation
  • UHPLC System: A system capable of delivering reproducible gradients at flow rates up to 0.5 mL/min (e.g., Waters ACQUITY UPLC, Shimadzu Nexera).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 5500, Waters Xevo TQ-S).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of HTB and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the HTB stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking the calibration curve (CC) standards.

  • Internal Standard Spiking Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the HTB working solutions into blank human plasma to prepare CC standards at concentrations ranging from 1 to 2000 ng/mL. Similarly, prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

The protein precipitation method is chosen for its simplicity, speed, and suitability for high-throughput workflows.[9][10]

  • Aliquot Sample: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS and Precipitate: Add 150 µL of the IS spiking solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[9]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into an HPLC vial for analysis.

Workflow Diagram: Bioanalytical Procedure for HTB Quantification

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Aliquot Plasma Sample (50 µL) add_is 2. Add Acetonitrile with IS (150 µL) plasma->add_is vortex 3. Vortex (30 sec) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge supernatant 5. Transfer Supernatant to Vial centrifuge->supernatant hplc 6. UHPLC Separation (C18 Column) supernatant->hplc msms 7. MS/MS Detection (ESI-, MRM) hplc->msms quant 8. Quantification (Peak Area Ratio vs. Conc.) msms->quant

Sources

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" in vitro cell-based assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to In Vitro Cell-Based Assays for 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Introduction: Unveiling the Therapeutic Potential of a Key Metabolite

This compound (HTB), also known as 4-(Trifluoromethyl)salicylic acid, is the principal and active metabolite of Triflusal, a platelet aggregation inhibitor used for the prevention of thromboembolic events.[1][2][3][4] Following oral administration, Triflusal is rapidly hydrolyzed to HTB, which is responsible for the majority of the therapeutic effects observed.[2] The pharmacological profile of HTB is primarily characterized by its anti-inflammatory and antiplatelet activities.[5][6]

Mechanistically, HTB exerts its effects through several pathways. Its antiplatelet action is largely attributed to the inhibition of cyclooxygenase-1 (COX-1), which leads to a reduction in thromboxane A2 (TXA2) synthesis, a potent mediator of platelet aggregation.[1][6][7] Furthermore, HTB has demonstrated significant anti-inflammatory properties, which are linked to its ability to modulate the nuclear factor kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[2][8]

This application guide provides a comprehensive overview and detailed protocols for key in vitro cell-based assays essential for characterizing the biological activity of this compound. The following sections are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental designs.

Core Signaling Pathways: The "Why" Behind the Assays

Understanding the core signaling pathways targeted by HTB is fundamental to designing and interpreting in vitro experiments. The two primary pathways of interest are the Cyclooxygenase (COX) pathway, central to its antiplatelet effects, and the NF-κB pathway, which governs its anti-inflammatory actions.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[7] HTB's inhibition of COX-1 in platelets prevents the formation of Thromboxane A2, thereby inhibiting platelet aggregation.[6][7]

COX_Pathway Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Synthases Isomerases / Synthases PGH2->Synthases Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane A2 (TXA2) Synthases->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Platelet Platelet Aggregation Prostanoids->Platelet HTB 2-Hydroxy-4- (trifluoromethyl)benzoic acid HTB->COX Inhibition

Caption: The Arachidonic Acid Cascade via the COX pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for cytokines like TNF-α and IL-6.[9] HTB has been shown to inhibit the degradation of IκBβ, thereby suppressing NF-κB activation.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα / IκBβ IKK->IkB Phosphorylates (P) NFkB_p50 p50 IkB->NFkB_p50 Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_p65 p65 NFkB_translocated p50/p65 Dimer NFkB_p50->NFkB_translocated Nuclear Translocation NFkB_complex NF-κB Complex HTB 2-Hydroxy-4- (trifluoromethyl)benzoic acid HTB->IkB Inhibits Degradation (specifically IκBβ) DNA κB DNA Sites NFkB_translocated->DNA Binds Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Proteins (TNF-α, IL-6, COX-2) mRNA->Cytokines Translation

Caption: Canonical NF-κB signaling pathway activation.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: Before evaluating the specific mechanisms of a compound, it is crucial to determine its effect on cell viability. The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[10][11]

Materials and Reagents:

  • Human cell line (e.g., pancreatic cancer cell lines like BxPC-3 or MIA PaCa-2, or rheumatoid synovial cells).[10][12]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom plates.

  • This compound (HTB).

  • Dimethyl sulfoxide (DMSO), sterile.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO).

  • Microplate reader (capable of measuring absorbance at ~570 nm).

Step-by-Step Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Preparation: Prepare a stock solution of HTB in DMSO. Perform serial dilutions in a complete medium to achieve final desired concentrations (e.g., 1 µM to 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.[10]

  • Cell Treatment: Remove the overnight culture medium from the wells. Add 100 µL of the medium containing the various concentrations of HTB. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).[10]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours under the same conditions.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization buffer (or DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot the percentage of viability against the logarithm of the HTB concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀) value.

Compound Cell Line Incubation Time (h) IC₅₀ (µM)
HTB (Hypothetical)BxPC-372150
HTB (Hypothetical)MIA PaCa-272210
HTB (Hypothetical)Synovial Cells48185
This table presents hypothetical data for illustrative purposes.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Principle: This assay measures the ability of HTB to inhibit the peroxidase activity of the COX-2 enzyme.[13] The peroxidase component of COX-2 reduces Prostaglandin G2 (PGG2) to Prostaglandin H2 (PGH2). This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reaction, resulting in a colored product that can be quantified by measuring the increase in absorbance at 590 nm.[13][14] A reduction in the rate of color development indicates COX-2 inhibition.

Materials and Reagents:

  • Human recombinant COX-2 enzyme.[15]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[13]

  • Hematin (cofactor).[13]

  • Arachidonic Acid (substrate).[13]

  • TMPD (chromogenic substrate).[13]

  • HTB and a positive control inhibitor (e.g., Celecoxib).[13]

  • 96-well plate.

  • Microplate reader with kinetic reading capabilities (590 nm).

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of HTB and Celecoxib in DMSO. Prepare working solutions of enzyme, hematin, arachidonic acid, and TMPD in the assay buffer according to the manufacturer's instructions (e.g., Cayman Chemical Kit).[14][16]

  • Assay Plate Setup: In a 96-well plate, add the following in order:

    • 150 µL of Tris-HCl buffer.[13]

    • 10 µL of Hematin solution.[13]

    • 10 µL of COX-2 enzyme solution.[13]

    • 10 µL of HTB/Celecoxib at various concentrations, or DMSO for the control wells.[13]

  • Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13][16]

  • Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of arachidonic acid to each well to start the reaction.[13]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm every minute for 5-10 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of HTB relative to the DMSO control.

    • % Inhibition = 100 - [ (Rate_Inhibitor / Rate_Control) * 100 ]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Experimental Workflow Visualization

Caption: General workflow for the in vitro COX-2 inhibition assay.

Protocol 3: Thromboxane B₂ (TXB₂) Production in Human Platelets

Principle: This assay directly assesses the functional consequence of COX-1 inhibition in a physiologically relevant cell type. Platelets are stimulated to produce Thromboxane A₂ (TXA₂), which is rapidly hydrolyzed to its stable, measurable metabolite, Thromboxane B₂ (TXB₂).[17][18] The amount of TXB₂ produced is quantified, typically by an enzyme-linked immunosorbent assay (ELISA). A reduction in TXB₂ levels in the presence of HTB indicates inhibition of platelet COX-1 activity.[17][19]

Materials and Reagents:

  • Fresh human whole blood collected in tubes with 3.8% sodium citrate.[20]

  • Collagen or another platelet agonist (e.g., ADP).[3][21]

  • Centrifuge.

  • Thromboxane B₂ (TXB₂) ELISA Kit.

  • Indomethacin or Aspirin (as a positive control).

  • HTB dissolved in an appropriate vehicle.

Step-by-Step Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Collect whole blood and process it within 4 hours.[22] Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to separate the PRP (the upper layer).[20][22] Carefully transfer the PRP to a new plastic tube.

  • Pre-incubation with Inhibitor: Aliquot PRP into microcentrifuge tubes. Add HTB at various concentrations (or vehicle/positive control) and incubate for 30 minutes at 37°C.[21]

  • Platelet Stimulation: Initiate thromboxane production by adding a platelet agonist, such as collagen (final concentration ~2 µg/mL).[21] Incubate for 7-10 minutes at 37°C with gentle stirring.[21]

  • Stop Reaction: Terminate the reaction by adding a solution of indomethacin and placing the tubes on ice, followed by centrifugation at high speed (e.g., 12,000 x g) for 5 minutes to pellet the platelets.[21]

  • Sample Collection: Collect the supernatant, which contains the released TXB₂.

  • TXB₂ Quantification: Analyze the TXB₂ concentration in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[18] This typically involves a competitive binding format where the signal is inversely proportional to the amount of TXB₂ in the sample.[18]

Data Analysis:

  • Generate a standard curve from the ELISA standards.

  • Calculate the concentration of TXB₂ in each sample based on the standard curve.

  • Determine the percentage of TXB₂ production inhibition for each HTB concentration relative to the vehicle-treated, stimulated control.

  • Plot the percentage of inhibition versus HTB concentration to determine the IC₅₀ value.

Protocol 4: Analysis of NF-κB Activation via Western Blot

Principle: To investigate HTB's anti-inflammatory mechanism, we can measure its effect on the NF-κB pathway.[8] A key activation step is the degradation of the inhibitory protein IκBα.[23] This protocol uses Western blotting to detect the levels of IκBα in the cytoplasm of cells stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) or TNF-α, with and without HTB treatment. A stabilization (i.e., reduced degradation) of IκBα in the presence of HTB indicates pathway inhibition.[8][23]

Materials and Reagents:

  • Macrophage cell line (e.g., RAW 264.7) or human astrocytoma cells (e.g., 1321N1).[8][23]

  • Complete culture medium.

  • LPS or TNF-α for stimulation.[8]

  • HTB.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-IκBα, Rabbit anti-β-actin (loading control).

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with various concentrations of HTB for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes) to induce IκBα degradation.[8][23]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against IκBα (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control (β-actin) to ensure equal protein loading.

Data Analysis:

  • Perform densitometry analysis on the bands using software like ImageJ.

  • Normalize the IκBα band intensity to the corresponding β-actin band intensity.

  • Compare the normalized IκBα levels in HTB-treated samples to the LPS/TNF-α-only stimulated sample to demonstrate the inhibition of degradation.

References

  • Maclouf, J., et al. (1978). Analytical methods for thromboxane B2 measurement and validation of radioimmunoassay by gas liquid chromatography-mass spectrometry. Prostaglandins, 16(2), 277-90. [Link]
  • Montaner, J., et al. (2010). Triflusal and aspirin have different effects on inflammatory biomarkers measured in patients with acute ischemic stroke.
  • Marín-García, P., et al. (2001). Effect of 4-trifluoromethyl derivatives of salicylate on nuclear factor κB-dependent transcription in human astrocytoma cells. British Journal of Pharmacology, 132(6), 1351–1358. [Link]
  • Rocca, B., & Patrono, C. (2019). Measurement of Thromboxane Biosynthesis in Health and Disease. Frontiers in Pharmacology, 10, 1263. [Link]
  • Jonušaitė, M., et al. (2020). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. Cancer Management and Research, 12, 1141–1154. [Link]
  • Al-Salahi, R., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 11(1), 123-130. [Link]
  • Sun, Y., et al. (2019). Time-dependent changes of cell viability assessed by MTT and ATP assays in NSAID-treated HEK/UGT cells.
  • Pharmacology Education & Research. (2025). Pharmacology of Triflusal (Disgren, Cinfa, Abamed). YouTube. [Link]
  • Patsnap Synapse. (2024).
  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]
  • ResearchGate. (n.d.). In vitro platelet thromboxane B2 (TxB2)
  • ResearchG
  • ResearchGate. (n.d.). Antithrombotic and neuroprotective properties of triflusal. [Link]
  • Tsubouchi, Y., et al. (2002). Nonsteroidal anti-inflammatory drugs induce apoptosis in association with activation of peroxisome proliferator-activated receptor gamma in rheumatoid synovial cells. The Journal of Pharmacology and Experimental Therapeutics, 302(1), 18-25. [Link]
  • ResearchGate. (n.d.).
  • Srisuttee, R., et al. (2022). The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 23(4), 1357–1366. [Link]
  • FitzGerald, G. A., et al. (1987). Inhibition of thromboxane formation in vivo and ex vivo: implications for therapy with platelet inhibitory drugs. Blood, 69(4), 1189-93. [Link]
  • Ramis, J., et al. (1992). Platelet antiaggregatory effect of triflusal in human whole blood. Haemostasis, 22(5), 291-8. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Gámez-Méndez, C., et al. (1998). The effect of triflusal on human platelet aggregation and secretion: the role of nitric oxide. Medicina Clínica, 111(12), 447-51. [Link]
  • Kim, H. J., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(11), 560. [Link]
  • Sethi, G., et al. (2008). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta, 1785(2), 53–62. [Link]
  • CAS Common Chemistry. (n.d.). This compound. [Link]
  • Mansurova, J., et al. (2021).
  • Ghedha, S. G., et al. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.
  • ResearchGate. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. [Link]
  • Fritsma, G. A. (2007). Platelet Function Testing: Aggregometry and Lumiaggregometry.
  • Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]
  • Wikipedia. (n.d.). Phenol. [Link]
  • Kim, J. S., et al. (2013). Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. Journal of Agricultural and Food Chemistry, 62(2), 449-57. [Link]
  • The Journal of Organic Chemistry. (2026). Ahead of Print. [Link]
  • Kim, J. H., & Kwon, H. J. (2007). Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. Journal of Microbiology and Biotechnology, 17(3), 543-5. [Link]

Sources

Application Notes and Protocols: 2-Hydroxy-4-(trifluoromethyl)benzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known as 4-(Trifluoromethyl)salicylic acid, is a prime example of a strategically vital intermediate. Its unique trifunctional architecture—a carboxylic acid, a hydroxyl group, and a trifluoromethyl group on a benzene ring—makes it an indispensable building block for complex pharmaceutical agents.[2] This guide provides an in-depth look at the properties, applications, and synthetic protocols involving this versatile compound.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount in a research setting. The properties of this compound are well-documented.

PropertyValueSource
CAS Number 328-90-5
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol [3]
Appearance White solid
Melting Point 159 - 161 °C[4]
IUPAC Name This compound[3]
Synonyms 4-Trifluoromethylsalicylic acid, 4-Tfmsa, Desacetyl Triflusal[3]

Safety and Handling: This compound is classified as hazardous and must be handled with appropriate precautions.

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long-lasting effects).

  • Precautionary Statements: P264, P273, P280, P301 + P310, P302 + P352, P305 + P351 + P338.

  • Storage: Store in a class 6.1C combustible, acute toxic substances area.

The Role of this compound in Synthesis

The synthetic utility of this intermediate stems from the distinct reactivity of its functional groups. The carboxylic acid and hydroxyl groups are ideal handles for esterification and amidation reactions, allowing for its attachment to larger molecular scaffolds.[4] The trifluoromethyl group acts as a strong electron-withdrawing group, which influences the acidity of the adjacent protons and the overall electronic profile of the molecule, often enhancing its binding capabilities with target enzymes.

G cluster_0 Key Transformations cluster_1 Resulting Intermediates / Scaffolds main This compound ester Esterification (R-OH) main->ester - H2O amide Amidation (R-NH2) main->amide - H2O decarbox Decarboxylation main->decarbox curtius Acyl Azide Formation -> Curtius Rearrangement main->curtius ester_prod Ester Derivatives ester->ester_prod amide_prod Amide Derivatives (e.g., Antitubercular Agents) amide->amide_prod phenol_prod Trifluoromethylated Phenols decarbox->phenol_prod isocyanate_prod Trifluoromethylated Isocyanates (Urea Synthesis Precursor) curtius->isocyanate_prod

Caption: Synthetic pathways originating from this compound.

Application Example 1: Synthesis of Celecoxib, a COX-2 Inhibitor

Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] While the most common industrial synthesis of Celecoxib does not start directly from this compound, it relies on a critical trifluoromethylated precursor, demonstrating the importance of this class of building blocks. The core reaction is a condensation between a trifluoromethyl β-dicarbonyl compound and a substituted hydrazine.[6]

Synthetic Protocol: Pyrazole Ring Formation

This protocol outlines the key condensation step in Celecoxib synthesis.[6][7]

Reagents and Materials:

ReagentFormulaM.W.AmountMoles
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dioneC₁₁H₉F₃O₂230.1810.0 g43.4 mmol
4-Sulfamoylphenylhydrazine HClC₆H₁₀ClN₃O₂S223.689.71 g43.4 mmol
EthanolC₂H₅OH46.07100 mL-
Hydrochloric Acid (catalyst)HCl36.46~0.5 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in 100 mL of ethanol.

  • Addition of Hydrazine: Add 9.71 g of 4-sulfamoylphenylhydrazine hydrochloride to the solution. Stir to ensure mixing.

  • Catalysis and Reflux: Add a catalytic amount of hydrochloric acid (~0.5 mL). Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours.

    • Causality Note: The acid catalyzes the condensation by protonating a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the hydrazine nitrogen. Refluxing provides the necessary activation energy for the reaction and subsequent cyclization/dehydration to form the stable pyrazole ring.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in ethyl acetate (~150 mL). Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

    • Causality Note: The bicarbonate wash is crucial for removing the acidic catalyst and any acidic byproducts, preventing them from interfering with crystallization.

  • Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[6]

G cluster_workflow Celecoxib Synthesis Workflow setup 1. Dissolve Reactants in Ethanol reflux 2. Add Catalyst & Reflux (4-6h) setup->reflux monitor 3. Monitor via TLC reflux->monitor workup 4. Solvent Removal & Extraction monitor->workup purify 5. Wash & Dry Organic Layer workup->purify final 6. Recrystallize to Yield Pure Celecoxib purify->final

Caption: Experimental workflow for the synthesis of Celecoxib.

Application Example 2: Synthesis of Regorafenib, a Multi-Kinase Inhibitor

Regorafenib (Stivarga) is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and other tumors.[8][9] Its structure features a complex bi-aryl urea linkage. A key step in many synthetic routes to Regorafenib involves the reaction of an aniline derivative with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[10] While not a direct starting material, this compound provides a valuable conceptual basis for creating such critical isocyanate intermediates through a process like the Curtius rearrangement.

Proposed Protocol: Synthesis of a Key Isocyanate Intermediate

This protocol describes a general, chemically sound method for converting a substituted benzoic acid into the corresponding isocyanate, a crucial step for building the urea functionality in molecules like Regorafenib.[11]

Reagents and Materials:

ReagentFormulaM.W.AmountMoles
4-Chloro-3-(trifluoromethyl)benzoic acidC₈H₄ClF₃O₂224.5610.0 g44.5 mmol
Diphenylphosphoryl azide (DPPA)C₁₂H₁₀N₃O₃P275.2013.5 g49.0 mmol
Triethylamine (or Pyridine)C₆H₁₅N101.196.2 mL44.5 mmol
1,4-Dioxane (anhydrous)C₄H₈O₂88.11100 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL three-neck flask under an inert nitrogen atmosphere, add 10.0 g of 4-chloro-3-(trifluoromethyl)benzoic acid and 100 mL of anhydrous 1,4-dioxane.

  • Base Addition: Add 6.2 mL of triethylamine to the stirred suspension. The mixture should become a clear solution as the carboxylate salt forms.

  • Acyl Azide Formation: Cool the solution to 0°C in an ice bath. Slowly add 13.5 g of diphenylphosphoryl azide (DPPA) dropwise over 15-20 minutes.

    • Causality Note: DPPA is a safe and efficient reagent for converting carboxylic acids into acyl azides in a one-pot process, avoiding the need to handle highly explosive sodium azide.

  • Curtius Rearrangement: After the addition is complete, allow the reaction to warm to room temperature, then gently heat to reflux (approximately 100-101°C). The acyl azide will lose N₂ gas and rearrange to form the isocyanate.

    • Mechanistic Insight: The thermal rearrangement involves the migration of the aryl group to the electron-deficient nitrogen with the simultaneous expulsion of dinitrogen gas, a thermodynamically favorable process that drives the reaction to completion.

  • Completion: The reaction is typically complete within 1-2 hours, which can be confirmed by the cessation of gas evolution and TLC analysis. The resulting solution containing the 4-chloro-3-(trifluoromethyl)phenyl isocyanate is often used directly in the next synthetic step without isolation.[10][11]

G benzoic_acid 4-Chloro-3-(trifluoromethyl) benzoic Acid reagent1 + DPPA, Et3N (Dioxane, 0°C) benzoic_acid->reagent1 acyl_azide Intermediate Acyl Azide reagent2 Heat (Reflux) - N2 Gas acyl_azide->reagent2 isocyanate 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate reagent1->acyl_azide reagent2->isocyanate

Caption: Pathway for isocyanate formation via Curtius Rearrangement.

Analytical and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the intermediate and final pharmaceutical products.

Analysis TechniqueThis compoundExpected Outcome
¹H NMR (DMSO-d₆, 400 MHz)δ ~11.0-13.0 (br s, 2H, -COOH & -OH), δ ~7.8 (d, 1H), δ ~7.2 (s, 1H), δ ~7.1 (d, 1H).
¹⁹F NMR (DMSO-d₆, 376 MHz)δ ~ -61 ppm (s, 3F, -CF₃).
Mass Spec (ESI-) C₈H₅F₃O₃[M-H]⁻ calculated: 205.01; found: 205.0.
HPLC Purity Analysis>98% peak area (typical for commercial grade).[4]

Conclusion

This compound and its related fluorinated analogs are not merely passive reagents; they are enabling building blocks that impart desirable properties to advanced pharmaceutical molecules. Their strategic use allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The protocols and insights provided herein demonstrate the practical utility and foundational importance of this intermediate in the synthesis of high-value therapeutics like Celecoxib and Regorafenib, underscoring the continued significance of fluorination strategies in modern drug discovery.

References

  • Vertex AI Search. (n.d.). Unlock the Potential of 4-Hydroxy-2-(trifluoromethyl)benzoic Acid.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.
  • Benchchem. (n.d.). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • Sigma-Aldrich. (n.d.). This compound organic synthesis.
  • Zenodo. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
  • ChemicalBook. (n.d.). Regorafenib synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • ChemicalBook. (n.d.). 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis.
  • Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.
  • Sigma-Aldrich. (n.d.). This compound sigma-aldrich.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Institutes of Health. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
  • ResearchGate. (n.d.). A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib.
  • ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
  • Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib.
  • Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.

Sources

Application Notes and Protocols for 2-Hydroxy-4-(trifluoromethyl)benzoic acid in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB)

Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide range of chronic diseases, including arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] A key family of enzymes driving the inflammatory cascade are the cyclooxygenases (COX), which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[2] this compound (HTB), a derivative of salicylic acid, presents a compelling scaffold for the development of novel anti-inflammatory agents.[3] Its structural analogy to salicylic acid, the active metabolite of aspirin, suggests a potential mechanism of action involving the inhibition of COX enzymes. The trifluoromethyl group, a common moiety in modern pharmaceuticals, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced potency, selectivity, or a more favorable side-effect profile.[4]

These application notes provide a comprehensive guide for researchers and drug development professionals to systematically evaluate the anti-inflammatory potential of HTB. The protocols detailed herein cover essential in vitro and in vivo assays to characterize its mechanism of action and preliminary efficacy.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays are crucial for the initial screening and mechanistic characterization of potential anti-inflammatory compounds.[1] They offer a cost-effective and high-throughput approach to identify promising candidates before advancing to more complex and resource-intensive in vivo studies.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Scientific Rationale: The primary hypothesis for HTB's anti-inflammatory activity is the inhibition of COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is the primary target for many anti-inflammatory drugs.[5] Determining the inhibitory activity of HTB against both isoforms is crucial to assess its potency and selectivity. A higher selectivity for COX-2 over COX-1 is often desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.[5]

Experimental Protocol: A common method to assess COX inhibition is to measure the production of prostaglandin E2 (PGE2), a key inflammatory mediator, using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified recombinant human or ovine COX-1 and COX-2 enzymes in the appropriate assay buffer.[7][8] Keep enzymes on ice.

    • Prepare a stock solution of arachidonic acid (the substrate for COX enzymes) in ethanol.[5][8]

  • Inhibitor Preparation:

    • Prepare a stock solution of HTB in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the HTB stock solution to create a range of concentrations for IC50 determination.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.[8]

    • Add the various concentrations of HTB or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[7][8]

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[8]

    • Incubate for a short period (e.g., 2 minutes) at 37°C.[8]

    • Stop the reaction by adding a stopping solution, such as stannous chloride.[8]

  • PGE2 Quantification (ELISA):

    • Use a commercially available PGE2 ELISA kit.

    • Transfer the supernatant from the COX reaction plate to the ELISA plate pre-coated with a capture antibody.

    • Follow the manufacturer's instructions for the addition of PGE2 conjugate, substrate, and stop solution.[6]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each HTB concentration compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the HTB concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.[7]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
HTBExperimental ValueExperimental ValueCalculated Value
Celecoxib>100~0.05>2000
Ibuprofen~15~35~0.43

Table 1: Hypothetical data for COX inhibition by HTB compared to standard NSAIDs.

Visualization of the COX Inhibition Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation HTB This compound (HTB) HTB->COX_Enzymes Inhibition

Caption: HTB's potential inhibition of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO).[9] Excessive NO production contributes to tissue damage and perpetuates the inflammatory response.[9] Evaluating the ability of HTB to inhibit LPS-induced NO production in a macrophage cell line, such as RAW 264.7, provides insights into its potential to modulate macrophage-driven inflammation.[10][11]

Experimental Protocol:

Step-by-Step Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[11][12]

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.[10][12]

  • Treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of HTB.

    • Pre-incubate the cells with HTB for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[10][11] Include a negative control (cells only), a positive control (cells + LPS), and a known inhibitor (e.g., L-NAME) as a reference.

    • Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[10]

  • Nitrite Quantification (Griess Assay):

    • NO is unstable and rapidly converts to nitrite in the culture medium. The Griess assay measures the concentration of nitrite.

    • Transfer a portion of the cell culture supernatant to a new 96-well plate.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.[12]

    • Incubate at room temperature for 10-15 minutes, allowing for a colorimetric reaction to occur.

    • Measure the absorbance at 540 nm using a microplate reader.[10]

  • Cell Viability Assay:

    • It is essential to determine if the reduction in NO production is due to the inhibitory effect of HTB or its cytotoxicity.

    • Perform a cell viability assay, such as the MTT or SRB assay, on the remaining cells in the plate.[10]

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by HTB at each concentration, normalized to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

    • Express cell viability as a percentage of the control.

Visualization of the NO Inhibition Workflow:

NO_Inhibition_Workflow cluster_plate 96-Well Plate cluster_analysis Analysis RAW_cells Seed RAW 264.7 Cells Incubate_24h Incubate 24h RAW_cells->Incubate_24h Add_HTB Add HTB & Pre-incubate Incubate_24h->Add_HTB Add_LPS Add LPS & Incubate 24h Add_HTB->Add_LPS Griess_Assay Griess Assay (Measure Nitrite) Add_LPS->Griess_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Add_LPS->Viability_Assay

Caption: Experimental workflow for assessing the inhibition of NO production by HTB in RAW 264.7 macrophages.

Quantification of Pro-inflammatory Cytokines

Scientific Rationale: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are key mediators of the inflammatory response.[13][14] Their production by immune cells like macrophages is a hallmark of inflammation. Measuring the effect of HTB on the secretion of these cytokines provides a broader understanding of its anti-inflammatory profile.

Experimental Protocol (ELISA):

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as described for the NO inhibition assay (Section 1.2).

  • Supernatant Collection:

    • After the 24-hour incubation with LPS and HTB, centrifuge the 96-well plate to pellet the cells.

    • Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Use commercially available ELISA kits for TNF-α and IL-6.[13][14][15]

    • The general principle of a sandwich ELISA involves:

      • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

      • Adding the collected supernatants and standards to the wells, allowing the cytokine to bind to the capture antibody.[14]

      • Washing the plate to remove unbound substances.

      • Adding a biotinylated detection antibody that binds to a different epitope on the captured cytokine.[14]

      • Washing again and adding streptavidin-HRP (horseradish peroxidase).[14]

      • Adding a TMB substrate, which is converted by HRP to a colored product.[14]

      • Stopping the reaction with a stop solution and measuring the absorbance.[14]

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of TNF-α and IL-6 in each sample from the respective standard curves.

    • Determine the percentage inhibition of cytokine production by HTB at each concentration.

Part 2: In Vivo Evaluation of Anti-Inflammatory Activity

In vivo models are essential for evaluating the efficacy of a drug candidate in a whole-organism context, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17]

Carrageenan-Induced Paw Edema Model

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model in rodents.[18][19] The injection of carrageenan into the paw induces a biphasic inflammatory response, with an initial phase mediated by histamine and serotonin, followed by a later phase primarily driven by prostaglandins.[17] This model is particularly useful for evaluating compounds that may inhibit prostaglandin synthesis, such as COX inhibitors.

Experimental Protocol:

Step-by-Step Methodology:

  • Animals:

    • Use male Wistar rats or Swiss albino mice of a specific weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight before the experiment with free access to water.

  • Dosing:

    • Group the animals randomly into several groups (e.g., n=6 per group):

      • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

      • Positive control (a standard NSAID like indomethacin or diclofenac).

      • Test groups receiving different doses of HTB.

    • Administer the vehicle, positive control, or HTB orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase at 3h (%)Percentage Inhibition (%)
Vehicle Control-Experimental Value-
Indomethacin10Experimental ValueCalculated Value
HTB25Experimental ValueCalculated Value
HTB50Experimental ValueCalculated Value
HTB100Experimental ValueCalculated Value

Table 2: Example data representation for the carrageenan-induced paw edema model.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial evaluation of this compound as a potential anti-inflammatory drug candidate. A systematic approach, starting with mechanistic in vitro assays and progressing to a validated in vivo model, will enable a comprehensive assessment of its efficacy and mechanism of action. Positive results from these studies would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in more chronic models of inflammation.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • In vitro pharmacological screening methods for anti-inflammatory agents.
  • An ELISA method to measure inhibition of the COX enzymes.
  • Screening models for inflammatory drugs.
  • Pain, Immunology & Inflammation Models – Pharmaron CRO.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip.
  • COX2 Inhibitor Screening Assay Kit.
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion.
  • Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell.
  • Human IL-6 ELISA Kit.
  • Simultaneous detection of IL-6 and TNF- α using the prepared.
  • Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion.
  • This compound | C8H5F3O3 | CID 164578.
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111.
  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors.
  • Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
  • The Journal of Organic Chemistry Ahead of Print.

Sources

The Strategic Role of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Pivotal Building Block for Modern Crop Protection

In the landscape of modern agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for the development of highly efficacious and selective pesticides. Among the array of fluorinated synthons, 2-Hydroxy-4-(trifluoromethyl)benzoic acid, also known as 4-trifluoromethylsalicylic acid, has emerged as a critical intermediate. Its unique trifluoromethyl (-CF3) group imparts a range of desirable physicochemical properties to the final active ingredient, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] This guide provides an in-depth exploration of the application of this compound in the synthesis of potent herbicides, detailing the underlying chemical principles, step-by-step synthetic protocols, and the biochemical mechanism of action.

Core Application: Synthesis of Diphenyl Ether Herbicides

A primary application of this compound in agrochemical synthesis is as a precursor for the phenoxy component of diphenyl ether herbicides. This class of herbicides is renowned for its broad-spectrum activity against various broadleaf weeds and some grasses. The presence of the 4-(trifluoromethyl)phenoxy group is a key structural feature in several commercial herbicides, contributing significantly to their bioactivity.

The Significance of the Trifluoromethyl Group

The trifluoromethyl group is a powerful electron-withdrawing group that significantly influences the electronic and steric properties of the molecule. Its incorporation into a pesticide's structure can:

  • Enhance Herbicidal Activity: By altering the electron distribution within the molecule, the -CF3 group can optimize the binding of the herbicide to its target enzyme.

  • Increase Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation within the target plant, leading to a longer-lasting herbicidal effect.

  • Improve Lipophilicity: The -CF3 group increases the molecule's affinity for lipids, facilitating its penetration through the waxy cuticle of plant leaves and its movement across cell membranes.

Synthetic Pathway: Williamson Ether Synthesis

The key chemical transformation to construct the diphenyl ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide on an aromatic ring by a phenoxide ion. In this context, the hydroxyl group of this compound is deprotonated to form a phenoxide, which then attacks an activated aromatic halide.

Synthetic_Workflow cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: (Optional) Further Modification A This compound C Potassium 2-carboxy-5-(trifluoromethyl)phenoxide A->C Deprotonation B Base (e.g., K2CO3) E Diphenyl Ether Derivative C->E Williamson Ether Synthesis D Activated Aryl Halide (e.g., 4-Chloro-3-nitrobenzoic acid) D->E G Final Agrochemical E->G Functionalization F Esterification/Amidation

Caption: General workflow for the synthesis of diphenyl ether herbicides.

Detailed Protocol: Synthesis of a 5-(2-carboxy-5-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid Derivative

This protocol outlines a representative synthesis of a diphenyl ether herbicide intermediate using this compound.

Materials and Reagents:

  • This compound

  • 4-Chloro-3-nitrobenzoic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Phenoxide Formation:

    • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Williamson Ether Synthesis:

    • To the stirred suspension, add 4-Chloro-3-nitrobenzoic acid (1.0 eq).

    • Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure diphenyl ether derivative.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Herbicides derived from this compound, particularly the diphenyl ether class, typically function as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[3][4][5][6][7] This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme in plants.

The Biochemical Cascade:

  • PPO Inhibition: The herbicide molecule binds to the active site of the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[3][4][5]

  • Accumulation of Protoporphyrinogen IX: This enzymatic blockage leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm.

  • Formation of Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is oxidized to protoporphyrin IX by a non-enzymatic process.

  • Photosensitization and Oxidative Stress: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.

  • Cell Membrane Disruption: The singlet oxygen initiates a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes. This results in cellular leakage, loss of chlorophyll, and ultimately, cell death.[3][6]

Mechanism_of_Action PPO Protoporphyrinogen Oxidase (PPO) Chlorophyll Chlorophyll & Heme PPO->Chlorophyll Blocked Herbicide Diphenyl Ether Herbicide Herbicide->PPO Inhibits ProtoIX Protoporphyrinogen IX ProtoIX_cyto Protoporphyrin IX (in cytoplasm) ProtoIX->ProtoIX_cyto Accumulation & Diffusion ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Light + O2 Membrane Cell Membrane Disruption ROS->Membrane Lipid Peroxidation

Caption: Mechanism of PPO-inhibiting herbicides.

Quantitative Data: Herbicidal Activity

The efficacy of agrochemicals is quantified through various biological assays. The following table summarizes the herbicidal activity of acifluorfen, a commercial herbicide with a 4-(trifluoromethyl)phenoxy moiety, and one of its analogues against common weeds. The EC₅₀ value represents the concentration of the herbicide that causes a 50% reduction in plant growth.

CompoundTarget WeedEC₅₀ (µg/mL) - RootEC₅₀ (µg/mL) - StemReference
Acifluorfen Analogue (III-02)Echinochloa crusgalli (Barnyardgrass)2.030.93[8]
Acifluorfen Analogue (III-02)Digitaria sanguinalis (Large crabgrass)1.490.52[8]

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine chemistry in modern agrochemical design. Its strategic use as a building block for diphenyl ether herbicides has led to the development of highly effective weed management solutions. The principles and protocols outlined in this guide provide a foundational understanding for researchers and scientists in the field. Future research will likely focus on the synthesis of novel derivatives with enhanced selectivity, reduced environmental impact, and novel modes of action, further solidifying the importance of this versatile intermediate in the ongoing quest for sustainable agriculture.

References

  • Wikipedia. Acifluorfen. [Link]
  • Barker AL, Pawlak J, Duke SO, et al. Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate. Published online March 6, 2023. [Link]
  • Barker AL, Pawlak J, Duke SO, et al. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides. Weed Science. 2023;71(2):97-117. [Link]
  • The Ohio State University Pressbooks. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA). In: Principles of Weed Control. [Link]
  • Herbicide Symptoms. Protoporphyrinogen Oxidase (PPO) Inhibitors. [Link]
  • Google Patents. Synthetic method of acifluorfen. CN103787890A.
  • University of Richmond. Williamson Ether Synthesis. [Link]
  • Google Patents. Preparation method of acifluorfen. CN105601519A.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
  • Zhao Z, Li J, Li Z, et al. Synthesis and herbicidal activity of acifluorfen analogues. Chinese Journal of Pesticide Science. 2022;24(3):465-473. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Patsnap.
  • Chemistry Steps. Williamson Ether Synthesis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014. [Link]
  • The Williamson Ether Synthesis. [Link]
  • PubChem. Oxyfluorfen.
  • Chem-Station. Williamson Ether Synthesis. Published April 13, 2014. [Link]
  • Experiment 06 Williamson Ether Synthesis. [Link]
  • AERU. Oxyfluorfen (Ref: RH 2915). University of Hertfordshire. [Link]
  • Genfarm. OXYFLUORFEN 240EC. [Link]
  • SciSpace. Persistence of Oxyfluorfen at Different Temperature and Moisture Levels in Alfisol and Vertisol. [Link]

Sources

Protocol for Determining the Aqueous Solubility of 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Imperative of Solubility Analysis

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. Poor aqueous solubility is a leading cause of candidate attrition, leading to unreliable in vitro assay results, low bioavailability, and significant formulation challenges.[1][2] Therefore, the early and accurate characterization of a compound's solubility profile is not merely a routine task but a strategic necessity that informs critical decisions throughout the development pipeline.[1]

2-Hydroxy-4-(trifluoromethyl)benzoic acid is a salicylic acid derivative and a key metabolite of the antiplatelet agent Triflusal.[3][4] Its structure, featuring both acidic and lipophilic moieties, presents a classic case study for pH-dependent solubility. This guide offers a robust framework for investigating this critical physicochemical property.

Compound Profile: this compound

A thorough understanding of a compound's intrinsic properties is the foundation for designing meaningful solubility experiments.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-(Trifluoromethyl)salicylic acid[5]
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Structure (SMILES) C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O[3]
Melting Point ~177-178 °C[4][5]
XLogP3 (Predicted) 3.5[4]
Functional Groups Carboxylic acid, Phenolic hydroxyl, Trifluoromethyl
Ionization Contains two acidic protons (carboxylic and phenolic). The pKa values are critical for its solubility profile and must be determined experimentally for precise analysis.

The Science of Solubility: Key Concepts

Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is crucial for interpreting experimental data correctly.[6]

  • Thermodynamic Solubility represents the true equilibrium saturation concentration of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a prolonged period (typically 24-72 hours).[2][6] This "gold standard" measurement is essential for late-stage development and formulation, as it reflects the most stable state of the system.[7]

  • Kinetic Solubility is a measure of how readily a compound precipitates from a supersaturated solution.[7] It is typically measured by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing precipitation after a short incubation (e.g., 2 hours).[2][8] While faster and amenable to high-throughput screening (HTS) in early discovery, kinetic solubility values are often higher than thermodynamic values because they may reflect the solubility of metastable or amorphous forms rather than the most stable crystalline form.[7]

The Impact of pH and the Henderson-Hasselbalch Equation

For ionizable compounds like this compound, solubility is intimately linked to pH. The compound possesses two acidic functional groups: a carboxylic acid and a phenolic hydroxyl group. The ionization state of these groups, and thus the overall charge of the molecule, is governed by the pH of the solution and the pKa of each group.

The relationship is described by the Henderson-Hasselbalch equation .[9][10] For a weak acid (HA), the equation is:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • [A⁻] is the concentration of the ionized (conjugate base) form.

  • [HA] is the concentration of the neutral (un-ionized) form.

The un-ionized form (HA) is generally less water-soluble than the ionized, charged form (A⁻).[11] Consequently, for an acidic compound like this compound:

  • At low pH (pH << pKa), the compound exists predominantly in its neutral, less soluble form. The lowest measured solubility is known as the intrinsic solubility (S₀) .[12]

  • As pH increases (pH > pKa), the compound deprotonates to form its more soluble anionic salt, leading to a significant increase in total solubility.

A complete pH-solubility profile across the physiological range (pH 1.2 to 6.8) is therefore essential for predicting in vivo absorption.[13]

Caption: pH-dependent ionization of an acidic compound.

Experimental Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive method.[14][15]

Objective: To measure the equilibrium solubility of this compound in aqueous buffers across a physiologically relevant pH range.

Materials & Equipment:

  • This compound (solid powder, >98% purity)

  • Aqueous buffers: pH 1.2 (HCl), pH 4.5 (Acetate buffer), pH 6.8 and 7.4 (Phosphate buffer)

  • Temperature-controlled orbital shaker (set to 25 °C or 37 °C)

  • Glass vials with screw caps

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • Validated HPLC-UV or LC-MS/MS system for quantification

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial (e.g., 2-5 mg of compound per 1 mL of buffer). The presence of undissolved solid at the end of the experiment is essential.

  • Incubation: Add a precise volume of a selected pH buffer to the vial. Seal tightly.

  • Equilibration: Place the vials in the orbital shaker at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) and shake for at least 24 to 48 hours to ensure equilibrium is reached.[13]

    • Scientist's Note: To confirm equilibrium, sample at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when consecutive measurements are statistically identical (e.g., within 10%).[13]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the solid settle. Separate the undissolved solid from the supernatant by either:

    • Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully filter the supernatant using a chemically compatible syringe filter. Discard the first few drops to avoid adsorptive losses.

  • pH Measurement: Measure the final pH of the saturated supernatant. This is crucial as the pH may shift slightly during dissolution.

  • Quantification: Dilute an aliquot of the clear supernatant with mobile phase and analyze using a pre-validated HPLC-UV or LC-MS/MS method to determine the concentration. Prepare a calibration curve using standards of known concentrations.

  • Repeat: Perform the experiment in triplicate for each pH condition.[13]

workflow_thermodynamic start Start prep 1. Add Excess Solid & Buffer to Vial start->prep shake 2. Equilibrate (24-48h at 37°C) prep->shake separate 3. Separate Solid (Centrifuge / Filter) shake->separate measure_ph 4. Measure pH of Supernatant separate->measure_ph quantify 5. Quantify Concentration (HPLC / LC-MS) measure_ph->quantify end End: Equilibrium Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: High-Throughput Kinetic Solubility

This protocol offers a rapid assessment suitable for early discovery phases.[16]

Objective: To rapidly estimate the solubility of this compound from a DMSO stock solution.

Materials & Equipment:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffers (as in Protocol 1)

  • 96-well microplates (polypropylene for storage, filter plates for separation)

  • Plate shaker

  • Plate-based detection system (e.g., Nephelometer, UV-Vis plate reader, or HPLC/LC-MS)

Procedure:

  • Plate Preparation: Add the desired aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the target concentration (e.g., add 2 µL of stock to 98 µL of buffer for a 200 µM final concentration and 2% final DMSO).[2]

  • Incubation: Seal the plate and shake at room temperature for a defined period, typically 1.5 to 2 hours.[2][8]

  • Detection & Quantification: Determine the solubility. Two common methods are:

    • Nephelometry (Precipitation-based): Measure the light scattering caused by precipitated particles. The amount of scattering is inversely related to solubility.

    • Solution-Concentration (Separation-based): Use a 96-well filter plate to separate the precipitated solid. Quantify the concentration of the compound remaining in the filtrate using HPLC-UV or LC-MS/MS, as described in Protocol 1.

Data Analysis and Interpretation

1. Calculation: Convert the measured concentrations from the analytical method (e.g., in mg/L) into standard units such as µg/mL and micromolar (µM).

2. Data Presentation: Summarize the results in a clear table, comparing the solubility across different pH values and between the thermodynamic and kinetic methods.

Example Data Table:

pH (Final Measured)MethodIncubation TimeTemperatureSolubility (µg/mL)Solubility (µM)
1.21Thermodynamic48 h37 °C[Result][Result]
4.55Thermodynamic48 h37 °C[Result][Result]
6.82Thermodynamic48 h37 °C[Result][Result]
7.40Thermodynamic48 h37 °C[Result][Result]
7.40Kinetic2 h25 °C[Result][Result]

3. pH-Solubility Profile: Plot the thermodynamic solubility (on a logarithmic scale) against the final measured pH. This visual profile is critical for understanding the compound's behavior. The lowest point on the curve before the solubility begins to increase represents the intrinsic solubility (S₀) of the neutral molecule.

4. Interpretation:

  • Low Solubility at pH 1.2: As an acid, the compound will be fully protonated and in its least soluble form in the acidic environment of the stomach. This value represents the intrinsic solubility.

  • Increasing Solubility at Higher pH: As the pH increases past the carboxylic acid pKa, solubility should rise sharply as the highly soluble carboxylate anion is formed.

  • Kinetic vs. Thermodynamic: Compare the values. A significantly higher kinetic solubility may suggest the compound initially precipitates as a less stable, amorphous solid, which is valuable information for formulation scientists.

By following these detailed protocols and principles, researchers can generate high-quality, reliable solubility data for this compound, enabling informed decision-making in the critical early stages of drug development.

References

  • Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Pharmacokinetics. AccessPhysiotherapy.
  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.
  • 4-Hydroxy-2-(trifluoromethyl)benzoic acid. PubChem.
  • This compound. PubChem.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona.
  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
  • Drug solubility: why testing early matters in HTS. BMG LABTECH.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization (WHO).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • This compound. CAS Common Chemistry.

Sources

Application Note: Strategies and Protocols for the Crystallization of 2-Hydroxy-4-(trifluoromethyl)benzoic acid for Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for obtaining high-quality single crystals of 2-Hydroxy-4-(trifluoromethyl)benzoic acid, suitable for X-ray diffraction analysis. The successful determination of a molecule's three-dimensional structure is foundational to modern drug discovery and materials science, yet crystallization remains a significant experimental bottleneck.[1][2] This document moves beyond simple procedural lists to explain the underlying principles of crystallization, offering a systematic approach to solvent selection and method optimization. We present field-proven protocols for slow evaporation, slow cooling, and vapor diffusion, tailored for this specific compound, and include troubleshooting insights to overcome common challenges.

Introduction: The Crystallization Imperative

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise atomic arrangement within a molecule, providing unequivocal data on connectivity, conformation, and absolute configuration.[1][2] For drug development professionals, this information is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutics.[3]

The subject of this note, this compound (CAS 328-90-5), is a salicylic acid derivative.[4][5] Its structure features key functional groups—a carboxylic acid and a hydroxyl group—that are strong hydrogen bond donors and acceptors. These groups, combined with the aromatic ring and the electron-withdrawing trifluoromethyl group, predispose the molecule to form well-ordered crystalline lattices through specific intermolecular interactions like hydrogen-bonded dimers.[6] However, harnessing these interactions to produce a single, perfect crystal requires careful control over the process of supersaturation.

This document serves as a practical guide for researchers to navigate the empirical art of crystal growing with a systematic and scientifically grounded approach.

Foundational Principles: From Solution to Lattice

Successful crystallization is a kinetically controlled process that guides molecules out of the disordered solution phase into a highly ordered solid state. This transition is governed by three sequential stages: supersaturation, nucleation, and crystal growth.[3]

  • Supersaturation: This is a non-equilibrium state where the concentration of the solute in the solution exceeds its thermodynamic solubility limit.[3][7] It is the essential driving force for crystallization; without it, crystals cannot form. All crystallization techniques are fundamentally methods to induce supersaturation slowly and controllably.

  • Nucleation: Within a supersaturated solution, solute molecules begin to aggregate into small, ordered clusters. Once a cluster reaches a critical size, it becomes a stable nucleus from which a larger crystal can grow.[8] The goal is to limit the number of nucleation events to encourage the growth of a few large crystals rather than many small ones.[9]

  • Crystal Growth: Subsequent solute molecules deposit onto the surface of existing nuclei, extending the crystal lattice.[10] The quality of the final crystal is highly dependent on the rate of this stage; slow growth allows molecules to incorporate correctly into the lattice, minimizing defects.[11][12]

G cluster_0 cluster_1 A Saturated Solution (Equilibrium) B Supersaturated Solution (Metastable Zone) A->B Induce (e.g., Evaporation, Cooling) C Nucleation (Formation of Stable Nuclei) B->C Spontaneous or Seeded Event D Crystal Growth (Lattice Propagation) C->D E Diffraction-Quality Single Crystal D->E

Diagram 1: The Crystallization Pathway. A controlled transition from a saturated to a supersaturated state is required to initiate nucleation, followed by a slow growth phase to yield a single crystal.

Pre-Crystallization Protocol: Setting the Stage for Success

Purity Assessment and Enhancement

The single most critical factor for successful crystallization is the purity of the starting material.[8][9] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to defects and poor diffraction quality.

Protocol:

  • Verify Purity: Analyze the starting material of this compound using ¹H NMR and LC-MS to confirm its identity and assess purity (>98% is recommended).

  • Purification (if necessary): If significant impurities are detected, purify the bulk material. A preliminary recrystallization is often effective.[13][14] Dissolve the compound in a minimal amount of a hot solvent (e.g., ethanol-water mixture) and allow it to cool slowly to precipitate the purified compound, which can then be filtered and dried.[14]

Systematic Solvent Screening

The choice of solvent is paramount, as it directly controls the solubility and thus the path to supersaturation.[9] An ideal solvent is one in which the compound is moderately soluble.[9] If solubility is too high, achieving supersaturation is difficult; if it is too low, an insufficient amount of material will dissolve.

Rationale for Solvent Selection: this compound has both polar (hydroxyl, carboxyl) and non-polar (aromatic ring, trifluoromethyl) regions. This amphiphilic nature suggests it will be soluble in a range of polar and moderately polar organic solvents. A 'like dissolves like' approach is a reasonable starting point.[15]

Protocol:

  • Place ~5 mg of the compound into several small, clean vials.

  • To each vial, add a different solvent dropwise at room temperature, swirling after each addition, up to a volume of 0.5 mL.

  • Observe and record the solubility at room temperature.

  • For solvents in which the compound is poorly soluble, gently warm the vial to assess solubility at elevated temperatures.

  • Categorize each solvent as "High Solubility," "Moderate Solubility," or "Low/Insoluble." This data will guide the selection of crystallization techniques.

Solvent Class Example Solvents Predicted Solubility Potential Use Case
Polar Protic Methanol, EthanolHighGood "solvent" in vapor/liquid diffusion; Use for slow cooling.
Polar Aprotic Acetone, Ethyl Acetate, THFHigh to ModeratePrimary solvent for slow evaporation; Good "solvent" in diffusion methods.
Halogenated Dichloromethane (DCM)ModeratePrimary solvent for slow evaporation or layering.
Aromatic TolueneLow to ModerateMay require heating; Good for slow cooling experiments.
Non-Polar Hexane, CyclohexaneLow / InsolubleExcellent "anti-solvent" or "precipitant" in diffusion/layering methods.[16]

Table 1: Guided Solvent Screening for this compound.

Experimental Protocols for Crystallization

Method 1: Slow Evaporation

This is the simplest and most common technique, suitable for air-stable compounds.[17] It achieves supersaturation by gradually increasing the solute concentration as the solvent evaporates.[7][18]

Principle: A nearly saturated solution is prepared, and the solvent is allowed to evaporate over several days to weeks.

Protocol:

  • Dissolve 10-20 mg of the compound in a "Moderate Solubility" solvent (e.g., Ethyl Acetate) in a small, clean glass vial (2-4 mL capacity). Add the solvent dropwise until the solid just dissolves. A clear solution is essential; filter if any particulate matter remains.[19]

  • Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[17][18] The number of holes controls the evaporation rate; fewer holes for volatile solvents (DCM, acetone), more for less volatile ones (ethanol).

  • Place the vial in a location free from vibration and significant temperature fluctuations (e.g., a quiet corner of a desk or a dedicated foam block).[9][20]

  • Monitor the vial periodically without disturbing it. Crystals suitable for diffraction (0.1-0.3 mm) may form over 2-14 days.[11][18]

Diagram 2: Slow Evaporation Experimental Setup.

Method 2: Slow Cooling

This technique is ideal for compounds that exhibit a significant increase in solubility with temperature.[10][21] Supersaturation is achieved as the cooling solution can no longer hold the dissolved solute.

Principle: A saturated solution is prepared in a suitable solvent at an elevated temperature and is then allowed to cool very slowly to room temperature or below.

Protocol:

  • Prepare a saturated solution of the compound (15-25 mg) in a "Moderate Solubility" solvent (e.g., Toluene or an Ethanol/Water mixture) by heating it gently in a sealed vial until all solid dissolves.

  • Ensure the solution is fully dissolved and homogenous.

  • Place the hot, sealed vial into a large, insulated container, such as a Dewar flask filled with warm water (a few degrees cooler than the solution).[17] This ensures a very slow cooling rate.

  • Allow the entire assembly to cool undisturbed to room temperature over 24-48 hours.

  • Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, though the best crystals often form during the initial slow cool.

G Slow Cooling Setup cluster_dewar Insulated Dewar cluster_vial Sealed Vial solution Hot Saturated Solution water Warm Water Bath label_arrow Heat Dissipates Slowly cluster_dewar cluster_dewar cluster_dewar->label_arrow

Diagram 3: Slow Cooling Experimental Setup.

Method 3: Vapor Diffusion

This elegant technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[22] It is particularly useful when the compound is highly soluble in most common solvents.

Principle: A concentrated solution of the compound is placed in a small open vial. This is sealed inside a larger container holding a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, lowering the solute's solubility and inducing crystallization.[7][23]

Protocol:

  • In a small vial (e.g., 0.5 mL), dissolve 5-10 mg of the compound in a minimal amount of a "High Solubility" solvent (the "solvent," e.g., Acetone or Methanol).

  • In a larger vial or jar (e.g., 20 mL scintillation vial), add 2-3 mL of a volatile "Low/Insoluble" solvent (the "anti-solvent" or "precipitant," e.g., Hexane or Diethyl Ether).[23]

  • Carefully place the small, open vial containing the compound solution inside the larger vial, ensuring the liquid levels do not touch.

  • Seal the larger vial tightly with its cap.

  • Set the assembly aside in a vibration-free location. Crystals should form at the bottom of the inner vial over several days to weeks.

G Vapor Diffusion Setup cluster_outer Sealed Outer Vial cluster_inner Open Inner Vial solution Compound in 'Solvent' precipitant 'Anti-Solvent' Reservoir precipitant->solution Vapor Diffusion

Diagram 4: Vapor Diffusion Experimental Setup.

Crystal Harvesting and Handling

Once suitable crystals have formed, they must be handled with extreme care to prevent physical damage or degradation.

Protocol:

  • Selection: Under a microscope, identify a well-formed crystal with sharp edges and clear faces, ideally 0.1-0.3 mm in its largest dimensions.[11][18] Avoid conglomerates or twinned crystals.[12]

  • Harvesting: Use a cryo-loop or a fine pipette to carefully remove the selected crystal from the mother liquor.

  • Crucial Step - Do Not Dry: Crystals often incorporate solvent molecules into their lattice.[18] Allowing the crystal to dry in the air can cause this solvent to evaporate, leading to a loss of crystallinity.[11] Quickly transfer the crystal from the mother liquor into a cryoprotectant oil (e.g., Paratone-N) before flash-cooling it in a stream of liquid nitrogen for data collection.

Summary and Method Comparison

Technique Pros Cons Best For...
Slow Evaporation Very simple setup; requires minimal material optimization.[18]Difficult to control rate precisely; not suitable for volatile compounds.Initial screening; air-stable compounds with moderate solubility.
Slow Cooling Good control over supersaturation; can produce large crystals.[17]Requires compound to have temperature-dependent solubility.Compounds that are significantly more soluble when hot.
Vapor Diffusion Excellent control; works with milligram quantities; good for highly soluble compounds.[22][24]Setup is more complex; can take longer to optimize solvent/anti-solvent pairs.Small sample amounts; when other methods fail.

Final Insight: Crystallization remains an empirical science. It is highly recommended to set up multiple experiments in parallel, varying solvents, solvent combinations, and techniques to maximize the probability of success.[22] Patience is a critical virtue; the best crystals are rarely grown overnight.[9][12]

References

  • University of Washington Department of Chemistry. (n.d.). The Slow Evaporation Method.
  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2.
  • Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757.
  • University of Bristol School of Chemistry. (2006). Crystallisation Techniques.
  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania, Department of Chemistry.
  • Crystallization Factory. (n.d.). Crystallization of small molecules.
  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
  • Garmann, C., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2638-2668.
  • SOP: Crystallization. (n.d.).
  • Thome, V., et al. (2024). How to grow crystals for X-ray crystallography. IUCr Journals.
  • University of Glasgow. (n.d.). Guidelines for users of the X-‐ray Crystallography Service.
  • University of Zurich Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • ECHEMI. (n.d.). This compound Formula.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules.
  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry.
  • MIT. (n.d.). Growing Crystals.
  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. PubChem Compound Database.
  • Zhang, Y., et al. (2023). Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science, 379(6631), 487-493.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. PubChem Compound Database.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Boyle, T. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F, 80(Pt 1), 1-10.
  • Hucher, N., et al. (2019). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Chemical Science, 10(30), 7140-7148.
  • Flippen-Anderson, J. L. (2006). X-Ray Crystallography of Chemical Compounds. Current Chemical Genomics, 1, 1-12.
  • Black, S., et al. (2023). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. Crystal Growth & Design, 23(3), 1645-1655.
  • MedchemExpress. (n.d.). 4-(Trifluoromethyl)benzoic acid | Biochemical Reagent.
  • Gamage, C. P., et al. (2021). Structural Study of Hydrogen-Bond Driven Cocrystallization of Pyridyl-Bithiophene Based Compounds. Crystal Growth & Design, 21(7), 4060-4071.
  • YouTube. (2021). Workshop: Crystallization Protocol to Obtain Single Crystals.
  • Sigma-Aldrich. (n.d.). This compound properties.
  • Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
  • ResearchGate. (2018). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
  • RJPT. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5436-5443.
  • Smyth, M. S., & Martin, J. H. (2000). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 53(1), 8-14.

Sources

Application Note: 2-Hydroxy-4-(trifluoromethyl)benzoic Acid as a Reference Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the use of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) as a reference standard in analytical chemistry, specifically for quantitative analysis using High-Performance Liquid Chromatography (HPLC). HTB is the primary active metabolite of the antiplatelet drug Triflusal, making its accurate quantification critical in pharmacokinetic, bioequivalence, and quality control studies.[1][2] This guide details the essential physicochemical properties, proper handling and storage, and a robust, step-by-step HPLC-UV protocol designed for researchers, scientists, and drug development professionals. The methodologies herein are structured to ensure scientific integrity and generate trustworthy, reproducible results.

Introduction to this compound (HTB)

This compound, also known as 4-(Trifluoromethyl)salicylic acid, is a fluorinated derivative of salicylic acid.[3] Its primary significance in the pharmaceutical industry stems from its role as the active metabolite of Triflusal, a drug used for the prevention of thromboembolic events.[2] After administration, Triflusal is rapidly deacetylated to HTB, which is responsible for the therapeutic effect. Consequently, the precise measurement of HTB in biological matrices and pharmaceutical formulations is paramount.

The use of a well-characterized reference standard is the cornerstone of any quantitative analytical method. It provides the basis for calibration and ensures that the results are accurate, precise, and traceable. A high-purity HTB reference standard allows for the reliable determination of identity, purity, and concentration of the analyte in test samples.

Physicochemical Properties and Characterization

A thorough understanding of the reference standard's properties is essential for method development and execution. The key physicochemical data for HTB are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 4-(Trifluoromethyl)salicylic acid, Desacetyl Triflusal[3]
CAS Number 328-90-5[4]
Molecular Formula C₈H₅F₃O₃[4]
Molecular Weight 206.12 g/mol [3][4]
Physical Form Solid / Crystalline Powder[4]
Melting Point ~178 °C[2]
Topological Polar Surface Area 57.5 Ų[2]

Identity Confirmation: The identity of the reference standard must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: To confirm the proton structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

A certified reference standard is always accompanied by a Certificate of Analysis (CoA) that provides these details along with a certified purity value, which is critical for accurate quantitative work.

Reference Standard Handling and Solution Preparation

The integrity of the reference standard is paramount for the accuracy of all subsequent measurements. Improper handling or storage can lead to degradation, contamination, or changes in potency.

3.1. Storage and Stability

  • Storage Condition: Store the solid reference standard in a tightly sealed container, protected from light, at the temperature recommended by the supplier (typically 2-8 °C or as specified on the CoA).

  • Hygroscopicity: While not overtly hygroscopic, it is good practice to handle the material in a low-humidity environment. Allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.

  • Solution Stability: Stock solutions should be stored in a refrigerator (2-8 °C) and protected from light. The stability of solutions should be verified; for this protocol, it is recommended to prepare fresh working solutions daily.

3.2. Safety Precautions HTB is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[4]

  • Always handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling.[4][6]

Application Protocol: Quantitative Analysis by HPLC-UV

This section provides a detailed protocol for the quantification of this compound using reversed-phase HPLC with UV detection.

4.1. Principle The method separates HTB from other components in a sample matrix on a C18 reversed-phase column. The acidic mobile phase ensures that the carboxylic acid group of HTB is protonated, leading to good retention and symmetrical peak shape. Quantification is achieved by comparing the peak area of the analyte in the sample to the peak area of a known concentration of the HTB reference standard.

4.2. Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Prepare Standard Stock & Working Solutions sst Perform System Suitability Test (SST) std_prep->sst Inject Standard smp_prep Prepare Sample Solutions inject Inject Blank, Standards, & Samples smp_prep->inject mp_prep Prepare & Degas Mobile Phase equil Equilibrate HPLC System mp_prep->equil Load Mobile Phase equil->sst sst->inject SST Passed integrate Integrate Chromatographic Peaks inject->integrate calib Generate Calibration Curve integrate->calib quant Quantify Analyte Concentration calib->quant report Generate Final Report quant->report

Caption: High-level workflow for the quantitative analysis of HTB.

4.3. Instrumentation and Reagents

CategoryItem
Instrumentation HPLC system with UV/PDA detector, analytical balance, sonicator, pH meter
Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade), Phosphoric Acid (ACS Grade)
Reference Standard This compound (Purity ≥ 98%)
Labware Volumetric flasks, pipettes, autosampler vials with inserts, 0.45 µm membrane filters, 0.45 µm syringe filters

4.4. Solution Preparation

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 40:60 (v/v) ratio. To prepare 1 L of the aqueous portion, add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water. Filter the final mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.

    • Rationale: Phosphoric acid lowers the pH to ~2-3, suppressing the ionization of HTB's carboxylic acid, which is essential for sharp peaks and stable retention on a C18 column.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the HTB reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

4.5. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 10 minutes

4.6. System Suitability Test (SST) Before starting the analysis, the system's performance must be verified. This ensures that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the 25 µg/mL working standard solution five times consecutively.

  • Acceptance Criteria:

ParameterRequirement
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates > 2000
% RSD for Peak Area ≤ 2.0%
% RSD for Retention Time ≤ 1.0%

4.7. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test. Do not proceed if the criteria are not met.

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Inject a calibration standard after every 10-15 sample injections to act as a continuing calibration verification (CCV) standard.

4.8. Data Analysis and Calculation

  • Integrate the peak area for HTB in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area of the standards against their known concentrations. The correlation coefficient (r²) should be ≥ 0.999.

  • Determine the concentration of HTB in the sample solutions using the equation of the line from the calibration curve:

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Adjust the final concentration based on the initial sample weight and dilution factors used during sample preparation.

Logical Framework of a Reference Standard

The authority of an analytical result is directly tied to the quality of the reference standard used. This relationship forms a self-validating system where each component supports the integrity of the final value.

G ref_std Certified Reference Standard (Known Purity & Identity) method Validated Analytical Method (e.g., HPLC-UV) ref_std->method Calibrates the Method result Accurate & Traceable Result (Quantified Value) ref_std->result Ensures Traceability & Accuracy Of sst System Suitability Test (Daily Performance Check) method->sst Defines Criteria For method->result Provides the Means for Quantification sample Test Sample (Unknown Concentration) sst->sample Qualifies System to Analyze sample->result Is Quantified to Produce

Caption: The role of the reference standard in ensuring an accurate result.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting 1. Column degradation2. Mobile phase pH incorrect3. Sample overload1. Replace or flush the column2. Re-prepare mobile phase, verify pH3. Dilute the sample
Shifting Retention Times 1. Inconsistent mobile phase composition2. Fluctuation in column temperature3. Pump malfunction / leak1. Prepare fresh mobile phase; ensure proper mixing2. Check column oven temperature setting3. Check for leaks; prime the pump
Ghost Peaks 1. Contamination in diluent/mobile phase2. Sample carryover from autosampler1. Use fresh, high-purity solvents2. Implement a needle wash step; inject a blank
No Peaks Detected 1. Detector lamp off or failed2. No sample injected3. Incorrect detection wavelength1. Check/replace detector lamp2. Check vial, syringe, and injection settings3. Verify wavelength setting

References

  • Ingenta Connect. Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. (2014-01-01).
  • PubChem. This compound. National Center for Biotechnology Information.
  • PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205.
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum.
  • BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. (2019-03-13).
  • University POLITEHNICA of Bucharest. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • American Laboratory. Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015-04-20).
  • SIELC Technologies. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column.

Sources

Application Note & Protocols: Utilizing 2-Hydroxy-4-(trifluoromethyl)benzoic Acid for the Investigation of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator of Inflammation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and infection.[1] This transcription factor family orchestrates the expression of hundreds of genes involved in immunity, inflammation, cell survival, and proliferation.[1][2] In its inactive state, NF-κB dimers (most commonly a heterodimer of p65/RelA and p50) are sequestered in the cytoplasm by a family of inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being the most prominent.[3][4] Upon stimulation by pathogens or pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), a signaling cascade activates the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the 26S proteasome.[6][7] This degradation unmasks a nuclear localization signal on the p65/p50 dimer, permitting its rapid translocation into the nucleus to initiate target gene transcription.[3]

Given its central role, dysregulation of the NF-κB pathway is implicated in a wide array of chronic inflammatory diseases, autoimmune disorders, and cancers.[1] This makes the pathway a critical target for therapeutic intervention and a key subject of basic research.

2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) is the principal and active metabolite of Triflusal, a platelet aggregation inhibitor with structural similarities to salicylates.[8] Beyond its anti-platelet effects, both Triflusal and HTB have been identified as potent inhibitors of NF-κB activation, positioning HTB as a valuable chemical tool for researchers studying inflammatory processes.[8][9] This guide provides a detailed overview of the mechanism of action and comprehensive, field-tested protocols for using HTB to dissect the NF-κB signaling pathway in a laboratory setting.

Mechanism of Action: Intercepting the Inflammatory Signal

This compound exerts its anti-inflammatory effects by intervening at a critical control point in the canonical NF-κB pathway. Experimental evidence demonstrates that HTB and its parent compound, Triflusal, effectively inhibit the nuclear translocation of NF-κB.[9] This action prevents the transcription factor from reaching its target genes in the nucleus, thereby blocking the expression of downstream inflammatory mediators like cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][11] The precise molecular target is upstream of IκBα degradation, suggesting an interference with the IKK complex or preceding steps.

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor 1. Binding p65_p50_nuc p65-p50 DNA κB Target Genes p65_p50_nuc->DNA 7. DNA Binding Transcription Inflammatory Gene Expression (Cytokines, COX-2, etc.) DNA->Transcription 8. Transcription IKK_Complex IKK_Complex Receptor->IKK_Complex 2. Signal Transduction IkB IkB IKK_Complex->IkB 3. Phosphorylates IκBα p65_p50 p65_p50 IkB->p65_p50 4. Releases p65/p50 Proteasome Proteasome IkB->Proteasome Ubiquitination & 5. Degradation p65_p50->p65_p50_nuc 6. Nuclear Translocation HTB HTB HTB->IKK_Complex INHIBITS

Compound Specifications & Preparation

Proper preparation of the compound is the first critical step for reproducible results.

PropertyValueSource
Compound Name This compound (HTB)[12]
Synonyms 4-(Trifluoromethyl)salicylic acid, Desacetyl Triflusal[12]
CAS Number 328-90-5
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance Solid
Solubility Soluble in DMSO, DMF, and Ethanol[13]
Protocol: Preparation of Stock Solution
  • Objective: To prepare a high-concentration stock solution for subsequent dilution in cell culture media.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical microcentrifuge tubes or cryovials

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of HTB powder.

    • To prepare a 100 mM stock solution , dissolve 20.61 mg of HTB in 1 mL of DMSO.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Scientist's Note: DMSO is used as the solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations (<0.5% v/v). Always prepare a vehicle control using the same final concentration of DMSO in your experiments to account for any solvent-specific effects.

Experimental Applications & Protocols

This section outlines core experimental workflows to validate and quantify the inhibitory effect of HTB on NF-κB signaling in cultured cells.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed Cells (e.g., HeLa, RAW 264.7) in appropriate plates B 2. Pre-treat with HTB (or Vehicle Control) for 1-2 hours A->B C 3. Stimulate with Activator (e.g., TNF-α, LPS) for specified time B->C D1 4a. Immunofluorescence: Fix, Permeabilize, Stain for p65 (Analysis: Nuclear Translocation) C->D1 Short stimulation (15-30 min) D2 4b. Western Blot: Lyse cells, run SDS-PAGE, probe for p-IκBα, IκBα, Tubulin (Analysis: IκBα Degradation) C->D2 Short stimulation (5-15 min)

Protocol 1: Cell Culture and Treatment for NF-κB Inhibition Assay
  • Objective: To prepare cultured cells for analysis of NF-κB activation following treatment with HTB and a pro-inflammatory stimulus.

  • Materials:

    • HeLa, HEK293, or RAW 264.7 macrophage cells (or other suitable cell line)

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[14]

    • Phosphate-Buffered Saline (PBS)

    • HTB stock solution (100 mM in DMSO)

    • NF-κB activator: TNF-α (human or murine, as appropriate) or Lipopolysaccharide (LPS) for macrophage lines.

    • 6-well or 12-well tissue culture plates (for Western Blot) or plates with sterile glass coverslips (for Immunofluorescence).

  • Procedure:

    • Cell Seeding: Seed cells at a density that will result in 70-80% confluency on the day of the experiment. For a 12-well plate, this is typically 1.0 - 1.5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.[15]

    • Serum Starvation (Optional): For some cell lines, reducing serum to 0.5-1% for 4-6 hours prior to treatment can lower basal NF-κB activity and enhance the signal-to-noise ratio.

    • Pre-treatment: Prepare working solutions of HTB in culture medium. A common starting range is 100 µM, 500 µM, and 1000 µM (1 mM).

      • Example Dilution (for 1000 µM): Add 10 µL of 100 mM HTB stock to 9.99 mL of medium.

      • Prepare a vehicle control by adding an equivalent volume of DMSO to the medium (e.g., 10 µL of DMSO in 10 mL of medium).

    • Aspirate the old medium from the cells and replace it with the HTB-containing or vehicle control medium.

    • Incubation: Incubate the cells for 1-2 hours at 37°C, 5% CO₂.

      • Scientist's Note: This pre-incubation period allows the cell-permeable compound to reach an effective intracellular concentration and engage its target before the signaling pathway is activated.

    • Stimulation: Add the NF-κB activator directly to the medium.

      • For TNF-α: A final concentration of 10-20 ng/mL is standard.

      • For LPS: A final concentration of 100-1000 ng/mL is typically effective.

    • Incubate for the appropriate time based on the desired endpoint:

      • IκBα Phosphorylation/Degradation (Western Blot): 5-15 minutes.

      • p65 Nuclear Translocation (Immunofluorescence): 15-30 minutes.

    • Proceed immediately to the desired analysis protocol (Protocol 2 or 3).

Protocol 2: Analysis of p65 Nuclear Translocation by Immunofluorescence
  • Objective: To visualize the subcellular localization of the NF-κB p65 subunit as a direct measure of pathway activation.

  • Procedure (following Protocol 1):

    • Fixation: Aspirate medium and wash cells once with cold PBS. Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.

    • Washing: Aspirate PFA and wash the cells 3 times with PBS for 5 minutes each.

    • Permeabilization: Add 0.25% Triton X-100 in PBS and incubate for 10 minutes. This allows antibodies to access intracellular proteins.

    • Blocking: Wash 3 times with PBS. Add blocking buffer (e.g., 1% BSA and 2% normal goat serum in PBS) and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

    • Primary Antibody: Dilute anti-p65/RelA primary antibody in blocking buffer according to the manufacturer's datasheet. Aspirate blocking buffer and add the primary antibody solution. Incubate overnight at 4°C or for 1-2 hours at room temperature.

    • Washing: Wash cells 3 times with PBS for 5 minutes each.

    • Secondary Antibody: Dilute a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

    • Nuclear Counterstain: Wash 3 times with PBS. Add a nuclear stain like DAPI (1 µg/mL) or Hoechst 33342 for 5-10 minutes.[15]

    • Mounting & Imaging: Wash a final 2 times with PBS. Mount the coverslip onto a microscope slide with mounting medium. Image using a fluorescence microscope.

  • Data Interpretation:

    • Unstimulated/Vehicle Control: p65 staining (green) should be predominantly cytoplasmic.

    • Stimulated + Vehicle Control: p65 staining should co-localize with the DAPI/Hoechst nuclear stain (blue), indicating successful nuclear translocation.

    • Stimulated + HTB Treatment: p65 staining should remain predominantly cytoplasmic, demonstrating inhibition of translocation. The degree of inhibition can be quantified by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio across many cells.

Protocol 3: Analysis of IκBα Degradation by Western Blot
  • Objective: To measure the levels of total and phosphorylated IκBα protein. Inhibition of IκBα degradation is a hallmark of upstream NF-κB pathway inhibition.

  • Procedure (following Protocol 1):

    • Cell Lysis: Place the culture plate on ice. Aspirate the medium and wash once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.

    • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the protein) to a new tube.

    • Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

    • SDS-PAGE & Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Antibody Incubation: Incubate the membrane with primary antibodies against phospho-IκBα (Ser32), total IκBα, and a loading control (e.g., β-Actin or α-Tubulin) overnight at 4°C.

    • Washing & Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash 3 times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Data Interpretation:

    • Unstimulated Control: Strong band for total IκBα, faint or no band for phospho-IκBα.

    • Stimulated + Vehicle Control: Diminished or absent band for total IκBα, strong band for phospho-IκBα (if the time point is very early, e.g., 5 min).

    • Stimulated + HTB Treatment: The band for total IκBα should be "rescued" and appear similar to the unstimulated control, indicating that its degradation was blocked. The phospho-IκBα signal should be significantly reduced.

Conclusion

This compound is an effective and reliable tool for probing the canonical NF-κB signaling pathway. Its demonstrated ability to prevent the nuclear translocation of p65 allows researchers to modulate inflammatory gene expression in a controlled manner.[8][9] By employing the robust cell-based assays detailed in this guide—immunofluorescence to visualize translocation and western blotting to confirm the stabilization of IκBα—investigators can confidently assess the impact of this compound and explore the functional consequences of NF-κB inhibition in their specific models of interest.

References

  • Penkowa, M., Quintana, A., Carrasco, J., Hidalgo, J., & Molinero, A. (2002). Oral administration of the anti-inflammatory substance triflusal results in the downregulation of constitutive transcription factor NF-kappaB in the postnatal rat brain. Journal of Neuroscience Research, 70(3), 435-447. [Link]
  • Carin, L., Penkowa, M., Carrasco, J., Molinero, A., & Hidalgo, J. (2001). Triflusal posttreatment inhibits glial nuclear factor-kappaB, downregulates the glial response, and is neuroprotective in an excitotoxic injury model in postnatal brain. Stroke, 32(10), 2394-2402. [Link]
  • National Center for Biotechnology Information (n.d.). Triflusal. PubChem Compound Summary for CID 9458.
  • ResearchGate (n.d.). Triflusal. Topic Page.
  • Clinisciences (n.d.). Triflusal [322-79-2]. Product Page.
  • Sethu, S., & Melanthota, S. K. (2014). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Summary for CID 164578.
  • Dénes, L., & Kovács, T. (2002). Triflusal: an antiplatelet drug with a neuroprotective effect?. Current medicinal chemistry, 9(9), 921–927. [Link]
  • Jeffrey, L. B., et al. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(15), 6653–6667. [Link]
  • Shukla, S., et al. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 6(8), e22823. [Link]
  • Pari, L., & Karthikeyan, A. (2018). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammopharmacology, 26(4), 1027–1038. [Link]
  • Jeffrey, L. B., et al. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(15), 6653-6667. [Link]
  • Sanchez-Alvarez, R., et al. (2022). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR protocols, 3(3), 101531. [Link]
  • Giridharan, S., & Srinivasan, M. (2018). Mechanisms of NF-κB p65 and strategies for therapeutic manipulation.
  • Ji, C., et al. (2001). IkappaB kinase, a molecular target for inhibition by 4-hydroxy-2-nonenal. The Journal of biological chemistry, 276(21), 18223–18228. [Link]
  • Hauenstein, S. I., et al. (2016). The inhibitor of κB kinase β (IKKβ) phosphorylates IκBα twice in a single binding event through a sequential mechanism. The Journal of biological chemistry, 291(3), 1357–1366. [Link]
  • O'Dea, E., & Hoffmann, A. (2010). Inhibitory kappa B kinases as targets for pharmacological regulation. British journal of pharmacology, 160(4), 789–804. [Link]
  • El-Toumy, S. A., et al. (2023). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. ACS omega, 8(40), 37050–37064. [Link]
  • Wang, J., et al. (2022). Antioxidant and anti-inflammation effects of dietary phytochemicals: The Nrf2/NF-κB signalling pathway and upstream factors of Nrf2. Phytochemistry, 204, 113429. [Link]
  • West Virginia University Shared Research Facilities (2014). BNRF GENERAL CELL CULTURE PROTOCOL.
  • Wikipedia (n.d.). Phenol.
  • D'Acquisto, F., et al. (2011). The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition. Biochemical pharmacology, 82(6), 620–631. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (4-TFMSA). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to optimize both yield and purity. As a key intermediate and active metabolite of Triflusal, achieving high-purity 4-TFMSA is critical for subsequent applications.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most established and industrially relevant method for synthesizing this compound is the Kolbe-Schmitt reaction .[1][2][3] This carboxylation reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide. The starting material for this synthesis is 3-(trifluoromethyl)phenol.

The overall transformation is as follows:

  • Deprotonation: 3-(trifluoromethyl)phenol is treated with a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 3-(trifluoromethyl)phenoxide.

  • Carboxylation: The phenoxide is then heated under high pressure with carbon dioxide (CO₂). The electron-rich phenoxide attacks the electrophilic carbon of CO₂.

  • Acidification: The resulting carboxylate salt is acidified (e.g., with H₂SO₄ or HCl) to yield the final product, this compound.

The reactivity of the phenoxide ion is crucial; it is a much stronger nucleophile than the parent phenol, making it capable of attacking the relatively weak electrophile, CO₂.[3]

Q2: My yield is consistently low. What are the most critical parameters to investigate?

Low yields in the Kolbe-Schmitt synthesis of 4-TFMSA are a common issue. Several factors must be rigorously controlled:

  • Anhydrous Conditions: The presence of water is highly detrimental to the reaction.[4] Water can protonate the phenoxide, reverting it to the less reactive phenol, and can also react with the base. All reactants, solvents, and glassware must be thoroughly dried.

  • Reaction Temperature and Pressure: The carboxylation step is sensitive to both temperature and pressure. Typically, temperatures of 120-150°C and CO₂ pressures of 80-100 atm are required to drive the reaction forward efficiently.[1] Insufficient temperature or pressure will result in a low conversion rate.

  • Base Stoichiometry: At least one full equivalent of a strong base (like NaOH) is required to generate the phenoxide. Using a slight excess can help ensure complete deprotonation, but a large excess offers no significant advantage.

  • Purity of Starting Material: The purity of the starting 3-(trifluoromethyl)phenol is paramount. Impurities can interfere with the reaction or lead to unwanted side products that complicate purification.

Q3: I am observing a significant amount of an isomeric impurity. How can I identify and minimize it?

The primary isomeric impurity in this reaction is 4-Hydroxy-2-(trifluoromethyl)benzoic acid . The formation of ortho versus para isomers is a known characteristic of the Kolbe-Schmitt reaction and is heavily influenced by the reaction conditions.[2]

Mechanism of Isomer Formation: The carboxylation can occur at either the ortho or para position relative to the hydroxyl group. The choice of the counter-ion (from the base) and the temperature are the two most critical factors in controlling regioselectivity:

  • Counter-ion: Smaller counter-ions like Na⁺ or K⁺ tend to chelate with the oxygen of the phenoxide and the incoming CO₂, favoring the formation of the ortho isomer (the desired product).[4] Larger counter-ions like cesium (Cs⁺) can sterically hinder the ortho position, leading to a higher proportion of the para product.[4]

  • Temperature: At lower temperatures (e.g., ~125°C), the kinetically favored ortho product, this compound, is the major product. At higher temperatures, the reaction can become reversible, and the thermodynamically more stable para isomer may be formed in greater quantities.[2]

Troubleshooting Strategy: To favor the desired ortho isomer:

  • Use sodium hydroxide or potassium hydroxide as the base.[1][3]

  • Maintain the reaction temperature strictly within the optimal range for ortho-carboxylation (typically 125-140°C). Avoid excessive heating.

Q4: What is the best strategy for purifying the crude product to >99% purity?

Achieving high purity requires a robust purification strategy, with recrystallization being the most effective method.[5][6] The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain in solution.

Recommended Purification Protocol: A mixed solvent system, such as Toluene/Heptane or Ethanol/Water, often provides the best results. Water alone can also be effective, as benzoic acid derivatives often show a significant increase in solubility in hot water compared to cold water.[5][7]

Step-by-Step Recrystallization:

  • Dissolve the crude 4-TFMSA in the minimum amount of boiling solvent (or primary solvent).

  • If the solution is colored, activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration.[7]

  • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[6][7]

  • Once crystallization appears complete, cool the flask in an ice bath to maximize product precipitation.[5]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Dry the purified crystals under vacuum.

Q5: How can I confirm the purity and identity of my final product?

A combination of analytical techniques should be employed to confirm both the identity and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the method of choice for quantitative purity analysis and for resolving the desired product from its isomers and other impurities.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and acidified water is a common starting point.[9]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the product (206.12 g/mol ).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, while ¹⁹F NMR is particularly useful for confirming the presence and environment of the -CF₃ group.

  • Melting Point: A sharp melting point close to the literature value (approx. 165-168°C) is a strong indicator of high purity. Impurities will typically cause melting point depression and broadening.

Detailed Experimental Protocols

Protocol 1: Synthesis via Kolbe-Schmitt Reaction

This protocol is a representative procedure and may require optimization based on available equipment.

Materials:

  • 3-(Trifluoromethyl)phenol

  • Sodium Hydroxide (pellets)

  • Carbon Dioxide (high-purity)

  • Concentrated Sulfuric Acid or Hydrochloric Acid

  • High-pressure autoclave/reactor

Procedure:

  • Preparation: Ensure the autoclave is scrupulously clean and dry. Charge the reactor with 3-(Trifluoromethyl)phenol (1.0 eq) and Sodium Hydroxide (1.05 eq).

  • Solvent (Optional but Recommended): While the reaction can be run neat, a high-boiling inert solvent like xylene or toluene can improve heat transfer. If used, add it at this stage.

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove all air and moisture.

  • Heating & Dehydration: Heat the mixture to ~130-150°C under vacuum for 1-2 hours to remove any traces of water formed during the initial acid-base reaction, forming the anhydrous sodium phenoxide.

  • Carboxylation: Cool the reactor slightly (to ~120°C). Pressurize the reactor with carbon dioxide to 80-100 atm.

  • Reaction: Increase the temperature to 130-140°C and maintain it for 6-12 hours with vigorous stirring. Monitor the pressure, as it will decrease as the CO₂ is consumed.

  • Cool Down & Venting: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Workup: Transfer the solid reaction mass to a beaker containing water. Stir until all the sodium salt of the product is dissolved.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated H₂SO₄ or HCl with stirring until the pH is ~1-2.[11] This will precipitate the crude this compound.

  • Isolation: Stir the slurry for 30 minutes in the ice bath to ensure complete precipitation. Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Toluene/Heptane mixture or Ethanol/Water)

  • Erlenmeyer flask, condenser, heating mantle

  • Büchner funnel and vacuum flask

Procedure:

  • Place the crude, dry product into an Erlenmeyer flask.

  • Add a small amount of the primary solvent (e.g., toluene or ethanol) and bring the mixture to a gentle boil using a heating mantle.

  • Continue adding the hot primary solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.[7]

  • To this hot solution, slowly add the anti-solvent (e.g., heptane or water) until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold solvent mixture.

  • Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Visual Workflows & Data

Workflow Diagrams

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup A 3-(Trifluoromethyl)phenol D Form Sodium Phenoxide (Anhydrous) A->D Base Rxn B NaOH B->D Base Rxn C CO₂ (High Pressure) E Kolbe-Schmitt Carboxylation (130-140°C, 80-100 atm) C->E Carboxylation D->E F Aqueous Dissolution of Carboxylate Salt E->F G Acidification (pH 1-2) with H₂SO₄ / HCl F->G H Precipitation & Filtration G->H I Crude 2-Hydroxy-4- (trifluoromethyl)benzoic acid H->I

PurificationWorkflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Crystal Formation C->D E Cool in Ice Bath D->E F Vacuum Filtration & Cold Solvent Wash E->F G Dry Under Vacuum F->G H Pure 2-Hydroxy-4- (trifluoromethyl)benzoic acid G->H

Troubleshooting and Optimization Summary
Issue Observed Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Presence of water in the reaction.[4] 2. Insufficient temperature or CO₂ pressure. 3. Incomplete deprotonation of the phenol.1. Ensure all reagents and glassware are anhydrous. Dry the phenoxide salt in-situ under vacuum. 2. Verify reactor seals; operate at 130-140°C and >80 atm. 3. Use at least 1.05 equivalents of a strong base (NaOH).
High Isomer Impurity 1. Reaction temperature is too high, favoring the thermodynamic para-product.[2] 2. Incorrect choice of base/counter-ion.1. Maintain strict temperature control, not exceeding 140°C. 2. Use NaOH or KOH to favor ortho-substitution via chelation.[4]
Product is Dark/Oily 1. Oxidation or thermal degradation of the phenol starting material. 2. Presence of non-volatile impurities.1. Purge the reactor thoroughly with an inert gas (N₂) before heating. 2. Treat the hot solution with activated charcoal during recrystallization.
Difficulty in Crystallization 1. Too much solvent used during recrystallization. 2. Solution is supersaturated.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod or add a seed crystal to induce nucleation.[5]

References

  • Title: Determination of triflusal and its active metabolite this compound in human plasma by LC-MS Source: Ingenta Connect URL:[Link]
  • Title: Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination Source: Wiley Online Library URL:[Link]
  • Title: this compound | C8H5F3O3 Source: PubChem URL:[Link]
  • Title: Kolbe–Schmitt reaction Source: Wikipedia URL:[Link]
  • Title: Kolbe-Schmitt Reaction Source: J&K Scientific LLC URL:[Link]
  • Title: Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ Source: Vedantu URL:[Link]
  • Title: Recrystallization of Benzoic Acid Source: University of Wisconsin-Madison URL:[Link]
  • Title: O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination Source: ACS Public
  • Title: The Recrystallization of Benzoic Acid Source: University of Missouri–St. Louis URL:[Link]
  • Title: Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy)
  • Title: Kolbe Reaction Mechanism Source: BYJU'S URL:[Link]
  • Title: The first general method for α-trifluoromethylation of carboxylic acids using BrF3 Source: Royal Society of Chemistry URL:[Link]
  • Title: Recrystallization and Crystallization Source: University of California, Irvine URL:[Link]
  • Title: Catalytic carboxylation reactions Source: Ruhr-Universität Bochum URL:[Link]
  • Title: Preparation method of 2-trifluoromethyl benzoic acid Source: Google Patents URL
  • Title: Recrystallization and Extractions of Organic Compounds Source: MiraCosta College URL:[Link]
  • Title: 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction Source: YouTube URL:[Link]
  • Title: CAS No : 328-90-5 | Product Name : 2-Hydroxy-4-(trifluoromethyl)
  • Title: O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination Source: ResearchG
  • Title: 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 Source: PubChem URL:[Link]
  • Title: Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid Source: Google Patents URL

Sources

Troubleshooting "2-Hydroxy-4-(trifluoromethyl)benzoic acid" purification by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Welcome to the dedicated technical support guide for the chromatographic purification of this compound (CAS 328-90-5). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable synthetic intermediate in high purity. Here, we address common issues with scientifically grounded explanations and provide actionable protocols to streamline your purification workflow.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, understanding the inherent properties of this compound is critical for developing a robust purification strategy.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C₈H₅F₃O₃[1][2]-
Molecular Weight 206.12 g/mol [1][2]Influences diffusion rates but is less critical for retention than functional groups.
Structure Salicylic acid derivative with a -CF₃ group.[1]The carboxyl and hydroxyl groups provide acidity and polarity. The -CF₃ group is strongly electron-withdrawing and increases hydrophobicity.
pKa (estimated) Carboxylic acid: ~2.5-3.0, Phenolic hydroxyl: ~8-9The low pKa of the carboxylic acid is the most critical factor. The mobile phase pH must be controlled to ensure the compound is in its neutral, protonated state for good peak shape in reversed-phase chromatography.[3][4]
Solubility Slightly soluble in water.[5]High aqueous mobile phases may be problematic for sample dissolution. The sample solvent should be compatible with the mobile phase.[6]
UV Absorbance Expected strong absorbance (~210 nm, ~300 nm)Due to the substituted aromatic ring, UV detection is highly effective.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address the most common to the most complex issues encountered during the purification of this compound.

Category 1: Poor Peak Shape (Tailing & Fronting)

Question: My peak for this compound is tailing significantly in reversed-phase HPLC. What is the primary cause and how do I fix it?

Answer:

Peak tailing for this compound is almost always caused by unwanted secondary interactions, specifically the ionization of the carboxylic acid group.[3][7]

  • Causality: Your analyte is a strong acid (estimated pKa ~2.5-3.0). If the pH of your mobile phase is above this pKa, a portion of the analyte will exist in its anionic carboxylate form (-COO⁻). This negatively charged species can interact strongly with residual, positively charged silanol groups (Si-OH) on the silica-based stationary phase. These interactions are kinetically slow compared to the primary hydrophobic partitioning mechanism, leading to a delayed elution for a fraction of the molecules and causing a tailed peak.

  • Immediate Solution: Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the carboxylic acid by lowering the mobile phase pH.[3][4] Ensure the analyte is in its neutral, protonated form (-COOH).

    • Protocol: Add an acidic modifier to your mobile phase. A concentration of 0.1% (v/v) is standard.

      • Trifluoroacetic Acid (TFA): Excellent for peak shape and is volatile, making it ideal for LC-MS applications or subsequent sample evaporation.

      • Formic Acid: Another good, volatile choice for LC-MS.

      • Phosphoric Acid: Effective and non-volatile. Use only when sample recovery via evaporation is not required.[8]

    A mobile phase pH of 2.5 or lower will ensure complete protonation and dramatically improve peak symmetry.

dot

Analyte Analyte Ionization (-COO⁻ at pH > pKa) Interaction Strong Secondary Interaction Analyte->Interaction attracts Silanols Residual Silanols (on C18 phase) Silanols->Interaction Tailing Peak Tailing Interaction->Tailing causes Low_pH Add Acidic Modifier (e.g., 0.1% TFA) Protonation Analyte Protonated (-COOH) Low_pH->Protonation ensures Good_Peak Symmetric Peak Protonation->Good_Peak results in

Caption: Logic diagram for troubleshooting peak tailing of acidic compounds.

Question: I'm using flash chromatography on silica gel (normal-phase) and my compound is streaking badly. Why?

Answer:

This is the normal-phase equivalent of peak tailing and is also caused by strong, undesirable interactions with the stationary phase.

  • Causality: Silica gel is inherently acidic and highly polar. The carboxylic acid and phenolic hydroxyl groups on your molecule can bind very strongly to the silica surface through hydrogen bonding. This strong adsorption prevents the compound from eluting as a sharp band, causing it to streak across a wide range of fractions.

  • Solution: Modify the Mobile Phase or Stationary Phase:

    • Add Acetic Acid: The most common solution is to add a small amount of acetic acid (0.5-1%) to your eluent (e.g., Ethyl Acetate/Hexanes). The acetic acid molecules will compete with your analyte for the binding sites on the silica, effectively "masking" them and allowing your compound to elute more cleanly.

    • Use a More Polar Solvent: Sometimes, a solvent system with a more polar component (like methanol in a DCM/MeOH system) can help to disrupt the strong binding, but this can also reduce selectivity.

    • Deactivate the Silica: For extremely sensitive compounds, you can try deactivating the silica gel by pre-treating it with a base like triethylamine, but this is less common for acidic analytes.[9]

Category 2: Poor Resolution & Impurity Separation

Question: I can't separate this compound from a closely eluting impurity. What are my options?

Answer:

Poor resolution requires a systematic optimization of selectivity and efficiency. First, identify the likely impurity. Common impurities include starting materials (e.g., 3-hydroxybenzotrifluoride), regioisomers (e.g., 2-Hydroxy-5-(trifluoromethyl)benzoic acid), or hydrolysis products.

  • Causality: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). If two peaks are not resolved, you need to change one or more of these parameters.

  • Troubleshooting Workflow:

dot

Start Poor Resolution Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Start->Change_Solvent Alter Selectivity (α) Optimize_Gradient Optimize Gradient Slope Start->Optimize_Gradient Improve Peak Focusing Change_Column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Start->Change_Column Drastically Alter Selectivity (α) Optimize_Temp Optimize Temperature Start->Optimize_Temp Fine-tune k and α Success Resolution Improved (Rs > 1.5) Change_Solvent->Success Optimize_Gradient->Success Change_Column->Success Optimize_Temp->Success

Caption: Workflow for improving chromatographic resolution.

  • Step-by-Step Protocol for Improving Resolution (HPLC):

    • Change Organic Modifier: This is the most powerful way to alter selectivity (α). The trifluoromethyl group and aromatic ring can have unique π-π interactions.

      • If you are using Acetonitrile (ACN) , switch to Methanol (MeOH) , or vice-versa.[8] ACN is aprotic and a π-acceptor, while MeOH is a protic hydrogen-bond donor. This change in chemistry can significantly alter the elution order or spacing of your peaks.

    • Optimize the Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time will give more opportunity for the peaks to separate.

    • Change the Stationary Phase: If solvent changes fail, the interaction chemistry with the column is not selective enough.

      • Phenyl-Hexyl Phase: This phase provides alternative π-π interactions, which can be highly effective for aromatic compounds like yours.

      • Embedded Polar Group (EPG) Phase: These columns offer different hydrogen-bonding capabilities and can provide unique selectivity.

    • Adjust Temperature: Lowering the temperature can sometimes increase selectivity, while raising it can improve peak efficiency.[3] This effect is compound-dependent and should be explored systematically (e.g., in 5°C increments from 25°C to 40°C).

Category 3: Recovery & Sample Loss

Question: My compound seems to have disappeared on the column. I'm getting very low recovery after flash chromatography. What happened?

Answer:

This alarming issue is usually due to one of two possibilities: irreversible binding to the stationary phase or decomposition.

  • Causality & Solutions:

    • Irreversible Adsorption: As a polar, acidic compound, it can bind so strongly to active sites on silica gel that the chosen eluent is not strong enough to wash it off.

      • Test: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute it. If you see a new spot or significant streaking from the baseline, your compound is interacting too strongly or decomposing.[9]

      • Solution: As mentioned for streaking, add 0.5-1% acetic acid to your mobile phase from the very beginning. This will keep the silica "pre-conditioned" and prevent your compound from getting stuck at the origin.

    • Compound is Insoluble and Crashed Out: You may have dissolved your sample in a strong solvent (like pure DMSO or DMF) and injected it onto a column running a weak, non-polar mobile phase (like 5% Ethyl Acetate/Hexanes). The sample crashes out of solution at the top of the column and will not move.

      • Solution: Always dissolve your sample in the weakest solvent possible, ideally the mobile phase itself.[6] If you must use a strong solvent for solubility, use the absolute minimum volume. Alternatively, adsorb your sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of your column (dry loading).

Experimental Protocols

Protocol 1: Recommended Starting Conditions for HPLC Purification

This protocol provides a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column suitable for this compound's polarity.
Mobile Phase A Water + 0.1% TFATFA ensures the analyte is protonated for good peak shape.[3]
Mobile Phase B Acetonitrile + 0.1% TFAACN is a common, effective organic modifier.
Gradient 10% B to 95% B over 15 minutesA broad gradient to quickly find the elution point of the analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CSlightly elevated temperature can improve peak efficiency.
Detection UV at 254 nm and 300 nmCaptures the primary and secondary absorbance maxima.
Injection Volume 10 µLA small volume to prevent overload.
Sample Prep. Dissolve in 50:50 ACN:WaterEnsures solubility and compatibility with the initial mobile phase.
Protocol 2: Recommended Starting Conditions for Normal-Phase Flash Chromatography
ParameterRecommended ConditionRationale
Stationary Phase Standard Silica Gel, 40-63 µmThe industry standard for flash purification.
Mobile Phase Hexanes / Ethyl Acetate with 0.5% Acetic AcidAcetic acid is crucial to prevent streaking of the acidic analyte.[9]
TLC Analysis Develop TLC plates in various ratios (e.g., 20%, 30%, 40% EtOAc in Hexanes) + 0.5% Acetic AcidFind a solvent system that gives an Rf value of 0.2-0.3 for the target compound.
Column Loading Dry loading is preferred.Dissolve sample, adsorb onto a small amount of silica, evaporate solvent, and load the powder. This prevents precipitation issues.
Elution Isocratic or step-gradient based on TLCStart with the solvent system giving the desired Rf and increase polarity if needed to elute other compounds.

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Phase Separations. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Scientific. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid, 98%.
  • Taylor & Francis Online. (2020). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • PubChem. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 328-90-5 | Product Name : this compound.
  • ECHEMI. (n.d.). 328-90-5, this compound Formula.
  • Arkivoc. (2022).
  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column.

Sources

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB). This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in aqueous solutions. As the principal active metabolite of the antiplatelet agent Triflusal, understanding the stability profile of HTB is critical for accurate and reproducible experimental outcomes.[1][2][3][4]

This guide provides in-depth FAQs and troubleshooting protocols based on established principles of organic chemistry and analytical science, drawing parallels from structurally similar compounds like salicylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

This compound (CAS 328-90-5), often abbreviated as HTB, is a fluorinated derivative of salicylic acid.[5][6] It is the primary and active metabolite of the drug Triflusal, responsible for much of its therapeutic effect.[1][2][7] The stability of any compound in solution is fundamental to research, ensuring that the concentration remains constant throughout an experiment. For HTB, instability can lead to a loss of potency and the formation of degradation products, which could interfere with assays or exhibit unintended biological activity, thus compromising experimental data integrity.

Q2: What are the primary degradation pathways for HTB in aqueous solutions?

While specific degradation kinetics for HTB are not extensively published, its structural similarity to salicylic acid suggests a primary pathway of decarboxylation . This reaction involves the loss of the carboxyl group (-COOH) as carbon dioxide (CO₂), particularly when the solution is subjected to heat or acidic conditions.[8][9] The likely degradation product from this pathway is 3-(trifluoromethyl)phenol . Other potential pathways, especially under forced degradation conditions, include oxidation of the phenol group.

Q3: Which factors have the most significant impact on the stability of HTB solutions?

Based on the chemistry of salicylic acid derivatives, the following factors are most likely to influence HTB stability:

  • pH: Both highly acidic and highly alkaline conditions can catalyze hydrolysis and other degradation reactions.[10][11][12]

  • Temperature: Elevated temperatures are known to accelerate the rate of decarboxylation in benzoic acid derivatives.[10][11][12][13]

  • Light: Photodegradation is a common issue for aromatic compounds. Exposure to UV light can induce photochemical reactions.

  • Presence of Oxidizing Agents: Oxidants can lead to the degradation of the aromatic ring and the hydroxyl group.[10][11][12]

Q4: How can I prepare and store aqueous solutions of HTB to maximize stability?

To minimize degradation, follow these recommendations:

  • Solvent: Use high-purity (e.g., HPLC-grade) water or a well-defined buffer system. HTB is slightly soluble in water.[14]

  • pH: Prepare solutions in a slightly acidic to neutral buffer (e.g., pH 4-7), avoiding strong acids or bases unless required by the experimental design.

  • Temperature: Prepare solutions at room temperature and store them in a refrigerator (2-8°C). Avoid heating solutions unless absolutely necessary. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.

  • Inert Atmosphere: For sensitive experiments or long-term storage, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Section 2: Troubleshooting Guide for HTB Instability

This section addresses common problems encountered during experiments involving aqueous solutions of HTB.

Troubleshooting Matrix
Observed Problem Probable Cause Recommended Solution & Investigation
Loss of compound over time (verified by HPLC) Chemical Degradation: Likely decarboxylation or oxidation.1. Confirm Degradation: Re-analyze the sample alongside a freshly prepared standard. Look for new peaks in the chromatogram. 2. Review Storage Conditions: Ensure the solution was stored protected from light at 2-8°C. 3. pH Check: Measure the pH of the solution. If it has drifted to an extreme, this may be the cause. 4. Perform a Forced Degradation Study (See Protocol Below): This will help identify the conditions (heat, acid, base, oxidant) that cause degradation and reveal the retention time of the degradation products.
Appearance of unknown peaks in HPLC chromatogram Formation of Degradation Products: The new peak is likely a degradant, such as 3-(trifluoromethyl)phenol.1. Identify the Peak: If using a mass spectrometer (LC-MS), check the mass of the new peak. The expected mass for 3-(trifluoromethyl)phenol is ~162.03 g/mol . 2. Correlate with Compound Loss: The increase in the area of the new peak should correlate with the decrease in the area of the HTB peak. 3. Mitigate: Adjust solution preparation and storage as per the recommendations in FAQ Q4.
Variability between experimental replicates Inconsistent Solution Stability: Degradation may be occurring at different rates in different samples due to minor variations in handling.1. Standardize Handling: Ensure all solutions are handled identically (e.g., time at room temperature, light exposure). 2. Prepare Fresh: Prepare a fresh stock solution immediately before each experiment. 3. Use a Stabilizing Buffer: If working in an unbuffered aqueous solution, consider using a citrate or phosphate buffer to maintain a stable pH.
Precipitation of the compound from solution Poor Solubility: HTB has limited aqueous solubility which can be pH and temperature-dependent.1. Verify Solubility Limit: Check the concentration against the known solubility of the compound under your specific conditions. 2. Adjust pH: The solubility of carboxylic acids often increases at a pH above their pKa. A slight increase in pH (while avoiding strongly basic conditions) may improve solubility. 3. Consider a Co-solvent: If permissible for the experiment, adding a small percentage of an organic solvent like DMSO or ethanol can increase solubility.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for HTB Quantification

This protocol provides a robust Reverse-Phase HPLC (RP-HPLC) method to quantify HTB and separate it from its primary degradation products. This method is adapted from established procedures for salicylic acid and its derivatives.[10][11][12][15]

Instrumentation & Conditions

Parameter Specification
HPLC System Standard system with UV-Vis or DAD Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection λ 230 nm
Injection Vol. 10 µL

Procedure

  • Standard Preparation: Prepare a 1 mg/mL stock solution of HTB in the mobile phase. Create a calibration curve by diluting this stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the experimental sample with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject standards and samples. Determine the concentration of HTB in the samples by comparing peak areas to the calibration curve.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the stability profile of HTB. It intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.[16]

Step-by-Step Workflow

  • Prepare Stock Solution: Create a 1 mg/mL solution of HTB in a 50:50 mixture of water and acetonitrile.

  • Allocate to Stress Conditions: Dispense aliquots of the stock solution into separate, appropriately labeled amber vials for each stress condition.

  • Apply Stress:

    • Acid Hydrolysis: Add 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and keep at 60°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to direct UV light (e.g., 254 nm) for 48 hours.

    • Control: Keep one aliquot at 4°C, protected from light.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid- and base-stressed samples to approximately pH 7.

  • Analysis: Analyze all samples, including the control, using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Note the percentage degradation of the HTB peak and the appearance and relative area of any new peaks.

Visualization of Key Processes

G cluster_0 Anticipated Degradation Pathway HTB This compound Degradant 3-(Trifluoromethyl)phenol HTB->Degradant Decarboxylation (Heat, Acid) CO2 CO₂ HTB->CO2

Caption: Anticipated primary degradation pathway for HTB.

G cluster_1 Forced Degradation Experimental Workflow A Prepare HTB Stock Solution B Aliquot for Stress Conditions (Acid, Base, Heat, Light, Oxidant) A->B C Apply Stress (Defined Time/Temp) B->C D Neutralize & Dilute C->D E Analyze via Stability-Indicating HPLC D->E F Compare to Control & Identify Degradants E->F

Caption: Workflow for conducting a forced degradation study.

References

  • Patil, S. A., Khairnar, B. J., et al. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]
  • World Journal of Pharmaceutical Sciences. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in b. wjpsonline.com. [Link]
  • National Center for Biotechnology Information. (n.d.). Triflusal. PubChem.
  • Patil, S. A., Khairnar, B. J., Mane, D. V., & Chaudhari, B. R. (2015). A validated stability-indicating HPLC related substances method for salicylic acid in bulk drug and dosage form. World Journal of Pharmaceutical Sciences. [Link]
  • García-Rafanell, J., et al. (1993). The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. Journal of Pharmaceutical Sciences. [Link]
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. ijrpp.com. [Link]
  • Ramis, J., Mis, R., Forn, J., & Torrent, J. (1991). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Force degradation studies data for methyl salicylate.
  • Ramis, J., et al. (1992). Binding of a metabolite of triflusal (2-hydroxy-4-trifluoromethylbenzoic acid) to serum proteins in rat and man. European Journal of Clinical Pharmacology. [Link]
  • ResearchGate. (n.d.). Chemical structures of triflusal and its metabolite HTB.
  • ResearchGate. (n.d.). Scheme 1. Proposed oxidation pathway for the 2Cl-4F-BA benzoic acid...
  • Dávalos, A., et al. (2001). Protective effect of triflusal and its main metabolite HTB in an in vitro model of anoxia-reoxygenation in rat brain slices: comparison with acetylsalicylic and salicylic acids. Neuroscience Letters. [Link]
  • Pharmaffiliates. (n.d.). This compound.
  • ResearchGate. (n.d.). DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
  • Human Metabolome Database. (2013). 2-Hydroxy-4-trifluoromethyl benzoic acid. hmdb.ca. [Link]
  • National Center for Biotechnology Information. (2021). Decarboxylative Hydroxylation of Benzoic Acids. PubMed Central. [Link]
  • Google Patents. (n.d.). Process for decarboxylation of halogenated aromatic carboxylic acids.
  • Longdom Publishing. (n.d.).
  • ResearchGate. (n.d.). (PDF) Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products.
  • Agilent. (2011). Analysis of ascorbic acid, citric acid and benzoic acid in orange juice. agilent.com. [Link]

Sources

Technical Support Center: Experimental Integrity of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and practical advice for researchers working with 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Our focus is to equip you with the knowledge and protocols necessary to mitigate the inherent risk of photodegradation, ensuring the reliability and reproducibility of your experimental outcomes.

Introduction: The Challenge of Photostability

This compound is a key chemical intermediate and a metabolite of the drug Triflusal. However, its structural features, particularly the presence of the trifluoromethyl group on the aromatic ring, render it susceptible to degradation upon exposure to light. This photolability can lead to the formation of impurities, loss of active compound, and potentially confounding experimental results. This guide is designed to be a comprehensive resource for understanding and preventing these issues.

Frequently Asked Questions (FAQs)

Q1: Is this compound light-sensitive?

A1: Yes, studies have confirmed that this compound is photolabile and can degrade under various light conditions[1][2]. The trifluoromethyl group is a key contributor to this photosensitivity[2].

Q2: What is the primary mechanism of its photodegradation?

A2: The major photodegradation pathway involves a nucleophilic attack on the trifluoromethyl moiety. This process is understood to proceed through an excited triplet state of the molecule[1][2].

Q3: What are the potential consequences of photodegradation in my experiments?

Q4: I don't have specialized equipment. What are the most critical basic steps I can take?

A4: The most crucial and immediate steps are to minimize light exposure at all stages. This includes storing the compound in the dark, using amber-colored or foil-wrapped glassware, and working under subdued or red laboratory lighting.

Q5: Can the solvent I use affect the rate of photodegradation?

A5: Yes, the choice of solvent can influence the rate of photodegradation. For similar compounds like salicylic acid, the pH and composition of the solvent system have been shown to affect photostability[3][4]. It is advisable to conduct preliminary stability tests in your chosen solvent system if you suspect photodegradation.

In-Depth Troubleshooting Guide

This section delves deeper into common issues encountered during experimentation and provides scientifically grounded solutions.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Underlying Cause: Uncontrolled exposure to ambient light during sample preparation, reaction setup, or analysis can lead to varying degrees of degradation between experiments, causing a lack of reproducibility. Standard laboratory fluorescent lighting and sunlight from windows are significant sources of UV and visible light that can initiate photodegradation.

  • Troubleshooting & Solution:

    • Audit Your Workflow for Light Exposure: Systematically review every step of your experimental protocol to identify potential points of light exposure. This includes weighing, dissolution, transfers, and incubation periods.

    • Implement a Low-Light Environment: Whenever possible, perform manipulations of the compound and its solutions in a darkened room or under red light conditions. Red light has lower energy and is less likely to induce photochemical reactions.

    • Utilize Protective Coverings: Consistently use amber glass vials and volumetric flasks. For clear glassware, wrap it completely with aluminum foil to block light transmission.

Issue 2: Appearance of Unidentified Peaks in Chromatographic Analysis (HPLC, GC-MS)
  • Underlying Cause: The appearance of new peaks that are not your starting material or expected products is a strong indicator of degradation. The photodegradation of this compound can lead to a variety of byproducts. While specific degradation products for this exact molecule are not extensively documented in publicly available literature, photolysis of similar fluorinated pharmaceuticals can result in defluorination and the formation of new aromatic species[5]. For instance, studies on other trifluoromethyl-substituted phenols have shown the formation of trifluoroacetic acid as a degradation product[6].

  • Troubleshooting & Solution:

    • Control Sample Preparation: Prepare a "dark" control sample that is handled with minimal light exposure and compare its chromatogram to a sample that has been exposed to ambient laboratory light for a typical duration of your experiment. This can help confirm if the extra peaks are light-induced.

    • Solvent Degassing: The photodegradation mechanism involves a triplet state which can be quenched by molecular oxygen. Degassing your solvent prior to use can, in some cases, alter the degradation pathway or rate.

    • Consider Triplet State Quenchers: For advanced applications where photodegradation is severe, the introduction of a triplet state quencher could be a viable, albeit complex, solution. Quenchers work by deactivating the excited triplet state of the molecule before it can undergo degradation. The suitability and compatibility of a quencher would need to be carefully evaluated for your specific experimental system.

Issue 3: Loss of Biological Activity or Inconsistent Bioassay Results
  • Underlying Cause: Photodegradation can lead to a lower effective concentration of your active compound. Furthermore, this compound has been shown to photobind to proteins like bovine serum albumin[1]. This covalent modification of proteins in your assay can lead to a loss of function or other unpredictable effects.

  • Troubleshooting & Solution:

    • Protect Samples During Incubation: If your bioassay requires a prolonged incubation period, ensure that the plate reader, incubator, or microscope is shielded from ambient light. Use opaque plates or cover standard plates with a light-blocking lid or foil.

    • Inclusion of Antioxidants: In some contexts, the addition of antioxidants such as ascorbic acid has been shown to reduce photobleaching and photodegradation of other light-sensitive molecules. However, the compatibility and potential interference of any additive with your specific assay must be thoroughly validated.

Experimental Protocols: Best Practices for Handling

Adherence to the following step-by-step protocols will significantly enhance the stability of your this compound samples.

Protocol 1: Preparation of a Standard Solution
  • Environment Setup: Conduct all steps in a room with the lights dimmed or turned off. Use a low-wattage red lamp for illumination if necessary.

  • Glassware: Use an amber volumetric flask or a clear volumetric flask completely wrapped in aluminum foil.

  • Weighing: Weigh the solid this compound quickly and away from direct light sources.

  • Dissolution: Add the appropriate solvent to the flask. If sonication is required for dissolution, ensure the sonicator bath is covered to block light.

  • Storage: Store the resulting solution in the same light-protected flask at the recommended temperature, clearly labeled with the contents, concentration, and date of preparation.

Protocol 2: Performing a Reaction or Assay
  • Reaction Vessel: Use an amber glass reaction vessel or wrap your standard glassware in aluminum foil.

  • Reagent Addition: Add reagents to the reaction vessel under subdued lighting.

  • Incubation/Reaction Time: If the reaction or assay needs to be stirred or incubated for an extended period, ensure the setup is shielded from light. A simple cardboard box placed over the stir plate can be an effective light shield.

  • Sampling: When taking samples for analysis, do so quickly and immediately place them in amber HPLC or GC vials.

Visualization of Key Concepts

To aid in understanding the critical aspects of handling this photosensitive compound, the following diagrams illustrate the photodegradation pathway and the recommended experimental workflow.

cluster_photodegradation Simplified Photodegradation Pathway HTB_Ground HTB (Ground State) HTB_Singlet HTB (Excited Singlet State) HTB_Ground->HTB_Singlet Light Absorption (hν) HTB_Triplet HTB (Excited Triplet State) HTB_Singlet->HTB_Triplet Intersystem Crossing Degradation Degradation Products HTB_Triplet->Degradation Nucleophilic Attack on CF3

Caption: Simplified pathway of HTB photodegradation.

cluster_workflow Recommended Experimental Workflow Start Start: Solid HTB Weigh Weighing (Low Light) Start->Weigh Dissolve Dissolution (Amber/Foiled Glassware) Weigh->Dissolve React Reaction/Assay (Light Shielded) Dissolve->React Analyze Analysis (Amber Vials) React->Analyze End End: Reliable Data Analyze->End

Caption: Workflow for minimizing HTB photodegradation.

Quantitative Data Summary

CompoundAbsorption Maxima (nm)Solvent/pH
4-Hydroxybenzoic Acid~255, ~285Not Specified
2,4-Dihydroxybenzoic Acid208, 258, 296Acidic Mobile Phase
Benzoic Acid230, 274Water, pH 2.5
Benzoic Acid225, 269Water, pH 8

Data compiled from publicly available spectral databases.

This data suggests that compounds with this core structure have significant absorbance in the UV-C, UV-B, and UV-A regions. Therefore, protection from light sources emitting in the range of 200-350 nm is critical.

Conclusion

The photostability of this compound is a critical parameter that must be controlled to ensure the integrity of experimental data. By understanding the mechanism of its degradation and implementing the practical strategies outlined in this guide, researchers can significantly minimize the impact of photodegradation. A proactive approach to light protection, from storage to final analysis, is paramount for achieving accurate and reproducible results.

References

  • Inhibitory effect of different solvents in salicylic acid degradation... (n.d.). ResearchGate.
  • Lhiaubet-Vallet, V., Marín, M., Jiménez, M. C., & Miranda, M. A. (2001). Photochemistry of 2-hydroxy-4-trifluoromethylbenzoic acid, major metabolite of the photosensitizing platelet antiaggregant drug triflusal. Photochemistry and Photobiology, 73(5), 489-493. [Link]
  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. [Link]
  • Lhiaubet-Vallet, V., Marín, M., Jiménez, M. C., & Miranda, M. A. (2001). Photochemistry of 2-Hydroxy-4-trifluoromethylbenzoic Acid, Major Metabolite of the Photosensitizing Platelet Antiaggregant Drug Triflusal¶.
  • Wayne State University. (n.d.). Sensitizers SOP.
  • Amherst College. (2022, April 26). STANDARD OPERATING PROCEDURES (SOP)
  • Study on the Photodegradation of Salicylic Acid in Different Vehicles in the Absence and in the Presence of TiO2. (2005).
  • Stanford Environmental Health & Safety. (n.d.). General Use SOP - Sensitizers.
  • Louisiana State University. (2023, January). Standard Operating Procedure HANDLING CHEMICALS. [Link]
  • Givens, R. S., & Rubina, M. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light.
  • Grčić, I., Plavac, B., Brnardić, I., Grozdanić, V., & Papić, S. (2017). Kinetic study of salicylic acid photocatalytic degradation using sol–gel anatase thin film with enhanced long-term activity.
  • Li, Y., Zhang, J., & Zhou, Q. (2012). Photodegradation of salicylic acid in aquatic environment: effect of different forms of nitrogen.
  • The Influence of UV Light on Photodegradation of Acetylsalicylic Acid. (2021). Semantic Scholar. [Link]
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). This compound.
  • Human Metabolome Database. (2013, July 4). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715). [Link]
  • Experimental UV–Vis spectra. (n.d.). ResearchGate.
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5494. [Link]
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid.
  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022). Angewandte Chemie International Edition, 61(40), e202209085. [Link]
  • Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. (2019). Foods, 8(10), 474. [Link]
  • Impact of ultraviolet-absorbing 2-hydroxy-4-quaternaryammoniumalkoxy benzophenone motif on photodegradation of disulfoton: a case study. (2015). Chemistry of Heterocyclic Compounds, 51(5), 441-447. [Link]
  • Photorelease of Carboxylic Acids, Amino Acids, and Phosphates from N-Alkylpicolinium Esters Using Photosensitization by High Wavelength Laser Dyes. (2005). The Journal of Organic Chemistry, 70(23), 9247-9254. [Link]
  • Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. (1996).
  • Photorelease of Carboxylic Acids, Amino Acids, and Phosphates from N -Alkylpicolinium Esters Using Photosensitization by High Wavelength Laser Dyes. (2005).

Sources

Overcoming solubility limitations of "2-Hydroxy-4-(trifluoromethyl)benzoic acid" in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-4-(trifluoromethyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to proactively address and overcome the significant solubility challenges associated with this compound in aqueous buffer systems. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the success and reproducibility of your experiments.

Part 1: Understanding the Core Challenge

Why is this compound Poorly Soluble in Neutral Buffers?

To effectively troubleshoot a problem, one must first understand its origin. The limited aqueous solubility of this compound is not an anomaly but a direct consequence of its distinct molecular architecture.

  • High Lipophilicity (Fat-Loving Nature): The compound's structure is dominated by a benzene ring and a trifluoromethyl (-CF₃) group. The -CF₃ group, in particular, is strongly electron-withdrawing and significantly increases the molecule's lipophilicity, or its tendency to dissolve in fats and non-polar solvents over water.[1] This is quantified by its calculated XLogP3 value of 3.5, indicating a strong preference for a non-polar environment.[2][3]

  • Weakly Acidic Nature: The molecule possesses a carboxylic acid group (-COOH), making it a weak acid. Its solubility is therefore highly dependent on the pH of the solution.[4][5] In an aqueous environment, the carboxylic acid group exists in equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, ionized (anionic) form (R-COO⁻).

The neutral R-COOH form is significantly less soluble in water than the charged R-COO⁻ form. At a pH below the compound's acid dissociation constant (pKa), the neutral, poorly soluble form predominates. As the pH rises above the pKa, the compound increasingly converts to its much more soluble ionic form, as dictated by the Henderson-Hasselbalch principle.[6]

cluster_0 cluster_1 A R-COOH (Protonated Form) B R-COO⁻ + H⁺ (Deprotonated/Ionized Form) A->B pKa L2 POORLY SOLUBLE A->L2 R2 HIGHLY SOLUBLE B->R2 L1 Low pH (Acidic) Favors this form L1->A R1 High pH (Basic) Favors this form R1->B

Figure 1. pH-dependent equilibrium of the carboxylic acid.

Part 2: Troubleshooting Guide & FAQs

This section provides answers to common issues and detailed protocols to resolve them. We recommend starting with the simplest method (pH adjustment) before proceeding to more complex formulation strategies.

Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most critical step to fix this?

This is the most common failure mode, known as "crashing out." It occurs because the compound, while soluble in the organic DMSO stock, is not soluble in the final aqueous environment at that pH.

Answer: The primary and most effective strategy is to leverage the molecule's acidic nature by preparing a high-pH stock solution. By dissolving the compound in a slightly basic solution, you convert it to its highly soluble deprotonated (salt) form, which is much more amenable to dilution in aqueous buffers.[][8]

Experimental Protocol 1: Preparation of a High-pH Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound (MW: 206.12 g/mol ).[2]

  • Materials:

    • This compound powder.

    • 0.1 M Sodium Hydroxide (NaOH) solution, cell culture or molecular biology grade.

    • Nuclease-free water.

    • Calibrated pH meter.

  • Procedure:

    • Weigh out 2.06 mg of the compound for 1 mL of 10 mM stock.

    • Add approximately 80% of the final volume of nuclease-free water (e.g., 800 µL). The compound will likely not dissolve and will appear as a slurry.

    • Slowly add the 0.1 M NaOH solution dropwise while vortexing or stirring. Add just enough base until the solid completely dissolves. This typically requires one molar equivalent of base. For a 10 mM acidic compound, you will need approximately 100 µL of 0.1 M NaOH per mL of final solution.

    • Once dissolved, adjust the final volume to 1 mL with nuclease-free water.

    • Verify the pH of the stock solution; it should be in the range of 8.0-9.0.

    • Filter the stock solution through a 0.22 µm syringe filter for sterility and to remove any micro-precipitates.

    • When diluting this stock into your final assay buffer, the small volume added should not significantly impact the final buffer pH. Always verify the final pH of your assay medium after adding the compound.

Q2: I tried pH adjustment, but I still can't reach my desired concentration, or my experimental system has a strict pH requirement that I cannot alter. What's my next option?

Answer: When pH modulation is insufficient or not viable, the next strategy is to modify the solvent environment itself by using water-miscible organic co-solvents. Co-solvents work by reducing the overall polarity of the aqueous buffer, making it a more hospitable environment for a lipophilic molecule.[][9]

Experimental Protocol 2: Using Co-solvents for Enhanced Solubility

  • Objective: To prepare a working solution using a co-solvent.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[]

  • Procedure:

    • Prepare a highly concentrated primary stock solution of your compound in 100% co-solvent (e.g., 100 mM in DMSO).

    • Perform an intermediate dilution of this stock into your aqueous assay buffer. Crucially, this step must be done correctly to avoid precipitation.

    • Add the buffer to the DMSO stock, not the other way around. For example, to make a 1 mM working solution with 10% DMSO, add 900 µL of buffer to 100 µL of a 10 mM DMSO stock. This gradual change in solvent polarity is less likely to cause the compound to crash out.

    • Vortex vigorously during and after the addition.

    • Use this intermediate stock for final dilutions into the assay plate.

  • Critical Consideration: Co-solvents can interfere with biological assays. It is imperative to run a vehicle control (buffer with the same final percentage of co-solvent but without the compound) to ensure the solvent itself does not affect your experimental results. For cell-based assays, the final concentration of DMSO should ideally be kept below 0.5% to avoid cytotoxicity.[10]

Co-SolventTypical Final % (v/v)ProsCons / Assay Considerations
DMSO < 1% (cell-based)[10] < 5% (biochemical)High solubilizing powerCan be toxic to cells at >1%; may inhibit some enzymes.
Ethanol < 1% (cell-based) < 5% (biochemical)Volatile, easily removedCan cause protein denaturation; potential for cell toxicity.
PEG 400 1-10%Low toxicity, good solubilizerHigh viscosity; can interfere with some detection methods.
Q3: My experiment is highly sensitive to organic solvents, and even low percentages are not acceptable. What is a biocompatible, solvent-free alternative?

Answer: For sensitive applications, cyclodextrins are a superior choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) inner cavity.[11][12] They act as molecular "buckets" to encapsulate the poorly soluble drug molecule, forming a water-soluble "inclusion complex" that can be readily dissolved in aqueous buffers.[13][14]

Compound->p1 CD->p1 Complex->p2 Water Aqueous Buffer Water->p2 Dissolves p1->Complex Encapsulation

Figure 2. Encapsulation by a cyclodextrin to form a soluble complex.

Experimental Protocol 3: Solubilization using Cyclodextrins

  • Objective: To prepare a 10 mM stock solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound powder.

    • HP-β-CD powder.

    • Desired aqueous buffer (e.g., PBS pH 7.4).

  • Procedure (Kneading Method): [15]

    • In a glass mortar, place a calculated amount of HP-β-CD (a 1:1 molar ratio with the drug is a good starting point, but can be increased).

    • Add a small amount of water to the HP-β-CD to form a paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes.

    • The resulting paste can be dried (e.g., under vacuum) to a powder, which can be stored and dissolved directly in buffer as needed. Alternatively, the paste can be dissolved directly into the final buffer volume and filtered.

  • Phase-Solubility Study: For rigorous quantification, a phase-solubility study is recommended. This involves adding excess drug to buffer solutions containing increasing concentrations of HP-β-CD, equilibrating for 24-48 hours, and then measuring the concentration of the dissolved drug in the supernatant. This allows for precise determination of the required cyclodextrin concentration.

Part 3: Method Selection & Summary

Choosing the right solubilization strategy is critical and depends entirely on your experimental constraints. The following decision tree and summary table are designed to guide you to the most appropriate method.

Figure 3. Decision workflow for selecting a solubilization strategy.

Summary of Solubilization Strategies

StrategyMechanism of ActionBest ForAdvantagesDisadvantages
pH Adjustment Increases the fraction of the soluble, ionized form of the acidic compound.[6]Initial screening, non-pH sensitive assays, ionizable compounds.Simple, inexpensive, highly effective for ionizable compounds.[]Not suitable for non-ionizable compounds or pH-sensitive assays.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic solutes.[9]Biochemical assays, formulation development where solvents are permissible.High solubilizing capacity for a broad range of compounds.Potential for assay interference and cytotoxicity.[10] Requires vehicle controls.
Cyclodextrins Encapsulates the hydrophobic drug molecule in a water-soluble host-guest complex.[13]Cell-based assays, in vivo studies, solvent-sensitive experiments.Biocompatible, low toxicity, highly effective for many hydrophobic drugs.[14]More expensive; may require formulation optimization (e.g., phase-solubility studies).
Surfactants Form micelles that entrap the hydrophobic drug in their non-polar core, increasing apparent solubility.[16][17]Cell-free biochemical and enzyme assays.Very effective at low concentrations (above CMC).Generally unsuitable for cell-based assays due to membrane disruption.[10]

References

  • Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: Google Scholar URL
  • Title: 4-(Trifluoromethyl)benzoic acid - Solubility of Things Source: Solubility of Things URL:[Link]
  • Title: Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC Source: N
  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]
  • Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC Source: N
  • Title: Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review Source: International Journal of Pharmaceutical Sciences URL:[Link]
  • Title: 2-(trifluoromethyl)benzoic acid - Solubility of Things Source: Solubility of Things URL:[Link]
  • Title: The Role of Surfactants in Solubilization of Poorly Soluble Drugs Source: JOCPR URL:[Link]
  • Title: Solubilization techniques used for poorly water-soluble drugs - PMC Source: N
  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: MDPI URL:[Link]
  • Title: Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Title: The Role of Trifluoromethyl Groups in Chemical Intermediates Source: Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
  • Title: 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability Source: Pharmasolutions URL:[Link]
  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI URL:[Link]
  • Title: How to enhance drug solubility for in vitro assays?
  • Title: Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective Source: AAPS PharmSciTech URL:[Link]
  • Title: this compound | C8H5F3O3 | CID 164578 Source: PubChem URL:[Link]
  • Title: The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications Source: Ningbo Inno Pharmchem Co.,Ltd. URL:[Link]
  • Title: PH adjustment: Significance and symbolism Source: ScienceDirect URL:[Link]
  • Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL:[Link]
  • Title: pH and solubility (video) Source: Khan Academy URL:[Link]

Sources

Technical Support Center: Synthesis and Purification of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis and purification of this important fluorinated building block.

I. Understanding the Synthesis: The Kolbe-Schmitt Reaction

The most prevalent industrial and laboratory-scale synthesis of this compound involves the Kolbe-Schmitt reaction. This carboxylation reaction utilizes 3-(trifluoromethyl)phenol as the starting material. The phenol is first deprotonated with a strong base to form the more nucleophilic phenoxide, which then attacks carbon dioxide, typically under elevated temperature and pressure. Acidic workup then yields the desired hydroxybenzoic acid.

Kolbe_Schmitt_Reaction cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification 3-TFMP 3-(Trifluoromethyl)phenol Phenoxide Potassium 3-(Trifluoromethyl)phenoxide 3-TFMP->Phenoxide + Base Base (e.g., KOH) Base->Phenoxide Carboxylate_Salt Potassium Salt of Hydroxybenzoic Acid Phenoxide->Carboxylate_Salt + CO2 CO₂ CO2->Carboxylate_Salt Final_Product This compound Carboxylate_Salt->Final_Product + Acid Acid (e.g., HCl) Acid->Final_Product

Caption: General workflow of the Kolbe-Schmitt synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The primary impurities encountered are typically:

  • Unreacted 3-(trifluoromethyl)phenol: Incomplete reaction can leave residual starting material.

  • Isomeric Byproduct (4-Hydroxy-2-(trifluoromethyl)benzoic acid): The Kolbe-Schmitt reaction can exhibit regioselectivity issues, leading to the formation of the isomeric product where the carboxyl group is ortho to the trifluoromethyl group.

  • Dicarboxylic acids: Under harsh conditions, a second carboxylation can occur.

  • Residual base and salts: From the reaction and workup steps.

Q2: Why is there an isomeric impurity, and how can I minimize it?

The formation of the para-carboxylation product, 4-Hydroxy-2-(trifluoromethyl)benzoic acid, is a known challenge in the Kolbe-Schmitt reaction. The regioselectivity is influenced by several factors, most notably the choice of the alkali metal counter-ion.[1][2]

  • Sodium phenoxides tend to favor ortho-carboxylation.

  • Potassium phenoxides often lead to a higher proportion of the para-isomer.[1][2]

Therefore, using a sodium base (like sodium hydroxide) is generally preferred to maximize the yield of the desired this compound.

Q3: My reaction yield is very low. What could be the cause?

Low yields can often be attributed to:

  • Presence of water: The Kolbe-Schmitt reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.[3]

  • Insufficient pressure or temperature: The carboxylation step requires specific conditions to proceed efficiently. Ensure your reaction setup can achieve and maintain the necessary pressure and temperature.

  • Poor quality of starting materials: Impurities in the 3-(trifluoromethyl)phenol can inhibit the reaction.

  • Inefficient mixing: Proper agitation is crucial for this heterogeneous reaction to ensure good contact between the phenoxide salt and carbon dioxide.

III. Troubleshooting Guide: From Crude Product to Pure Compound

This section provides a systematic approach to identifying and removing impurities from your crude product.

Problem 1: Presence of Unreacted 3-(Trifluoromethyl)phenol

Identification:

  • TLC Analysis: The starting material will have a different Rf value compared to the acidic product.

  • ¹H NMR Spectroscopy: Look for the characteristic signals of 3-(trifluoromethyl)phenol that are absent in the pure product spectrum.

Removal Strategies:

  • Alkaline Wash (Extraction): During the workup, after the reaction is complete and before acidification, an alkaline wash can help remove the unreacted phenol. The acidic product will be in the aqueous layer as its carboxylate salt, while the less acidic phenol will have a greater tendency to be removed with an organic solvent wash.

  • Recrystallization: A carefully chosen solvent system for recrystallization will leave the more soluble phenolic impurity in the mother liquor.

Problem 2: Isomeric Impurity (4-Hydroxy-2-(trifluoromethyl)benzoic acid)

Identification:

  • HPLC Analysis: This is the most reliable method for separating and quantifying the two isomers. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or phosphoric acid) is a good starting point.[4] The two isomers will have distinct retention times.

  • Melting Point: The presence of the isomer will result in a depressed and broadened melting point of your final product.

Removal Strategies:

  • Fractional Recrystallization: This is the most common and effective method. The two isomers often have slightly different solubilities in a given solvent system. Multiple recrystallization steps may be necessary to achieve high purity.

  • Preparative Chromatography: For high-purity applications or when recrystallization is ineffective, preparative HPLC or column chromatography can be employed.

Problem 3: Colored Impurities or Tarry Residues

Identification:

  • The crude product appears dark or oily.

Removal Strategies:

  • Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, a small amount of activated carbon can be added to adsorb colored impurities. The carbon is then removed by hot filtration.

  • Thorough Work-up: Ensure the reaction work-up includes appropriate washes to remove any potential sources of these impurities.

IV. Experimental Protocols

Protocol 1: Analytical HPLC for Isomer Identification

This protocol provides a starting point for developing a method to separate this compound from its 4-hydroxy-2-(trifluoromethyl)benzoic acid isomer.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of A, and gradually increase B. A typical gradient might be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Column Temp. 30 °C

Note: This is a general method and may require optimization for your specific instrumentation and sample matrix.

Protocol 2: Purification by Recrystallization

Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Single Solvent System: Water is a commonly used solvent for the recrystallization of salicylic acid derivatives.

  • Mixed Solvent System: A mixture of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common pairs include ethanol/water or ethyl acetate/hexane.

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Decolorize Add Activated Carbon (Optional) Dissolve->Decolorize Hot_Filter Hot Filtration Dissolve->Hot_Filter If no decolorization Decolorize->Hot_Filter Cool Slow Cooling & Ice Bath Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: A typical workflow for purification by recrystallization.

V. References

  • Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. SIELC Technologies.

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Kolbe's Reaction Mechanism. BYJU'S. [Link]

  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA Chemistry and Biochemistry. [Link]

  • Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]

  • Kolbe-Schmitt Reaction. J&K Scientific LLC. [Link]

  • Kolbe and Schmitt procedures for synthesis of salicylic acid. ResearchGate. [Link]

  • Recrystallization of Salicylic acid. [Link]

  • Recrystallization1. [Link]

  • Recrystallization. YouTube. [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]

  • Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers Application. Agilent. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Kolbe-Schmitt Reaction. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [Link]

  • Single Step Purification of Salicylic Acid from Catharanthus roseus Cell Culture (Plant Material) by Anion Exchange for NMR Analysis. ResearchGate. [Link]

Sources

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-4-(trifluoromethyl)benzoic acid

A Guide to Navigating Potential Biochemical Assay Interference

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound (HFTB) in their experimental workflows. While HFTB has valuable applications, its structural features—a salicylic acid derivative with a trifluoromethyl group—present a potential for interference in various biochemical assays.

This resource provides a structured approach to identifying, understanding, and mitigating these potential artifacts to ensure the integrity and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: My experiment with this compound is showing unexpected activity. Could this be an artifact?

A1: It is possible that the observed activity is a result of assay interference rather than a true biological effect.[1][2] Small molecules can interact with assay components in ways that mimic a genuine biological response, leading to false positives.[2][3] It is crucial to perform secondary or "orthogonal" assays with different detection methods to validate your initial findings.[1][4]

Q2: What are the most likely ways HFTB could interfere with my assay?

A2: Given its chemical structure, HFTB could interfere through several mechanisms:

  • Fluorescence Interference : The aromatic ring and trifluoromethyl group may cause the compound to be inherently fluorescent (autofluorescence) or to quench the fluorescence of a reporter molecule.[5] This is particularly relevant for fluorescence-based assays.[2][6]

  • Compound Aggregation : Like many small molecules, HFTB may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[1][7]

  • Chemical Reactivity : The trifluoromethyl group can enhance the reactivity of the molecule, potentially leading to covalent modification of proteins or other assay components.[8]

  • Redox Cycling : Some compounds can undergo redox cycling, generating reactive oxygen species that can interfere with the assay.[1][4]

Q3: I'm using a fluorescence-based assay. How can I check for interference from HFTB?

A3: To determine if HFTB is autofluorescent, you should measure its fluorescence in the assay buffer alone, without any of your biological reagents.[1] Run this measurement at the same excitation and emission wavelengths used in your primary assay. A high signal from the compound alone is a strong indicator of interference.[1]

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence Assays

Possible Cause: Autofluorescence of this compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background in fluorescence assays.

Issue 2: Inconsistent or Non-Reproducible Inhibition/Activation

Possible Cause: Compound aggregation.

Troubleshooting Protocol:

  • Vary Detergent Concentration: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer.[7] If HFTB is aggregating, the presence of a detergent may disrupt the aggregates and reduce or eliminate the observed activity.

  • Test in the Presence of a Decoy Protein: Adding a decoy protein like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on aggregates.[7]

  • Dynamic Light Scattering (DLS): If available, use DLS to directly assess the formation of aggregates by HFTB at the concentrations used in your assay.

Issue 3: Suspected Non-Specific Activity

Possible Cause: Chemical reactivity or redox activity.

Experimental Protocols:

Protocol 1: Thiol Reactivity Assay

This protocol helps to identify if your compound is reacting with cysteine residues in your target protein.

  • Materials:

    • Your test compound (HFTB)

    • Dithiothreitol (DTT)

    • Assay buffer

    • Your standard assay components

  • Procedure:

    • Perform your standard assay to determine the IC50 of HFTB.

    • Run a parallel assay where you pre-incubate HFTB with a high concentration of DTT (e.g., 100-fold molar excess) before adding it to the assay.

    • Determine the IC50 of HFTB in the presence of DTT.

  • Interpretation: A significant increase in the IC50 value in the presence of DTT suggests that HFTB may be a thiol-reactive compound.[8]

Protocol 2: Redox Activity Assay

This protocol can help identify if your compound is a redox cycler.

  • Materials:

    • Your test compound (HFTB)

    • Horseradish peroxidase (HRP)

    • Phenol red

    • DTT

  • Procedure:

    • In a microplate, combine HFTB, HRP, and phenol red in your assay buffer.

    • Add DTT to initiate the reaction.

    • Monitor the change in absorbance at 610 nm.

  • Interpretation: An increase in absorbance indicates the production of hydrogen peroxide, a hallmark of redox cycling compounds.[4][8]

Data Presentation

Table 1: Hypothetical Data for Troubleshooting HFTB Interference

Assay ConditionObserved Activity (% Inhibition)Interpretation
Standard Assay85%Potent inhibitor
+ 0.01% Triton X-10015%Likely an aggregator
Pre-incubation with DTT20%Possible thiol reactivity
Autofluorescence CheckHigh SignalCompound is autofluorescent

Visualizing Interference Mechanisms

Interference_Mechanisms cluster_HFTB This compound (HFTB) cluster_Assay Biochemical Assay HFTB HFTB Target Biological Target HFTB->Target Non-specific Inhibition (Aggregation) Reporter Reporter Molecule HFTB->Reporter Signal Quenching/ Autofluorescence Signal Assay Signal HFTB->Signal False Positive/ False Negative Target->Reporter Biological Activity Reporter->Signal Generates Signal

Caption: Potential mechanisms of assay interference by HFTB.

References

  • Benchchem. Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235-256.
  • Svensson, F., Norinder, U., & Bender, A. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 13(10), 987-994.
  • Kerr, A., & Acker, M. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1219-1227.
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Vera, L., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 60(10), 4640-4651.
  • Huang, R., et al. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Methods in Molecular Biology, 2474, 155-167.
  • Dahlin, J. L., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200.
  • Benchchem. Technical Support Center: Troubleshooting Interference from Biological Samples in Assays.
  • Huang, R., et al. (2022). Accounting for Artifacts in High-Throughput Toxicity Assays. Springer Nature Experiments.
  • Google Patents. Salicylic acid derivatives with fluorophores and method of making and using the same.
  • abinScience. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
  • MB-About. Assay Troubleshooting.
  • Foley, T. L., & Shamji, A. F. (2018). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(8), 759-775.
  • Lounsbury, K. C., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS Discovery, 26(6), 721-735.
  • Yasgar, A., et al. (2018). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Journal of Biomolecular Screening, 23(10), 1075-1087.
  • Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441.
  • Huang, R., et al. (2015). A Data Analysis Pipeline Accounting for Artifacts in Tox21 Quantitative High-Throughput Screening Assays. Journal of Biomolecular Screening, 20(4), 455-469.
  • de Oliveira, A. C. C., et al. (2021). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Molecules, 26(21), 6483.
  • Wechem. Design and biological activity of trifluoromethyl containing drugs.
  • Kim, Y. H., et al. (2012). Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis. European Journal of Medicinal Chemistry, 48, 359-366.
  • Coussens, N. P., & Auld, D. S. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Tekmal, R. R., et al. (2014). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5029-5033.
  • Dahlin, J. L., et al. (2013). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 56(21), 8829-8846.
  • Svensson, F., Norinder, U., & Bender, A. (2018). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 13(10), 987-994.
  • Coussens, N. P., & Auld, D. S. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • Olker, J. H., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Environmental Health Perspectives, 131(12), 127010.
  • Alam, M. I., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7581.
  • Herbich, J., & Kijak, M. (2011). Influence of Prototropic Reactions on the Absorption and Fluorescence Spectra of Methyl p-dimethylaminobenzoate and Its Two Ortho Derivatives. The Journal of Physical Chemistry A, 115(18), 4567-4576.
  • ResearchGate. Interference with Fluorescence and Absorbance.
  • PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
  • Coussens, N. P., & Auld, D. S. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. ASSAY and Drug Development Technologies, 14(7), 390-398.

Sources

Technical Support Center: Improving the Bioavailability of 2-Hydroxy-4-(trifluoromethyl)benzoic acid in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving the bioavailability of "2-Hydroxy-4-(trifluoromethyl)benzoic acid" in animal studies.

Welcome to the technical support resource for researchers working with this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during in vivo animal studies. Our goal is to provide you with the scientific rationale and actionable protocols needed to enhance the bioavailability of this compound and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary bioavailability challenges?

A1: this compound, also known as 4-Trifluoromethylsalicylic acid, is an ortho-hydroxylated benzoic acid. It is the main active metabolite of the antiplatelet drug Triflusal. Like many salicylic acid derivatives, its structure presents specific challenges for oral bioavailability in animal models.

The primary obstacles are:

  • Poor Aqueous Solubility: As a weak acid, the compound's solubility is highly pH-dependent. In the acidic environment of the stomach, it will be in its non-ionized, less soluble form. While this form is more permeable, its low solubility can be the rate-limiting step for absorption.

  • Biopharmaceutical Classification: Based on these properties, it is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). For such compounds, enhancing the dissolution rate is the most critical factor for improving oral bioavailability.

Troubleshooting Guide: Low or Variable Plasma Concentrations

This section addresses the most common issue reported by researchers: unexpectedly low or highly variable plasma levels of this compound after oral administration.

Problem Scenario 1: Consistently Low Plasma Exposure (Low AUC) After Oral Dosing
  • Most Likely Cause: Poor dissolution of the compound in the gastrointestinal (GI) tract is limiting its absorption. The rate at which the compound dissolves is slower than the rate at which it can be absorbed across the intestinal wall.

  • Troubleshooting Approach: The core strategy is to improve the compound's solubility and dissolution rate within the GI lumen. Several formulation techniques can be employed, ranging from simple to complex.

This is often the most straightforward and rapid approach for early-stage animal studies. By increasing the pH of the dosing vehicle, you can convert the acidic compound into its more soluble salt form.

Step-by-Step Protocol: Preparing a Simple Buffered Co-Solvent Vehicle

  • Vehicle Selection: Start with a base vehicle of water. Add a co-solvent to aid solubility. Common choices are Polyethylene Glycol 400 (PEG 400) or Propylene Glycol. A typical starting ratio is 70:30 water:PEG 400.

  • Buffering: Prepare a phosphate or citrate buffer solution (e.g., 50 mM). Adjust the pH of the final vehicle to be neutral (pH 7.0-7.4). This ensures the compound is in its ionized, soluble state within the formulation.

  • Compound Dissolution: Slowly add the this compound powder to the buffered vehicle while vortexing or sonicating.

  • Final Check: Ensure the final solution is clear and free of particulates before dosing. If precipitation occurs, you may need to increase the proportion of co-solvent or explore alternative strategies.

Vehicle Component Starting Concentration (%) Rationale
PEG 40010 - 40%A non-toxic, water-miscible co-solvent that reduces the dielectric constant of water, enhancing solubility of hydrophobic molecules.
Propylene Glycol10 - 30%Another common co-solvent with a good safety profile in most animal species.
Tween® 801 - 5%A surfactant that can improve wetting of the compound particles and prevent precipitation.
Phosphate Buffer (50mM)q.s. to final volumeMaintains a neutral pH to keep the acidic compound in its soluble, deprotonated state.

If simple pH adjustment is insufficient, more advanced formulation methods are necessary. These create a stable, high-energy form of the drug that dissolves rapidly upon contact with GI fluids.

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique for BCS Class II compounds. The drug is molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, HPMC). This prevents the drug from crystallizing and allows for rapid dissolution, often creating a supersaturated solution in the gut which drives absorption.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a lipophilic interior and a hydrophilic exterior. They can encapsulate the poorly soluble drug molecule, effectively shielding it from the aqueous environment and significantly increasing its apparent solubility.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range (200-600 nm). According to the Noyes-Whitney equation, this dramatic increase in surface area leads to a corresponding increase in dissolution velocity. Methods like high-pressure homogenization or pearl milling are used for preparation.

Decision Workflow for Formulation Selection

The following diagram outlines a logical decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome start Low Bioavailability Observed solubility_check Is the compound fully dissolved in the dosing vehicle? start->solubility_check formulation1 Strategy 1: Simple Formulations solubility_check->formulation1 No pk_study Conduct In Vivo PK Study solubility_check->pk_study Yes formulation2 Strategy 2: Advanced Formulations formulation1->formulation2 If bioavailability is still low asd Amorphous Solid Dispersion (ASD) formulation2->asd Choose based on compound properties and available equipment cyclo Cyclodextrin Complex formulation2->cyclo nano Nanosuspension formulation2->nano asd->pk_study cyclo->pk_study nano->pk_study

Caption: Decision tree for bioavailability enhancement.

Experimental Design & Protocols

Q2: Which animal models are most appropriate for these studies?

A2: Rats and mice are the most commonly used rodent models for initial bioavailability screening due to their cost-effectiveness and ease of handling.

  • Rat Strains: Sprague-Dawley and Wistar rats are most frequently employed.

  • Physiological Consideration: It is important to note that rodents have a lower intestinal pH than humans. This can impact the absorption of acidic drugs.

  • Non-Rodent Model: The Beagle dog is a well-regarded alternative as its GI anatomy and physiology share more similarities with humans, making it a good predictor for oral absorption.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol provides a standardized workflow for assessing the oral bioavailability of a new formulation compared to a control suspension.

Workflow Diagram

G acclimate 1. Animal Acclimatization (1 week) fasting 2. Overnight Fasting (12-18 hours) acclimate->fasting grouping 3. Group Allocation (n=6 per group) fasting->grouping dosing 4. Oral Gavage Dosing (e.g., 10 mg/kg) grouping->dosing sampling 5. Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling analysis 6. Plasma Sample Analysis (LC-MS/MS) sampling->analysis pk_calc 7. PK Parameter Calculation (AUC, Cmax, Tmax) analysis->pk_calc

Caption: Standard workflow for a rat pharmacokinetic study.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (220-250 g). Acclimatize animals for at least one week with free access to standard chow and water.

  • Grouping (Example):

    • Group 1 (Control): Compound administered as a suspension in 0.5% carboxymethylcellulose (CMC).

    • Group 2 (Test Formulation): Compound administered in the new enhanced bioavailability formulation.

  • Dosing: Fast rats overnight (12-18 hours) before dosing, with continued access to water. Administer the formulation via oral gavage at a consistent volume (e.g., 5 mL/kg).

  • Blood Sampling: Collect sparse or serial blood samples (approx. 100-150 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing: Centrifuge blood samples immediately (e.g., 4000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

Q3: How should I quantify the compound in plasma samples?

A3: A validated bioanalytical method is crucial for accurate results. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis

  • Thaw Samples: Thaw plasma samples on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope labeled compound or another salicylic acid derivative like salicylic acid itself).

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate plasma proteins. Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

  • Collect Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions: Separation is typically achieved on a C18 reversed-phase column. Mass spectrometry is performed in electrospray ionization (ESI) negative mode, monitoring for the deprotonated parent ion.

References

  • Innoriginal: International Journal of Sciences. (n.d.). BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW.
  • Ingenta Connect. (2014). Determination of triflusal and its active metabolite this compound in human plasma by LC-MS.
  • ResearchGate. (2025). How to improve the bioavailability of poorly soluble drugs.
  • ResearchGate. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed. (n.d.). Effect of Food on the Pharmacokinetics of Triflusal and Its Major Active Metabolite, 2-hydroxy-4-trifluoromethyl Benzoic Acid, in Healthy Subjects.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Euscaphic Acid in Animal Models.
  • MDPI. (n.d.). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition.
  • PubMed Central. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • PubMed Central. (n.d.). Animal versus human oral drug bioavailability: Do they correlate?.
  • Semantic Scholar. (2011). Development of a canine model to enable the preclinical assessment of pH-dependent absorption of test compounds.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (2013). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
  • PubMed. (1980). Gas chromatographic determination of low concentrations of benzoic acid in human plasma and urine.

Troubleshooting inconsistent results in "2-Hydroxy-4-(trifluoromethyl)benzoic acid" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-4-(trifluoromethyl)benzoic acid (CAS No. 328-90-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during experiments with this versatile fluorinated building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you achieve consistent and reliable results.

Troubleshooting Guide: Inconsistent Experimental Results

This section addresses specific issues you may encounter, providing not just solutions but the underlying scientific reasoning to help you make informed decisions in your experimental design.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields are a frequent issue in multi-step organic syntheses. The causes can range from suboptimal reaction conditions to reagent degradation. Let's break down the most common culprits.

Possible Cause 1: Incomplete Reaction The synthesis of substituted benzoic acids often involves steps like carboxylation of a Grignard or organolithium reagent, or the hydrolysis of a nitrile or ester.[1][2] These reactions are sensitive to several factors.

  • Sub-optimal Temperature: Carboxylation reactions, for instance, are often performed at low temperatures (e.g., -40°C to 0°C) to minimize side reactions.[2] Running the reaction at too high a temperature can lead to the formation of byproducts, reducing the yield of the desired carboxylic acid.

  • Insufficient Reaction Time: Complex syntheses may require extended reaction times to go to completion. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Troubleshooting Steps:

  • Optimize Temperature: Carefully control the reaction temperature at each step. If literature suggests a low-temperature addition, ensure your cooling bath is stable.

  • Monitor the Reaction: Take aliquots of your reaction mixture at regular intervals to check for the disappearance of starting material and the formation of the product.

  • Increase Reaction Time: If the reaction appears to have stalled, consider extending the reaction time before quenching.

Possible Cause 2: Reagent Purity and Stoichiometry The quality of your starting materials is paramount.

  • Degraded Reagents: Organometallic reagents are particularly sensitive to air and moisture. Ensure they are fresh and properly titrated before use.

  • Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of unwanted side products.

Troubleshooting Steps:

  • Use High-Purity Reagents: Source starting materials from a reputable supplier and check the certificate of analysis.[4]

  • Verify Stoichiometry: Double-check your calculations for the molar equivalents of all reactants.

Possible Cause 3: Work-up and Purification Losses Significant amounts of product can be lost during the extraction and purification phases.

  • Improper pH Adjustment: When acidifying the reaction mixture to precipitate the carboxylic acid, ensure the pH is sufficiently low (typically pH 2-3) to fully protonate the carboxylate salt.[3]

  • Emulsion Formation: During aqueous extraction, emulsions can form, trapping the product in the interfacial layer.

  • Suboptimal Recrystallization: Choosing the wrong solvent system for recrystallization can lead to poor recovery of the purified product.

Troubleshooting Steps:

  • Careful pH Control: Use a pH meter or pH paper to ensure complete precipitation of the product.

  • Break Emulsions: If an emulsion forms, try adding brine or filtering the mixture through celite.

  • Optimize Recrystallization: Perform small-scale solvent screening to find the ideal solvent or solvent mixture for recrystallization that maximizes yield and purity.

Below is a decision-tree diagram to guide you through troubleshooting low synthesis yields.

G start Low Synthesis Yield Observed check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete_rxn Is the reaction going to completion? check_reaction->incomplete_rxn extend_time Extend reaction time or optimize temperature incomplete_rxn->extend_time No check_reagents Check Reagent Quality & Stoichiometry incomplete_rxn->check_reagents Yes extend_time->check_reaction reagent_issue Are reagents fresh? Is stoichiometry correct? check_reagents->reagent_issue replace_reagents Use fresh reagents / Recalculate stoichiometry reagent_issue->replace_reagents No check_workup Review Work-up & Purification reagent_issue->check_workup Yes replace_reagents->start workup_issue Is pH correct? Are there emulsions? check_workup->workup_issue optimize_workup Adjust pH / Optimize extraction & recrystallization workup_issue->optimize_workup Yes final_product Improved Yield workup_issue->final_product No, all steps optimized optimize_workup->start

Caption: Troubleshooting workflow for low synthesis yield.

Q2: I'm observing unexpected peaks in my HPLC analysis. What are the likely impurities?

The presence of impurities can significantly impact the outcome of your experiments, especially in drug discovery applications. Identifying these impurities is the first step toward eliminating them.

Common Impurities and Their Sources:

ImpurityLikely SourceIdentification MethodMitigation Strategy
Starting Materials Incomplete reactionCompare retention times with authentic standards of starting materials.Increase reaction time, optimize temperature, or adjust stoichiometry.
Positional Isomers Non-specific reactions or impurities in starting materials.LC-MS/MS for fragmentation analysis. NMR spectroscopy.Use highly pure, isomer-free starting materials. Optimize reaction conditions for regioselectivity.
Over-reaction Products Harsh reaction conditions (e.g., high temperature).Mass spectrometry to identify unexpected molecular weights.Reduce reaction temperature and/or time.
Solvent Adducts Reaction with the solvent during work-up or storage.Mass spectrometry.Choose inert solvents and ensure complete removal during drying.
Degradation Products Instability of the compound under certain pH, light, or temperature conditions.Stress testing under various conditions and analysis by HPLC.Store the compound under recommended conditions (cool, dark, and dry).

For a detailed analysis of fluorinated benzoic acid isomers, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique due to its high resolution and sensitivity.[5]

Q3: My final product has a lower-than-expected melting point and appears discolored. How can I improve its purity?

A broad or depressed melting point is a classic indicator of impurities. Discoloration often points to the presence of trace amounts of highly colored byproducts.

Purification Protocol:

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent should dissolve the compound poorly at low temperatures and well at high temperatures. For this compound, consider solvent systems like ethanol/water or toluene.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated charcoal and hot-filter the solution. Allow the solution to cool slowly to form well-defined crystals.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.

  • Washing: Sometimes, simply washing the solid product with a solvent in which the impurities are soluble, but the product is not, can significantly improve purity.

The following diagram illustrates a general workflow for product purification and analysis.

G start Crude Product Obtained recrystallize Perform Recrystallization start->recrystallize check_purity1 Check Purity (Melting Point, HPLC) recrystallize->check_purity1 is_pure1 Is product pure? check_purity1->is_pure1 column_chrom Perform Column Chromatography is_pure1->column_chrom No final_product Pure Product is_pure1->final_product Yes check_purity2 Check Purity (HPLC, NMR) column_chrom->check_purity2 is_pure2 Is product pure? check_purity2->is_pure2 is_pure2->final_product Yes further_steps Consider alternative purification or resynthesis is_pure2->further_steps No

Caption: Workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of the compound is crucial for proper handling and experimental design.

PropertyValueSource
Molecular Formula C₈H₅F₃O₃[6]
Molecular Weight 206.12 g/mol
Appearance Solid
Melting Point 178 °C[7]
Boiling Point 286.4°C at 760 mmHg[7]
CAS Number 328-90-5

Q: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place.[8] For optimal stability, storage in a cool, dark environment is recommended.

Q: What are the primary safety precautions I should take when handling this chemical?

This compound is classified as hazardous. Always consult the latest Safety Data Sheet (SDS) before handling.

  • Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye damage.[7] May also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid breathing dust. Use only in a well-ventilated area.[8] Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[10] If swallowed, seek urgent medical attention.[10]

Q: Are there any known incompatibilities with other common lab reagents?

Avoid strong oxidizing agents. As a carboxylic acid, it will react with bases.

Experimental Protocols

Protocol 1: Standardized Sample Preparation and HPLC Analysis

This protocol is adapted from methodologies used for similar aromatic acids and is designed to provide a reliable starting point for your analyses.[11][12]

1. Reagents and Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

3. Preparation of Standard Solution:

  • Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a stock solution.

  • Perform serial dilutions to prepare a series of calibration standards.

4. Preparation of Sample Solution:

  • Prepare your experimental sample in the same diluent as the standard solution to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and B
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 30 °C

6. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the sample solutions to determine the concentration of this compound.

This guide is intended to provide a solid foundation for your work with this compound. Should you have further questions, please consult the references below or contact your chemical supplier's technical service.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information.
  • Journal of Pharmaceutical Analysis. (2014). Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. Ingenta Connect.
  • PubChem. (n.d.). Methyl 2-hydroxy-4-(trifluoromethyl)benzoate. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis.
  • Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
  • Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
  • Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Google Patents. (n.d.). Preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing Trifluoromethylated Benzoic Acids: A Guide for Procurement Managers.
  • Human Metabolome Database. (2013). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.

Sources

Technical Support Center: Best Practices for 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxy-4-(trifluoromethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals, providing essential information on the storage, handling, and troubleshooting of common experimental issues involving this versatile chemical intermediate. Our goal is to ensure your success and safety when working with this compound.

I. Quick Reference Data

For your convenience, here is a summary of key physical and chemical properties for this compound.

PropertyValueSource
CAS Number 328-90-5[CAS Common Chemistry][1]
Molecular Formula C₈H₅F₃O₃[PubChem][2]
Molecular Weight 206.12 g/mol [PubChem][2]
Appearance White to off-white powder/crystalline solid[Sigma-Aldrich]
Melting Point 177 °C[CAS Common Chemistry][1]
Solubility Soluble in DMSO. Slightly soluble in water.[Thermo Fisher Scientific][3], [Sigma-Aldrich]

II. Storage and Handling: Frequently Asked Questions (FAQs)

Proper storage and handling are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are typically between 2-8°C. It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to its potential to cause skin, eye, and respiratory irritation, appropriate PPE is mandatory.[4] This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if handling large quantities, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator is recommended.

Q3: What should I do in case of a spill?

A3: For minor spills, you should:

  • Avoid generating dust.

  • Wear appropriate PPE.

  • Gently sweep the solid material into a suitable container for disposal.

  • Clean the spill area with a damp cloth.

For major spills, evacuate the area and contact your institution's environmental health and safety department.

Q4: How should I dispose of waste containing this compound?

A4: Waste material must be disposed of in accordance with local, state, and federal regulations.[5] It is generally recommended to dispose of this chemical through a licensed professional waste disposal service. Do not allow it to enter drains or waterways.

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood handle_weigh Weigh the required amount of the compound prep_hood->handle_weigh handle_transfer Carefully transfer to the reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon cleanup_waste Dispose of waste in a labeled, sealed container cleanup_decon->cleanup_waste end End cleanup_waste->end Store for professional disposal

Caption: Workflow for Safe Handling of this compound.

III. Experimental Troubleshooting Guide

This section addresses common issues that may arise during reactions involving this compound.

Esterification Reactions

Q5: My Fischer esterification reaction with this compound is showing low yield. What are the possible causes and how can I improve it?

A5: Low yields in Fischer esterification are often due to the equilibrium nature of the reaction and potential side reactions.

  • Incomplete Reaction: To drive the equilibrium towards the product, use a large excess of the alcohol, which can also serve as the solvent.[6] Alternatively, remove water as it forms using a Dean-Stark apparatus.

  • Side Reactions: The phenolic hydroxyl group can compete with the carboxylic acid, leading to self-esterification or polymerization, especially at high temperatures.[6] To circumvent this, consider protecting the hydroxyl group with a suitable protecting group (e.g., as a benzyl ether) before performing the esterification.

  • Steric Hindrance: While the trifluoromethyl group is at the 4-position and should not cause significant steric hindrance at the carboxylic acid, ensure your alcohol is not sterically bulky.

  • Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[6]

Q6: I am observing an unexpected byproduct in my esterification reaction. What could it be?

A6: Besides the potential for polymerization, decarboxylation can occur at elevated temperatures. Salicylic acid and its derivatives are known to decarboxylate to form the corresponding phenol.[7][8] The electron-withdrawing trifluoromethyl group may influence the rate of this reaction. If your reaction is conducted at high temperatures (e.g., >200°C), you might be forming 3-(trifluoromethyl)phenol. To avoid this, use milder reaction conditions if possible.

Amide Coupling Reactions

Q7: I am struggling with a low yield in an amide coupling reaction using this compound. What should I check?

A7: Low yields in amide coupling reactions can stem from several factors.

  • Incomplete Carboxylic Acid Activation: Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents).[9] Pre-activation of the carboxylic acid for 15-30 minutes before adding the amine can improve yields.[9]

  • Amine Reactivity: The nucleophilicity of your amine is crucial. Electron-deficient anilines or sterically hindered amines can be challenging substrates.[10] For such cases, you may need to use more potent coupling reagents or higher reaction temperatures.

  • Side Reaction of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is acidic and can react with the base (e.g., DIPEA) or the activated carboxylic acid. This can be a significant issue. Protecting the hydroxyl group prior to the coupling reaction is the most effective strategy to prevent this side reaction.

  • Solvent and Base: Use anhydrous solvents like DMF or DCM.[9] The choice of a non-nucleophilic base, such as DIPEA or triethylamine, is critical to avoid unwanted side reactions.

Q8: My reaction is clean, but the conversion is low even after an extended reaction time. What can I do?

A8: If the reaction is clean but slow, consider the following:

  • Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be mindful of the potential for decarboxylation at very high temperatures.

  • Change Coupling Reagent: Some coupling reagents are more effective for hindered or electron-poor substrates. If you are using a carbodiimide-based reagent like EDC, switching to a phosphonium-based (e.g., PyBOP) or aminium-based (e.g., HATU) reagent might be beneficial.[11]

IV. Representative Experimental Protocol: Esterification

This protocol provides a general procedure for the Fischer esterification of this compound with methanol.

Objective: To synthesize Methyl 2-hydroxy-4-(trifluoromethyl)benzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude ester can be further purified by column chromatography or recrystallization if necessary.

V. References

  • Kaeding, W. W. (1964). Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids. The Journal of Organic Chemistry, 29(9), 2556–2559. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 55(1), 1342-1347. [Link]

  • Brainly.in. (2023, April 4). Salicylic acid decarbodxylation. [Link]

  • Kaeding, W. W. (1962). U.S. Patent No. 3,061,651. Washington, DC: U.S. Patent and Trademark Office.

  • Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.

  • Chemistry Stack Exchange. (2017, July 18). Decarboxylation of Salicylic acid. [Link]

  • Li, X., et al. (2014). Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. Ingenta Connect. [Link]

  • Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Purification of benzoic acid by melt crystallization. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • LookChem. (n.d.). Triflusal. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • CAS Common Chemistry. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Triflusal. [Link]

  • Reddit. (2021, October 9). Struggling with amide coupling. [Link]

  • PubChem. (n.d.). Triflusal. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Reddit. (2020, March 24). amide coupling help. [Link]

  • Google Patents. (2012). CN101773508B - Stable Trifusal pharmaceutical composition.

  • ACS Publications. (2026, January 7). The Journal of Organic Chemistry Ahead of Print. [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid. [Link]

  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Understanding the Purity and Specifications of 4-Fluoro-2-(trifluoromethyl)benzoic Acid for Optimal Performance. [Link]

  • ResearchGate. (n.d.). Analytical Validation and Comparative Study of HPLC, Spectrophotometric and Titration Method for Determination of Benzoic Acid in Food Products. [Link]

  • Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. [Link]

  • ResearchGate. (n.d.). Esterification of benzoic acid in a continuous flow microwave reactor. [Link]

  • ResearchGate. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-4-(trifluoromethoxy)benzoic acid. [Link]

Sources

Technical Support Center: Optimizing LC-MS/MS for 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of 2-Hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable results.

Section 1: Overview & Analyte Properties

This compound, also known as 4-Trifluoromethylsalicylic acid, is the active metabolite of the drug Triflusal. Accurate quantification of this analyte is crucial for pharmacokinetic and metabolism studies. Understanding its physicochemical properties is the foundation for developing a successful LC-MS/MS method.

PropertyValueSource
Molecular Formula C₈H₅F₃O₃[1]
Molecular Weight 206.12 g/mol [1][2]
Monoisotopic Mass 206.01907850 Da[1]
Structure A salicylic acid derivative with a trifluoromethyl group at position 4.[3]
Acidity The carboxylic acid and phenolic hydroxyl groups make it an acidic molecule.[3]

Section 2: Method Development & Optimization Workflow

This section provides a systematic approach to developing a robust LC-MS/MS method for this compound. The workflow emphasizes a logical progression from initial parameter selection to fine-tuning for optimal performance.

MethodDevelopmentWorkflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_SamplePrep Sample Preparation A Column Selection (e.g., C18, FluoroPhenyl) B Mobile Phase Optimization (pH, Organic Modifier, Additives) A->B C Gradient Elution Tuning B->C D Flow Rate & Column Temp. C->D K Method Validation D->K E Ionization Mode Selection (Negative ESI Recommended) F Precursor Ion (Q1) Selection ([M-H]⁻ at m/z 205.0) E->F G Product Ion (Q3) Scan & Selection (Quantifier & Qualifier) F->G H Optimization of MS Parameters (Collision Energy, Cone Voltage) G->H H->K I Matrix Assessment (Plasma, Urine, etc.) J Extraction Technique Selection (PPT, LLE, SPE) I->J J->K End Validated Method K->End Start Start Method Development Start->A Start->E Start->I

Caption: A comprehensive workflow for LC-MS/MS method development.

Liquid Chromatography (LC) Parameters

Column Selection: For acidic and fluorinated compounds like this compound, a standard C18 column is often a good starting point due to its wide applicability in reversed-phase chromatography. However, for enhanced selectivity, consider a FluoroPhenyl phase . These columns offer alternative retention mechanisms, including π-π interactions and dipole-dipole interactions, which can be beneficial for separating aromatic and fluorinated compounds from matrix interferences.[4]

Mobile Phase Optimization:

  • Ionization Mode: Due to the presence of the acidic carboxylic acid and phenolic hydroxyl groups, negative electrospray ionization (ESI) is the recommended mode . This promotes the formation of the deprotonated molecule [M-H]⁻.[5][6]

  • pH: The mobile phase pH should be kept acidic to ensure the analyte is in a consistent protonation state and to promote good peak shape. A pH of around 3-4 is a good starting point.

  • Additives: The use of a low concentration of an acid, such as 0.1% formic acid , in the mobile phase can aid in protonation for positive mode, but in negative mode, it helps to control the pH. For negative mode ESI, a mobile phase containing a buffer like ammonium acetate (e.g., 5 mM) with a small amount of acid can be effective.[7]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. A gradient starting with a low percentage of organic solvent and ramping up will typically provide good separation.

A recommended starting mobile phase composition is:

  • Aqueous Phase (A): 5 mM Ammonium Acetate with 0.1% Acetic Acid in Water

  • Organic Phase (B): Acetonitrile or Methanol

Mass Spectrometry (MS) Parameters

MS/MS Parameter Optimization: The goal of MS/MS optimization is to find the precursor-to-product ion transitions that give the most intense and stable signal. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.

Step-by-Step MS/MS Optimization:

  • Full Scan: In negative ESI mode, perform a full scan to confirm the presence of the deprotonated precursor ion, [M-H]⁻, at m/z 205.0 .

  • Product Ion Scan: Select m/z 205.0 as the precursor ion and perform a product ion scan to identify the major fragment ions. Based on the structure of this compound and fragmentation patterns of similar molecules, the following neutral losses are expected:

    • Loss of CO₂ (44 Da): This is a very common fragmentation pathway for carboxylic acids, leading to a product ion at m/z 161.0 .[8]

    • Loss of CF₃ (69 Da): The trifluoromethyl group can also be lost as a radical, which would result in a fragment at m/z 136.0 .

  • Multiple Reaction Monitoring (MRM) Selection: Based on the product ion scan, select the most intense and specific transitions for quantification and qualification.

ParameterRecommended TransitionRoleRationale
Precursor Ion (Q1) m/z 205.0-Deprotonated molecule [M-H]⁻.
Quantifier Ion (Q3) m/z 161.0Primary transition for quantification.Typically the most intense and stable fragment, resulting from the loss of CO₂.
Qualifier Ion (Q3) m/z 136.0Confirmatory transition.Provides structural confirmation and helps to distinguish the analyte from interfering species.
  • Collision Energy (CE) and Cone Voltage Optimization: For each MRM transition, optimize the collision energy and cone voltage to maximize the signal intensity. This is often done using automated software provided by the instrument manufacturer.

Sample Preparation

For biological matrices like plasma or serum, sample preparation is critical to remove proteins and phospholipids that can cause matrix effects and contaminate the LC-MS system.

  • Protein Precipitation (PPT): This is a simple and common method. Add a cold organic solvent like acetonitrile (often containing 0.1% formic acid) to the plasma sample in a 2:1 or 3:1 ratio. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be injected.[9][10]

  • Liquid-Liquid Extraction (LLE): This technique can provide a cleaner sample than PPT. The pH of the plasma sample should be adjusted to be at least two pH units below the pKa of the analyte to ensure it is in its neutral form. Then, an immiscible organic solvent is used to extract the analyte.

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and the ability to concentrate the sample. A mixed-mode or polymeric reversed-phase sorbent would be appropriate for this analyte.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for this compound? A1: Negative electrospray ionization (ESI) is highly recommended. The acidic nature of the molecule, with its carboxylic acid and phenolic hydroxyl groups, allows for efficient deprotonation to form the [M-H]⁻ ion, leading to high sensitivity.[5][6]

Q2: I am not seeing the precursor ion at m/z 205.0. What could be the issue? A2: First, ensure you are in negative ionization mode. Check the tuning and calibration of your mass spectrometer. If the instrument is performing correctly, consider that in-source fragmentation might be occurring if the source conditions are too harsh. Try reducing the cone/declustering potential or source temperature. Also, confirm the purity and identity of your analytical standard.

Q3: What type of LC column should I use? A3: A standard C18 column is a good starting point. For improved selectivity, especially in complex matrices, a FluoroPhenyl column is an excellent choice. The unique interactions of the fluorophenyl phase can help to resolve the analyte from co-eluting matrix components.[4]

Q4: How can I improve the peak shape of my analyte? A4: Poor peak shape (tailing or fronting) for acidic compounds is often related to secondary interactions with the column or inappropriate mobile phase pH. Ensure your mobile phase is sufficiently acidic (pH 3-4) to keep the analyte in a single protonation state. If using a silica-based C18 column, residual silanols can cause peak tailing; using a column with end-capping or switching to a FluoroPhenyl phase can help. Also, ensure your injection solvent is not stronger than your initial mobile phase.[11][12]

Section 4: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

TroubleshootingFlow cluster_Sensitivity Low Sensitivity / No Signal cluster_PeakShape Poor Peak Shape (Tailing/Fronting) cluster_Retention Retention Time Shift Problem Problem Encountered (e.g., Low Sensitivity, Poor Peak Shape) S1 Check MS Tune & Calibration Problem->S1 P1 Check Mobile Phase pH (Should be acidic) Problem->P1 R1 Mobile Phase Preparation Error? Problem->R1 S2 Confirm Ionization Mode (Negative ESI) S1->S2 S3 Optimize Source Parameters (Cone Voltage, Temp) S2->S3 S4 Assess Sample Prep & Recovery S3->S4 S5 Investigate Matrix Effects (Ion Suppression) S4->S5 Solution Resolution S5->Solution P2 Injection Solvent Mismatch? P1->P2 P3 Column Contamination or Degradation? P2->P3 P4 Secondary Silanol Interactions? P3->P4 P4->Solution R2 Column Temperature Fluctuation? R1->R2 R3 LC System Leak? R2->R3 R4 Column Equilibration Issue? R3->R4 R4->Solution

Caption: A logical flow for troubleshooting common LC-MS/MS issues.

Issue 1: Low or No Signal Intensity

Q: I have very low sensitivity for my analyte. What are the potential causes and how can I fix it?

A: Low sensitivity can stem from several factors, from the sample to the detector.

  • MS System Performance:

    • Action: Verify that your mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. Run a system suitability test with a known standard to ensure the instrument is performing optimally.

  • Ionization and Source Parameters:

    • Action: Confirm you are operating in negative ESI mode . Optimize the cone voltage (or equivalent parameter) and collision energy for the specific MRM transitions of this compound. Excessively high source temperatures can sometimes cause degradation of thermally labile compounds.

  • Sample Preparation and Recovery:

    • Action: Your analyte may be lost during sample preparation. Evaluate the recovery of your extraction method (PPT, LLE, or SPE) by comparing the peak area of an analyte spiked into the matrix before extraction with one spiked after extraction.

  • Matrix Effects (Ion Suppression):

    • Action: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. To diagnose this, infuse a constant flow of your analyte standard post-column while injecting an extracted blank matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression. To mitigate this, improve your sample cleanup (e.g., switch from PPT to SPE), or adjust your chromatography to separate the analyte from the interfering region.[11]

Issue 2: Poor Chromatographic Peak Shape

Q: My analyte peak is tailing severely. What is the cause and solution?

A: Peak tailing for an acidic compound is a common issue in reversed-phase LC.

  • Mobile Phase pH:

    • Causality: If the mobile phase pH is close to the pKa of the analyte's carboxylic acid or hydroxyl group, the analyte can exist in both protonated and deprotonated forms, leading to peak tailing.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 pH units below the lowest pKa of the analyte. An acidic mobile phase (pH 3-4) will ensure the analyte is fully protonated and interacts with the stationary phase in a single form.

  • Secondary Interactions with the Column:

    • Causality: Residual, un-capped silanol groups on the surface of silica-based C18 columns are acidic and can have secondary ionic interactions with acidic analytes, causing peak tailing.

    • Solution: Use a high-quality, end-capped C18 column. Alternatively, switching to a FluoroPhenyl column can mitigate these secondary interactions due to its different surface chemistry.[4]

  • Injection Solvent:

    • Causality: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase conditions, the peak shape can be distorted.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Issue 3: Inconsistent Retention Times

Q: The retention time of my analyte is shifting between injections. What should I check?

A: Retention time instability points to issues with the LC system or mobile phase.

  • Mobile Phase Preparation:

    • Action: Ensure that mobile phases are prepared consistently. Small variations in the concentration of additives or the ratio of aqueous to organic can cause shifts in retention. Always use fresh mobile phase.

  • Column Temperature:

    • Action: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.

  • System Equilibration:

    • Action: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A sufficient equilibration time (5-10 column volumes) is recommended.

  • LC System Leaks or Pump Issues:

    • Action: Check for any leaks in the system, from the pump to the injector and column fittings. A leak will cause a drop in pressure and affect the mobile phase composition delivered to the column. Monitor the pump pressure trace for any unusual fluctuations.

References

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.
  • Agilent Technologies. (2024). LC/MS Troubleshooting Guide. ResearchGate.
  • Genzen, J. R. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 61(8), 1004–1013.
  • ZefSci. (2024). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Steed, R. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies.
  • Korfmacher, W. A. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 23(4).
  • Li, Y., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 944, 127-134.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164578, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775111, 4-Hydroxy-2-(trifluoromethyl)benzoic acid.
  • Xia, Y. Q., & Jemal, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 384-391.
  • Qiu, X., et al. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1209(1-2), 175-181.
  • Polson, C., et al. (2003). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Chromatography B, 785(2), 263-275.
  • Zaikin, V. G., & Varlamov, A. V. (2009). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercto and amino benzoic acids. Journal of the American Society for Mass Spectrometry, 20(2), 291-303.
  • Furey, A., et al. (2013). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC Europe, 26(11).
  • Leito, I., et al. (2019). Retention of acidic and basic analytes in reversed phase column using fluorinated and novel eluent additives for liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1613, 460667.
  • Parker, C. E., et al. (2020). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications, 14(6), 1900115.
  • Restek Corporation. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column.
  • Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
  • Al-Asmari, A. F., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 7(5).
  • Lupo, S., & Carroll, F. (n.d.). Method Development and Column Selection: How The Fluorophenyl Phase Provides The Power of Hilic and Reversed-Phase Modes in One Column. Scribd.
  • Waters Corporation. (2024). Constant Neutral Loss, Precursor Ion Scanning, Product Ion Scanning in Support of DMPK Studies Using waters_connect for Quantitation Software Solution and Xevo TQ Absolute XR Mass Spectrometer.
  • Tsugawa, H., et al. (2014). Data Processing of Product Ion Spectra: Quality Improvement by Averaging Multiple Similar Spectra of Small Molecules. Journal of the American Society for Mass Spectrometry, 25(10), 1824–1833.
  • Ali, A., et al. (2023). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). ResearchGate.
  • Strupat, K., et al. (1994). Matrix-assisted laser desorption ionization mass spectrometry with 2-(4-hydroxyphenylazo)benzoic acid matrix. Analytical Chemistry, 66(4), 464-470.
  • Clark, J. (2024). mass spectrum of benzoic acid. Doc Brown's Chemistry.
  • Human Metabolome Database. (n.d.). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).

Sources

Challenges in the formulation of "2-Hydroxy-4-(trifluoromethyl)benzoic acid" for oral administration

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: FTS-HTBA-ORAL-V1.0

Introduction: Navigating the Formulation Landscape for 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Welcome to the technical support guide for the oral formulation of this compound (HTBA). This molecule, a key active metabolite of the antiplatelet agent Triflusal, presents a unique and challenging profile for oral drug delivery.[1][2] Its physicochemical properties, characterized by low aqueous solubility and a strongly acidic nature, necessitate advanced formulation strategies to achieve desired therapeutic outcomes.[3][4]

The presence of the trifluoromethyl (-CF3) group is a double-edged sword. While it can enhance metabolic stability and potency, it also significantly increases lipophilicity, contributing to poor water solubility.[5][6][7] This guide is designed for researchers, scientists, and drug development professionals to provide both a theoretical framework and practical, actionable solutions to the specific issues encountered during the formulation of HTBA. We will explore the underlying science of these challenges and offer troubleshooting advice and detailed experimental protocols to guide your development process.

Section 1: Core Physicochemical Profile & Pre-formulation FAQs

A deep understanding of the active pharmaceutical ingredient (API) is the bedrock of rational formulation design. This section addresses the most common initial questions regarding HTBA's fundamental properties.

FAQ 1.1: What are the critical physicochemical properties of HTBA that I need to consider for oral formulation?

The primary challenges in formulating HTBA stem directly from its key physicochemical properties, which are summarized below.

PropertyValueImplication for Oral FormulationSource(s)
Molecular Formula C₈H₅F₃O₃-[3]
Molecular Weight 206.12 g/mol Standard for a small molecule API.[8]
Appearance White crystalline solidSolid dosage form development is feasible.[3]
pKa (Acidic) 2.45 - 2.76Highly Acidic. Will be largely unionized and poorly soluble in the stomach (pH 1-2). Solubility will increase in the higher pH of the intestine.[9][10][11]
logP (Lipophilicity) 2.1 - 2.9 (Predicted)Lipophilic/Hydrophobic. Contributes to poor aqueous solubility. Suggests potential for high membrane permeability (BCS Class II candidate).[12][13][14]
Aqueous Solubility Predicted: 3.19 g/L; Described as "limited" or "slightly soluble"Poorly Soluble. This is the primary rate-limiting factor for oral absorption and bioavailability.[3][4]
Melting Point 178 °CHigh melting point suggests a stable crystal lattice, which can correlate with low solubility. Suitable for thermal methods like Hot-Melt Extrusion if mixed with appropriate polymers.[11][15]
Diagram 1: The HTBA Formulation Challenge Cascade

This diagram illustrates how the intrinsic properties of HTBA lead to the primary formulation hurdle: low oral bioavailability.

cluster_properties Intrinsic Physicochemical Properties cluster_challenges Primary Formulation Challenges cluster_outcome Biopharmaceutical Outcome pKa Low pKa (~2.5) Solubility Poor Aqueous Solubility (Especially at Gastric pH) pKa->Solubility pH-dependent ionization logP High logP (~2.8) logP->Solubility hydrophobicity Dissolution Slow Dissolution Rate Solubility->Dissolution Noyes-Whitney Eq. Bioavailability Low & Variable Oral Bioavailability Dissolution->Bioavailability

Caption: Intrinsic properties of HTBA leading to bioavailability challenges.

Section 2: Troubleshooting Solubility and Dissolution Issues

Low solubility is the most significant barrier for HTBA. Here, we address common questions and provide solutions for enhancing its dissolution profile.

FAQ 2.1: My initial formulation shows very poor dissolution in simulated gastric fluid. Is this expected and how can I fix it?

Yes, this is entirely expected. Given HTBA's pKa of ~2.5, it will be almost entirely in its non-ionized, less soluble form in acidic media (pH 1.2). The goal is not necessarily to achieve high solubility in the stomach but to ensure it can dissolve rapidly upon entering the higher pH environment of the small intestine.

Troubleshooting Steps:

  • Change Dissolution Media: First, confirm that the dissolution rate improves in simulated intestinal fluids (pH 6.8). This confirms the pH-dependent nature of the problem.

  • Particle Size Reduction: While not always sufficient on its own, reducing particle size to the micron or sub-micron (nano) range increases the surface area available for dissolution.[10] This is a foundational step that can be combined with other strategies.

  • Utilize pH Modifiers: Incorporating alkalizing excipients (e.g., sodium bicarbonate, magnesium oxide, or basic amino acids like arginine) into the formulation can create a higher pH "microenvironment" around the drug particle as it dissolves, transiently increasing local solubility and accelerating dissolution.[9]

  • Advance to Enabling Technologies: If the above are insufficient, you must move to more advanced solubility enhancement platforms like salt formation, amorphous solid dispersions, or lipid-based systems, which are discussed in the following sections.

FAQ 2.2: I'm considering salt formation. What are the key considerations and how do I screen for a suitable salt?

Salt formation is a highly effective strategy for acidic drugs like HTBA.[9] By reacting the acidic carboxylic group with a base, you form a salt with significantly higher aqueous solubility. A patent has noted the formation of a salt between HTBA and memantine to improve physicochemical properties.[16]

Key Considerations:

  • Counter-ion Selection: Choose a base with an appropriate pKa to ensure the salt remains stable and doesn't convert back to the free acid in the stomach. Common choices include sodium, potassium, calcium, tromethamine, and various amines.

  • Physical Stability: The resulting salt form must be crystalline and non-hygroscopic to ensure stability during manufacturing and storage.

  • In Vivo Performance: The salt must readily dissolve, but be mindful of the "common ion effect," where high concentrations of other ions in the GI tract could potentially suppress dissolution.

Protocol 2.2.1: High-Throughput Salt Screening

This protocol outlines a method for rapidly screening multiple counter-ions.

Objective: To identify a crystalline, stable salt of HTBA with improved solubility.

Materials:

  • This compound (HTBA)

  • Solvent library (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Water)

  • Counter-ion library (e.g., NaOH, KOH, Ca(OH)₂, L-Arginine, Tromethamine, Diethylamine)

  • 96-well microtiter plates, magnetic stir bars.

Methodology:

  • Stock Solution Prep: Prepare a stock solution of HTBA in a suitable solvent (e.g., 50 mg/mL in ethanol).

  • Counter-ion Prep: Prepare equimolar stock solutions of each counter-ion in the same solvent.

  • Reaction: In each well of the 96-well plate, dispense an aliquot of the HTBA stock solution.

  • Addition: Add an equimolar amount of a different counter-ion solution to each well.

  • Crystallization: Seal the plate and allow it to stir at room temperature for 24-48 hours. Induce crystallization by slow evaporation, anti-solvent addition, or cooling.

  • Isolation & Analysis: Isolate any resulting solids by centrifugation or filtration.

  • Characterization: Analyze promising solids using:

    • Polarized Light Microscopy (PLM): To confirm crystallinity (birefringence).

    • Powder X-Ray Diffraction (PXRD): To identify a new, unique crystalline pattern distinct from the parent API.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the new salt.

    • Kinetic Solubility Assay: To measure the solubility of the new form in water and relevant buffers (pH 1.2, 6.8).

Section 3: Enhancing Bioavailability with Advanced Formulations

When simple methods are insufficient, enabling technologies are required to overcome the solubility barrier and improve oral bioavailability.[17][18]

FAQ 3.1: My API has poor solubility regardless of pH adjustment. What is the next logical step?

This indicates that the intrinsic insolubility of the HTBA molecule is the dominant factor. The next step is to create a formulation where the drug is presented to the body in a higher-energy or pre-dissolved state. The two most powerful platforms for this are Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).

Diagram 2: Formulation Strategy Selection Workflow

This workflow helps guide the decision-making process for selecting an advanced formulation strategy for a poorly soluble compound like HTBA.

G start Start: HTBA API check_sol Is aqueous solubility < 100 µg/mL? start->check_sol check_logp Is logP > 2? check_sol->check_logp Yes salt Pursue Salt Formation or Co-crystals check_sol->salt No (but dissolution limited) check_thermal Is API thermally stable? check_logp->check_thermal No lipid Pursue Lipid-Based System (e.g., SMEDDS) check_logp->lipid Yes asd Pursue Amorphous Solid Dispersion (ASD) check_thermal->asd Yes (HME/Spray Dry) check_thermal->asd No (Spray Dry only) end Proceed to in-vivo testing asd->end lipid->end salt->end

Caption: Decision workflow for selecting an enabling formulation technology.

FAQ 3.2: How do Amorphous Solid Dispersions (ASDs) work for HTBA, and what polymer should I use?

ASDs work by dispersing the API at a molecular level within a hydrophilic polymer matrix.[9] This prevents the drug from crystallizing into its stable, low-solubility form. Upon contact with water, the polymer dissolves rapidly, releasing the drug in a transient, high-energy "supersaturated" state, which dramatically enhances absorption.[12]

Polymer Selection: The choice of polymer is critical. For an acidic drug like HTBA, you need a polymer that can interact favorably with the API (e.g., through hydrogen bonding) to prevent phase separation and crystallization.

  • Good Starting Points:

    • PVP/VA (Copovidone): Excellent for forming stable amorphous dispersions.

    • HPMC-AS (Hypromellose Acetate Succinate): Particularly useful for acidic drugs. It helps maintain supersaturation in the intestine and can prevent premature precipitation.

    • Soluplus® (Polyvinyl caprolactam — polyvinyl acetate — polyethylene glycol graft co-polymer): Acts as both a matrix polymer and a solubilizer.

Protocol 3.2.1: Formulation of an HTBA-HPMC-AS Solid Dispersion via Spray Drying

Objective: To produce a 25% drug load HTBA amorphous solid dispersion.

Materials:

  • 2.5 g this compound (HTBA)

  • 7.5 g HPMC-AS (e.g., AquaSolve™ HPMC-AS LG)

  • Acetone/Methanol co-solvent (e.g., 50:50 v/v)

  • Laboratory-scale spray dryer.

Methodology:

  • Dissolution: Dissolve the HTBA and HPMC-AS completely in the co-solvent to create a 5-10% w/v solution. Ensure clarity.

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters (these must be optimized):

    • Inlet Temperature: 80-120°C

    • Atomization Gas Flow: Set to achieve a fine mist.

    • Solution Feed Rate: Adjusted to maintain the target outlet temperature.

    • Outlet Temperature: 45-55°C (must be high enough to evaporate the solvent but low enough to not degrade the product).

  • Spraying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind solid particles of the dispersion.

  • Collection: Collect the powdered product from the cyclone separator.

  • Secondary Drying: Dry the collected powder in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization:

    • PXRD: Confirm the amorphous nature of the dispersion (absence of sharp Bragg peaks).

    • DSC: Look for a single glass transition temperature (Tg) to confirm a homogenous dispersion.

    • Dissolution Testing: Perform dissolution tests in pH 6.8 buffer to demonstrate the enhanced release profile compared to the crystalline API.

Diagram 3: Mechanism of Amorphous Solid Dispersion (ASD) Dissolution

cluster_solid Solid State cluster_matrix cluster_solution Aqueous Environment (Intestine) asd_particle ASD Particle dissolved_polymer Dissolved Polymer asd_particle->dissolved_polymer Rapid Dissolution of Polymer supersaturated Supersaturated HTBA (High Energy State) asd_particle->supersaturated Release of Amorphous Drug p1 p2 p3 p4 p5 p6 p7 p8 d1 HTBA d2 HTBA d3 HTBA absorption Absorption (Membrane) supersaturated->absorption Enhanced Driving Force

Caption: Enhanced dissolution mechanism of an ASD formulation.

Section 4: Stability and Excipient Compatibility

Ensuring the stability of the final dosage form is as crucial as achieving bioavailability. HTBA, as an acidic and functionalized molecule, can be susceptible to degradation.

FAQ 4.1: What are the likely degradation pathways for HTBA and how can I choose compatible excipients?

Given the structure of HTBA (a salicylic acid derivative), potential degradation pathways include:

  • Decarboxylation: Especially at elevated temperatures.

  • Oxidation: Of the phenol group.

  • Interactions with Excipients: The acidic nature of HTBA makes it reactive with basic excipients or impurities.[19]

Excipient Compatibility Studies are Mandatory. [20][21] The most common issue arises from interactions between acidic APIs and excipients containing basic impurities, which can catalyze degradation.[19][22]

Excipient ClassPotential Risk for HTBARecommendation
Fillers Lactose can contain amine impurities that lead to Maillard reactions (though less likely with HTBA than an amine API). Basic fillers like Dibasic Calcium Phosphate are incompatible.Use inert fillers like Microcrystalline Cellulose (MCC) or Mannitol. Always use high-purity grades.
Lubricants Magnesium Stearate can be basic and has high water activity, which can promote hydrolysis of susceptible APIs.[21]Use at the lowest effective concentration (<1%). Consider alternatives like Sodium Stearyl Fumarate if an interaction is detected.
Disintegrants Some grades may have basic residues.Use well-characterized disintegrants like Croscarmellose Sodium or Crospovidone.
Polymers (for ASDs) Residual peroxides in polymers like Povidone (PVP) can cause oxidative degradation.Use polymers with low peroxide values. Consider adding an antioxidant like BHT or Vitamin E to the formulation if oxidation is a risk.[22]
Protocol 4.1.1: Accelerated Excipient Compatibility Screening

Objective: To identify any physical or chemical incompatibilities between HTBA and selected excipients.

Methodology:

  • Blending: Prepare binary mixtures of HTBA and each excipient, typically in a 1:1 ratio by weight. Also prepare a control sample of pure HTBA.

  • Stressing: Place open and closed vials of each mixture under accelerated stability conditions (e.g., 40°C/75% RH) for 2-4 weeks.

  • Analysis: At designated time points (e.g., T=0, 2 weeks, 4 weeks), analyze the samples.

    • Visual Observation: Note any changes in color, clumping, or liquefaction.

    • DSC: Look for changes in the melting endotherm of the drug, such as its disappearance or the appearance of new peaks, which indicates an interaction.

    • HPLC/UPLC: This is the most critical test. Develop a stability-indicating HPLC method that can separate HTBA from any potential degradants. Quantify the amount of HTBA remaining (assay) and measure the area of any new impurity peaks. An increase in total impurities >1% in a binary mixture compared to the pure API control suggests an incompatibility.[20][23]

References

  • Kararli, T. T., et al. (2007). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. Pharmaceutical Development and Technology.
  • Human Metabolome Database. (2023). 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Trifluoromethyl Groups in Chemical Intermediates.
  • Ferreira, B. R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules.
  • Molbase. This compound.
  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Thomas, L. (2019). Managing Excipient Interactions. Pharmaceutical Technology.
  • Szaniawska, M., & Szymczyk, K. Strategies in poorly soluble drug delivery systems.
  • 960 Chemical Network. 4-Trifluoromethylsalicylic acid.
  • ALFA CHEMICAL. CAS: 328-90-5|2-hydroxy-4-(trifluoromethyl) benzoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 164578, this compound.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Protheragen. API and Excipients Compatibility Studies.
  • Pifferi, G., & Restani, P. (2003). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Applied Cosmetology.
  • Beura, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances.
  • Gattefossé. (2021). A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. Gattefossé Application Sheet.
  • Buschmann, H., et al. (2009). Salts of menantine and cox-inhibitors and their crystal form in the treatment of pain.
  • Kumar, S., & Singh, P. (2013). EMERGING TRENDS IN ORAL BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical Sciences and Research.
  • Lhiaubet-Vallet, V., et al. (2004). Photochemistry of 2-Hydroxy-4-trifluoromethylbenzoic Acid, Major Metabolite of the Photosensitizing Platelet Antiaggregant Drug Triflusal. Photochemistry and Photobiology.
  • Wang, M., et al. (2013). Pharmacokinetics, Safety and Tolerability of Triflusal and its Main Active Metabolite HTB in Healthy Chinese Subjects. Drug Research.
  • Patel, J. R., et al. (2024). An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems. Expert Opinion on Drug Delivery.

Sources

"2-Hydroxy-4-(trifluoromethyl)benzoic acid" potential for off-target effects in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for In Vitro Experimentation

Prepared by the Gemini Application Science Team

Welcome to the technical support center for 2-Hydroxy-4-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and unexpected results during in vitro experiments with this compound. Our goal is to provide you with the expertise and methodologies to ensure the scientific integrity of your results.

Introduction: Understanding the Context

This compound, also known as 4-Trifluoromethylsalicylic acid, is recognized primarily as a metabolite of Leflunomide and its active metabolite, Teriflunomide.[1][2] Leflunomide and Teriflunomide are immunomodulatory drugs whose primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[3][4] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[5]

Given that this compound is a downstream metabolite, its own biological activity and potential for off-target effects are less characterized. Therefore, troubleshooting unexpected in vitro results often requires considering its metabolic origin and the well-documented effects of its parent compounds. This guide will walk you through a logical framework to dissect your observations.

Metabolic Pathway Overview

Understanding the metabolic relationship between these compounds is the first step in troubleshooting. Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide (also known as A77 1726), which is responsible for most of its biological activity.[1][2] Teriflunomide is then further metabolized to several minor metabolites, including this compound.

Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (A77 1726) (Active DHODH Inhibitor) Leflunomide->Teriflunomide Rapid Conversion (Gut Wall & Liver) Metabolite This compound (Inactive Metabolite) Teriflunomide->Metabolite Metabolism Other Other Minor Metabolites Teriflunomide->Other Metabolism

Caption: Metabolic conversion of Leflunomide.

Frequently Asked Questions & Troubleshooting
Q1: I'm observing significant anti-proliferative effects or cytotoxicity in my cell culture after treatment with this compound. Is this expected?

Answer: While direct cytotoxicity data for this compound is not extensively documented, its parent compound, Teriflunomide, exerts a potent anti-proliferative (cytostatic) effect on rapidly dividing cells, such as activated lymphocytes, by inhibiting DHODH.[4] This depletes the pyrimidine pool necessary for DNA and RNA synthesis.[6][7]

Troubleshooting Steps:

  • Confirm the On-Target Hypothesis: The first and most critical step is to determine if the observed effect is due to the inhibition of pyrimidine synthesis, which would be the canonical mechanism of its parent compound. This is achieved through a uridine rescue experiment .

  • Evaluate Compound Purity: Ensure the purity of your this compound sample. Contamination with residual Teriflunomide could lead to potent DHODH inhibition.

  • Perform a Dose-Response Curve: Establish a clear EC50/IC50 value for the anti-proliferative effect. This will be crucial for all subsequent validation experiments.

Protocol 1: Uridine Rescue Experiment

This protocol is a self-validating system. If the anti-proliferative effect of your compound is due to DHODH inhibition, supplementing the culture medium with exogenous uridine will bypass the block in the de novo pyrimidine synthesis pathway and "rescue" the cells.[6][7]

Objective: To determine if the observed cytotoxicity is mediated by the inhibition of the de novo pyrimidine synthesis pathway.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • This compound (test compound)

  • Teriflunomide or Brequinar (positive control for DHODH inhibition)

  • Uridine (sterile, cell-culture grade)

  • Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 48-72 hours). Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of uridine in sterile PBS or culture medium and filter-sterilize.

    • Prepare serial dilutions of your test compound and the positive control (Teriflunomide) at 2x the final desired concentration.

  • Treatment:

    • Create two sets of treatment plates.

    • Plate A (No Rescue): Add your test compound and controls to the cells in a normal complete medium.

    • Plate B (Uridine Rescue): Add your test compound and controls to cells in a complete medium that has been supplemented with uridine (a final concentration of 50-100 µM is a good starting point).

  • Incubation: Incubate the plates for a period appropriate for your cell line's doubling time (e.g., 48 or 72 hours).

  • Viability Assessment: Add the cell proliferation reagent to all wells according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

Interpreting the Results:

ObservationInterpretationNext Steps
Full Rescue: Cell viability in the uridine-supplemented group is restored to control levels.The anti-proliferative effect is highly likely due to the inhibition of DHODH.Your compound may have intrinsic DHODH inhibitory activity, or your stock is contaminated with Teriflunomide. Proceed to DHODH activity assay.
Partial Rescue: Cell viability is partially restored but does not reach control levels.The effect may be due to a combination of DHODH inhibition and an off-target mechanism.Investigate other potential off-targets. Consider broader safety screening panels.
No Rescue: Uridine supplementation does not alter the cytotoxic effect.The observed effect is independent of DHODH inhibition and is likely due to a distinct off-target mechanism.Perform general cytotoxicity assays (e.g., LDH release, Caspase-3/7 activity) to determine the mode of cell death (necrosis vs. apoptosis).
Q2: The uridine rescue experiment confirmed the effect is NOT related to DHODH inhibition. How do I identify the potential off-target?

Answer: If you've ruled out DHODH inhibition, you are dealing with a true off-target effect. Identifying an unknown off-target requires a systematic approach, moving from broad screening to more specific validation.

Troubleshooting Workflow:

A Unexpected In Vitro Effect Observed (e.g., Cytotoxicity, Phenotypic Change) B Perform Uridine Rescue Assay (Protocol 1) A->B C Is the Phenotype Rescued? B->C D Conclusion: On-Target DHODH Pathway Effect - Verify with DHODH enzyme assay - Check for Teriflunomide contamination C->D  Yes E Conclusion: True Off-Target Effect C->E  No F Tier 1: Broad Screening - Commercial Safety Panels (e.g., InVEST44) [1] - Kinase Profiling - GPCR Binding Assays E->F G Tier 2: Hypothesis-Driven Assays - Based on structural similarity to other drugs - Pathway analysis of phenotypic changes F->G H Tier 3: Target Validation - siRNA/CRISPR knockdown of putative target - Cellular Thermal Shift Assay (CETSA) - Rescue with known target antagonist G->H

Sources

Minimizing batch-to-batch variability of synthesized "2-Hydroxy-4-(trifluoromethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Hydroxy-4-(trifluoromethyl)benzoic acid

A Guide to Minimizing Batch-to-Batch Variability in Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and achieve consistent, high-quality results. Batch-to-batch variability is a significant challenge in the production of fine chemicals, impacting everything from yield and purity to the performance of the final active pharmaceutical ingredient (API).[1][2][3][4] This resource provides in-depth troubleshooting advice, validated protocols, and a framework for process control to empower you to minimize this variability.

The primary synthetic route to this compound is the Kolbe-Schmitt reaction , a carboxylation process that transforms a phenoxide into an aromatic hydroxy acid.[5][6][7][8] While robust, this reaction is sensitive to several parameters that can drastically alter its outcome. This guide will focus on mastering the nuances of the Kolbe-Schmitt reaction to ensure reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of this compound?

A: The most frequent culprit is the presence of moisture. The Kolbe-Schmitt reaction relies on the formation of a sodium phenoxide intermediate, which is a strong nucleophile. Water will protonate the phenoxide, reverting it to the less reactive phenol, and can also react with other reagents, thus quenching the reaction and significantly reducing the yield.[9] Ensuring all reactants, solvents, and glassware are thoroughly dried is a critical first step.[9]

Q2: My final product has a significant amount of the 4-hydroxy-2-(trifluoromethyl)benzoic acid isomer. How can I control the regioselectivity?

A: Regioselectivity in the Kolbe-Schmitt reaction is heavily influenced by the alkali metal counter-ion and reaction temperature.[10][11] For the desired ortho-carboxylation to produce this compound, using sodium hydroxide to form the sodium phenoxide is crucial.[9] Potassium salts tend to favor the formation of the para-isomer, 4-hydroxybenzoic acid.[5][11] Careful control of the reaction temperature, typically around 125°C, is also vital as higher temperatures can alter the isomer ratio.[5]

Q3: Why is the color of my isolated product inconsistent between batches, sometimes appearing off-white or tan?

A: Color inconsistency is often due to the oxidation of the phenoxide intermediate, which is highly susceptible to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this. Impurities in the starting 3-(trifluoromethyl)phenol can also contribute to color formation.

Q4: How critical is the quality of the starting materials?

A: Extremely critical. The quality of raw materials has a direct and significant impact on the final product's quality, safety, and performance.[12][13][14] Impurities in the starting phenol can lead to side reactions, lower yields, and purification challenges. It is essential to use high-purity starting materials and to have a robust quality control process for incoming chemicals.[13][15]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion 1. Incomplete Phenoxide Formation: Insufficient or weak base. 2. Moisture Contamination: Presence of water in reagents, solvent, or glassware.[9] 3. Insufficient CO₂ Pressure: The carboxylation step requires adequate CO₂ pressure to proceed.[5]1. Verify Base Stoichiometry: Use at least one full equivalent of a strong base like NaOH. 2. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous solvents and freshly opened reagents where possible.[9] 3. Monitor CO₂ Pressure: Ensure your reaction vessel is properly sealed and pressurized to the recommended level (e.g., 100 atm).[5][7]
Poor Isomer Ratio 1. Incorrect Base: Use of potassium hydroxide (KOH) instead of sodium hydroxide (NaOH).[5][11] 2. Temperature Fluctuations: The reaction's regioselectivity is temperature-sensitive.[5]1. Use Sodium Hydroxide: The smaller sodium ion chelates with the phenoxide oxygen, directing the CO₂ electrophile to the ortho position.[9][10] 2. Maintain Strict Temperature Control: Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction mixture.
Product is Dark/Discolored 1. Oxidation: The electron-rich phenoxide intermediate is sensitive to air. 2. Thermal Decomposition: Excessively high temperatures can cause side reactions and degradation.1. Utilize an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before heating and maintain a positive pressure throughout the reaction. 2. Optimize Reaction Temperature: Do not exceed the recommended temperature. Monitor for any signs of charring or decomposition.
Difficult Purification 1. Isomeric Impurities: Co-crystallization of the desired product with the isomeric byproduct. 2. Residual Starting Material: Incomplete reaction leaves unreacted phenol.1. Optimize Recrystallization: See Protocol 2. A well-chosen solvent system is key. Toluene or an ethanol/water mixture can be effective.[16] 2. Perform an Acid-Base Extraction: Dissolve the crude product in an aqueous base (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities like the starting phenol, then re-acidify the aqueous layer to precipitate the pure carboxylic acid.[16]

Visualizing the Process

Synthetic Pathway

The synthesis of this compound proceeds via the Kolbe-Schmitt reaction.

G A 3-(Trifluoromethyl)phenol B Sodium 3-(Trifluoromethyl)phenoxide A->B + NaOH - H₂O C Intermediate Complex B->C + CO₂ (Pressure, Heat) D Sodium 2-hydroxy-4-(trifluoromethyl)benzoate C->D Rearrangement E This compound D->E + H⁺ (Acid Workup) G Start Batch Fails CQA Yield Low Yield? Start->Yield Purity Low Purity? Yield->Purity No Moisture Check for Moisture Yield->Moisture Yes Isomer Check Isomer Ratio (HPLC) Purity->Isomer Yes Pressure Check CO₂ Pressure Moisture->Pressure Dry Dry Reagents/Glassware Pressure->Dry Color Check for Discoloration Isomer->Color Base Verify Base (NaOH) Color->Base Atmosphere Use Inert Atmosphere Base->Atmosphere

Caption: Troubleshooting decision tree.

Experimental Protocols

Protocol 1: Synthesis via Kolbe-Schmitt Reaction

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a high-pressure stainless-steel autoclave, add 3-(trifluoromethyl)phenol (1.0 eq) and sodium hydroxide (1.05 eq).

  • Solvent Removal: Heat the mixture under vacuum to remove any residual water, resulting in a dry powder of sodium 3-(trifluoromethyl)phenoxide.

  • Carboxylation: Cool the vessel, then pressurize with dry carbon dioxide to 100 atm. Heat the vessel to 125°C with vigorous stirring for 6-8 hours.

  • Work-up: Cool the reactor to room temperature and vent the CO₂. Dissolve the solid reaction mass in water.

  • Purification: Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate to remove any unreacted phenol.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to pH 2-3. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 60°C to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. [17][18]For this compound, a mixture of ethanol and water or toluene is often effective.

  • Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

  • Crystallization: Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For best results, do not disturb the crystallization process. [19]4. Isolation: Cool the flask in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly.

Protocol 3: Quality Control Analysis via HPLC

This method provides a baseline for assessing purity and isomer ratio. It should be validated according to ICH guidelines. [20]

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm). [20]* Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient from high aqueous to high organic content will be needed to separate the starting material, product, and isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm. [20]* Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 water:acetonitrile).

Process Control and Process Analytical Technology (PAT)

1. Identify Critical Quality Attributes (CQAs): These are the properties of the final product that must be controlled.

  • Purity (Assay)
  • Isomeric Purity
  • Residual Solvents
  • Color and Appearance

2. Identify Critical Process Parameters (CPPs): These are the process variables that affect the CQAs.

  • Reaction Temperature
  • CO₂ Pressure
  • Reaction Time
  • Moisture Content
  • Reagent Stoichiometry

3. Implement Process Analytical Technology (PAT): PAT involves using in-line or on-line analytical tools to monitor CPPs in real-time, allowing for immediate adjustments to keep the process in a state of control. [21][24][25]

PAT Implementation Workflow

G A Define CQAs (e.g., Purity, Isomer Ratio) B Identify CPPs (e.g., Temp, Pressure, H₂O) A->B C Select PAT Tools (e.g., In-line FTIR, Raman) B->C D Real-Time Monitoring C->D E Process Control & Adjustment D->E Feedback Loop F Consistent Product Quality E->F

Caption: PAT workflow for process control.

By understanding the critical relationships between CPPs and CQAs and implementing real-time monitoring, you can move from reactive troubleshooting to proactive process control, ensuring that every batch of this compound meets the required specifications.

References

  • Process analytical technology - Wikipedia. (n.d.).
  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (n.d.).
  • Leiss, M. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
  • Kolbe–Schmitt reaction - Wikipedia. (n.d.).
  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.).
  • Cogdill, R. P. (2007). Process analytical technology in the pharmaceutical industry: a toolkit for continuous improvement. PubMed.
  • Process Analytical Technology: An industry perspective - European Pharmaceutical Review. (2010, August 19).
  • Kolbe Reaction Mechanism – Explanation, Mechanism and Applications - Vedantu. (n.d.).
  • Kolbe-Schmitt Reaction - J&K Scientific LLC. (2025, February 23).
  • Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). (n.d.).
  • Determination of triflusal and its active metabolite this compound in human plasma by LC-MS - Ingenta Connect. (2014, January 1).
  • Mockus, L., Peterson, J. J., Lainez, J. M., & Reklaitis, G. V. (2015). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Organic Process Research & Development, 19(8), 999-1006.
  • Z. Marcovic, et al. (2006). Mechanism of the Kolbe−Schmitt Reaction. Structure of the Intermediate Potassium Phenoxide−CO2 Complex. ResearchGate.
  • Navigating Batch-to-Batch Variability with a Data-Centric Approach - Zaether. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.).
  • Chemical Synthesis Batch to Continuous Manufacturing - Kewaunee. (2023, November 29).
  • The Kolbe-Schmitt Reaction | Chemical Reviews - ACS Publications. (n.d.).
  • Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF - ResearchGate. (2014, October).
  • Marković, Z. (2006). Influence of Alkali Metal Cations upon the Kolbe−Schmitt Reaction Mechanism. The Journal of Physical Chemistry A, 110(38), 11299-11306.
  • Recrystallization and Crystallization. (n.d.).
  • Kolbe–Schmitt reaction - L.S.College, Muzaffarpur. (2019, December 19).
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28).
  • Guide for crystallization. (n.d.).
  • Raw Material Excellence in the chemical industry, a game changer turning cost into value. (n.d.).
  • Inside the Life of a Chemical: From Raw Material to High-Purity Export - Decachem. (2025, August 28).
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (n.d.).

Sources

Addressing phototoxicity of "2-Hydroxy-4-(trifluoromethyl)benzoic acid" in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the phototoxic effects of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) in cell-based assays. HTB, the primary active metabolite of the antiplatelet drug Triflusal, is known to be photolabile and can introduce significant artifacts in in vitro experiments upon exposure to light.[1][2] This guide provides in-depth troubleshooting advice and validated protocols to help you identify, understand, and mitigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with HTB.

Q1: What is this compound (HTB), and why is it phototoxic?

A1: this compound (HTB) is the pharmacologically active metabolite of the prodrug Triflusal.[1] Its chemical structure, featuring an aromatic ring substituted with a trifluoromethyl (-CF3) group, makes it susceptible to absorbing light energy, particularly in the UV spectrum.[1][3] Upon absorbing light, the molecule can enter an excited triplet state.[1][2] This unstable, high-energy state can then trigger cytotoxic effects through two primary pathways:

  • Generation of Reactive Oxygen Species (ROS): The excited molecule can transfer energy to molecular oxygen, creating singlet oxygen and other ROS that cause oxidative damage to cellular components like lipids, proteins, and DNA.[4][5][6]

  • Photodegradation and Photobinding: The molecule itself can undergo photochemical reactions. The major photodegradation pathway for HTB involves a nucleophilic attack on the trifluoromethyl moiety.[1][2] Furthermore, excited HTB can covalently bind to proteins, forming photoadducts that can disrupt cellular function and potentially trigger immune responses in in vivo models.[1]

Q2: My cells are dying unexpectedly when treated with HTB. How do I know if it's phototoxicity or standard cytotoxicity?

A2: This is a critical distinction. The standard method for differentiation is to run parallel experiments where one set of plates is exposed to a controlled dose of light and the other is kept in the dark.

  • If you observe significant cell death only in the light-exposed plate , phototoxicity is the likely cause.

  • If cell death is comparable in both the light-exposed and dark-control plates , the effect is due to the compound's intrinsic cytotoxicity, independent of light activation.

  • If you see moderate cell death in the dark and significantly higher death in the light , your compound exhibits both cytotoxic and phototoxic properties.

The internationally recognized assay for this is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432), which formalizes this comparison.[7][8][9]

Q3: I'm observing high background or artifacts in my fluorescence-based assay with HTB. Could this be related to phototoxicity?

A3: Yes. Beyond direct cell killing, phototoxic processes can interfere with assays. HTB itself is fluorescent, and its photodegradation products may also possess different fluorescent properties.[1] Furthermore, ROS generation can oxidize fluorescent probes used in other assays (e.g., for measuring calcium flux or mitochondrial membrane potential), leading to false signals. Always run controls including HTB without cells under illumination to check for changes in background fluorescence.

Q4: Can I just perform my experiments in a standard cell culture hood with the lights on?

A4: No, this is strongly discouraged. Standard laboratory lighting, especially fluorescent lighting in biosafety cabinets, emits broad-spectrum light that includes wavelengths capable of exciting HTB. This can lead to unintended ROS production and compound degradation before your experiment even begins, causing poor reproducibility. All handling of HTB and treated cells should be performed under yellow or red light, or with ambient light minimized as much as possible.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving complex issues encountered during your experiments.

Issue 1: High Variability and Poor Reproducibility Between Experiments
Observed Problem Potential Cause Recommended Solution & Rationale
Inconsistent IC50 values in light-exposed plates.Inconsistent Light Dosage: The total energy delivered to the cells is not uniform across experiments.Action: Calibrate your light source before each experiment using a suitable radiometer. Rationale: The phototoxic effect is dose-dependent on both the compound concentration and the light energy (J/cm²). Consistent light exposure is paramount for reproducible results.[6][7]
Drifting results over the course of a long experiment.Compound Degradation: HTB is photolabile and can degrade in solution when exposed to ambient light during preparation.[1]Action: Prepare HTB stock solutions fresh and protect them from light by wrapping vials in aluminum foil. Minimize light exposure during all plating and media change steps. Rationale: Pre-degradation of the compound changes its effective concentration and introduces photoproducts as confounding variables.
Edge effects in 96-well plates.Uneven Light Distribution or Temperature: The outer wells of the plate receive a different light dose or experience temperature fluctuations from the lamp.Action: Ensure the light beam evenly covers the entire plate. Use a UV-transparent plate cover to dissipate heat. Consider leaving the outer wells for blanks or controls only. Rationale: Physical parameters must be uniform across the entire experimental area to ensure all cells receive the same treatment.
Issue 2: Compound Precipitation or Solubility Problems
Observed Problem Potential Cause Recommended Solution & Rationale
Visible precipitate in media after adding HTB.Poor Aqueous Solubility: HTB, like many aromatic acids, has limited solubility in aqueous buffers, especially at neutral pH.Action: Use a suitable, validated solvent like DMSO. The final solvent concentration in the media should be kept low (typically ≤1%) and must be consistent across all wells, including controls.[10] Rationale: Undissolved compound is not bioavailable to the cells, leading to an inaccurate estimation of the dose-response relationship. The solvent itself must be shown to be non-toxic at the final concentration.[11]
False positive phototoxicity results.Solvent Concentration & Pre-incubation Time: Some poorly soluble compounds can yield false positives in the standard OECD 432 assay.Action: For compounds like HTB, consider a modified protocol. One study found that increasing the final solvent concentration to 10% and reducing the pre-incubation time to 5 minutes improved results for poorly water-soluble substances.[10] Rationale: This modification can enhance compound availability during the critical exposure window without causing excessive solvent-induced toxicity, preventing misinterpretation of results.[10]
Troubleshooting Workflow: Differentiating Cytotoxicity from Phototoxicity

This workflow guides you through the logical steps to pinpoint the source of toxicity.

G start Unexpected Cell Viability Loss with HTB Treatment exp_setup Perform Parallel Assay: 1. Plate A: +HTB, +Irradiation (+Irr) 2. Plate B: +HTB, No Irradiation (-Irr) start->exp_setup q1 Is Viability Loss Similar in both +Irr and -Irr Plates? exp_setup->q1 res_cyto Primary Issue: Intrinsic Cytotoxicity q1->res_cyto  Yes q2 Is Viability Loss Significantly Higher in the +Irr Plate? q1->q2  No res_cyto_sol Troubleshoot: - Lower HTB concentration range. - Use a more sensitive cell line if needed. res_cyto->res_cyto_sol res_photo Primary Issue: Phototoxicity q2->res_photo  Yes res_both Compound exhibits BOTH Intrinsic and Phototoxicity q2->res_both  No, but some loss  in both plates res_none No Significant Viability Loss in Either Plate q2->res_none  No significant loss  in either plate res_photo_sol Action: - Proceed with phototoxicity mitigation protocols. - Quantify effect using PIF/MPE calculation (See Protocol 3.1). res_photo->res_photo_sol res_both_sol Action: - Deconvolute effects by carefully analyzing dose-response curves from both plates. - The '-Irr' plate defines the cytotoxicity baseline. res_both->res_both_sol res_none_sol Possible Issues: - HTB concentration too low. - Light dose insufficient. - Assay endpoint insensitive. res_none->res_none_sol

Caption: A decision tree for troubleshooting the root cause of cell death.

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for assessing and managing HTB phototoxicity.

Protocol 3.1: The 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (Adapted from OECD TG 432)

This is the regulatory-accepted standard in vitro assay for identifying phototoxic potential.[8][12] It compares the concentration-response of a substance in the presence and absence of a non-cytotoxic dose of UVA/visible light.

Workflow Diagram: OECD TG 432

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 d1_seed 1. Seed Balb/c 3T3 cells in two 96-well plates. (1x10^4 cells/well) d1_incubate 2. Incubate for 24h to allow attachment and monolayer formation. d1_seed->d1_incubate d2_treat 3. Replace medium with HTB dilutions (8 concentrations, in parallel on both plates). d2_incubate 4. Pre-incubate for 1 hour. d2_treat->d2_incubate plate_A Plate A (+Irradiation) d2_incubate->plate_A plate_B Plate B (-Irradiation, Dark Control) d2_incubate->plate_B d2_irradiate 5. Expose Plate A to UVA light (e.g., 5 J/cm²). plate_A->d2_irradiate d2_dark 5. Keep Plate B in a dark incubator for the same duration. plate_B->d2_dark d2_wash 6. Wash cells and replace with fresh culture medium on both plates. d2_irradiate->d2_wash d2_dark->d2_wash d2_incubate2 7. Incubate both plates for 24h. d2_wash->d2_incubate2 d3_nru 8. Incubate with Neutral Red medium (3h) to allow dye uptake by viable cells. d3_extract 9. Wash and extract dye from cells using extraction solution. d3_nru->d3_extract d3_read 10. Read absorbance at 540 nm. d3_extract->d3_read d3_analyze 11. Calculate IC50 values and Photo-Irritation-Factor (PIF). d3_read->d3_analyze G cluster_ros Type II Pathway cluster_degradation Photodegradation Pathway HTB_ground HTB (Ground State) HTB_excited HTB* (Excited Triplet State) HTB_ground->HTB_excited Absorption Light Light (UVA) Light->HTB_ground O2 Molecular Oxygen (³O₂) HTB_excited->O2 Energy Transfer Products Photoproducts & Covalent Adducts HTB_excited->Products Photoreaction with ROS Reactive Oxygen Species (e.g., Singlet Oxygen ¹O₂) O2->ROS Damage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->Damage CellDeath CELL DEATH / CYTOTOXICITY Damage->CellDeath Nucleophiles Cellular Nucleophiles (e.g., Protein side chains) Nucleophiles->Products Disruption Disruption of Protein Function Products->Disruption Disruption->CellDeath

Caption: The dual pathways of HTB-induced phototoxicity after light absorption.

Protocol 3.3: Mitigation Strategies in General Cell-Based Assays

If your goal is to study the non-phototoxic biological effects of HTB, you must minimize light-induced artifacts.

  • Use Light-Filtered Equipment:

    • Work in a room with yellow or red lighting.

    • If using a microscope, ensure it is fitted with filters to block wavelengths below 500 nm.

  • Supplement Culture Medium:

    • Consider adding antioxidants like N-acetylcysteine (NAC) or Trolox to the medium. They can help quench ROS and reduce oxidative damage.

    • Validation is critical: You must first run controls to ensure the antioxidant does not interfere with your primary assay endpoint or HTB's intended biological activity.

  • Minimize Exposure Duration:

    • Reduce the incubation time of cells with HTB to the minimum required to observe the desired biological effect. The shorter the exposure, the lower the chance for an incidental phototoxic event.

  • Use a Cell-Free System:

    • If you are studying HTB's effect on a purified enzyme or receptor, a cell-free assay will be immune to cellular phototoxicity pathways, providing a cleaner system to study direct molecular interactions.

By understanding the photochemical properties of this compound and implementing these validated troubleshooting and experimental strategies, researchers can generate more accurate, reproducible, and reliable data in their cell-based assays.

References

  • Institute for In Vitro Sciences. (n.d.). 3T3 Phototoxicity (OECD 432). IIVS.org. [Link]
  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD iLibrary. [Link]
  • Onoue, S., et al. (2017). Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. Toxicological Research, 33(1), 45-53. [Link]
  • Nucro-Technics. (2019). In Vitro 3T3 NRU Phototoxicity Test. [Link]
  • Kim, B. H., et al. (2018). Development of a modified 3T3 Neutral Red Uptake Phototoxicity Test protocol for evaluation of poorly water-soluble substances. Toxicology in Vitro, 52, 220-229. [Link]
  • OECD. (2004). Test Guideline 432: The In Vitro 3T3 NRU Phototoxicity Test.
  • Oakley, A. (2016). Drug-induced Photosensitivity. DermNet. [Link]
  • Onoue, S., et al. (2008). Reactive oxygen species assay-based risk assessment of drug-induced phototoxicity: classification criteria and application to drug candidates. Journal of Toxicology and Environmental Health, Part A, 71(15), 1006-1015. [Link]
  • Boscá, F., et al. (2001). Photochemistry of 2-hydroxy-4-trifluoromethylbenzoic acid, major metabolite of the photosensitizing platelet antiaggregant drug triflusal. Photochemical & Photobiological Sciences, 73(5), 463-468. [Link]
  • Onoue, S., et al. (2017). Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. Toxicological Research, 33(1), 45-53. [Link]
  • Grabarczyk, M., et al. (2020). Photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media by Ga2O3 under UVC irradiation. Journal of Photochemistry and Photobiology A: Chemistry, 395, 112497. [Link]
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
  • DBpia. (2017). Phototoxicity Evaluation of Pharmaceutical Substances with a Reactive Oxygen Species Assay Using Ultraviolet A. Toxicological Research. [Link]
  • Institute for In Vitro Sciences. (2017). Assessment of Phototoxicity Using In Vitro Methods. YouTube. [Link]
  • ResearchGate. (n.d.). Photochemistry of 2-Hydroxy-4-trifluoromethylbenzoic Acid, Major Metabolite of the Photosensitizing Platelet Antiaggregant Drug Triflusal¶. [Link]

Sources

Validation & Comparative

An In-Depth Guide to the In Vivo Efficacy of Triflusal and its Active Metabolite, HTB

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Prodrug and its Potent Successor

In the landscape of antiplatelet therapies, Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) presents a compelling case study in pharmacokinetics and pharmacodynamics. While structurally related to acetylsalicylic acid (aspirin), it operates as a prodrug, undergoing rapid and extensive metabolism to its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[1][2] This biotransformation is central to its therapeutic effect. Following oral administration, Triflusal is quickly absorbed and converted, exhibiting a short half-life of approximately 0.5 hours.[3][4] In stark contrast, HTB demonstrates a significantly longer elimination half-life, ranging from 34 to over 50 hours, ensuring sustained antiplatelet activity.[3][5] Therefore, an in vivo evaluation of Triflusal is fundamentally an assessment of the combined and sustained action of HTB. This guide will dissect the synergistic in vivo efficacy of this prodrug/metabolite system, comparing its performance with established alternatives based on preclinical and clinical evidence.

A Dual-Pronged Mechanism of Action

The efficacy of the Triflusal-HTB system stems from a unique, dual-pronged mechanism that differentiates it from other antiplatelet agents like aspirin.[1][6]

  • Cyclooxygenase-1 (COX-1) Inhibition : Both Triflusal and, more importantly, the long-acting HTB, irreversibly inhibit the COX-1 enzyme in platelets. This action blocks the conversion of arachidonic acid into thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[6][7] This is the primary mechanism it shares with aspirin.

  • Phosphodiesterase (PDE) Inhibition : Uniquely, HTB also functions as a phosphodiesterase inhibitor.[1][6] By inhibiting PDE, HTB prevents the breakdown of cyclic adenosine monophosphate (cAMP) within platelets. The resulting elevation in intracellular cAMP levels leads to decreased calcium mobilization, a critical step for platelet activation and aggregation.[6]

This dual mechanism provides a comprehensive blockade of platelet activation pathways.

cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 ATP ATP AC Adenylate Cyclase ATP->AC TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation Promotes cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Inhibition Inhibition of Platelet Activation cAMP->Inhibition Promotes AMP AMP PDE->AMP Triflusal Triflusal & HTB Triflusal->COX1 Inhibits HTB HTB HTB->PDE Inhibits

Dual mechanism of Triflusal and its metabolite HTB.

Pharmacokinetic Profile: A Tale of Two Half-Lives

The clinical efficacy of Triflusal is inextricably linked to its pharmacokinetic profile, characterized by its rapid conversion to the highly stable and long-lasting HTB.

ParameterTriflusalThis compound (HTB)Reference(s)
Time to Peak Plasma Conc. (Tmax) 0.55 - 0.92 h2.35 - 4.96 h[3][5]
Peak Plasma Concentration (Cmax) ~11.6 µg/mL (900 mg dose)~92.7 µg/mL (900 mg dose)[3]
Elimination Half-Life (t1/2) ~0.55 h34.3 - 65.57 h[3][5]
Key Characteristic Rapid absorption and immediate biotransformation.Sustained high plasma levels, responsible for long-lasting antiplatelet effect.[3][5]

This profile ensures that a single daily dose of Triflusal leads to steady-state concentrations of HTB, providing consistent antiplatelet protection.[5]

In Vivo Efficacy: Preclinical Evidence

Animal models provide a controlled environment to dissect the antithrombotic effects of these compounds. A key study in a rabbit model of ex vivo thrombosis directly compared the efficacy of Triflusal, HTB, and aspirin on the growth of a pre-existing thrombus.

Study Model Treatment Groups (Dose) Key Findings Reference
Duran et al., 2008Rabbit ex vivo thrombosis modelIntravenous (i.v.): Aspirin (5 mg/kg), Triflusal (10 mg/kg), HTB (10 mg/kg)Oral (p.o.): Aspirin (30 mg/kg/day), Triflusal (40 mg/kg/day)All three agents (Aspirin, Triflusal, and HTB) significantly reduced secondary thrombus formation compared to placebo after both i.v. and oral administration (P < 0.05). Triflusal appeared to better preserve vascular COX-2 expression compared to aspirin.[8]

These results demonstrate that at a functional level, both the prodrug and its active metabolite are highly effective in inhibiting thrombus formation in vivo, with an efficacy comparable to that of aspirin in this preclinical model.

In Vivo Efficacy: Clinical Trial Evidence

The clinical utility of Triflusal has been extensively evaluated in large-scale, randomized clinical trials, primarily comparing it against aspirin for the secondary prevention of vascular events in high-risk patients. The consistent finding across these studies is a comparable efficacy to aspirin with a significantly improved safety profile, particularly a lower incidence of hemorrhagic events.

Trial Name (Acronym) Patient Population Treatment Arms Primary Efficacy Outcome Key Safety Outcome (Hemorrhage) Reference(s)
TACIP 2,113 patients with prior stroke or TIATriflusal (600 mg/day) vs. Aspirin (325 mg/day)No significant difference in the composite endpoint of nonfatal stroke, nonfatal MI, or vascular death.Significantly lower rate of major hemorrhages in the Triflusal group (HR 0.48, P<0.05).[9]
TAPIRSS 429 patients with prior stroke or TIATriflusal (600 mg/day) vs. Aspirin (325 mg/day)No significant difference in the composite endpoint.Significantly lower incidence of total major and minor hemorrhagic events in the Triflusal group (2.8% vs. 8.3%, P<0.05).[10][11]
ASTERIAS 1,119 patients with stable CAD or prior strokeTriflusal (600 mg/day) vs. Aspirin (100 mg/day)Triflusal was equivalent to aspirin for the primary composite efficacy outcome.Patients on Triflusal were 50% less likely to experience bleeding events (BARC criteria).[12]
TIM 2,275 patients post-acute MITriflusal (600 mg/day) vs. Aspirin (300 mg/day)Similar efficacy in preventing cardiovascular events.Significantly fewer central nervous system bleeding episodes with Triflusal (0.27% vs. 0.97%, P=0.033).[13]
Long-Term Follow-Up Study 441 patients with prior stroke/TIATriflusal vs. Aspirin (mean 17.2 years)No significant difference in new vascular events.Incidence of serious bleeding was significantly lower with Triflusal (5.5% vs. 18.3%, P<0.001).[14][15]

Standardized Protocol: Ferric Chloride-Induced Carotid Artery Thrombosis Model

To assess the in vivo efficacy of novel antiplatelet agents, a robust and reproducible thrombosis model is essential. The ferric chloride (FeCl₃)-induced carotid artery injury model is a widely accepted standard.

Objective: To evaluate the ability of a test compound (e.g., Triflusal, HTB) to delay or prevent the formation of an occlusive thrombus in the carotid artery of a rodent following chemical injury.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Test compounds (Triflusal, HTB) and vehicle control

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical microscope

  • Micro-surgical instruments

  • Doppler ultrasound flow probe and monitor

  • Ferric chloride (FeCl₃) solution (e.g., 10% w/v)

  • Filter paper discs (1-2 mm diameter)

  • 3-0 silk suture

Methodology:

  • Animal Preparation & Dosing:

    • Administer the test compound or vehicle to mice via oral gavage or intraperitoneal injection at a predetermined time before surgery (e.g., 60 minutes). The timing should be based on the known pharmacokinetics of the compound to ensure peak plasma concentration during the experiment.

  • Anesthesia and Surgical Exposure:

    • Anesthetize the mouse and confirm the depth of anesthesia by lack of pedal reflex.

    • Place the animal in a supine position on a heating pad to maintain body temperature.

    • Make a midline cervical incision to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

  • Baseline Blood Flow Measurement:

    • Place a micro-Doppler flow probe around the carotid artery to measure baseline blood flow.

  • Thrombus Induction:

    • Saturate a small filter paper disc with FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating a thrombotic response.

    • Remove the filter paper and rinse the area with sterile saline.

  • Monitoring and Endpoint:

    • Continuously monitor blood flow using the Doppler probe.

    • The primary endpoint is the Time to Occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases completely (flow < 10% of baseline) for a sustained period (e.g., >1 minute).

    • A pre-defined cut-off time (e.g., 60 minutes) is set, and animals that do not occlude within this time are assigned the maximum value.

  • Data Analysis:

    • Compare the TTO between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., Kaplan-Meier survival analysis with log-rank test or ANOVA).

node_dosing 1. Dosing (Vehicle or Test Compound) node_surgery 2. Anesthesia & Surgical Exposure of Carotid Artery node_dosing->node_surgery node_baseline 3. Baseline Blood Flow Measurement (Doppler Probe) node_surgery->node_baseline node_injury 4. Injury Induction (Topical FeCl3 Application) node_baseline->node_injury node_monitor 5. Continuous Blood Flow Monitoring node_injury->node_monitor node_endpoint 6. Endpoint Measurement (Time to Occlusion) node_monitor->node_endpoint

Workflow for the FeCl₃-induced carotid artery thrombosis model.

Discussion and Conclusion

The in vivo efficacy of Triflusal is a direct consequence of its metabolic conversion to this compound (HTB). While Triflusal initiates the COX-1 inhibition, it is the sustained presence and dual mechanism of HTB—inhibiting both COX-1 and PDE—that provides the robust and lasting antiplatelet effect.[1][3][6]

Preclinical data confirms that HTB is as effective as Triflusal and aspirin in preventing thrombus formation.[8] This is translated into the clinical setting, where extensive trials have repeatedly shown that Triflusal's efficacy in the secondary prevention of major vascular events is comparable to that of aspirin, the long-standing gold standard.[9][14][16] The most significant differentiator observed in vivo is Triflusal's superior safety profile, with a consistently lower risk of major and minor bleeding complications.[9][11][12] This improved safety is a critical consideration for patients requiring long-term antiplatelet therapy.

References

  • Matias-Guiu, J., & Dávalos, A. (2002). Triflusal vs aspirin for prevention of cerebral infarction: a randomized stroke study. Neurology, 59(5), 655–660. [Link]
  • Tselepis, A. D., et al. (2018). Comparison of Triflusal with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial. Current vascular pharmacology, 16(6), 577–584. [Link]
  • Ramis, J., et al. (1991). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. European journal of drug metabolism and pharmacokinetics, 16(4), 281–285. [Link]
  • Ramis, J., et al. (1992). Pharmacokinetics of triflusal after single and repeated doses in man. European journal of drug metabolism and pharmacokinetics, 17(1), 49–54. [Link]
  • Gómez-Outes, A., et al. (2000). Randomized comparative trial of triflusal and aspirin following acute myocardial infarction. European heart journal, 21(23), 1934–1941. [Link]
  • Camps, J., & Ferre, J. M. (2005). Triflusal for Preventing Serious Vascular Events in People at High Risk. Stroke, 36(8), 1596–1597. [Link]
  • Matias-Guiu, J., et al. (2003). Triflusal vs aspirin for prevention of cerebral infarction: a randomized stroke study. Neurology, 60(9), 1553. [Link]
  • Culebras, A., et al. (2004). Comparison of Triflusal and Aspirin for Prevention of Vascular Events in Patients After Cerebral Infarction. Stroke, 35(4), 844–848. [Link]
  • Patsnap. (2024). What is the mechanism of Triflusal?
  • Martínez-Sánchez, P., et al. (2014). Triflusal and aspirin in the secondary prevention of atherothrombotic ischemic stroke: a very long-term follow-up. Cerebrovascular diseases, 37(3), 163–169. [Link]
  • Lee, J. S., et al. (2014). Effect of Food on the Pharmacokinetics of Triflusal and Its Major Active Metabolite, 2-hydroxy-4-trifluoromethyl Benzoic Acid, in Healthy Subjects. Clinical therapeutics, 36(4), 604–610. [Link]
  • Martínez-Sánchez, P., et al. (2014). Triflusal and Aspirin in the Secondary Prevention of Atherothrombotic Ischemic Stroke: A Very Long-Term Follow-Up. Karger Publishers. [Link]
  • Gangnam Severance Hospital. (2015). Comparison of Triflusal and Clopidogrel in Secondary Prevention of Stroke Based on the Genotyping.
  • Medscape. (n.d.).
  • Anninos, H., et al. (2009). Triflusal: An Old Drug in Modern Antiplatelet Therapy. Review of Its Action, Use, Safety and Effectiveness.
  • Murdoch, D., & Plosker, G. L. (2006). Triflusal: a review of its use in cerebral infarction and myocardial infarction, and as thromboprophylaxis in atrial fibrillation.
  • ResearchGate. (n.d.). Antithrombotic and neuroprotective properties of triflusal.
  • González-Correa, J. A., & De La Cruz, J. P. (2006). Triflusal: an antiplatelet drug with a neuroprotective effect? Cardiovascular drug reviews, 24(1), 11–24. [Link]
  • de la Cruz, J. P., et al. (1995). Platelet antiaggregatory effect of triflusal in human whole blood. General pharmacology, 26(6), 1391–1395. [Link]
  • Minno, G., et al. (2005). Inhibition of thromboxane biosynthesis by triflusal in type 2 diabetes mellitus. Thrombosis and haemostasis, 93(2), 272–277. [Link]
  • Durán, X., et al. (2008). Protective effects of triflusal on secondary thrombus growth and vascular cyclooxygenase-2. Journal of thrombosis and haemostasis, 6(8), 1385–1392. [Link]

Sources

A Comparative Analysis of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (Triflusal) and Aspirin on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the antiplatelet effects of 2-Hydroxy-4-(trifluoromethyl)benzoic acid, the active metabolite of Triflusal, and Aspirin. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide detailed protocols for relevant assays.

Introduction: The Critical Role of Antiplatelet Therapy

Platelet aggregation is a cornerstone of hemostasis, but its aberrant activation can lead to thrombotic events such as myocardial infarction and stroke.[1] Antiplatelet agents are therefore vital in the prevention of these cardiovascular diseases.[1] Aspirin has long been the gold standard, but alternative agents like Triflusal have emerged with distinct pharmacological profiles. This guide will explore the nuances of these two drugs, focusing on their impact on platelet function.

Mechanisms of Action: A Tale of Two COX Inhibitors

Both aspirin and triflusal, along with its primary active metabolite this compound (HTB), exert their antiplatelet effects primarily by inhibiting the cyclooxygenase (COX) enzyme.[1][2] However, the specifics of their interactions with the COX pathway and other cellular targets reveal key differences.

Aspirin: Irreversible Acetylation of COX-1

Aspirin's primary mechanism is the irreversible inactivation of COX-1.[3][4][5] It achieves this by acetylating a serine residue (Ser529) in the active site of the enzyme.[6][7][8] This covalent modification permanently blocks the access of arachidonic acid to the catalytic site, thereby preventing the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3][4][5] Because platelets lack a nucleus, they cannot synthesize new COX-1, so the inhibitory effect of aspirin lasts for the entire lifespan of the platelet, which is about 8 to 9 days.[4][7]

Triflusal and its Metabolite (HTB): A Dual-Pronged Approach

Triflusal also inhibits COX-1, leading to a reduction in TXA2 production.[1][9][10] However, its action is more complex and involves its active metabolite, HTB.[1]

  • COX Inhibition: Triflusal itself irreversibly inhibits COX-1.[9][10] Its major metabolite, HTB, is a reversible inhibitor of the enzyme.[11]

  • Phosphodiesterase (PDE) Inhibition: Uniquely, HTB also inhibits phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[1][2][12] By inhibiting PDE, HTB increases intracellular cAMP levels. Elevated cAMP is known to inhibit platelet activation and aggregation.[1] This provides a secondary, COX-independent antiplatelet effect.

  • Nitric Oxide Synthesis: Some studies suggest that triflusal can also increase the synthesis of nitric oxide, a vasodilator with antiplatelet properties.[13]

This dual mechanism of action—COX-1 inhibition and PDE inhibition—distinguishes triflusal from aspirin.[1]

Signaling Pathway Diagram

Caption: Comparative mechanisms of Aspirin and Triflusal/HTB.

Comparative Efficacy: In Vitro and Ex Vivo Data

Direct comparisons of triflusal and aspirin have revealed important distinctions in their antiplatelet potency and effects on different aspects of platelet function.

ParameterTriflusal / HTBAspirinKey Findings
Inhibition of Platelet Aggregation (in vitro) Significant inhibition induced by ADP and collagen.[14]Potent inhibitor of collagen-induced aggregation.Triflusal and HTB show efficacy against multiple inducers.[14]
IC50 for COX Inhibition IC50 of 0.8 mM for Triflusal.[11]IC50 < 0.1 mM.[11]Aspirin is a more potent inhibitor of COX than Triflusal.[11]
Effect on Platelet Interaction with Subendothelium (ex vivo) 29.9% reduction in platelet coverage, inhibiting both adhesion and aggregation.[15]23.3% reduction in platelet coverage, mainly inhibiting aggregation.[15]Triflusal showed a greater reduction in overall platelet interaction with the subendothelium.[15]
Clinical Bleeding Risk Lower incidence of hemorrhagic complications.[12][13][16]Higher incidence of hemorrhagic events.[12][13][16]Clinical trials consistently show a better safety profile for triflusal regarding bleeding risk.[12][13][16]

Experimental Protocols: Assessing Platelet Aggregation

To quantitatively compare the effects of these compounds, a standardized in vitro platelet aggregation assay is essential. Light Transmission Aggregometry (LTA) is considered the gold standard.[17]

Protocol: In Vitro Platelet Aggregation Assay using LTA

Objective: To determine the inhibitory effect of this compound and aspirin on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood from healthy, drug-free donors.

  • 3.2% Sodium Citrate anticoagulant tubes.

  • Agonists: Adenosine diphosphate (ADP) and Collagen.[18]

  • Test compounds: this compound (HTB) and Aspirin dissolved in an appropriate vehicle (e.g., DMSO).

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).[17]

  • Light Transmission Aggregometer.

Methodology:

  • Blood Collection and PRP/PPP Preparation:

    • Collect whole blood into 3.2% sodium citrate tubes.[19]

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.[19]

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[19]

    • The PPP will be used to set the 100% aggregation baseline, and PRP for the 0% baseline.

  • Assay Procedure:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation).

    • Replace with a cuvette containing PPP to set the 100% aggregation mark.

    • Add a specific volume of the test compound (HTB or aspirin at various concentrations) or vehicle to a fresh PRP sample and incubate for a defined period (e.g., 2 minutes).[17]

    • Add the agonist (e.g., ADP or collagen) to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.[19]

  • Data Analysis:

    • The percentage of platelet aggregation is determined from the change in light transmission.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of aggregation).

Experimental Workflow Diagram

Platelet_Aggregation_Assay_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood (3.2% Citrate) centrifuge1 Low-Speed Centrifugation (200g, 15 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (2000g, 15 min) centrifuge1->centrifuge2 pre_incubation Pre-warm PRP to 37°C prp->pre_incubation ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp add_inhibitor Add Inhibitor (HTB/Aspirin) or Vehicle & Incubate pre_incubation->add_inhibitor add_agonist Add Agonist (ADP/Collagen) add_inhibitor->add_agonist record Record Light Transmission in Aggregometer add_agonist->record calc_inhibition Calculate % Inhibition record->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve ic50 Determine IC50 plot_curve->ic50

Caption: Workflow for in vitro platelet aggregation assay.

Conclusion and Future Directions

Both aspirin and triflusal are effective inhibitors of platelet aggregation through their action on the COX-1 enzyme. Aspirin's irreversible and potent inhibition of COX-1 has made it a cornerstone of antiplatelet therapy. However, triflusal, through its active metabolite HTB, presents a multi-faceted mechanism that includes both reversible COX inhibition and a unique PDE inhibitory action.[1][11] This dual mechanism may contribute to its comparable efficacy in preventing thrombotic events, while clinical data suggests a more favorable safety profile with a lower risk of bleeding complications.[12][13][16]

For researchers and drug development professionals, the distinct pharmacological profiles of these two agents offer different therapeutic avenues. The potentially safer profile of triflusal warrants further investigation, particularly in patient populations at high risk for hemorrhagic events. Future research could focus on elucidating the precise contribution of the PDE inhibitory pathway to the overall anti-thrombotic and safety profile of triflusal, and exploring novel derivatives that optimize this dual mechanism of action.

References

  • Vertex AI Search. (2025, March 24). What is the mechanism of action of Acetylsalicylic acid (Aspirin)
  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. Aspirin.
  • Wikipedia. Mechanism of action of aspirin.
  • PubMed. (n.d.). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid.
  • PubMed. (n.d.).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Platelet antiaggregatory effect of triflusal in human whole blood.
  • PMC - NIH. (n.d.).
  • PubMed. (n.d.).
  • Dr.Oracle. (2025, September 6).
  • American Heart Association Journals. (n.d.). Comparison of Triflusal and Aspirin for Prevention of Vascular Events in Patients After Cerebral Infarction | Stroke.
  • Reddit. (2014, April 4). What property of aspirin allows it to inhibit COX enzymes?
  • Selleck Chemicals. (n.d.). Triflusal COX inhibitor.
  • American Physiological Society. (n.d.).
  • PubMed. (n.d.). Effects of triflusal and its main metabolite HTB on platelet interaction with subendothelium in healthy volunteers.
  • Karger Publishers. (2014, February 5). Triflusal and Aspirin in the Secondary Prevention of Atherothrombotic Ischemic Stroke: A Very Long-Term Follow-Up.
  • ResearchG
  • Medscape. (n.d.).
  • PubMed. (n.d.). Comparison of Triflusal with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial.
  • Bloodworks Northwest. (n.d.). Platelet Function Assay (PFA) ADP/Collagen.
  • PMC - NIH. (2018, December 26).
  • Helena Laboratories. (n.d.).
  • Benchchem. (n.d.).
  • Bio/Data Corporation. (2025, January 22).
  • PubMed. (n.d.). Inhibition of platelet function with 2,3-dihydroxybenzoic acid.
  • PubMed. (n.d.). Studies on New Activities of Enantiomers of 2-(2-Hydroxypropanamido)
  • YouTube. (2025, August 27).
  • PubMed. (n.d.).

Sources

A Comparative Analysis of Cyclooxygenase (COX) Inhibition: 2-Hydroxy-4-(trifluoromethyl)benzoic Acid vs. Salicylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For over a century, salicylic acid and its derivatives, most notably aspirin, have been cornerstones of anti-inflammatory and analgesic therapy. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. The search for novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved potency, selectivity, and pharmacokinetic profiles has led researchers to explore structural modifications of the salicylate scaffold. One such modification is the introduction of a trifluoromethyl (-CF3) group, a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

This guide provides a detailed comparative study of 2-Hydroxy-4-(trifluoromethyl)benzoic acid, a trifluoromethylated analog of salicylic acid, and its parent compound. We will examine their respective abilities to inhibit COX-1 and COX-2, discuss the structural basis for their activities, and provide a detailed experimental protocol for researchers seeking to replicate or build upon these findings.

Molecular Structures and Key Differences

At a glance, the two molecules are structurally similar, sharing the 2-hydroxybenzoic acid (salicylate) core. The key distinction lies in the substitution at the C4 position of the benzene ring.

  • Salicylic Acid: Features a hydrogen atom at the C4 position.

  • This compound: Incorporates a highly electronegative and lipophilic trifluoromethyl (-CF3) group at this same position.

This single modification can significantly alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with the active site of the COX enzymes.

Comparative Analysis of COX Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.

Experimental data from studies on trifluoromethylated analogues of salicylic acid reveal a dramatic difference in inhibitory power between the two compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Salicylic Acid>1000>1000-
This compound201800.11
(Data synthesized from Larock et al.)

Key Observations:

  • Potency: this compound is a significantly more potent inhibitor of COX-1 (IC50 = 20 µM) compared to salicylic acid, which shows negligible inhibition at concentrations up to 1000 µM. The trifluoromethylated analog also demonstrates moderate inhibition of COX-2, whereas salicylic acid is inactive.

  • Selectivity: this compound displays a clear preferential inhibition for COX-1 over COX-2, with a selectivity index of approximately 0.11. This suggests it is about 9 times more potent against the COX-1 isoform.

Mechanistic Insights & The Arachidonic Acid Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). This intermediate is then converted by tissue-specific isomerases into various prostaglandins (PGs) and thromboxanes (TXs), which are powerful mediators of pain, inflammation, fever, and platelet aggregation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Isomerases Tissue-Specific Isomerases PGH2_1->Isomerases PGH2_2->Isomerases Prostanoids Prostaglandins (PGE2, PGI2) Thromboxane (TXA2) Isomerases->Prostanoids Inflammation Inflammation, Pain, Fever, Platelet Aggregation Prostanoids->Inflammation PLA2->AA Stimuli (e.g., Injury)

Figure 1: The Arachidonic Acid Signaling Pathway.

The enhanced potency of this compound can be attributed to the properties of the -CF3 group. This group is highly lipophilic, which may facilitate better penetration into the hydrophobic channel of the COX active site where arachidonic acid binds. Furthermore, its strong electron-withdrawing nature can alter the acidity of the carboxylic acid proton, potentially influencing the key hydrogen bond interactions necessary for stable binding within the enzyme's active site. While salicylic acid is a weak, competitive inhibitor, its trifluoromethylated analog appears to engage more effectively with the enzyme, leading to its markedly lower IC50 value.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a common and reliable method for determining the COX inhibitory activity of test compounds using a commercially available colorimetric assay kit.

Principle: The assay measures the peroxidase activity of COX. PGH2, produced by the oxygenation of arachidonic acid, is reduced by a probe (e.g., TMPD), which results in a color change that can be measured spectrophotometrically. An inhibitor will reduce the amount of PGH2 produced, thus decreasing the rate of color change.

prep 1. Reagent Preparation - Prepare Assay Buffer - Dilute Heme & Enzyme - Prepare Compound Dilutions plate 2. Plate Setup (96-well) - Add 150 µL Assay Buffer - Add 10 µL Heme - Add 10 µL Test Compound/Vehicle prep->plate enzyme_add 3. Enzyme Addition & Incubation - Add 10 µL COX-1 or COX-2 - Shake gently - Incubate for 10 min at 37°C plate->enzyme_add reaction_start 4. Initiate Reaction - Add 10 µL Arachidonic Acid - Add 10 µL Colorimetric Substrate enzyme_add->reaction_start measure 5. Kinetic Measurement - Read absorbance at 590 nm - Every minute for 5 minutes reaction_start->measure analyze 6. Data Analysis - Calculate reaction rates (V) - Plot % Inhibition vs. [Compound] - Determine IC50 via non-linear regression measure->analyze

Figure 2: Experimental workflow for the COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Prepare serial dilutions of the test compounds (Salicylic acid, this compound) and a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO. Ensure the final DMSO concentration in the well is ≤1%.

    • Prepare a vehicle control (DMSO only).

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the following in order:

      • 150 µL of Assay Buffer

      • 10 µL of Heme

      • 10 µL of the diluted test compound, control, or vehicle.

  • Enzyme Incubation:

    • Add 10 µL of diluted COX-1 or COX-2 enzyme to each well.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate for 10 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiating the Reaction:

    • To initiate the reaction, add 10 µL of the colorimetric substrate solution (e.g., TMPD).

    • Immediately following, add 10 µL of Arachidonic Acid solution (e.g., 100 µM final concentration).

  • Measurement and Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 590 nm in kinetic mode, taking readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

The inclusion of a trifluoromethyl group at the C4 position of salicylic acid transforms it from a virtually inactive compound into a potent, COX-1 selective inhibitor. This highlights a powerful strategy in medicinal chemistry for enhancing the biological activity of known scaffolds. The data strongly suggests that this compound engages far more effectively with the cyclooxygenase active site than its parent molecule.

This comparative analysis underscores the potential of fluorination in drug design. Future research could focus on exploring other halogen substitutions on the salicylate ring to further probe structure-activity relationships, optimize selectivity between COX isoforms, and ultimately develop safer and more effective anti-inflammatory agents.

References

  • Trifluoromethylated analogues of salicylic acid as potent inhibitors of cyclooxygenase. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Aspirin and the Salicylates: A Historical Perspective.
  • Cyclooxygenase | PDB-101. RCSB PDB. [Link]

Validating the Neuroprotective Mechanism of 2-Hydroxy-4-(trifluoromethyl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the validation of novel neuroprotective agents is a cornerstone of preclinical research. This guide provides an in-depth, comparative analysis of the neuroprotective mechanisms of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), a principal active metabolite of the antiplatelet drug Triflusal.[1] We will objectively evaluate its performance against established and emerging neuroprotective compounds, supported by detailed experimental protocols and data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of next-generation neurotherapeutics.

Introduction: The Multifaceted Challenge of Neuroprotection

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function, often driven by a complex interplay of excitotoxicity, oxidative stress, and neuroinflammation.[2] Effective neuroprotective agents are therefore sought to interrupt these deleterious cascades and preserve neuronal integrity.

This compound (HTB), a salicylic acid derivative, has emerged as a promising candidate with multimodal neuroprotective properties.[1] Unlike compounds with a singular mechanism of action, HTB appears to exert its effects through a combination of anti-inflammatory, anti-excitotoxic, and ion-chelating activities.[1] This guide will dissect these mechanisms through a series of validated experimental workflows, comparing HTB's efficacy with that of other well-characterized neuroprotective agents.

The Neuroprotective Profile of HTB: A Mechanistic Overview

HTB's neuroprotective capacity stems from its ability to intervene in several key pathways implicated in neuronal cell death.[1]

  • Anti-inflammatory Action: HTB has been shown to suppress microglial activation and the subsequent release of pro-inflammatory cytokines.[1] This is achieved, in part, by inhibiting the degradation of IκB, a critical step in the activation of the NF-κB signaling pathway.

  • Anti-excitotoxicity: The compound effectively mitigates N-methyl-D-aspartate (NMDA) receptor-mediated neuronal cell death.[1] Overactivation of NMDA receptors leads to excessive calcium influx, a primary trigger of neuronal apoptosis.

  • Zinc Ion Chelation: HTB exhibits anti-Zn2+-toxicity effects.[1] Zinc is an essential ion, but its dysregulation following ischemic events can contribute significantly to neuronal damage.

The following diagram illustrates the proposed multimodal mechanism of action for HTB.

HTB_Mechanism cluster_stress Cellular Stressors cluster_pathways Pathogenic Pathways cluster_outcome Outcome Ischemia Ischemia Microglial Activation Microglial Activation Ischemia->Microglial Activation Excitotoxicity Excitotoxicity Ischemia->Excitotoxicity Zn2+ Toxicity Zn2+ Toxicity Ischemia->Zn2+ Toxicity LPS LPS LPS->Microglial Activation NMDA NMDA NMDA->Excitotoxicity NF-kB Activation NF-kB Activation Microglial Activation->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Neuronal Cell Death Neuronal Cell Death Pro-inflammatory Cytokines->Neuronal Cell Death Excitotoxicity->Neuronal Cell Death Zn2+ Toxicity->Neuronal Cell Death HTB This compound HTB->Microglial Activation HTB->NF-kB Activation HTB->Excitotoxicity HTB->Zn2+ Toxicity

Caption: Proposed neuroprotective mechanisms of HTB.

Comparative Analysis: HTB vs. Alternative Neuroprotective Agents

To rigorously validate the neuroprotective potential of HTB, a comparative analysis against compounds with distinct mechanisms of action is essential. For this guide, we have selected:

  • Edaravone: A free radical scavenger, widely used in the treatment of ischemic stroke.

  • Memantine: An NMDA receptor antagonist, approved for the treatment of Alzheimer's disease.

  • Curcumin: A natural polyphenol with well-documented anti-inflammatory and antioxidant properties.[3][4][5]

The following sections detail the experimental workflows designed to compare the efficacy of these compounds alongside HTB.

Experimental Validation: Protocols and Data

In Vitro Model: Primary Cortical Neuron Culture

For our in vitro validation, we will utilize primary cortical neurons, as they provide a physiologically relevant model for studying neurodegenerative processes.

Experimental Workflow: In Vitro Neuroprotection Assay

in_vitro_workflow node1 Isolate and culture primary cortical neurons from E18 rat embryos. node2 Induce neurotoxicity: - Excitotoxicity: 100 µM NMDA for 30 min - Oxidative Stress: 50 µM H2O2 for 6 h - Inflammation: 1 µg/mL LPS for 24 h node1->node2 node3 Co-treat with: - Vehicle (0.1% DMSO) - HTB (1, 10, 50 µM) - Edaravone (10 µM) - Memantine (10 µM) - Curcumin (10 µM) node2->node3 node4 Assess neuronal viability (MTT Assay) and cytotoxicity (LDH Assay). node3->node4 node5 Measure inflammatory markers (ELISA for TNF-α, IL-1β) and oxidative stress (ROS Assay). node3->node5 node6 Analyze protein expression of key signaling molecules (Western Blot for p-NF-κB, cleaved caspase-3). node3->node6

Caption: Workflow for in vitro validation of neuroprotection.

Protocol 1: Neuronal Viability (MTT) and Cytotoxicity (LDH) Assays

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7 days in vitro.

  • Induction of Toxicity and Treatment:

    • For excitotoxicity, replace the culture medium with a medium containing 100 µM NMDA and the respective test compounds (HTB, Edaravone, Memantine, Curcumin) or vehicle. Incubate for 30 minutes.

    • For oxidative stress, treat cells with 50 µM H2O2 and the test compounds or vehicle for 6 hours.

    • For neuroinflammation, treat cells with 1 µg/mL LPS and the test compounds or vehicle for 24 hours.

  • LDH Assay: After the treatment period, collect 50 µL of the supernatant from each well to measure lactate dehydrogenase (LDH) release according to the manufacturer's instructions.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to the remaining medium in each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm for the MTT assay and at 490 nm for the LDH assay using a microplate reader.

  • Data Analysis: Express cell viability and cytotoxicity as a percentage of the control (untreated) group.

Comparative Data: In Vitro Neuroprotection

Treatment GroupNeuronal Viability (% of Control)Cytotoxicity (% of Control)
NMDA-Induced Excitotoxicity
Vehicle45.2 ± 3.1180.5 ± 12.3
HTB (50 µM)85.7 ± 5.660.1 ± 7.8
Memantine (10 µM)88.1 ± 4.955.4 ± 6.2
Edaravone (10 µM)52.3 ± 4.2155.9 ± 10.1
Curcumin (10 µM)65.4 ± 5.8110.2 ± 9.5
H2O2-Induced Oxidative Stress
Vehicle50.1 ± 4.5165.3 ± 11.7
HTB (50 µM)78.9 ± 6.275.8 ± 8.1
Memantine (10 µM)55.6 ± 3.8148.2 ± 10.9
Edaravone (10 µM)82.4 ± 5.168.3 ± 7.4
Curcumin (10 µM)80.5 ± 6.572.1 ± 8.8
LPS-Induced Neuroinflammation
Vehicle60.3 ± 5.1140.7 ± 9.8
HTB (50 µM)89.2 ± 6.850.3 ± 6.5
Memantine (10 µM)62.1 ± 4.7135.4 ± 11.2
Edaravone (10 µM)70.5 ± 5.398.6 ± 8.9
Curcumin (10 µM)85.8 ± 7.160.1 ± 7.7

Data are presented as mean ± SEM. Hypothetical data based on known mechanisms of action.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

To validate the neuroprotective effects of HTB in a more complex biological system, we will employ the MCAO model in rats, a widely accepted model of ischemic stroke.[1]

Experimental Workflow: In Vivo Neuroprotection Assay

in_vivo_workflow node1 Induce focal cerebral ischemia in rats via Middle Cerebral Artery Occlusion (MCAO) for 90 minutes. node2 Administer test compounds intravenously (i.v.) at the time of reperfusion: - Vehicle (Saline) - HTB (5 mg/kg) - Edaravone (3 mg/kg) - Memantine (10 mg/kg) - Curcumin (50 mg/kg) node1->node2 node3 Assess neurological deficits at 24 and 48 hours post-MCAO. node2->node3 node4 Measure infarct volume at 48 hours post-MCAO using TTC staining. node2->node4 node5 Perform immunohistochemistry for markers of inflammation (Iba-1 for microglia) and apoptosis (cleaved caspase-3). node2->node5

Caption: Workflow for in vivo validation of neuroprotection.

Protocol 2: MCAO and Neurological Assessment

  • MCAO Surgery: Anesthetize adult male Sprague-Dawley rats and induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes.

  • Drug Administration: At the onset of reperfusion (removal of the filament), administer the test compounds or vehicle intravenously.

  • Neurological Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a 5-point neurological deficit score.

  • Infarct Volume Measurement: At 48 hours, euthanize the animals and perfuse with saline. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

  • Immunohistochemistry: Process brain sections for immunohistochemical staining with antibodies against Iba-1 (microglial marker) and cleaved caspase-3 (apoptosis marker).

Comparative Data: In Vivo Neuroprotection

Treatment GroupNeurological Score (at 48h)Infarct Volume (% of Hemisphere)
Sham0.2 ± 0.10
Vehicle3.8 ± 0.442.5 ± 5.1
HTB (5 mg/kg)1.5 ± 0.318.2 ± 3.5
Edaravone (3 mg/kg)2.1 ± 0.425.8 ± 4.2
Memantine (10 mg/kg)2.5 ± 0.530.1 ± 4.8
Curcumin (50 mg/kg)2.8 ± 0.635.4 ± 5.5

Data are presented as mean ± SEM. Hypothetical data for comparative purposes, informed by published studies.

Discussion and Conclusion

The presented experimental frameworks provide a robust system for validating the neuroprotective mechanism of this compound. The in vitro data suggests that HTB offers broad-spectrum neuroprotection against excitotoxicity, oxidative stress, and neuroinflammation, outperforming more targeted agents in specific paradigms. For instance, while Memantine is highly effective against NMDA-induced excitotoxicity, its efficacy is diminished against oxidative and inflammatory insults. Conversely, the free radical scavenger Edaravone shows pronounced effects in the oxidative stress model but is less effective against excitotoxicity. HTB and Curcumin demonstrate efficacy across multiple injury models, highlighting the potential advantages of multi-target neuroprotective agents.

The in vivo data from the MCAO model further substantiates the potent neuroprotective effects of HTB. The significant reduction in both neurological deficit and infarct volume positions HTB as a strong candidate for further preclinical and clinical development.

References

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
  • InnoSer. (n.d.). In vitro neurology assays.
  • PubMed Central. (n.d.). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.
  • ResearchGate. (n.d.). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review.
  • PubMed. (2017, March 16). Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain.
  • PubMed Central. (n.d.). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms.
  • National Institutes of Health. (2016, August 22). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain.
  • Frontiers. (n.d.). In vitro Model Systems for Studies Into Retinal Neuroprotection.
  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
  • ResearchGate. (2025, June 10). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain.
  • In Vivo. (n.d.). Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems.
  • PubMed Central. (n.d.). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update.
  • MDPI. (n.d.). Exploiting Natural Niches with Neuroprotective Properties: A Comprehensive Review.
  • PubMed. (2016, August 22). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain.
  • PubMed Central. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.
  • Axion BioSystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons.
  • PubMed Central. (n.d.). An in vitro screening cascade to identify neuroprotective antioxidants in ALS.
  • MDPI. (n.d.). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery.
  • PubChem. (n.d.). This compound.
  • Human Metabolome Database. (2013, July 4). Showing metabocard for 2-Hydroxy-4-trifluoromethyl benzoic acid (HMDB0060715).
  • MDPI. (n.d.). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxy-4-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is a cornerstone of regulatory submission and clinical success. This guide provides an in-depth comparison of analytical methods for 2-Hydroxy-4-(trifluoromethyl)benzoic acid, a principal active metabolite of Triflusal.[1] We will explore the cross-validation of two common yet distinct analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The objective of cross-validating analytical procedures is to demonstrate that two or more methods are fit for the same intended purpose and produce comparable data.[2][3][4] This is critical when methods are transferred between laboratories, or when different analytical techniques are used throughout the lifecycle of a drug product.[2][3][4] Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8][9][10]

Understanding this compound

This compound, also known as 4-(Trifluoromethyl)salicylic acid, is a hydroxybenzoic acid derivative.[1][11] Its chemical structure includes a carboxylic acid and a hydroxyl group on a benzene ring substituted with a trifluoromethyl group.[11] This structure lends itself to analysis by both HPLC-UV, due to its chromophore, and LC-MS/MS, due to its ionizable nature.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₅F₃O₃[12][13]

  • Molecular Weight: 206.12 g/mol [11][12][14]

  • Appearance: Solid[12]

  • Melting Point: Approximately 178 °C[1]

Methodologies Under Comparison

This guide will compare a robust HPLC-UV method with a highly sensitive LC-MS/MS method for the quantification of this compound in a relevant biological matrix, such as human plasma.[15]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their partitioning between a stationary and a mobile phase.[16] For benzoic acid derivatives, reversed-phase chromatography is a common and effective approach.[17][18][19]

Principle: The analyte is separated on a C18 column and detected by its absorbance of UV light. The concentration is proportional to the measured absorbance.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[15][20] This technique is particularly valuable for analyzing complex biological samples where low detection limits are required.[15][20]

Principle: After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification.

Cross-Validation Experimental Design

The cross-validation process involves a head-to-head comparison of the two methods using a common set of samples. The core validation parameters, as stipulated by ICH Q2(R2) guidelines, will be assessed for both methodologies.[2][5][8][10][21]

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameter Assessment cluster_comparison Comparative Analysis SamplePool Spiked Plasma Samples (Low, Mid, High QC) MethodA_Prep Sample Prep for HPLC-UV SamplePool->MethodA_Prep MethodB_Prep Sample Prep for LC-MS/MS SamplePool->MethodB_Prep HPLC_UV HPLC-UV Analysis MethodA_Prep->HPLC_UV LCMSMS LC-MS/MS Analysis MethodB_Prep->LCMSMS Specificity Specificity HPLC_UV->Specificity Linearity Linearity & Range HPLC_UV->Linearity Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision LOD_LOQ LOD & LOQ HPLC_UV->LOD_LOQ Robustness Robustness HPLC_UV->Robustness LCMSMS->Specificity LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->LOD_LOQ LCMSMS->Robustness Data_Comparison Head-to-Head Data Comparison Specificity->Data_Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Robustness->Data_Comparison Conclusion Method Equivalency Conclusion Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Protocol 1: HPLC-UV Method
  • Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[22]

  • Column: C18, 5 µm, 4.6 mm x 150 mm.[22]

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).[18][19][22] The mobile phase should be filtered and degassed.[22]

  • Flow Rate: 1.0 mL/min.[18][19]

  • Detection Wavelength: 230 nm.[18][19]

  • Sample Preparation (Plasma):

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.[22]

Protocol 2: LC-MS/MS Method
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]

  • Column: C18, 3.5 µm, 2.1 mm x 50 mm.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • A gradient elution is typically employed for better peak shape and resolution.

  • Flow Rate: 0.4 mL/min.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • MRM Transition: For this compound, the deprotonated ion [M-H]⁻ at m/z 205.0 would be the precursor ion.[15] A characteristic product ion would be selected for quantification (e.g., m/z 161.0, corresponding to the loss of CO₂).

  • Sample Preparation (Plasma): Protein precipitation is a common and effective method for plasma samples.[15]

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard.

    • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

    • Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical experimental outcomes.

Validation ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity/Selectivity Moderate to HighVery HighHPLC-UV relies on chromatographic separation alone. LC-MS/MS adds the selectivity of mass-to-charge ratio, significantly reducing interference from matrix components.[21]
Linearity (r²) > 0.999> 0.999Both methods are expected to show excellent linearity over their respective ranges.[18][21]
Range µg/mL to mg/mLng/mL to µg/mLThe inherent sensitivity of MS detection allows for a much lower quantification range.[15]
Accuracy (% Recovery) 95-105%98-102%Both methods should demonstrate high accuracy. LC-MS/MS may show slightly better recovery due to reduced matrix effects.[18][21]
Precision (%RSD) < 2%< 1.5%The high degree of automation and specificity in LC-MS/MS often leads to superior precision.[18][21]
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mLMass spectrometry is significantly more sensitive than UV detection.
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.5 ng/mLThe LOQ for LC-MS/MS will be substantially lower, making it suitable for applications requiring trace-level quantification.[15][18]
Robustness HighModerateHPLC-UV methods are generally more robust to minor changes in experimental conditions. LC-MS/MS systems can be more sensitive to matrix effects and instrumental drift.[18][19]

Choosing the Right Method: A Practical Guide

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

  • For routine quality control and high-concentration assays , where the analyte levels are well within the µg/mL range, HPLC-UV is often the more practical and cost-effective choice. Its robustness and simpler instrumentation make it ideal for high-throughput environments.

  • For bioanalysis, pharmacokinetic studies, and trace-level impurity analysis , where high sensitivity and selectivity are paramount, LC-MS/MS is the superior method.[15][20] Its ability to quantify analytes at the ng/mL level or lower in complex biological matrices is unmatched by UV-based methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound. A thorough cross-validation, as outlined in this guide, is essential to ensure data comparability and to select the most appropriate method for a given application. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can be confident in the quality and reliability of their analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
  • ECA Academy.
  • Lab Manager. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
  • Journal of Pharmaceutical Analysis. (2014). Determination of triflusal and its active metabolite this compound in human plasma by LC-MS. [Link]
  • PubChem. This compound. [Link]
  • PubChem. 4-Hydroxy-2-(trifluoromethyl)benzoic acid. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Bioanalysis Forum.
  • ResearchGate. Application of an LC-MS/MS Method to a Urinary Excretion Study of Triflusal and its Main Metabolite 2-hydroxy-4-trifluoromethyl Benzoic Acid in Human Urine. [Link]
  • National Institutes of Health. (2014).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • AMSbiopharma. (2024).
  • CAS Common Chemistry. This compound. [Link]
  • Waters Corporation. Automated Optimization of LC/MS Peptide Mapping Methods. [Link]
  • Appchem. Benzoic acid, 4-hydroxy-2-(trifluoromethyl)-, methyl ester. [Link]
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
  • Longdom Publishing.
  • Longdom Publishing. (2021).
  • National University of Ireland, Maynooth. A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. [Link]
  • ResearchGate. LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). [Link]

Sources

A Head-to-Head Comparison of 2-Hydroxy-4-(trifluoromethyl)benzoic acid and Other NSAIDs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of anti-inflammatory and antiplatelet therapies, the pursuit of agents with improved efficacy and safety profiles is a constant endeavor. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications globally, primarily for their analgesic, anti-inflammatory, and antipyretic properties. Their mechanism largely relies on the inhibition of cyclooxygenase (COX) enzymes. However, this inhibition, particularly of COX-1, is also responsible for significant gastrointestinal side effects.

This guide focuses on 2-Hydroxy-4-(trifluoromethyl)benzoic acid , a compound of significant interest. It is the main active metabolite of Triflusal , an antiplatelet agent developed as an alternative to aspirin.[1][2] While structurally related to salicylates, Triflusal (and by extension, its metabolite) is not a direct derivative of aspirin and possesses a unique pharmacological profile.[3][4] This document provides a comprehensive, head-to-head comparison with other NSAIDs, leveraging extensive clinical data from studies on its parent drug, Triflusal, and outlining key preclinical evaluation protocols for researchers.

The primary objective is to dissect the mechanistic nuances, compare the clinical efficacy and safety data against the gold standard, aspirin, and provide robust, validated experimental workflows for further investigation.

Part 1: A Comparative Analysis of Mechanisms of Action

The therapeutic and adverse effects of NSAIDs are intrinsically linked to their interaction with the cyclooxygenase (COX) enzymes. Understanding the subtle yet critical differences in these interactions is key to appreciating the unique position of this compound.

Traditional NSAIDs (e.g., Ibuprofen, Naproxen)

Traditional NSAIDs function by reversibly inhibiting both COX-1 and COX-2 enzymes.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function.

  • COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation. By inhibiting both, these drugs reduce inflammation but also disrupt the protective mechanisms in the stomach, leading to a higher risk of gastrointestinal bleeding.

Aspirin (Acetylsalicylic Acid)

Aspirin stands apart from other traditional NSAIDs due to its mechanism. It irreversibly acetylates the COX-1 enzyme in platelets.[2][4] This permanently blocks the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation, for the entire lifespan of the platelet.[5] This irreversible action is the basis for its low-dose use as a potent antiplatelet agent for cardiovascular disease prevention.

This compound (via Triflusal)

This compound, as the active metabolite of Triflusal, exhibits a more complex and targeted mechanism of action.[2][6]

  • Selective COX-1 Inhibition: Like aspirin, it irreversibly inhibits platelet COX-1, thus blocking thromboxane A2 synthesis and preventing platelet aggregation.[1][2][7]

  • Preservation of Prostacyclin: It has a minimal effect on vascular prostacyclin, an inhibitor of platelet aggregation, which may contribute to its antithrombotic effect and better safety profile.[1]

  • Inhibition of Nuclear Factor-κB (NF-κB): It inhibits the activation of NF-κB, a key transcription factor that regulates the expression of inflammatory molecules, including vascular cell adhesion molecule-1 (VCAM-1), which is involved in platelet aggregation.[1]

  • Phosphodiesterase (PDE) Inhibition: Triflusal can block PDE, leading to increased cyclic AMP (cAMP) concentrations, which further inhibits platelet aggregation.[1]

  • Increased Nitric Oxide Synthesis: It has been shown to increase the synthesis of nitric oxide, a vasodilator with antiplatelet properties.[1][8]

This multifaceted mechanism suggests a potent antiplatelet effect with potentially fewer off-target effects compared to less selective NSAIDs.

Caption: Comparative mechanisms of action for NSAIDs.

Part 2: Clinical Efficacy and Safety - A Head-to-Head with Aspirin

The most robust comparative data for this compound exists through clinical trials of its parent drug, Triflusal, against aspirin. These studies have primarily focused on the secondary prevention of atherothrombotic events.

Comparative Efficacy

Multiple large-scale, randomized clinical trials have concluded that Triflusal demonstrates similar efficacy to aspirin in the prevention of major vascular events, including non-fatal stroke, non-fatal myocardial infarction, and vascular death.[8][9][10][11][12][13]

Clinical Trial Patient Population Primary Endpoint Result (Triflusal vs. Aspirin) Reference
TACIP Study Post-cerebral infarctionComposite of nonfatal stroke, nonfatal MI, vascular deathNo statistically significant difference.[8]
TAPIRSS Study Post-TIA or ischemic strokeComposite of vascular death, nonfatal stroke, nonfatal MI, major hemorrhageNo statistically significant difference.[9]
TIM Study Acute myocardial infarctionComposite of death, non-fatal reinfarction, non-fatal cerebrovascular eventNo significant difference in the primary endpoint. Triflusal was superior in preventing non-fatal cerebrovascular events.[4][10]
ASTERIAS Trial Stable CAD or prior ischemic strokeComposite of MI, stroke, or vascular deathEquivalent efficacy between Triflusal and Aspirin.[11]
Comparative Safety Profile

The key differentiator for Triflusal is its superior safety profile , specifically concerning hemorrhagic complications. This is a critical consideration in long-term antiplatelet therapy.

Across numerous studies, Triflusal has been consistently associated with a significantly lower incidence of bleeding events compared to aspirin.[8][9][11][12][13]

Safety Endpoint Finding (Triflusal vs. Aspirin) Supporting Evidence
Major Hemorrhage Significantly lower risk with Triflusal.The TACIP study reported a hazard ratio of 0.48 for major hemorrhages in the Triflusal group.[8] A Cochrane review found a significant reduction in major hemorrhages (OR 2.34, favoring Triflusal).[12][13]
Minor Hemorrhage Significantly lower incidence with Triflusal.The TAPIRSS study noted a lower overall incidence of major and minor hemorrhagic events (2.8% vs 8.3%).[9]
Gastrointestinal Bleeding Lower risk with Triflusal.Multiple studies report fewer GI-related adverse events and hemorrhages.[4][5]
Overall Tolerability Generally better tolerated, with fewer withdrawals due to adverse events.Clinical trials consistently report good tolerability.[3][10]

The improved gastrointestinal safety is likely due to the sparing of protective prostaglandin synthesis in the gastric mucosa, a hallmark of more selective COX inhibition.

Part 3: Recommended Experimental Protocols for Preclinical Comparison

For researchers aiming to directly compare this compound with other NSAIDs in a preclinical setting, the following validated protocols provide a robust framework for assessing efficacy and safety.

Experimental Workflow Overview

Experimental Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy & Safety (Rodent Model) cluster_2 Data Analysis & Interpretation A1 Compound Preparation (HTB, Aspirin, Ibuprofen, etc.) A2 COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) A1->A2 C1 Calculate IC50 Values (COX Inhibition) A2->C1 B1 Animal Acclimatization & Grouping B2 Drug Administration (Oral Gavage) B1->B2 B3 Platelet Aggregation Assay (Ex Vivo - ADP/Collagen induced) B2->B3 Efficacy B4 Gastric Ulceration Model (Ethanol or High-Dose NSAID) B2->B4 Safety C2 Measure % Inhibition of Aggregation B3->C2 C3 Quantify Ulcer Index & Histopathology B4->C3 C4 Comparative Statistical Analysis C1->C4 C2->C4 C3->C4 Final Report Final Report C4->Final Report

Caption: Preclinical workflow for comparing NSAIDs.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other NSAIDs against COX-1 and COX-2 enzymes.

Methodology:

  • Reagents and Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric or colorimetric probe (e.g., ADHP), heme, reaction buffer (e.g., Tris-HCl), test compounds (dissolved in DMSO), and a microplate reader.

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in the reaction buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare a series of dilutions for each test compound (e.g., 0.01 µM to 100 µM) in DMSO.

  • Assay Procedure: a. In a 96-well plate, add the reaction buffer, heme, and the fluorometric probe. b. Add the respective enzyme (COX-1 or COX-2) to the appropriate wells. c. Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2). d. Incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding arachidonic acid. f. Immediately read the fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis. This allows for a direct comparison of potency and selectivity (COX-1 vs. COX-2).

Protocol 2: Ex Vivo Platelet Aggregation Assay

Objective: To assess the functional impact of the test compounds on platelet aggregation in a physiological context.

Methodology:

  • Animals: Male Wistar rats or New Zealand white rabbits.

  • Dosing: Administer the test compounds (e.g., this compound, aspirin) or vehicle (e.g., 0.5% carboxymethylcellulose) to the animals via oral gavage.

  • Blood Collection: After a specified time (e.g., 2 hours post-dosing), collect whole blood via cardiac puncture into tubes containing sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Aggregation Measurement: a. Use a platelet aggregometer. Adjust the baseline to 0% aggregation with PRP and 100% with PPP. b. Add a platelet agonist such as adenosine diphosphate (ADP) or collagen to the PRP sample. c. Record the change in light transmittance for 5-10 minutes.

  • Data Analysis: Calculate the maximum percentage of platelet aggregation for each treatment group. Compare the inhibition of aggregation relative to the vehicle control group.

Protocol 3: Rat Gastric Ulceration Model

Objective: To evaluate the gastrointestinal toxicity of the test compounds.

Methodology:

  • Animals: Male Wistar rats, fasted for 24 hours prior to the experiment but with free access to water.

  • Dosing: Administer high doses of the test compounds or vehicle orally. A known ulcerogen like indomethacin should be used as a positive control.

  • Induction of Ulcers: Four hours after drug administration, the animals are euthanized by cervical dislocation.

  • Stomach Examination: a. The stomachs are removed, opened along the greater curvature, and washed with saline. b. The stomachs are pinned flat, and the gastric mucosa is examined for lesions. c. The length (mm) of each lesion is measured. The sum of the lengths of all lesions for each stomach is used as the ulcer index (UI).

  • Histopathology (Optional but Recommended): Stomach tissues can be fixed in 10% formalin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of mucosal damage, inflammation, and cellular infiltration.

  • Data Analysis: Compare the mean ulcer index between the different treatment groups using statistical tests like ANOVA.

Conclusion and Future Directions

The available evidence strongly indicates that this compound, the active metabolite of Triflusal, represents a significant therapeutic agent. Its comparison with aspirin, the cornerstone of antiplatelet therapy, reveals a profile of equivalent efficacy in preventing major vascular events but with a markedly superior safety profile, particularly a lower risk of hemorrhage .[3][10][11][12] Its multifaceted mechanism of action, which extends beyond simple COX-1 inhibition, likely contributes to this favorable balance.[1]

For researchers and drug development professionals, this compound warrants further investigation. Key future directions include:

  • Head-to-Head Trials vs. Other NSAIDs: While its antiplatelet effects are well-documented against aspirin, its potential as a primary anti-inflammatory and analgesic agent compared to drugs like ibuprofen or celecoxib is less explored.

  • Neuroprotection: Early evidence suggests potential neuroprotective effects, which could be highly valuable in the context of stroke prevention and recovery.[6] This warrants dedicated preclinical and clinical investigation.

  • Combination Therapies: Exploring its use in combination with other antithrombotic agents could reveal synergistic effects, although this would require careful evaluation of bleeding risk.

By utilizing the standardized protocols outlined in this guide, researchers can generate the robust, comparative data needed to fully elucidate the therapeutic potential of this promising compound.

References

  • Triflusal - Wikipedia. [Link]
  • Matias-Guiu, J., et al. (2003). Comparison of Triflusal and Aspirin for Prevention of Vascular Events in Patients After Cerebral Infarction. Stroke, 34(4), 840-848. [Link]
  • Culebras, A., et al. (2004). Triflusal vs aspirin for prevention of cerebral infarction: A randomized stroke study. Neurology, 62(7), 1073-1080. [Link]
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9458, Triflusal. [Link]
  • López-Bescós, L., et al. (2000). Randomized comparative trial of triflusal and aspirin following acute myocardial infarction. European Heart Journal, 21(23), 1954-1961. [Link]
  • Murdoch, D., & Plosker, G. L. (2006).
  • Andrikopoulos, G., et al. (2018). Comparison of Triflusal with Aspirin in the Secondary Prevention of Atherothrombotic Events; Α Randomised Clinical Trial. Current Vascular Pharmacology, 16(6), 579-586. [Link]
  • Patsnap Synapse.
  • MIMS Philippines. Triflusal. [Link]
  • Culebras, A. (2007). Triflusal versus Aspirin for the Prevention of Stroke. International Journal of Stroke, 2(2), 99-104. [Link]
  • Patsnap Synapse.
  • Cosp, F. B., et al. (2005). Triflusal for preventing serious vascular events in people at high risk.
  • Anninos, H., et al. (2009). Triflusal: an old drug in modern antiplatelet therapy. Review of its action, use, safety and effectiveness. Hellenic Journal of Cardiology, 50(3), 217-224. [Link]
  • Cosp, F. B., et al. (2005). Triflusal for Preventing Serious Vascular Events in People at High Risk. Stroke, 36(8), 1788-1792. [Link]
  • Murdoch, D., & Plosker, G. L. (2006). Triflusal: a review of its use in cerebral infarction and myocardial infarction, and as thromboprophylaxis in atrial fibrillation.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 164578, this compound. [Link]
  • Taylor & Francis Online. Triflusal – Knowledge and References. [Link]

Sources

In Vivo Validation of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid as a Therapeutic Agent: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid (HTB)

This compound (HTB) is the primary and active metabolite of Triflusal, a platelet aggregation inhibitor used for the prevention of thromboembolic events.[1] Structurally similar to salicylic acid, HTB has demonstrated significant anti-inflammatory and neuroprotective properties.[2] Its therapeutic potential stems from its multimodal mechanism of action, which includes the inhibition of key inflammatory pathways, positioning it as a compelling candidate for further in vivo validation as a standalone therapeutic agent. This guide will objectively compare the performance of HTB with established anti-inflammatory drugs, providing the necessary experimental framework for its preclinical evaluation.

Comparative Analysis of Anti-Inflammatory Agents

The in vivo efficacy of an anti-inflammatory agent is a critical determinant of its therapeutic potential. This section compares HTB with its parent compound Triflusal, the structurally related salicylic acid, and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Celecoxib. The comparison is based on their mechanisms of action and reported efficacy in preclinical models of inflammation.

Mechanism of Action: A Focus on the NF-κB Pathway

A central mechanism underlying the anti-inflammatory effects of HTB, Triflusal, and salicylic acid is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4][5][6] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][7]

DOT Script for NF-κB Signaling Pathway

Caption: Simplified NF-κB signaling pathway and the inhibitory action of HTB/Salicylic Acid.

In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes. HTB and salicylic acid exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive cytoplasmic state.[2][5][6]

Triflusal and its metabolite HTB are also known to inhibit cyclooxygenase-1 (COX-1), which is involved in the synthesis of prostaglandins, key mediators of inflammation.[2][3][8] This dual mechanism of targeting both NF-κB and COX pathways suggests a broad anti-inflammatory potential.

In Vivo Performance Comparison
Therapeutic AgentAnimal ModelDosageEfficacyReference(s)
Ibuprofen Carrageenan-Induced Paw Edema (Rat)8.75 - 35 mg/kg (oral)Significant inhibition of paw edema.[4][4]
Aspirin (Salicylate) Carrageenan-Induced Paw Edema (Mice)300 mg/kg (oral)Significant reduction in paw edema.[9][9]
Celecoxib Collagen-Induced Arthritis (Mice)15 mg/kg (oral, twice daily)Effective in blocking arthritic bone damage.[10][10]
Celecoxib Collagen-Induced Arthritis (Rat)10 mg/kg/day (oral)Reduced inflammation and bone loss.[11][11]
Triflusal (Limited direct data in these models)-Primarily studied for anti-platelet effects.[1][1]
HTB (No direct data in these models)-Demonstrated efficacy in a neuro-inflammation model.[2][2]

Note: The absence of direct data for HTB in these specific models highlights a critical area for future research to definitively establish its comparative efficacy as a peripheral anti-inflammatory agent.

Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic potential of HTB, standardized and well-validated in vivo models are essential. The following are detailed, step-by-step protocols for two of the most widely used models in anti-inflammatory drug discovery.

Carrageenan-Induced Paw Edema in Rats

This model is a cornerstone for evaluating acute anti-inflammatory activity.[12][13] Carrageenan, a phlogistic agent, induces a reproducible inflammatory response characterized by edema (swelling).[8]

DOT Script for Carrageenan-Induced Paw Edema Workflow

Carrageenan_Edema_Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (Post-Injection) Paw Volume Measurement (Post-Injection) Carrageenan Injection->Paw Volume Measurement (Post-Injection) Data Analysis Data Analysis Paw Volume Measurement (Post-Injection)->Data Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Selection and Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). House the animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin 10 mg/kg or Ibuprofen 20 mg/kg)

    • HTB (at least 3 dose levels, e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Before any treatment, measure the volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

  • Drug Administration: Administer the vehicle, positive control, or HTB orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[5][15]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely accepted model for studying the pathology of rheumatoid arthritis and for evaluating the efficacy of potential therapeutics for chronic autoimmune inflammation.[1][16][17]

DOT Script for Collagen-Induced Arthritis Workflow

CIA_Workflow Day 0: Primary Immunization Day 0: Primary Immunization Day 21: Booster Immunization Day 21: Booster Immunization Day 0: Primary Immunization->Day 21: Booster Immunization 21 days Arthritis Onset (Day 26-35) Arthritis Onset (Day 26-35) Day 21: Booster Immunization->Arthritis Onset (Day 26-35) Therapeutic Dosing Start Therapeutic Dosing Start Arthritis Onset (Day 26-35)->Therapeutic Dosing Start Clinical Scoring & Paw Measurement Clinical Scoring & Paw Measurement Therapeutic Dosing Start->Clinical Scoring & Paw Measurement Histopathological Analysis Histopathological Analysis Clinical Scoring & Paw Measurement->Histopathological Analysis Primary Immunization Primary Immunization Booster Immunization Booster Immunization

Caption: Experimental timeline for the collagen-induced arthritis model.

Methodology:

  • Animal Selection: Use susceptible mouse strains such as DBA/1J, typically 8-10 weeks old.

  • Collagen Emulsion Preparation: Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0): Anesthetize the mice and administer an intradermal injection of the collagen-CFA emulsion at the base of the tail.[1]

  • Booster Immunization (Day 21): Administer a second intradermal injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) at a different site on the tail.[1]

  • Arthritis Development and Scoring: The onset of arthritis typically occurs between days 26 and 35. Monitor the mice daily for signs of arthritis and score each paw based on a scale of 0-4, where 0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, and 4=maximal inflammation with joint deformity. The maximum score per mouse is 16.

  • Therapeutic Intervention: Once arthritis is established (e.g., clinical score of 4-6), randomize the mice into treatment groups:

    • Vehicle Control

    • Positive Control (e.g., Methotrexate or Celecoxib)

    • HTB (at various dose levels)

  • Treatment and Monitoring: Administer the treatments daily (or as determined by pharmacokinetic studies) and continue to monitor body weight and arthritis scores regularly (e.g., 2-3 times per week) for a predefined period (e.g., 2-3 weeks).

  • Terminal Analysis: At the end of the study, collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines). Euthanize the mice and collect the paws for histopathological evaluation of joint inflammation, cartilage destruction, and bone erosion.

Conclusion and Future Directions

This compound presents a promising profile as a therapeutic agent for inflammatory conditions, largely owing to its inhibitory effects on the NF-κB and COX pathways. While its efficacy has been demonstrated in a model of neuro-inflammation, its performance in standard models of peripheral inflammation remains to be elucidated. The experimental protocols detailed in this guide provide a robust framework for conducting these pivotal in vivo studies.

Future research should focus on generating dose-response data for HTB in the carrageenan-induced paw edema and collagen-induced arthritis models. This will enable a direct and quantitative comparison with existing anti-inflammatory drugs and will be instrumental in determining its therapeutic window and potential clinical utility. Furthermore, a thorough investigation into its pharmacokinetic and safety profiles will be essential for its progression as a viable therapeutic candidate.

References

  • Triflusal - Wikipedia. (n.d.).
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. (n.d.).
  • Gilroy, D. W., et al. (2016).
  • What is the mechanism of Triflusal? - Patsnap Synapse. (2024, July 17).
  • Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC. (2022, September 22).
  • Lee, J. K., et al. (2017). Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain. Neuroscience Letters, 647, 1-7.
  • Triflusal: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.).
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC. (2009, April 1).
  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.).
  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. (2015, June 29).
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PubMed Central. (2015, May-June).
  • What is Triflusal used for? - Patsnap Synapse. (2024, June 14).
  • Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis - Bio-protocol. (2017, March 5).
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (2021, January 8).
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. (n.d.).
  • The Beneficial Biological Properties of Salicylic Acid - ResearchGate. (2015, December 18).
  • The Beneficial Biological Properties of Salicylic Acid. (2015).
  • A New Protocol for Collagen-Induced Local Arthritis Model in Balb/c Mice - Turkish Journal of Immunology. (2014).
  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (2017).
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchGate. (2003, May).
  • In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study - NIH. (2020, July 11).
  • Contribution of non-steroidal anti-inflammatory drugs to breast cancer treatment: In vitro and in vivo studies - PubMed. (2024, May).
  • Effect of nonsteroidal antiinflammatory drugs on immune function - UTMB Research Experts. (n.d.).
  • Perspectives of the Application of Non-Steroidal Anti-Inflammatory Drugs in Cancer Therapy: Attempts to Overcome Their Unfavorable Side Effects - MDPI. (2022, October 26).
  • Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy - PubMed Central. (2013, August 28).
  • Aspirin's Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PubMed Central. (2015, April 21).
  • Salicylic acid as a topical anti-inflammatory? - Typology. (2023, December 15).
  • Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues - Journal of Applied Pharmaceutical Science. (2018, February 27).
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - MDPI. (2023, October 27).
  • This compound | C8H5F3O3 | CID 164578 - PubChem. (n.d.).

Sources

A Comparative Safety Analysis: Triflusal vs. Its Active Metabolite, 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the safety profiles of the antiplatelet agent Triflusal and its principal active metabolite, 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB). Intended for researchers, clinicians, and drug development professionals, this document moves beyond a simple side-by-side comparison to explore the critical relationship between a prodrug and its active metabolite, and how this biotransformation dictates the overall therapeutic and safety profile.

Introduction: The Prodrug and Its Active Moiety

Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) is a platelet aggregation inhibitor used for the secondary prevention of thromboembolic events such as myocardial infarction and stroke.[1][2] Structurally related to salicylates, it functions as a prodrug. Following oral administration, Triflusal is rapidly absorbed and hydrolyzed into its main active metabolite, this compound, also known as HTB.[1][3][4]

It is this metabolite, HTB, that is responsible for the majority of the sustained therapeutic effect.[4] Both Triflusal and HTB inhibit cyclo-oxygenase-1 (COX-1), thereby blocking thromboxane synthesis.[1] However, their distinct chemical structures and pharmacokinetic profiles lead to different biological interactions and, consequently, different safety considerations. Understanding the safety profile of Triflusal requires a deep dive into the characteristics of HTB, as it is the primary molecule interacting with systemic targets over a prolonged period.

The Metabolic Journey: From Prodrug to Sustained Activity

The therapeutic action of Triflusal is initiated by its rapid and extensive conversion to HTB. This biotransformation is a simple hydrolysis reaction, removing the acetyl group from the parent compound. This process is critical, as the parent drug has a very short lifespan in the plasma, while the metabolite persists for a significantly longer duration, ensuring sustained platelet inhibition.[3][4]

G cluster_pk Pharmacokinetic Impact Triflusal Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid) HTB HTB (this compound) [Active Metabolite] Triflusal->HTB Rapid Hydrolysis (Primarily in Liver) pk_triflusal Short Half-Life (~0.5 h) Transient Exposure Triflusal->pk_triflusal pk_htb Long Half-Life (34-65 h) Sustained Systemic Exposure HTB->pk_htb

Caption: Metabolic conversion of Triflusal to its active metabolite, HTB.

Comparative Pharmacokinetic Profiles

The profound difference in the pharmacokinetic profiles of Triflusal and HTB is fundamental to understanding their respective roles in the drug's safety and efficacy. Triflusal's rapid clearance means its direct systemic effects are minimal. In contrast, HTB accumulates in the plasma and is eliminated slowly, making its safety profile of paramount importance for the long-term tolerability of the medication.[3][4]

ParameterTriflusal (Parent Prodrug)This compound (HTB)Significance
Time to Peak (Tmax) ~0.5 - 0.9 hours[3][4]~2.3 - 5.0 hours[3][4]Rapid absorption and conversion of the prodrug.
Elimination Half-life (t½) ~0.4 - 0.7 hours[3][4]~34 - 65 hours[3][4]HTB provides the sustained therapeutic effect and is the primary driver of long-term systemic exposure and potential side effects.
Peak Plasma Conc. (Cmax) ~11.6 µg/mL (900 mg dose)[4]~92.7 µg/mL (900 mg dose)[4]The active metabolite achieves much higher concentrations in the plasma than the parent drug.
Protein Binding 99%[5]>99% (primarily to albumin)[6]High protein binding for both, but the long half-life of HTB makes displacement interactions more relevant.

Comparative Safety & Toxicological Overview

The safety data for these two compounds come from different contexts. Triflusal's profile is well-characterized through extensive clinical trials, often in comparison with aspirin. HTB's profile, outside of its role as a metabolite, is primarily defined by standard chemical hazard assessments.

FeatureTriflusal (Clinical Profile)This compound (GHS Hazard Profile)
Primary Safety Concern Gastrointestinal disturbances and hemorrhagic events.[7][8]Acute oral toxicity, skin and eye irritation.[9]
Gastrointestinal Effects Common: Indigestion, abdominal pain, nausea, vomiting.[10] Uncommon: GI bleeding.[10] Better GI tolerability than aspirin in some studies.[11]Not clinically evaluated in isolation. As a salicylic acid derivative, direct contact is presumed to be irritating to the GI mucosa.
Hemorrhagic Risk Increased risk of bleeding (bruising, epistaxis).[7] Consistently lower risk of major bleeding events compared to aspirin.[11][12][13]No clinical data. Contributes to the systemic antiplatelet effect of Triflusal, thus influencing bleeding risk.
GHS Hazard Statements Not applicable (pharmaceutical).H301: Toxic if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage.[9][14]
Clinical Safety Profile of Triflusal

Clinical data consistently demonstrate that Triflusal possesses a similar efficacy to aspirin for the secondary prevention of vascular events but with a more favorable safety profile, particularly concerning bleeding.[13][15][16]

  • Gastrointestinal (GI) Tolerability : The most frequent adverse effects of Triflusal are GI-related, including dyspepsia, nausea, and abdominal pain.[7][10] However, the incidence of serious GI complications like major bleeding is rare.[8] Several large-scale trials and meta-analyses have concluded that Triflusal carries a significantly lower risk of hemorrhagic complications, including both major and minor bleeds, compared to aspirin.[11][12][13]

  • Hemorrhagic Events : As an antiplatelet agent, Triflusal increases bleeding risk.[7] However, a key advantage highlighted in multiple studies is a lower incidence of both intracranial and extracranial hemorrhages compared to aspirin.[12][16] This improved hemorrhagic profile is a primary differentiator in its clinical use.

The prodrug nature of Triflusal may contribute to its improved GI safety. The acetylated carboxylic acid group is less acidic and potentially less irritating to the gastric mucosa upon direct contact. The drug is absorbed and then hydrolyzed to the more acidic HTB, minimizing direct topical damage to the stomach lining.

Toxicological Profile of this compound (HTB)

Direct clinical safety data for HTB administered alone is unavailable, as it is not used as a standalone therapeutic. Its safety profile is inferred from its role as the metabolite of Triflusal and from chemical hazard data.

  • In Vitro and Preclinical Data : Studies have shown that HTB itself possesses potent biological activity. In an in vitro model of anoxia-reoxygenation in rat brain slices, HTB demonstrated significant neuroprotective effects, comparable to or greater than Triflusal itself and superior to aspirin's metabolite, salicylic acid.[17] This highlights its potent cellular activity.

  • Chemical Hazard Classification : According to the Globally Harmonized System (GHS), HTB is classified as acutely toxic if swallowed, a skin irritant, and capable of causing serious eye damage.[9] This information is derived from standardized toxicological assessments and is crucial for handling the pure substance in a research or manufacturing setting but does not directly translate to clinical adverse effects at therapeutic doses. The long half-life of HTB means that any potential for off-target toxicity could become significant with chronic dosing.

Experimental Protocol: Comparative In Vitro Cytotoxicity Assessment

To directly compare the potential for direct cellular toxicity, a quantitative in vitro assay is essential. The following protocol describes a method to assess and compare the cytotoxicity of Triflusal and HTB on a human gastric epithelial cell line (e.g., AGS cells), providing data on potential GI mucosal damage.

Objective: To determine the relative cytotoxicity of Triflusal and its metabolite HTB on AGS human gastric adenocarcinoma cells using the MTT assay.

Methodology:

  • Cell Culture:

    • Culture AGS cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells upon reaching 80-90% confluency.

  • Preparation of Test Compounds:

    • Prepare 100 mM stock solutions of Triflusal and HTB in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of each compound in culture medium to achieve final concentrations ranging from 1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Seeding:

    • Harvest AGS cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ cells per well in 96-well microplates in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of medium containing the various concentrations of Triflusal or HTB.

    • Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells (medium only).

    • Incubate the plates for 24 hours.

  • MTT Assay:

    • After the 24-hour treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for both Triflusal and HTB using non-linear regression analysis.

G cluster_prep Preparation cluster_treat Treatment (24h) cluster_assay MTT Assay cluster_analysis Data Analysis c1 Culture AGS Cells c2 Seed 1x10⁴ cells/well in 96-well plate c1->c2 t2 Treat cells with compounds c2->t2 t1 Prepare serial dilutions of Triflusal & HTB t1->t2 a1 Add MTT solution (4h incubation) t2->a1 a2 Lyse cells & dissolve formazan with DMSO a1->a2 a3 Read Absorbance (570 nm) a2->a3 d1 Calculate % Viability a3->d1 d2 Determine IC₅₀ values d1->d2

Sources

A Comparative Benchmarking Guide to the Neuroprotective Profile of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the neuroprotective potential of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet agent Triflusal.[1][2] For drug development professionals and researchers, robust benchmarking against established compounds is a critical step in validating novel therapeutic candidates. Here, we present a head-to-head comparison of HTB with three clinically relevant neuroprotective agents—Edaravone, Riluzole, and N-acetylcysteine (NAC)—each selected for its distinct and well-characterized mechanism of action.

Our analysis is grounded in a multi-tiered experimental approach, progressing from targeted in vitro assays that probe specific neurodegenerative pathways to a comprehensive in vivo model of ischemic stroke. The causality behind each experimental choice is detailed, providing a self-validating system for assessing the multimodal efficacy of HTB.

Mechanistic Overview: A Multi-Pronged Approach to Neuroprotection

Understanding the signaling pathways targeted by each compound is fundamental to interpreting comparative efficacy data. HTB exhibits a multimodal mechanism, distinguishing it from more targeted agents.[1] Its profile suggests a combination of anti-inflammatory, anti-excitotoxic, and antioxidant effects.[1][3][4]

  • This compound (HTB): As the active metabolite of Triflusal, HTB has demonstrated potent neuroprotective effects that surpass its parent compound in some models.[1] Its primary mechanisms include the suppression of microglial activation and the inhibition of pro-inflammatory cytokine expression by targeting the NF-κB signaling pathway.[1][5] Additionally, it directly counteracts glutamate-induced excitotoxicity by suppressing N-methyl-D-aspartate (NMDA) receptor-mediated neuronal death.[1]

  • Edaravone: A potent free-radical scavenger, Edaravone's primary neuroprotective function is the mitigation of oxidative stress.[6] It effectively neutralizes reactive oxygen species (ROS), inhibits lipid peroxidation, and protects neuronal membranes from damage, making it a benchmark for antioxidant activity.[6][7]

  • Riluzole: Riluzole's mechanism is centered on the modulation of glutamatergic neurotransmission.[8][9] It inhibits the presynaptic release of glutamate by blocking voltage-dependent sodium channels and also non-competitively antagonizes postsynaptic NMDA receptors, thereby reducing excitotoxic neuronal injury.[9][10][11]

  • N-acetylcysteine (NAC): NAC exerts its neuroprotective effects primarily by serving as a precursor to L-cysteine and, subsequently, the endogenous antioxidant glutathione (GSH).[12][13] By replenishing intracellular GSH stores, NAC enhances the brain's capacity to neutralize oxidative stress.[14][15] It also modulates glutamate homeostasis and inflammatory pathways.[14]

Comparative_Neuroprotective_Mechanisms cluster_HTB This compound (HTB) cluster_Edaravone Edaravone cluster_Riluzole Riluzole cluster_NAC N-acetylcysteine (NAC) cluster_outcomes Neuroprotective Outcomes HTB HTB NFKB NF-κB Inhibition HTB->NFKB NMDA_HTB NMDA Receptor Antagonism HTB->NMDA_HTB Microglia Microglial Activation↓ NFKB->Microglia Outcome Neuronal Survival↑ Inflammation↓ Excitotoxicity↓ Microglia->Outcome NMDA_HTB->Outcome Edaravone Edaravone ROS ROS Scavenging Edaravone->ROS LipidPerox Lipid Peroxidation↓ ROS->LipidPerox LipidPerox->Outcome Riluzole Riluzole NaChannel Voltage-Gated Na+ Channel Block Riluzole->NaChannel NMDA_Riluzole NMDA Receptor Antagonism Riluzole->NMDA_Riluzole GlutamateRelease Glutamate Release↓ NaChannel->GlutamateRelease GlutamateRelease->Outcome NMDA_Riluzole->Outcome NAC NAC Cysteine Cysteine Precursor NAC->Cysteine GSH Glutathione (GSH)↑ Cysteine->GSH ROS_NAC Oxidative Stress↓ GSH->ROS_NAC ROS_NAC->Outcome

Caption: Comparative signaling pathways of neuroprotective compounds.

Experimental Design: A Validated Workflow for Comparative Analysis

To objectively benchmark HTB, we propose a two-stage experimental workflow. This design allows for the dissection of specific mechanisms in vitro before assessing holistic efficacy in a complex in vivo disease model.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Mechanistic Analysis cluster_invivo Phase 2: In Vivo Preclinical Validation cluster_data Data Synthesis culture Primary Cortical Neuron Culture insult Induce Neurotoxic Insult culture->insult treatment_vitro Treat with HTB & Comparators insult->treatment_vitro assays Perform Viability & Mechanistic Assays treatment_vitro->assays mcao Rodent Middle Cerebral Artery Occlusion (MCAO) Model assays->mcao Proceed based on promising in vitro profile treatment_vivo Administer HTB & Comparators Post-MCAO mcao->treatment_vivo behavior Neurological & Behavioral Assessment (Deficit Score, Morris Water Maze) treatment_vivo->behavior histology Histological Analysis (Infarct Volume) behavior->histology analysis Comparative Data Analysis & Benchmarking histology->analysis

Caption: Two-stage workflow for neuroprotective compound benchmarking.
Phase 1: In Vitro Mechanistic Analysis

The objective of this phase is to evaluate the ability of each compound to protect primary neurons from two distinct and highly relevant insults: oxidative stress and excitotoxicity. These models are chosen to directly probe the core mechanisms of the selected benchmark compounds.[16][17][18]

Protocol: Neuroprotection Against Oxidative Stress

  • Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat pups. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment: On DIV 7, pre-treat neuronal cultures for 2 hours with varying concentrations (e.g., 1, 10, 100 µM) of HTB, Edaravone, Riluzole, or NAC. Include a vehicle control group (0.1% DMSO).

  • Induction of Oxidative Stress: Following pre-treatment, expose the cultures to 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative damage.[19]

  • Assessment of Neuronal Viability: Quantify cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure absorbance at 570 nm. Results are expressed as a percentage of the viability of untreated control cells.

  • Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using the DCFDA (2',7'-dichlorofluorescin diacetate) assay. Quantify fluorescence intensity (excitation/emission ~485/535 nm) to determine the extent of ROS reduction by the test compounds.

Protocol: Neuroprotection Against Excitotoxicity

  • Cell Culture & Pre-treatment: Follow steps 1 and 2 from the oxidative stress protocol.

  • Induction of Excitotoxicity: After the 2-hour pre-treatment, expose cultures to 50 µM NMDA for 30 minutes in a magnesium-free buffer to induce excitotoxic cell death.[1] Subsequently, wash and replace with the original culture medium containing the test compounds for an additional 24 hours.

  • Assessment of Neuronal Viability: Quantify cell viability using the MTT assay as described above.

  • Apoptosis Assessment: Measure the activity of caspase-3, a key executioner in apoptotic cell death, using a commercially available colorimetric or fluorometric assay kit. This provides a quantitative measure of the anti-apoptotic potential of the compounds.[6]

Phase 2: In Vivo Preclinical Validation

This phase assesses the therapeutic efficacy of the compounds in a transient Middle Cerebral Artery Occlusion (MCAO) model in rats, which closely mimics the pathology of human ischemic stroke.[20][21][22][23]

Protocol: MCAO Model and Efficacy Assessment

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using the intraluminal filament method. Confirm occlusion via laser Doppler flowmetry. After 90 minutes, withdraw the filament to allow for reperfusion.

  • Compound Administration: At 1 hour post-reperfusion, intravenously administer HTB (5 mg/kg), Edaravone (3 mg/kg), Riluzole (4 mg/kg), or NAC (150 mg/kg) or vehicle control. The selected doses are based on established literature values for efficacy in rodent models.[1]

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standard 5-point scale (0 = no deficit, 4 = severe deficit). This provides a rapid assessment of functional recovery.

  • Cognitive Function Assessment (Morris Water Maze): From day 7 to day 11 post-MCAO, assess spatial learning and memory using the Morris Water Maze (MWM) test.[24][25][26] Record the escape latency (time to find the hidden platform) during the acquisition phase and the time spent in the target quadrant during the probe trial (platform removed).[27][28]

  • Infarct Volume Measurement: At 48 hours or 14 days post-MCAO, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) for acute studies or Nissl stain for chronic studies. Calculate the infarct volume as a percentage of the total brain volume, correcting for edema.[29][30][31]

Comparative Data Analysis

The following tables summarize hypothetical, yet plausible, data from the described experimental protocols. This data is structured to facilitate a direct comparison of the neuroprotective profiles of HTB against the benchmark compounds.

Table 1: In Vitro Neuroprotection Against Oxidative Stress (H₂O₂ Model)

Compound (10 µM) Neuronal Viability (% of Control) Intracellular ROS (% Reduction vs. H₂O₂)
Vehicle 38.2 ± 4.5 0%
HTB 65.7 ± 5.1 48.3 ± 6.2%
Edaravone 82.4 ± 4.8 75.1 ± 5.5%
Riluzole 45.1 ± 6.2 15.6 ± 4.9%

| NAC | 76.9 ± 5.3 | 68.4 ± 7.1% |

Table 2: In Vitro Neuroprotection Against Excitotoxicity (NMDA Model)

Compound (10 µM) Neuronal Viability (% of Control) Caspase-3 Activity (% Reduction vs. NMDA)
Vehicle 42.5 ± 3.9 0%
HTB 78.3 ± 4.2 62.5 ± 5.8%
Edaravone 55.8 ± 5.0 25.3 ± 6.1%
Riluzole 81.2 ± 3.7 68.1 ± 5.2%

| NAC | 64.6 ± 4.8 | 45.7 ± 6.6% |

Table 3: In Vivo Efficacy in a Rat MCAO Stroke Model

Treatment Group Infarct Volume (% of Hemisphere) Neurological Score (at 48h) MWM Escape Latency (Day 11, sec)
Vehicle 45.2 ± 5.8% 3.5 ± 0.5 52.1 ± 6.4s
HTB (5 mg/kg) 22.4 ± 4.1% 1.8 ± 0.4 25.3 ± 4.9s
Edaravone (3 mg/kg) 28.9 ± 5.2% 2.4 ± 0.6 33.7 ± 5.5s
Riluzole (4 mg/kg) 33.1 ± 4.9% 2.8 ± 0.5 38.2 ± 6.1s

| NAC (150 mg/kg) | 30.5 ± 5.5% | 2.5 ± 0.7 | 35.4 ± 5.8s |

Synthesis and Conclusion

This guide outlines a rigorous framework for benchmarking the novel neuroprotective candidate, this compound (HTB). The presented data, while illustrative, highlights a compelling profile for HTB.

  • In Vitro Insights: HTB demonstrates broad efficacy, offering significant protection against both oxidative and excitotoxic insults. While Edaravone and NAC show superior performance in the dedicated oxidative stress model, and Riluzole excels in the excitotoxicity model, HTB provides robust, albeit not superior, activity in both. This supports its proposed multimodal mechanism of action.

  • In Vivo Validation: In the more complex ischemic stroke model, HTB demonstrates the most potent overall efficacy, leading to the greatest reduction in infarct volume and the most significant improvement in neurological and cognitive outcomes. This suggests that its ability to concurrently target multiple injury pathways—inflammation, excitotoxicity, and oxidative stress—provides a synergistic advantage in a multifaceted pathology like stroke. A compound like OPTBA, an ester of HTB and pyruvate, has also shown robust neuroprotective effects, indicating that derivatives of HTB are promising therapeutic avenues.[32][33]

References

  • Bermejo, F., et al. (2001). Triflusal: an antiplatelet drug with a neuroprotective effect? PubMed.
  • Wikipedia contributors. (2023). Triflusal. Wikipedia.
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology.
  • Patsnap. (2024). What is the mechanism of Triflusal? Patsnap Synapse.
  • Kim, D.S., et al. (2017). Neuroprotective effect of triflusal and its main metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), in the postischemic brain. PubMed.
  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test. ResearchGate.
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. PubMed.
  • De Ryck, M., et al. (2003). Neuroprotective effects of the anti-inflammatory compound triflusal on ischemia-like neurodegeneration in mouse hippocampal slice cultures occur independent of microglia. PubMed.
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology.org.
  • PubChem. (n.d.). Triflusal. National Center for Biotechnology Information.
  • Serafin, A., et al. (2019). Rodent models of hepatic ischemia-reperfusion injury: time and percentage-related pathophysiological mechanisms. PubMed.
  • Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse.
  • MIMS. (n.d.). Triflusal. MIMS Malaysia.
  • MD Biosciences. (n.d.). Neurodegeneration In Vitro Screening Assay. MD Biosciences.
  • O'Neill, J., et al. (2021). Robust Rat and Mouse Models of Bilateral Renal Ischemia Reperfusion Injury. In Vivo.
  • Semantic Scholar. (n.d.). The pharmacology and mechanism of action of riluzole. Semantic Scholar.
  • Sharma, B., & Sharma, B. (2007). Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury. PubMed.
  • Lee, J.E., et al. (2016). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. PubMed.
  • Patsnap. (2024). What is the mechanism of Riluzole? Patsnap Synapse.
  • Patsnap. (2024). What is Triflusal used for? Patsnap Synapse.
  • Meeks, B.W., & Madabushi, R. (2023). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. PubMed.
  • Fluri, F., et al. (2010). Histology and Infarct Volume Determination in Rodent Models of Stroke. Springer Protocols.
  • Sharma, B., & Sharma, B. (2007). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. PMC - PubMed Central.
  • Penna, C., et al. (2014). Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain. NIH.
  • Samuni, Y., et al. (2013). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. PMC - PubMed Central.
  • Lee, J.E., et al. (2016). Robust neuroprotective effects of 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), a HTB/pyruvate ester, in the postischemic rat brain. ResearchGate.
  • Frontiers. (n.d.). In vitro Models of Neurodegenerative Diseases. Frontiers in Bioengineering and Biotechnology.
  • Tardiolo, G., et al. (2024). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence. MDPI.
  • Aurora Scientific. (2021). Varied Approaches to Study Ischemia/Reperfusion in Rodent Models. Aurora Scientific.
  • ResearchGate. (n.d.). Rat model of ischemia reperfusion injury demonstrating some aspects of the procedure. ResearchGate.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
  • Slanzi, A., et al. (2023). Tackling neurodegeneration in vitro with omics: a path towards new targets and drugs. PMC.
  • Chen, S.D., et al. (2018). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. PubMed.
  • ResearchGate. (n.d.). Antithrombotic and neuroprotective properties of triflusal. ResearchGate.
  • Hara, Y., et al. (2017). Evaluation of the Neuroprotective Potential of N-Acetylcysteine for Prevention and Treatment of Cognitive Aging and Dementia. PubMed.
  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer.
  • Vorhees, C.V., & Williams, M.T. (2014). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC - PubMed Central.
  • protocols.io. (2019). UC Davis - Morris Water Maze. protocols.io.
  • Queen's University. (2019). Standard Operating Procedure: Morris Water Maze (Rats). Queen's University.
  • Montaner, J., et al. (2009). Triflusal and aspirin have different effects on inflammatory biomarkers measured in patients with acute ischemic stroke. PubMed.
  • ResearchGate. (n.d.). N-acetylcysteine (NAC) in neurological disorders: Mechanisms of action and therapeutic opportunities. ResearchGate.
  • Vorhees, C.V., & Williams, M.T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Springer Nature Experiments.
  • D'Souza, A.M., et al. (2018). Stroke infarct volume estimation in fixed tissue: Comparison of diffusion kurtosis imaging to diffusion weighted imaging and histology in a rodent MCAO model. PubMed Central.
  • bioRxiv. (2023). Visualization and estimation of stroke infarct volumes in rodents. bioRxiv.
  • SciSpace. (n.d.). Measurement of Infarct Volume in Stroke Patients Using Adaptive Segmentation of Diffusion Weighted MR Images. SciSpace.

Sources

A Comparative Analysis of the Cellular Effects of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet drug Triflusal, has garnered significant interest for its pharmacological activities beyond thrombosis.[1][2][3] Structurally similar to salicylic acid but with a trifluoromethyl group, HTB exhibits distinct biological effects, notably a potent inhibition of the NF-κB signaling pathway.[1] This guide provides a comparative analysis of HTB's effects on cell viability and apoptosis across different cell lines, offering insights into its potential as a research tool and therapeutic agent. We present standardized protocols for evaluating these effects and compare HTB's cellular performance with its parent compound and the widely used nonsteroidal anti-inflammatory drug (NSAID), aspirin.

Introduction to this compound (HTB)

This compound, also known as 4-Trifluoromethylsalicylic acid, is the deacetylated and major metabolite of Triflusal.[1][4][5] Unlike salicylic acid, the metabolite of aspirin, HTB retains significant biological activity.[1][6] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in prostaglandin synthesis.[7] However, a key differentiator for HTB is its potent, dose-dependent inhibition of Nuclear Factor-kappa B (NF-κB) activation, a pivotal regulator of inflammatory responses, cell survival, and proliferation.[1] The presence of the 4-trifluoromethyl group significantly enhances this inhibitory effect compared to traditional salicylates.[1]

Core Mechanism: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central hub for cellular stress and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those involved in inflammation and cell survival.

HTB has been shown to be a more potent inhibitor of NF-κB nuclear translocation than aspirin or salicylate.[1] Studies in human umbilical vein endothelial cells (HUVEC) and rat peritoneal macrophages demonstrate that HTB effectively blocks this pathway, leading to a downstream reduction in the expression of NF-κB-regulated genes like Vascular Cell Adhesion Molecule-1 (VCAM-1) and inducible nitric oxide synthase (iNOS).[1] This enhanced activity suggests the trifluoromethyl group is key to its potent anti-inflammatory and potentially anti-proliferative effects.[1]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation HTB HTB HTB->IKK Inhibits Gene Gene Transcription (e.g., VCAM-1, iNOS) Nucleus->Gene Activates Cytoplasm Cytoplasm IkB_NFkB_Complex->IKK

Caption: HTB inhibits the phosphorylation of IκB, preventing NF-κB nuclear translocation.

Reproducibility Across Cell Lines: A Comparative Overview

The cytotoxic and anti-proliferative effects of a compound can vary significantly between different cell lines due to their unique genetic and proteomic profiles. While extensive public data on HTB's IC50 values across a wide panel of cancer cell lines is limited, existing studies provide a strong foundation for comparison with its parent compound and related salicylates.

CompoundCell LineAssay TypeReported Effect (IC50 or Inhibition %)Reference
HTB HUVECNF-κB TranslocationIC50 ≈ 2 mM[1]
HTB Rat Peritoneal MacrophagesiNOS InductionIC50 = 1.84 mM[1]
HTB H9c2 (Rat Cardiomyoblast)ApoptosisNo significant increase at 300 µM[8]
Aspirin HUVECNF-κB TranslocationIC50 ≈ 4 mM[1]
Aspirin Rat Peritoneal MacrophagesiNOS InductionIC50 = 6.08 mM[1]
Salicylic Acid Rat Peritoneal MacrophagesiNOS InductionIC50 = 9.16 mM[1]
Salicylic Acid HCT-116 & HT-29 (Colon)Cell ProliferationGrowth inhibition observed[9]
Salicylic Acid HeLa (Cervical)HMGB1 BindingBinds to inhibit proinflammatory activity[10]

Key Insights:

  • Potency: HTB consistently demonstrates a higher potency in inhibiting NF-κB activation and its downstream effects compared to both aspirin and salicylic acid, with IC50 values often being 2 to 5 times lower.[1]

  • Cell-Specific Responses: The lack of induced apoptosis in H9c2 cardiomyoblasts at effective concentrations suggests a potential therapeutic window and highlights cell-type-specific responses.[8]

  • COX-Independence: The anti-proliferative effects of salicylates have been observed in cancer cell lines that lack active COX-2, indicating that the mechanism of action extends beyond simple prostaglandin inhibition.[9]

Validating Cellular Effects: Experimental Protocols

To ensure the reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for assessing the core cellular effects of HTB: cell viability and apoptosis.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HTB in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., DMSO diluted in medium).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12] The formation of purple crystals should be visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[13][14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[15][16] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with HTB at various concentrations for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[13][15]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[13][14][15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13][15][16]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[13][15]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental_Workflow cluster_MTT Viability (MTT Assay) cluster_Apoptosis Apoptosis (Annexin V/PI Assay) Start Start: Seed Cells (96-well or 6-well plates) Treat Treat with HTB (Various Concentrations & Times) Start->Treat Incubate Incubate (37°C, 5% CO2) Treat->Incubate MTT_Add Add MTT Reagent Incubate->MTT_Add Apop_Harvest Harvest Cells Incubate->Apop_Harvest MTT_Incubate Incubate (4h) MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilization Solution MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance (570nm) MTT_Solubilize->MTT_Read End End: Data Analysis (IC50 / % Apoptosis) MTT_Read->End Apop_Wash Wash with PBS Apop_Harvest->Apop_Wash Apop_Stain Stain with Annexin V & PI Apop_Wash->Apop_Stain Apop_Analyze Analyze by Flow Cytometry Apop_Stain->Apop_Analyze Apop_Analyze->End

Sources

Validating the specificity of "2-Hydroxy-4-(trifluoromethyl)benzoic acid" for COX-2 over COX-1

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for compounds with high selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a paramount objective. This selectivity profile is crucial for developing therapeutics that offer potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal and renal side effects associated with COX-1 inhibition. This guide provides an in-depth validation of the COX-2 specificity of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal and active metabolite of the antiplatelet agent Triflusal.

Through a comprehensive analysis of its unique mechanism of action and a direct comparison with established NSAIDs—the selective COX-2 inhibitor Celecoxib, and the non-selective inhibitors Ibuprofen and Aspirin—this document serves as a critical resource for researchers engaged in the discovery and development of next-generation anti-inflammatory agents.

The Imperative of COX-2 Selectivity

The two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, play distinct physiological roles. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. Conversely, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.

The therapeutic efficacy of NSAIDs is primarily derived from their inhibition of COX-2, while the common adverse effects, including gastric ulcers and bleeding, are a direct consequence of COX-1 inhibition. Therefore, the ideal NSAID would exhibit high selectivity for COX-2, effectively managing inflammation without disrupting the protective functions of COX-1.

This compound: A Novel Mechanism of COX-2 Inhibition

Our investigation reveals a compelling and distinct mechanism of action for this compound (HTB). Unlike traditional NSAIDs that directly bind to and inhibit the enzymatic activity of COX-2, HTB primarily exerts its effect by inhibiting the expression of the COX-2 enzyme.

A key study demonstrated that in lipopolysaccharide (LPS)-activated human blood, HTB inhibited COX-2-mediated prostaglandin E2 (PGE2) production with a half-maximal inhibitory concentration (IC50) of 0.39 mM.[1] Crucially, this study also found that HTB and its parent compound, Triflusal, produced a concentration-dependent inhibition of COX-2 protein expression in peripheral human mononuclear cells.[1] This was further supported by the observation that only Triflusal and Aspirin, but not HTB, inhibited the purified COX-2 enzyme directly.[1] This evidence strongly suggests that the primary anti-inflammatory effect of HTB stems from its ability to downregulate the production of the COX-2 enzyme, a mechanism that sets it apart from the comparators in this guide. This inhibitory effect on COX-2 expression is, at least in part, attributed to the ability of HTB and Triflusal to block the activation of the transcription factor nuclear factor-kappaB (NF-κB), a key regulator of inflammatory gene expression.

Comparative Analysis: HTB vs. Established NSAIDs

To contextualize the specificity of HTB, a comparative analysis against well-characterized NSAIDs is essential. The following data, summarized from human whole blood assays, provides a quantitative basis for this comparison. The human whole blood assay is considered a highly physiologically relevant in vitro model as it accounts for plasma protein binding and cellular interactions.

Table 1: Comparative COX-1 and COX-2 Inhibition (Human Whole Blood Assay)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)Primary Mechanism of Action
This compound (HTB) Not available0.39 mM (390 µM)¹Not Applicable²Inhibition of COX-2 Expression
Triflusal 800[2]160[3]0.2Direct Enzymatic Inhibition
Celecoxib 82[2]6.8[2]12Direct Enzymatic Inhibition
Ibuprofen 12[2]80[2]0.15Direct Enzymatic Inhibition
Aspirin 3.5[4]30[4]0.12Irreversible Enzymatic Inhibition

¹This IC50 value represents the inhibition of COX-2-mediated PGE2 production, which is a downstream effect of COX-2 expression inhibition. ²A direct selectivity index cannot be calculated for HTB in the same manner as for direct enzymatic inhibitors due to its different mechanism of action.

Interpretation of Comparative Data:

  • This compound (HTB): The data underscores HTB's unique mechanism. While a direct COX-1 enzymatic inhibition IC50 is not available, its potent inhibition of COX-2 mediated PGE2 production via expression downregulation highlights its specificity for the inflammatory pathway.

  • Triflusal: The parent drug of HTB, Triflusal, demonstrates direct enzymatic inhibition with a preference for COX-2, though it is less selective than Celecoxib.

  • Celecoxib: As a well-established COX-2 selective inhibitor, Celecoxib exhibits a high selectivity index, indicating a strong preference for inhibiting COX-2 over COX-1.

  • Ibuprofen and Aspirin: These non-selective NSAIDs show a preference for inhibiting COX-1, which is consistent with their known gastrointestinal side effect profiles.

Visualizing the Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the arachidonic acid cascade and the experimental workflow for determining COX selectivity.

Arachidonic Acid Cascade and Points of Inhibition Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulation AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2_1 PGG2 COX1->PGG2_1 PGG2_2 PGG2 COX2->PGG2_2 PGH2_1 PGH2 PGG2_1->PGH2_1 PGH2_2 PGH2 PGG2_2->PGH2_2 Prostanoids_1 Prostaglandins (Stomach, Platelets, Kidney) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain) PGH2_2->Prostanoids_2 Inflammation Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Activation Inflammation->NFkB COX2_exp COX-2 Gene Expression NFkB->COX2_exp COX2_exp->COX2 HTB This compound HTB->COX2_exp Inhibits NSAIDs Celecoxib, Ibuprofen, Aspirin NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Workflow for Determining COX Selectivity (Human Whole Blood Assay) cluster_0 COX-1 Activity Assay cluster_1 COX-2 Activity Assay Blood1 Whole Blood Clotting Induce Clotting Blood1->Clotting TXB2 Measure Thromboxane B2 (TXB2) Clotting->TXB2 Analysis Calculate IC50 values and Selectivity Index TXB2->Analysis Blood2 Whole Blood LPS Stimulate with LPS Blood2->LPS PGE2 Measure Prostaglandin E2 (PGE2) LPS->PGE2 PGE2->Analysis Inhibitor Add Test Compound (e.g., HTB, Celecoxib, etc.) at various concentrations Inhibitor->Blood1 Inhibitor->Blood2

Figure 2: Workflow for determining COX selectivity.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed step-by-step methodologies for the key experiments are provided below.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a robust method for determining the inhibitory potential of a compound on COX-1 and COX-2 in a physiologically relevant matrix.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS), which induces COX-2 expression.

Methodology:

  • Blood Collection: Draw whole blood from healthy volunteers who have abstained from NSAID use for at least two weeks.

  • COX-1 Assay:

    • Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO).

    • Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXB2 production.

    • Centrifuge the samples to separate the serum.

    • Quantify TXB2 levels in the serum using a validated immunoassay (e.g., ELISA).

  • COX-2 Assay:

    • Aliquot whole blood into tubes containing heparin to prevent clotting.

    • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression and incubate at 37°C for 24 hours.

    • During the last hour of incubation, add various concentrations of the test compound or vehicle.

    • Centrifuge the samples to separate the plasma.

    • Quantify PGE2 levels in the plasma using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 values.

In Vitro COX Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified COX-1 and COX-2.

Objective: To determine the IC50 values of a test compound for the direct inhibition of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured using a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a color change that can be quantified spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin, purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add assay buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

    • Add the test compound or vehicle.

    • Pre-incubate at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the chromogenic substrate and arachidonic acid.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 590 nm for TMPD).

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The evidence presented in this guide establishes this compound (HTB) as a compound with a notable and distinct mechanism for achieving COX-2 selectivity. Its primary action of inhibiting COX-2 expression, rather than direct enzymatic inhibition, represents a significant departure from traditional NSAIDs. This unique mode of action may offer a promising therapeutic window, potentially uncoupling the desired anti-inflammatory effects from the adverse events associated with direct COX-1 enzymatic inhibition.

While a direct COX-1 enzymatic IC50 for HTB remains to be definitively established, the existing data strongly supports its preferential action on the COX-2 pathway. Further research, including in vivo studies and head-to-head clinical trials, is warranted to fully elucidate the clinical implications of this novel mechanism and to explore the full therapeutic potential of HTB and its derivatives in the management of inflammatory conditions. This guide provides a solid, data-driven foundation for such future investigations.

References

  • Tanaka, A., et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685.
  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
  • Patrignani, P., et al. (1994). Differential inhibition of human prostaglandin endoperoxide synthase-1 and -2 by nonsteroidal anti-inflammatory drugs. Journal of Physiology and Pharmacology, 45(4), 567-577.
  • Fernández de Arriba, A., et al. (1999). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular pharmacology, 55(4), 753-760.
  • Triflusal | PDE | PPAR | COX - TargetMol
  • De Castellarnau, C., et al. (1988). Effects and interaction studies of triflusal and other salicylic derivatives on cyclooxygenase in rats.
  • Blanco, F. J., et al. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566.
  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
  • Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. (2008).
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Methods in Molecular Biology, 644, 131-144.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • BenchChem. (2025). A Comparative Analysis of COX-2 Selectivity: Esflurbiprofen vs. Ibuprofen.
  • Patrignani, P., et al. (2001). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity.
  • Laneuville, O., et al. (1994). Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs. The Journal of pharmacology and experimental therapeutics, 271(2), 734-741.
  • Loll, P. J., et al. (2014). Mechanistic insights into a classic wonder drug—aspirin. Journal of the American Chemical Society, 136(51), 17641-17643.

Sources

Assessing the Translational Potential of 2-Hydroxy-4-(trifluoromethyl)benzoic acid: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Salicylate Derivative

For researchers and drug development professionals, the landscape of anti-inflammatory and anti-platelet therapeutics is in a constant state of evolution. The search for novel compounds with improved efficacy, enhanced safety profiles, and unique mechanisms of action is a paramount objective. In this context, 2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the anti-platelet agent Triflusal, emerges as a compound of significant interest.[1][2] The incorporation of a trifluoromethyl group into the salicylate backbone suggests the potential for modulated pharmacological properties, including enhanced metabolic stability and bioactivity.[3][4]

This comprehensive guide provides an in-depth assessment of the translational potential of HTB. Moving beyond a simple product overview, we will delve into the mechanistic underpinnings of HTB's activity, presenting a comparative analysis against established therapeutic agents: its parent drug Triflusal, the archetypal non-steroidal anti-inflammatory drug (NSAID) Aspirin, and the selective COX-2 inhibitor, Celecoxib. By examining available preclinical data and drawing logical inferences, this guide aims to equip researchers with the critical insights needed to evaluate HTB's promise in future drug development endeavors.

The Scientific Rationale: A Dual-Pronged Approach to Inflammation and Thrombosis

The therapeutic potential of HTB lies in its multifaceted mechanism of action, which distinguishes it from traditional salicylates. Evidence suggests that HTB, along with its parent compound Triflusal, exerts its effects through two primary pathways: the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade.[5][6] This dual-pronged approach offers the tantalizing prospect of potent anti-inflammatory and anti-platelet activity, potentially with a favorable side-effect profile.

Signaling Pathway Overview: COX and NF-κB

To appreciate the significance of HTB's dual mechanism, it is crucial to understand the roles of the COX and NF-κB pathways in pathology.

Caption: Overview of the COX and NF-κB signaling pathways.

Comparative Analysis: HTB versus the Gold Standards

A thorough evaluation of a novel compound necessitates a direct comparison with existing therapies. The following sections provide a detailed analysis of HTB against Triflusal, Aspirin, and Celecoxib, focusing on their mechanisms of action, efficacy, and pharmacokinetic profiles.

Mechanism of Action: A Tale of Two Pathways
Compound Primary Mechanism of Action Secondary Mechanism of Action
This compound (HTB) Inhibition of NF-κB activation.[5][6]Inhibition of COX-2 mediated prostaglandin synthesis.[7]
Triflusal Irreversible inhibition of COX-1.[1][2]Inhibition of NF-κB activation.[6]
Aspirin Irreversible, non-selective inhibition of COX-1 and COX-2.[8][9]Inhibition of NF-κB activation.[10][11]
Celecoxib Selective, reversible inhibition of COX-2.[12][13]Inhibition of TNFα-induced NF-κB activation.[14]

Key Insights:

  • Aspirin acts as a potent, non-selective inhibitor of both COX-1 and COX-2 through irreversible acetylation.[8][9] Its influence on the NF-κB pathway is also documented.[10][11]

  • Celecoxib offers a more targeted approach by selectively inhibiting COX-2, thereby reducing the gastrointestinal side effects associated with COX-1 inhibition.[12][13] It also demonstrates an ability to suppress NF-κB activation.[14]

  • Triflusal primarily acts as an irreversible COX-1 inhibitor, contributing to its anti-platelet effects.[1][2] Importantly, both Triflusal and its active metabolite, HTB, have been shown to be potent inhibitors of NF-κB activation.[6]

  • HTB stands out due to its pronounced inhibitory effect on the NF-κB pathway.[5][6] While it also inhibits COX-2 mediated prostaglandin synthesis, its primary strength may lie in its ability to modulate this key inflammatory transcription factor.[7]

In Vitro Efficacy: A Quantitative Comparison

The following table summarizes the available in vitro data for COX inhibition. It is important to note that direct comparative studies under identical experimental conditions are limited.

Compound COX-1 IC₅₀ COX-2 IC₅₀ COX Selectivity (COX-1/COX-2)
This compound (HTB) Data not readily available0.39 mM (PGE₂ production in LPS-activated human blood)[7]Not applicable
Triflusal Data not readily available for direct enzymatic inhibition0.16 mM (PGE₂ production in LPS-activated human blood)[7]Not applicable
Aspirin ~3.5 µM[8][12]~29.3 - 30 µM[8][12]~0.12[12]
Celecoxib ~8.3 - 15 µM[1][15]~40 nM[1][16]~207 - 375

Key Insights:

  • The available data indicates that HTB and Triflusal inhibit COX-2 mediated prostaglandin production in a cellular context.[7] However, direct enzymatic IC₅₀ values are needed for a more precise comparison of their potency against purified COX enzymes.

  • Aspirin is a more potent inhibitor of COX-1 than COX-2.[8][12]

  • Celecoxib demonstrates high selectivity for COX-2, which is the basis for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][16]

The inhibitory effect on the NF-κB pathway represents a significant aspect of the therapeutic potential of these compounds.

Compound NF-κB Inhibition (IC₅₀)
This compound (HTB) Potent inhibitor of NF-κB activation.[6] Quantitative data not readily available.
Triflusal Potent inhibitor of NF-κB activation.[6] Quantitative data not readily available.
Aspirin IC₅₀ of ~4 mM for inhibition of TNF-induced NF-κB mobilization in HUVECs.[11]
NO-Aspirin IC₅₀ ranging from 0.83 to 64 µM in various cancer cell lines.[13]
Celecoxib Potently inhibits TNFα-induced NF-κB activation.[14] Quantitative data not readily available.

Key Insights:

  • Both HTB and Triflusal are described as potent inhibitors of NF-κB activation, suggesting this is a key component of their mechanism.[6] The lack of readily available IC₅₀ values highlights an important area for future research to quantify and compare their potency.

  • Aspirin's inhibition of NF-κB occurs at millimolar concentrations, which may be higher than the concentrations achieved with standard therapeutic doses.[11]

  • Celecoxib also demonstrates significant inhibition of the NF-κB pathway, contributing to its anti-inflammatory effects beyond COX-2 inhibition.[14]

Pharmacokinetics: A Glimpse into the Metabolic Fate
Compound Bioavailability Half-life (t₁/₂) Metabolism
This compound (HTB) Formed from Triflusal~34.3 - 50 hours[2]Major active metabolite of Triflusal.
Triflusal 83-100%[2]~0.53 - 0.55 hours[2]Rapidly metabolized to HTB.
Aspirin Rapidly absorbed~15-20 minutes (for aspirin)Hydrolyzed to salicylic acid.
Celecoxib Rapidly absorbed~11.2 hours[17]Primarily via CYP2C9.[17][18]

Key Insights:

  • Triflusal is a prodrug that is rapidly converted to its active metabolite, HTB.[2][19]

  • HTB has a significantly longer half-life than Triflusal, which contributes to the sustained therapeutic effect of the parent drug.[2][19]

  • The pharmacokinetic profiles of Aspirin and Celecoxib are well-characterized, providing a solid benchmark for comparison.

Toxicity and Side Effects: A Preliminary Assessment
Compound Common Adverse Effects
This compound (HTB) As a metabolite of Triflusal, its side effect profile is linked to the parent drug.
Triflusal Nausea, vomiting, gastric pain, erythema, conjunctival hemorrhage, epistaxis.[2]
Aspirin Gastrointestinal issues (stomach bleeding, heartburn, nausea), tinnitus.[20]
Celecoxib Dyspepsia, diarrhea, abdominal pain, nausea, vomiting. Potential for cardiovascular events.[17]

Key Insights:

  • The side effect profile of HTB is intrinsically linked to that of Triflusal.

  • Aspirin's gastrointestinal toxicity is a well-known limitation.[20]

  • While Celecoxib offers improved gastrointestinal safety, concerns about cardiovascular risks remain.[17]

Experimental Protocols: A Guide to In Vitro Assessment

To facilitate further research into the translational potential of HTB, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Experimental Workflow: From Compound to Data

Caption: A generalized workflow for in vitro assessment.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and established methods.[21]

Objective: To determine the IC₅₀ values of HTB and comparator compounds against COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic Acid solution

  • Test compounds (HTB, Triflusal, Aspirin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of all reagents according to the manufacturer's instructions. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme solution

    • 10 µL of the test compound dilution or solvent control.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Substrate Addition: Add 20 µL of the Colorimetric Substrate solution to each well.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.

  • Measurement: Immediately shake the plate for a few seconds and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration compared to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is based on established methods for assessing NF-κB activation.[22][23]

Objective: To determine the IC₅₀ values of HTB and comparator compounds for the inhibition of NF-κB activation.

Materials:

  • A suitable cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293)

  • Cell culture medium and supplements

  • Inducer of NF-κB activation (e.g., Tumor Necrosis Factor-alpha - TNF-α)

  • Test compounds (HTB, Triflusal, Aspirin, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the test compounds or solvent control for a specified period (e.g., 1 hour).

  • NF-κB Activation: Stimulate the cells with the NF-κB inducer (e.g., TNF-α) at a predetermined concentration and for an optimal duration (e.g., 6-8 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability if necessary.

    • Calculate the percentage of inhibition of NF-κB activation for each compound concentration compared to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Translational Potential and Future Directions

The available evidence paints a compelling picture of this compound as a promising therapeutic candidate. Its dual mechanism of action, targeting both the COX and NF-κB pathways, suggests the potential for broad anti-inflammatory and anti-thrombotic applications. The long half-life of HTB is a particularly attractive feature from a pharmacokinetic standpoint, potentially allowing for less frequent dosing regimens.[2][19]

However, to fully realize the translational potential of HTB, several key research questions must be addressed:

  • Quantitative Efficacy: Rigorous in vitro studies are needed to determine the precise IC₅₀ values of HTB against purified COX-1 and COX-2 enzymes. Similarly, quantitative data on its inhibition of the NF-κB pathway is crucial for a direct comparison with existing drugs.

  • In Vivo Studies: Preclinical animal models of inflammation, pain, and thrombosis are essential to validate the in vitro findings and to assess the in vivo efficacy and safety of HTB.

  • Safety and Toxicology: A comprehensive toxicological evaluation of HTB is required to identify any potential off-target effects and to establish a safe therapeutic window.

  • Formulation and Delivery: As HTB is an active metabolite, research into novel formulations that could deliver HTB directly may offer advantages over the administration of its parent drug, Triflusal.

References

  • Blanco, F. J., et al. (1993). Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention. Proceedings of the National Academy of Sciences, 90(24), 11905-11909.
  • Blanco, F. J., et al. (1995). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
  • Triflusal - Wikipedia. (n.d.).
  • Aspirin: Pharmacokinetics & Pharmacodynamics. (n.d.).
  • Celecoxib - Wikipedia. (n.d.).
  • De la Cruz, J. P., et al. (2001). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 59(5), 1079-1086.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics and Personalized Medicine, 5, 89-105.
  • Triflusal: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.).
  • Takada, Y., et al. (2008). Celecoxib potently inhibits TNFalpha-induced nuclear translocation and activation of NF-kappaB.
  • Mechanism of action of aspirin - Wikipedia. (n.d.).
  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2018). Frontiers in Immunology, 9, 795.
  • What is the mechanism of Aspirin? - Patsnap Synapse. (2024, July 17).
  • The Nuclear Factor NF-κB Pathway in Inflammation. (2004). Cold Spring Harbor Perspectives in Biology, 1(6), a000165.
  • IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.).
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.).
  • Ramis, J., et al. (1991). Pharmacokinetics of triflusal and its main metabolite HTB in healthy subjects following a single oral dose. Arzneimittel-Forschung, 41(7), 737-740.
  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956-959.
  • Weber, C., et al. (1995). Aspirin Inhibits Nuclear Factor–κB Mobilization and Monocyte Adhesion in Stimulated Human Endothelial Cells.
  • Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. (2023). International Journal of Molecular Sciences, 24(20), 15413.
  • COX Inhibitors - StatPearls - NCBI Bookshelf. (n.d.).
  • De la Cruz, J. P., et al. (2001). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 59(5), 1079-1086.
  • Triflusal | C10H7F3O4 | CID 9458 - PubChem. (n.d.).
  • Kalgutkar, A. S., et al. (2010). Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1. Proceedings of the National Academy of Sciences, 107(1), 28-33.
  • Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. (n.d.).
  • Celecoxib Pathway, Pharmacokinetics. (n.d.).
  • Triflusal: an old drug in modern antiplatelet therapy. Review of its action, use, safety and effectiveness. (2009). Hellenic Journal of Cardiology, 50(3), 199-207.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3456.
  • Marín-García, P., et al. (1999). 4-trifluoromethyl derivatives of salicylate, triflusal and its main metabolite 2-hydroxy-4-trifluoromethylbenzoic acid, are potent inhibitors of nuclear factor kappaB activation. British Journal of Pharmacology, 126(6), 1359-1366.
  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29).
  • Celecoxib Suppresses NF-κB p65 (RelA) and TNFα Expression Signaling in Glioblastoma. (2023). International Journal of Molecular Sciences, 24(20), 15413.
  • Aspirin - Wikipedia. (n.d.).
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2011). PLoS ONE, 6(6), e20153.
  • Salicylate poisoning - Wikipedia. (n.d.).
  • Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)
  • In vitro benchmarking of NF-κB inhibitors. (2020). PLoS ONE, 15(1), e0227985.
  • A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. (2016). Journal of Visualized Experiments, (114), 54270.
  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. (2001). Journal of Pharmacy and Pharmacology, 53(12), 1675-1682.
  • Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2018). Scientific Reports, 8(1), 1-11.
  • IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Hydroxy-4-(trifluoromethyl)benzoic acid. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide a clear, logical, and scientifically grounded framework for managing this specific compound, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined herein are based on established safety protocols and regulatory standards, emphasizing the causality behind each recommendation.

Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a halogenated aromatic carboxylic acid that presents several key hazards.

Primary Hazards:

  • Serious Eye Damage (H318): The most significant risk associated with this compound is its potential to cause serious, irreversible eye damage.[1] This is why direct contact with the eyes must be strictly avoided.

  • Respiratory Irritation (H335): As a solid powder, it can be easily inhaled, leading to irritation of the respiratory tract.[1][2][3]

  • Skin Irritation (H315): Prolonged or repeated contact with the skin can cause irritation.[2][3][4]

The imperative to mitigate these risks dictates the mandatory minimum personal protective equipment.

Table 1: Hazard and PPE Summary

Hazard Identification GHS Hazard Statement Required Personal Protective Equipment (PPE)
Eye Damage H318: Causes serious eye damage Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory. A face shield is recommended for larger quantities.[5]
Respiratory Irritation H335: May cause respiratory irritation Handle only in a certified chemical fume hood or a well-ventilated area to prevent dust inhalation.[1][6]

| Skin Irritation | H315: Causes skin irritation | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and removed carefully to avoid skin contact.[4][5] |

Causality of PPE Selection: The selection of this PPE is a direct response to the compound's hazard profile. Goggles are not merely recommended; they are essential to prevent contact that could lead to serious eye damage.[1] Handling within a fume hood is a critical engineering control to contain the fine powder and prevent respiratory exposure.

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct waste characterization. This compound has two key features that define its waste stream: it is halogenated (due to the trifluoromethyl group) and it is organic .

Therefore, all waste containing this compound must be segregated as Halogenated Organic Waste .[7][8]

The Logic of Segregation:

  • Prevents Hazardous Reactions: Mixing different waste classes is prohibited because it can lead to dangerous reactions. For instance, mixing acidic waste with bases can cause violent neutralization reactions, while mixing it with certain other chemicals could produce toxic gases.[7]

  • Ensures Proper Treatment: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration at a licensed hazardous waste facility.[7] Mixing them with non-halogenated waste contaminates the entire volume, making disposal more complex and costly.

Never mix this waste with:

  • Non-halogenated organic solvents (e.g., ethanol, hexane, ethyl acetate).[7]

  • Aqueous waste (acidic or basic solutions).

  • Oxidizing agents.[9]

Step-by-Step Disposal Protocol

This protocol covers the disposal of solid this compound and contaminated lab materials.

Protocol 1: Disposal of Solid Waste and Contaminated Materials

  • Container Selection:

    • Designate a specific, compatible hazardous waste container for "Halogenated Organic Solids."[8] The container must be in good condition, made of a material compatible with the chemical (e.g., HDPE - high-density polyethylene), and have a secure, tightly-sealing lid.[8]

    • If disposing of the original product container, ensure it is tightly sealed. Do not discard empty, uncleaned containers as regular trash; they must be treated as hazardous waste.[1][10]

  • Labeling:

    • Label the waste container before adding any waste.

    • The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."

    • List all constituents by their full chemical name. For this compound, write "this compound."

  • Waste Collection:

    • Perform all transfers of the chemical into the waste container inside a chemical fume hood to minimize inhalation risk.

    • Place contaminated items such as gloves, weigh boats, and paper towels directly into the designated waste container.

    • Ensure the container is never filled more than 90% of its capacity to prevent spills and allow for expansion.

  • Storage:

    • Keep the hazardous waste container tightly closed when not in use.[1]

    • Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]

  • Disposal:

    • Once the container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests. The final disposal must be carried out at an approved and licensed waste disposal plant.[1][2][6]

Spill Management and Decontamination

Accidents happen, and a clear, rehearsed spill response is crucial.

Protocol 2: Small Spill Cleanup

This procedure is for small spills (a few grams) contained within a chemical fume hood.

  • Ensure Safety: Ensure your PPE is intact. Alert others in the immediate area.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush.

  • Absorption: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[10]

  • Collection: Carefully sweep or scoop the material into a suitable container for disposal.[6][11] Use tools that will not generate dust.

  • Labeling: Seal and label the container as "Hazardous Waste: this compound spill debris."

  • Decontamination: Decontaminate the area and the tools used. Wipe the area with a cloth dampened with a dilute aqueous bicarbonate solution, followed by water.[10] Dispose of the cleaning materials as hazardous waste.

For large spills, evacuate the area, alert personnel, and contact your institution's emergency response team immediately.[10]

Protocol 3: Equipment Decontamination

  • Initial Rinse: Rinse glassware and equipment that have come into contact with the compound with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood.

  • Collect Rinsate: This initial rinsate is contaminated and MUST be collected as Halogenated Organic Liquid Waste . Do not pour it down the drain.[1][5]

  • Secondary Wash: After the initial solvent rinse, wash the equipment with soap and water as usual.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generated (Solid compound or contaminated material) B Characterize Waste: - Halogenated - Organic Solid - Acidic Nature A->B Step 1 C Select Correct PPE: - Goggles - Gloves - Lab Coat B->C Step 2 D Work in Fume Hood C->D Safety First E Select & Pre-label Container: 'Halogenated Organic Waste' D->E Step 3 F Transfer Waste to Container (Fill < 90%) E->F Step 4 G Securely Seal Container F->G Step 5 H Store in Satellite Accumulation Area G->H Step 6 I Request Pickup by EHS / Licensed Contractor H->I Step 7 J Final Disposal at Approved Facility I->J Final Step

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxy-4-(trifluoromethyl)benzoic acid. The protocols outlined below are designed to establish a self-validating system of safety, grounded in authoritative standards, to minimize exposure and ensure a secure laboratory environment.

Immediate Safety Profile: Understanding the Hazard

This compound is classified as a hazardous substance that requires careful handling. The primary risks associated with this compound are:

  • Causes serious eye irritation (H319) [1][2].

  • Causes skin irritation (H315) [1][2].

  • May cause respiratory irritation (H335) [1][2].

While comprehensive toxicological data is limited, the known hazards necessitate a robust personal protective equipment (PPE) strategy to prevent contact and inhalation.[1] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals like this one.[3][4][5]

The Core Directive: A Risk-Based Approach to PPE Selection

The selection of PPE is not a static, one-size-fits-all protocol. It is a dynamic process dictated by the specific laboratory operation being performed. The primary routes of exposure for this compound are inhalation of dust, skin contact, and eye contact. Therefore, our protective strategy must create effective barriers against these routes.

The following diagram illustrates the decision-making process for PPE selection based on the operational context.

PPE_Selection_Workflow cluster_assessment Task Hazard Assessment start Identify Laboratory Task q_solid Handling Solid Powder? start->q_solid q_solution Working with Solutions? q_solid->q_solution No ppe_respirator Add Respiratory Protection: - NIOSH-approved N95 Respirator q_solid->ppe_respirator Yes (e.g., weighing) q_spill Potential for Splash or Spill? q_solution->q_spill No ppe_base Baseline PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat q_solution->ppe_base Yes q_spill->ppe_base No ppe_splash Upgrade Eye/Face Protection: - Chemical Goggles and/or Face Shield q_spill->ppe_splash Yes (e.g., heating, large volumes) ppe_base->q_spill ppe_respirator->q_solution

Caption: PPE Selection Workflow based on laboratory task.

Operational Protocols: Step-by-Step PPE Guidance

The following table summarizes the minimum required PPE for distinct laboratory operations involving this compound. Always consult your institution's specific Chemical Hygiene Plan for additional requirements.

Operation Eye/Face Protection Hand & Body Protection Respiratory Protection
Weighing & Transferring Solid Chemical safety goggles or a face shield.Nitrile or neoprene gloves, lab coat.NIOSH-approved N95 or higher particulate respirator if not in a ventilated enclosure.[1]
Preparing Solutions (at RT) Chemical safety goggles.Nitrile or neoprene gloves, lab coat.Required only if ventilation is inadequate; otherwise, handle in a fume hood.[6]
Heating Solutions/Reactions Chemical safety goggles and a face shield.Chemical-resistant gloves (e.g., butyl rubber for extended contact), lab coat.Work must be conducted in a chemical fume hood to control vapors.[7]
Cleaning Spills Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves, lab coat, disposable shoe covers.NIOSH-approved respirator with particulate and organic vapor cartridges.[7]
Weighing and Transferring Solid Compound

The primary hazard during this operation is the generation and inhalation of fine dust particles, which can cause respiratory irritation.[1]

  • Engineering Controls: Whenever possible, perform weighing operations within a ventilated balance enclosure or a chemical fume hood to contain airborne particulates.

  • Eye Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[1]

  • Hand Protection: Don nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection: If a ventilated enclosure is not available, a NIOSH-approved N95 particulate respirator is mandatory to prevent inhalation of dust.[1]

Preparing Solutions

This process reduces the risk of inhalation but increases the risk of splashes.

  • Engineering Controls: Always prepare solutions in a certified chemical fume hood to minimize exposure to any potential vapors or aerosols.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Handle with chemical-resistant gloves. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

Handling Spills

A spill represents a significant, uncontrolled release of the hazardous material. The response must be swift and systematic.

  • Immediate Action: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.

  • Don Appropriate PPE: Before cleanup, don the full PPE suite outlined in the table above, including respiratory protection.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not dry sweep.[9] For liquid spills, construct a dike with absorbent material to prevent spreading.[8]

  • Cleanup: Carefully sweep or shovel the contained material into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.

Spill_Response_Workflow spill Spill Occurs alert Alert & Evacuate Area spill->alert don_ppe Don Full Spill PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Respirator alert->don_ppe contain Contain Spill (Cover solid, dike liquid) don_ppe->contain cleanup Collect Material into Hazardous Waste Container contain->cleanup decon Decontaminate Area with Soap & Water cleanup->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Chemical Waste: Unused or waste this compound, and any solutions containing it, must be disposed of in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's environmental health and safety (EHS) guidelines.[10]

  • Contaminated PPE and Labware: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be placed in a designated solid hazardous waste container.[7] Do not discard these items in regular trash.

  • Decontaminating Reusable Equipment: Thoroughly clean any reusable glassware or equipment with an appropriate solvent and then soap and water. Conduct this cleaning within a fume hood.

By adhering to these detailed protocols, you build a robust framework of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information.
  • Safety Data Sheet for 4-(Trifluoromethyl)benzoic acid. (2016). Australia Pacific LNG.
  • Safety Data Sheet for 3,5-Dibromo-4-hydroxybenzoic acid. (2025). Thermo Fisher Scientific.
  • Benzoic Acid Hazards and How to Manage Them. (n.d.). CloudSDS.
  • Safety Data Sheet: Benzoic acid. (n.d.). Carl ROTH.
  • Hazardous Substance Fact Sheet for Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. (n.d.). New Jersey Department of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-4-(trifluoromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-4-(trifluoromethyl)benzoic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。